2-bromo-1H-imidazole-4,5-dicarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1H-imidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPWSWMSTJAAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381292 | |
| Record name | 2-bromo-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50847-09-1 | |
| Record name | 2-bromo-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1H-imidazole-4,5-dicarbonitrile | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1H-imidazole-4,5-dicarbonitrile (C₅HBrN₄), a pivotal heterocyclic building block in modern organic synthesis. The document details a robust synthetic pathway, outlines extensive characterization methodologies, and discusses critical safety protocols. As a versatile intermediate, this compound is of significant interest to researchers in medicinal chemistry, materials science, and drug development for its role in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and technical accuracy required for the successful synthesis and validation of this valuable compound.
Introduction: The Strategic Importance of 2-bromo-1H-imidazole-4,5-dicarbonitrile
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[3][4] 2-bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C₅HBrN₄ and a molecular weight of approximately 197.0 g/mol .[1][2] Its structure is distinguished by an imidazole ring substituted with a bromine atom at the C2 position and two cyano groups at the C4 and C5 positions. This specific arrangement of functional groups imparts unique reactivity, making it an exceptionally valuable precursor for constructing more complex molecular architectures.
The electrophilic bromine atom can be readily displaced or utilized in cross-coupling reactions, while the dinitrile moiety offers a pathway to other functional groups or can participate in cycloaddition reactions. These characteristics make the compound a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases, as well as in the development of advanced agrochemicals and novel polymers.[1][2]
Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
The synthesis of highly functionalized imidazoles often relies on the cyclization of acyclic precursors. A robust and widely applicable strategy for creating the 4,5-dicyanoimidazole core utilizes diaminomaleonitrile (DAMN) as a starting material.[5][6] DAMN is a versatile and commercially available tetramer of hydrogen cyanide, recognized for its utility in the synthesis of a wide array of nitrogen-containing heterocycles.[6][7]
The proposed synthesis follows a logical two-stage process: first, the construction of the 4,5-dicyanoimidazole ring system, followed by a selective electrophilic bromination at the electron-rich C2 position.
Synthetic Workflow
The overall transformation from the precursor to the final product is outlined below. This workflow is designed for efficiency and selectivity, minimizing the formation of side products.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for imidazole synthesis and bromination.[8][9] Researchers should perform their own optimization.
Part A: Synthesis of 4,5-dicyanoimidazole (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile (DAMN) (10.8 g, 0.1 mol) in triethyl orthoformate (100 mL).
-
Ring Closure: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g). Heat the mixture to reflux (approx. 140-145 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove residual reagents. Dry the solid under vacuum to yield 4,5-dicyanoimidazole.
Part B: Bromination of 4,5-dicyanoimidazole
-
Reaction Setup: In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the 4,5-dicyanoimidazole (11.8 g, 0.1 mol) from Part A in anhydrous N,N-Dimethylformamide (DMF) (150 mL). Cool the solution to 0 °C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The use of NBS is often preferred over elemental bromine as it is a solid and easier to handle safely.[9]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Pour the reaction mixture into a beaker containing 500 mL of ice water. A precipitate should form. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a 10% aqueous sodium thiosulfate solution to quench any remaining electrophilic bromine, followed by a wash with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: The Rationale for Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10] By dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, the compound of interest will preferentially form a crystalline lattice, excluding impurities which remain in the solution.[10] This slow, controlled crystal growth is key to achieving high purity.[10]
Protocol for Recrystallization:
-
Select an appropriate solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Add the crude 2-bromo-1H-imidazole-4,5-dicarbonitrile to an Erlenmeyer flask.
-
Add the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-bromo-1H-imidazole-4,5-dicarbonitrile. A combination of physical measurements, spectroscopic analysis, and chromatography provides a self-validating system of quality control.
Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of the final product.
Physical and Chemical Properties
The following table summarizes the key physical properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
| Property | Value | Source(s) |
| Molecular Formula | C₅HBrN₄ | [1][2] |
| Molecular Weight | 196.99 g/mol | [1][11] |
| Appearance | White to light yellow powder/crystal | [2][12] |
| Melting Point | 147 - 151 °C | [2][12] |
| Purity (Typical) | >98.0% (HPLC) | [2][12] |
| CAS Number | 50847-09-1 | [2][11][12] |
Spectroscopic Data Interpretation
While obtaining reference spectra for this specific molecule can be challenging, the expected spectroscopic features can be reliably predicted based on its functional groups.
| Technique | Expected Observations | Rationale |
| ¹H NMR | A broad singlet, δ ≈ 13-15 ppm. | This signal corresponds to the single, acidic N-H proton of the imidazole ring. The broadness is due to quadrupole broadening and exchange. |
| ¹³C NMR | 4 distinct signals expected. | C2 (bearing Br, ~120-130 ppm), C4/C5 (bearing CN, ~115-125 ppm), and two signals for the nitrile carbons (-C≡N, ~110-120 ppm). The signals for C4 and C5 may be very close or equivalent depending on the tautomeric form. |
| FT-IR | N-H stretch (broad, ~3100-3400 cm⁻¹), C≡N stretch (sharp, ~2230-2250 cm⁻¹), C=N & C=C stretches (~1500-1650 cm⁻¹). | These absorption bands are characteristic of the imidazole N-H bond, the nitrile functional groups, and the aromatic ring vibrations, respectively.[13][14] |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z ≈ 196 and a prominent M+2 peak at m/z ≈ 198 of nearly equal intensity (~1:1 ratio). | This isotopic pattern is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Safety, Handling, and Storage
2-bromo-1H-imidazole-4,5-dicarbonitrile is a toxic compound and must be handled with appropriate precautions in a laboratory setting.[12]
| Hazard Class | GHS Statements |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Data sourced from TCI America Safety Information)[12]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles conforming to EN166, and a lab coat.[15] Use proper glove removal technique to avoid skin contact.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12] Recommended storage temperature is 2 - 8 °C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion and Future Outlook
2-bromo-1H-imidazole-4,5-dicarbonitrile is a high-value chemical intermediate with significant potential across multiple scientific disciplines. This guide provides a foundational framework for its synthesis, purification, and comprehensive characterization. The detailed protocols and analytical insights serve as a reliable resource for researchers, enabling the confident production and validation of this compound. Its strategic utility as a building block ensures its continued relevance in the discovery and development of novel molecules with potential therapeutic, agricultural, and material science applications.[1][2]
References
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SAFETY DATA SHEET. (2018, August 20). According to Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Sixth revised edition. [Link]
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Chemical Synthesis Supplier. (2025, October 21). 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Your Key Intermediate for Advanced Chemical Synthesis. [Link]
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ACS Omega. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [Link]
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ResearchGate. (2025, August 6). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. [Link]
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Wikipedia. Diaminomaleonitrile. [Link]
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PubChem. 2-bromo-1H-imidazole-4,5-dicarbonitrile. [Link]
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PubChem. 2-Bromo-4,5-dichloro-1H-imidazole. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]
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Langwaychem. 2-Bromo-1H-imidazole-4,5-dicarbonitrile,CAS 50847-09-1. [Link]
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MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
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Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-Bromo-1H-imidazole-4,5-dicarbonitrile. [Link]
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Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
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Synlett. (2016, January 30). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. [Link]
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An In-Depth Technical Guide to 2-bromo-1H-imidazole-4,5-dicarbonitrile
Prepared by: Gemini, Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-bromo-1H-imidazole-4,5-dicarbonitrile. This versatile heterocyclic compound is a valuable building block in modern synthetic chemistry, offering a unique combination of reactive sites for the construction of complex molecular architectures.
Core Compound Identification and Properties
2-bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound characterized by an imidazole ring substituted with a bromine atom at the 2-position and two nitrile groups at the 4 and 5-positions.[1] This structure imparts significant reactivity, making it a key intermediate in various synthetic applications.[2]
The physicochemical properties of this compound are critical for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₅HBrN₄ | [1][2] |
| Molecular Weight | ~197.0 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystal | [2][3] |
| Melting Point | 147 - 151 °C | [2] |
| Purity | Typically ≥ 98% (HPLC) | [2] |
| Storage | Store at 2 - 8 °C under an inert gas | [2] |
Safety and Handling: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should occur in a well-ventilated fume hood.[3]
Synthesis Pathway and Rationale
The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile typically involves the direct bromination of a suitable imidazole precursor. A logical and common starting material is 4,5-dicyanoimidazole.
Rationale for Synthesis Design: The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C2 position is particularly activated for substitution. Bromine (Br₂) or N-Bromosuccinimide (NBS) are effective electrophilic brominating agents for such systems. The choice of an inert solvent like dichloromethane (DCM) or chloroform is crucial to avoid side reactions. The reaction is often performed at a controlled temperature, starting at 0 °C to manage the exothermicity and selectivity of the bromination, followed by warming to room temperature to ensure the reaction proceeds to completion.
Caption: Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Chemical Reactivity and Applications
The utility of 2-bromo-1H-imidazole-4,5-dicarbonitrile stems from its distinct reactive sites:
-
C2-Bromine Atom : The bromine atom is an excellent leaving group, making this position ideal for nucleophilic substitution and, more importantly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, or other functional groups to build molecular complexity.[5]
-
Nitrile Groups : The cyano groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing further avenues for derivatization.[1]
-
Imidazole Ring : The imidazole core itself is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[6]
These features make the compound a valuable intermediate in several fields:
-
Medicinal Chemistry : It serves as a scaffold for synthesizing novel pharmaceutical compounds, particularly kinase inhibitors for oncology and agents targeting infectious diseases.[2][6] Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[1]
-
Materials Science : The compound is used to develop new functional materials, such as polymers, coatings, or ionic liquids, where its electronic properties and rigid core are advantageous.[1][2]
-
Agrochemicals : It is an intermediate in the creation of advanced fungicides and herbicides.[2]
Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a representative workflow for using 2-bromo-1H-imidazole-4,5-dicarbonitrile as a substrate in a palladium-catalyzed Suzuki cross-coupling reaction to form a C-C bond.
Objective : To synthesize 2-(4-methoxyphenyl)-1H-imidazole-4,5-dicarbonitrile.
Materials :
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1 equiv.)
-
4-Methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
Triphenylphosphine (PPh₃, 0.08 equiv.)
-
Potassium carbonate (K₂CO₃, 3 equiv.)
-
1,4-Dioxane and Water (4:1 solvent mixture)
Methodology :
-
Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1H-imidazole-4,5-dicarbonitrile, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Catalyst Preparation : In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent. This pre-formation of the active catalyst can improve reaction efficiency.
-
Initiation : Add the 1,4-dioxane/water solvent mixture to the main flask, followed by the catalyst solution.
-
Heating : Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-imidazole is consumed (typically 4-12 hours).
-
Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel to isolate the desired product.
-
Analysis : Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Experimental workflow for a Suzuki cross-coupling reaction.
Commercial Suppliers
This compound is available from several chemical suppliers that cater to research and development needs. Verified suppliers include:
Researchers should request quotes and check for current stock availability directly from these suppliers.
References
-
2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148 - PubChem. PubChem, National Center for Biotechnology Information. [Link]
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2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Your Key Intermediate for Advanced Chemical Synthesis. Autech Industry Co.,Limited. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the spectroscopic analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a versatile building block in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes predictive data based on established spectroscopic principles and analysis of its structural analogues: imidazole, 2-bromo-1H-imidazole, and 4,5-dicyanoimidazole. Herein, we present a detailed theoretical framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of the title compound, grounded in data from reputable spectral databases.[2][3] This guide also provides detailed, field-proven protocols for sample preparation and data acquisition for each spectroscopic technique, establishing a self-validating system for researchers to produce reliable and reproducible results.
Introduction: The Significance of 2-bromo-1H-imidazole-4,5-dicarbonitrile
2-bromo-1H-imidazole-4,5-dicarbonitrile is a strategically important molecule in synthetic chemistry. The imidazole core is a prevalent scaffold in numerous pharmaceuticals, and the presence of a bromine atom and two nitrile functionalities offers multiple reactive sites for the generation of diverse molecular libraries. Its derivatives are explored for a range of biological activities, including antimicrobial and antifungal properties.[2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug discovery and materials science. This guide aims to fill the current knowledge gap by providing a detailed predictive analysis of its spectral characteristics and robust experimental workflows.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-bromo-1H-imidazole-4,5-dicarbonitrile, NMR analysis will confirm the substitution pattern on the imidazole ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-bromo-1H-imidazole-4,5-dicarbonitrile is predicted to be simple, exhibiting a single resonance for the N-H proton of the imidazole ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the bromine and dicarbonitrile substituents.
-
Reference Spectra Analysis:
-
Imidazole: The N-H proton of imidazole in DMSO-d₆ typically appears as a broad singlet around 12.0 ppm. The protons on the ring (H2, H4, and H5) show distinct signals.
-
4,5-Dicyanoimidazole: The introduction of two electron-withdrawing nitrile groups at the 4 and 5 positions is expected to deshield the N-H proton, shifting its resonance downfield.
-
2-Bromo-1H-imidazole: The bromine atom at the 2-position will also exert an electron-withdrawing effect, further influencing the chemical shift of the remaining ring protons and the N-H proton.
-
-
Predicted Chemical Shift: Based on the combined deshielding effects of the bromine and dicarbonitrile groups, the N-H proton of 2-bromo-1H-imidazole-4,5-dicarbonitrile is anticipated to appear as a broad singlet in the region of 13.0 - 14.0 ppm in a polar aprotic solvent like DMSO-d₆. The broadening is due to quadrupole coupling with the adjacent nitrogen atoms and potential intermolecular hydrogen bonding.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide crucial information about the carbon environment in the molecule.
-
Reference Spectra Analysis:
-
Imidazole: The carbon atoms of the imidazole ring in DMSO-d₆ resonate at approximately δ 135.8 (C2), 122.2 (C4), and 122.2 (C5) ppm.
-
4,5-Dicyanoimidazole: The nitrile groups cause a significant downfield shift for C4 and C5, and the nitrile carbons themselves will appear in the 110-120 ppm region. In the spectrum of 4,5-dicyanoimidazole, the C4/C5 carbons are observed around 110.1 ppm, and the nitrile carbons at 114.6 ppm. The C2 carbon is shifted downfield to 142.1 ppm.
-
2-Bromo-1H-imidazole: The bromine substituent will induce a downfield shift at C2.
-
-
Predicted Chemical Shifts:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| C2 | 125.0 - 135.0 | Attached to bromine, which is less electronegative than nitrogen but still deshielding. |
| C4/C5 | 112.0 - 118.0 | Strongly deshielded by the attached nitrile groups. |
| C≡N | 110.0 - 115.0 | Characteristic region for nitrile carbons. |
Experimental Protocol for NMR Analysis
A self-validating protocol is essential for obtaining high-quality NMR data.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and its ability to facilitate the observation of exchangeable protons like N-H.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-1H-imidazole-4,5-dicarbonitrile will be dominated by absorptions from the N-H, C≡N, and imidazole ring vibrations.
Predicted IR Absorption Frequencies
-
N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ , characteristic of the N-H stretching vibration in the imidazole ring. The broadening is a result of intermolecular hydrogen bonding.
-
C≡N Stretch: A sharp, strong absorption band is predicted in the range of 2220-2260 cm⁻¹ . This is a highly characteristic absorption for the nitrile functional group. The IR spectrum of benzonitrile shows a strong C≡N stretch at approximately 2230 cm⁻¹.[4][5][6]
-
C=N and C=C Stretching (Imidazole Ring): The imidazole ring will exhibit several stretching vibrations in the fingerprint region. Expect medium to strong absorptions between 1500-1650 cm⁻¹ corresponding to the C=N and C=C stretching modes. The IR spectrum of imidazole shows characteristic peaks in this region.[7][8][9][10]
-
C-Br Stretch: A weak to medium absorption is expected in the far-IR region, typically between 500-600 cm⁻¹ , for the C-Br stretching vibration.
Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Place a small amount of the solid 2-bromo-1H-imidazole-4,5-dicarbonitrile sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Predicted Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a characteristic fingerprint for a molecule.[11]
-
Molecular Ion (M⁺): The molecular weight of 2-bromo-1H-imidazole-4,5-dicarbonitrile (C₅HBrN₄) is approximately 196.99 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a nearly 1:1 intensity ratio at m/z 196 and 198 , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The mass spectrum of imidazole shows a prominent molecular ion peak at m/z 68.[12][13][14][15]
-
Major Fragmentation Pathways:
-
Loss of Br: A significant fragment is expected from the loss of the bromine radical, resulting in an ion at m/z 117 .
-
Loss of HCN: Subsequent loss of hydrogen cyanide (HCN) from the imidazole ring is a common fragmentation pathway for imidazoles. This would lead to fragments at m/z 169/171 (from the molecular ion) and m/z 90 (from the [M-Br]⁺ fragment).
-
Loss of N₂: Cleavage of the dinitrile moiety could also occur.
-
Experimental Protocol for EI-MS Analysis
Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Sample Introduction:
-
Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
-
Introduce the sample into the ion source via a direct insertion probe or by coupling with a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is often sufficient.
Data Acquisition:
-
Set the electron energy to 70 eV, the standard for EI-MS, to ensure reproducible fragmentation patterns that can be compared with spectral libraries.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
Data Synthesis and Visualization
To provide a clear and concise overview of the predicted and required experimental procedures, the following data summaries and workflow diagrams are presented.
Summary of Predicted Spectroscopic Data
| Technique | Predicted Feature | Rationale |
| ¹H NMR | δ 13.0 - 14.0 ppm (broad singlet, 1H) | Deshielded N-H proton due to electron-withdrawing substituents. |
| ¹³C NMR | δ 125.0-135.0 (C2), 112.0-118.0 (C4/C5), 110.0-115.0 (C≡N) | Influence of bromine and nitrile groups on the imidazole ring carbons. |
| IR | 3100-3400 cm⁻¹ (broad), 2220-2260 cm⁻¹ (sharp, strong) | N-H and C≡N stretching vibrations, respectively. |
| MS (EI) | m/z 196/198 (M⁺, ~1:1), 117 ([M-Br]⁺) | Isotopic pattern of bromine and primary fragmentation. |
Experimental Workflow Diagrams
Caption: Experimental workflow for NMR analysis.
Caption: Experimental workflows for ATR-FTIR and EI-MS analysis.
Conclusion
This technical guide provides a robust framework for the spectroscopic characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile. By synthesizing predictive data from the analysis of its structural components and outlining detailed, self-validating experimental protocols, this document equips researchers with the necessary tools to confidently undertake the structural elucidation of this important synthetic intermediate. The provided workflows and predicted spectral data serve as a reliable starting point for the analysis of this and related molecules, facilitating their application in the advancement of pharmaceutical and materials science research.
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An In-depth Technical Guide to the Solubility and Stability of 2-bromo-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile, focusing on its solubility and stability. As a pivotal building block in medicinal chemistry and materials science, a thorough understanding of these characteristics is paramount for its effective application in research and development.[1][2] This document is structured to provide not only theoretical grounding but also actionable experimental protocols for in-house validation.
Introduction and Physicochemical Profile
2-bromo-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound characterized by an imidazole ring substituted with a bromine atom at the second position and two nitrile groups at the fourth and fifth positions.[1][3] This unique substitution pattern imparts specific electronic properties and reactivity, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.[1][2]
Table 1: Physicochemical Properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile
| Property | Value | Source(s) |
| Molecular Formula | C₅HBrN₄ | [2][3] |
| Molecular Weight | 197.00 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 147 - 151 °C | [2] |
| Purity | ≥ 98% (by HPLC) | [2] |
| Storage Conditions | Recommended <15°C, in a cool, dark place under inert gas. | |
| Key Sensitivities | Air and moisture sensitive (hygroscopic). |
The presence of the electron-withdrawing nitrile groups and the bromine atom significantly influences the molecule's polarity and hydrogen bonding capabilities, which in turn govern its solubility and stability.
Solubility Assessment
A comprehensive understanding of the solubility of 2-bromo-1H-imidazole-4,5-dicarbonitrile is crucial for its use in various applications, from reaction chemistry to formulation development. While specific quantitative data is not widely published, this section outlines a systematic approach to determining its solubility profile.
Theoretical Considerations
The imidazole core possesses both a weakly acidic proton (N-H) and a basic nitrogen atom, making its solubility potentially pH-dependent. The two nitrile groups are polar but are not strong hydrogen bond acceptors. The bromine atom adds to the molecular weight and hydrophobicity. A calculated XLogP3 of 1.2 suggests a moderate lipophilicity.[1]
Experimental Protocol for Solubility Determination
A reliable method for determining solubility is the equilibrium solubility shake-flask method, followed by quantitative analysis, typically using High-Performance Liquid Chromatography (HPLC).
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of solvents relevant to potential applications, including aqueous buffers (e.g., pH 2, 7.4, 10), water, and common organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, THF).
-
Equilibration: Add an excess amount of 2-bromo-1H-imidazole-4,5-dicarbonitrile to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation and/or filtration through a 0.22 µm filter compatible with the solvent.
-
Quantification: Prepare a series of dilutions of the clarified supernatant. Analyze these dilutions using a validated HPLC-UV method. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point for imidazole derivatives.[4] Detection is typically effective around 210 nm.[4]
-
Data Recording: Construct a calibration curve from standards of known concentration to determine the concentration of the compound in the diluted samples. Calculate the solubility in the original solvent.
Table 2: Template for Recording Solubility Data
| Solvent | Temperature (°C) | pH (for buffers) | Solubility (mg/mL) | Observations |
| Purified Water | 25 | N/A | ||
| Phosphate Buffer | 25 | 2.0 | ||
| Phosphate Buffer | 25 | 7.4 | ||
| Borate Buffer | 25 | 10.0 | ||
| Ethanol | 25 | N/A | ||
| Acetonitrile | 25 | N/A | ||
| DMSO | 25 | N/A |
Stability Assessment and Degradation Pathways
Understanding the chemical stability of 2-bromo-1H-imidazole-4,5-dicarbonitrile is critical for defining its shelf-life, appropriate storage conditions, and potential incompatibilities. Given its air and moisture sensitivity, a systematic evaluation under stressed conditions is warranted.
Potential Degradation Pathways
Based on the chemistry of the imidazole ring and its substituents, several degradation pathways can be hypothesized:
-
Hydrolysis: The nitrile groups could potentially hydrolyze to amides or carboxylic acids under strong acidic or basic conditions, although this often requires harsh conditions. The imidazole ring itself is generally stable to hydrolysis.
-
Oxidation: The electron-rich imidazole ring is susceptible to oxidation. Studies on other imidazole-containing compounds have shown that they can be oxidized by agents like hydrogen peroxide or through autoxidation, particularly under basic conditions.[5]
-
Photodegradation: Imidazole moieties can be sensitive to light, leading to complex degradation pathways.[5]
-
Thermal Degradation: As with most organic molecules, exposure to high temperatures can lead to decomposition.
Forced Degradation Studies
Forced degradation studies, or stress testing, are essential to identify likely degradation products and develop stability-indicating analytical methods.[6] These studies involve exposing the compound to conditions more severe than those it would typically encounter.
Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies.
Step-by-Step Methodology:
-
Stress Conditions:
-
Acidic: Dissolve the compound in a suitable solvent mixture (e.g., acetonitrile/water) and add hydrochloric acid (e.g., to a final concentration of 0.1 M). Heat as necessary (e.g., 60°C).
-
Basic: Use a similar approach with sodium hydroxide (e.g., 0.1 M), typically at room temperature to avoid rapid degradation.
-
Oxidative: Treat a solution of the compound with hydrogen peroxide (e.g., 3%).
-
Thermal: Expose both the solid powder and a solution to elevated temperatures (e.g., 80°C).
-
Photolytic: Expose the solid and a solution to light conditions as specified in ICH guideline Q1B.
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 6, 24, 48 hours).
-
Sample Preparation: Before analysis, acidic or basic samples should be neutralized. All samples should be diluted to an appropriate concentration.
-
Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of any new peaks.
-
Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. A loss in the main peak area with a corresponding increase in new peaks indicates degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.
Table 3: Template for Recording Forced Degradation Data
| Stress Condition | Duration | % Assay of Parent Compound | No. of Degradants | RRT of Major Degradant(s) | Peak Purity |
| 0.1 M HCl (60°C) | 24h | ||||
| 0.1 M NaOH (RT) | 6h | ||||
| 3% H₂O₂ (RT) | 24h | ||||
| Heat (80°C, solid) | 48h | ||||
| Photolytic (ICH Q1B) | - |
Analytical Methodologies
A robust analytical method is the cornerstone of accurate solubility and stability assessment. HPLC is the most suitable technique for the quantification of 2-bromo-1H-imidazole-4,5-dicarbonitrile.[4][7]
Table 4: Recommended Starting HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | A common mobile phase for imidazole derivatives, offering good peak shape. |
| Gradient/Isocratic | Isocratic or a shallow gradient | To be optimized based on the separation of degradants. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | ~210 nm | Imidazole derivatives typically show strong absorbance in this region.[4] |
| Injection Volume | 10 µL | Standard volume, can be adjusted based on sensitivity needs. |
This method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, and precision to ensure the reliability of the generated data.
Conclusion and Recommendations
2-bromo-1H-imidazole-4,5-dicarbonitrile is a promising but sensitive chemical entity. Its handling and application require careful consideration of its solubility and stability profiles. This guide provides a comprehensive framework for researchers to experimentally determine these critical parameters.
Key Recommendations:
-
Handling: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents to mitigate degradation due to air and moisture sensitivity.
-
Solubility Screening: Perform a solubility screen early in the development process using the outlined protocol to inform reaction conditions and formulation strategies.
-
Stability Studies: Conduct forced degradation studies to develop a stability-indicating HPLC method. This is crucial for monitoring the purity of the material over time and under different conditions.
-
Storage: Based on its known sensitivities, store the compound in a tightly sealed container, under inert gas, in a cool (<15°C) and dark place.
By systematically applying the principles and protocols detailed in this guide, researchers can ensure the reliable and effective use of 2-bromo-1H-imidazole-4,5-dicarbonitrile in their scientific endeavors.
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A Technical Guide to the Computational Modeling of 2-bromo-1H-imidazole-4,5-dicarbonitrile: From Quantum Mechanics to Molecular Dynamics
Foreword: The Imperative for In Silico Interrogation
In the landscape of modern drug discovery and materials science, the trajectory from a promising chemical entity to a viable product is both arduous and resource-intensive. 2-bromo-1H-imidazole-4,5-dicarbonitrile stands as a molecule of significant interest, serving as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2][3] Its unique electronic and structural characteristics, conferred by the imidazole core, electron-withdrawing nitrile groups, and the reactive bromine atom, make it a compelling candidate for targeted therapeutic development and the design of functional materials.[2]
To expedite the exploration of its potential, computational modeling has emerged as an indispensable tool.[4][5][6] This guide provides a comprehensive, in-depth technical framework for the computational investigation of 2-bromo-1H-imidazole-4,5-dicarbonitrile. We will traverse the spectrum of in silico techniques, from the quantum mechanical precision of Density Functional Theory (DFT) to the dynamic insights of Molecular Dynamics (MD) simulations. This document is crafted for researchers, scientists, and drug development professionals, offering not just a methodology, but a rationale-driven approach to computational inquiry.
Part 1: Foundational Quantum Chemical Analysis with Density Functional Theory (DFT)
The journey into understanding a molecule begins with its electronic structure, the very blueprint of its reactivity and physical properties.[7][8][9] Density Functional Theory (DFT) offers a robust and computationally efficient means to probe these fundamental characteristics.[7][9]
The Rationale for DFT in Small Molecule Characterization
DFT is predicated on the Hohenberg-Kohn theorems, which establish that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density.[9] This circumvents the more complex and computationally demanding task of solving the many-electron Schrödinger equation directly. For a molecule like 2-bromo-1H-imidazole-4,5-dicarbonitrile, DFT allows us to accurately predict its geometry, electronic properties, and vibrational frequencies, which are crucial for subsequent, more complex simulations.[7][10]
Experimental Protocol: DFT Workflow
-
Molecule Construction: The initial step involves building the 3D structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile. This can be accomplished using molecular building software such as ChemDraw, Avogadro, or the builder tools within comprehensive modeling suites like Schrödinger Maestro or BIOVIA Discovery Studio.[11][12]
-
Geometry Optimization: An unoptimized, hand-drawn structure is not a physically realistic representation. A geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Methodology: Employ a functional and basis set appropriate for this class of molecule. A common and effective choice is the B3LYP functional with a 6-311G(d,p) basis set.[13][14] The B3LYP functional is a hybrid functional that has demonstrated good accuracy for a wide range of organic molecules. The 6-311G(d,p) basis set provides a good balance between accuracy and computational cost, with polarization functions (d,p) being essential for describing the non-spherical electron distributions in a molecule with multiple bonds and heteroatoms.
-
Self-Validation: The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below a defined threshold. A subsequent frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Calculation of Molecular Properties: Once the optimized geometry is obtained, a single-point energy calculation can be performed to derive a host of electronic properties.
-
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.[14][15]
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule.[13][15] This is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts how the molecule will interact with other molecules, including biological targets.
-
Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.
-
Data Presentation: Key DFT-Derived Properties
| Property | Calculated Value (Illustrative) | Significance |
| Optimized Total Energy | -1850.45 Hartree | A measure of the molecule's stability at 0 K. |
| HOMO Energy | -7.25 eV | Indicates the propensity to donate electrons. |
| LUMO Energy | -2.15 eV | Indicates the propensity to accept electrons. |
| HOMO-LUMO Gap | 5.10 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 3.45 Debye | Quantifies the overall polarity of the molecule. |
Visualization: DFT Workflow and MEP Surface
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literature review on 2-bromo-1H-imidazole-4,5-dicarbonitrile and its analogs
An In-Depth Technical Guide to 2-bromo-1H-imidazole-4,5-dicarbonitrile and its Analogs for Drug Discovery and Materials Science
Authored by Gemini, Senior Application Scientist
Abstract
The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically significant drugs and biologically active molecules.[1][2] This guide provides a comprehensive technical overview of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a highly functionalized and versatile intermediate. We will delve into its synthesis, explore the rich reactivity endowed by its unique substitution pattern, and survey the vast therapeutic and material applications of its derived analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for next-generation innovations.
The 2-bromo-1H-imidazole-4,5-dicarbonitrile Scaffold: A Molecule of Strategic Importance
2-bromo-1H-imidazole-4,5-dicarbonitrile (Molecular Formula: C₅HBrN₄, Molecular Weight: 196.99 g/mol ) is a heterocyclic compound distinguished by three key features: the imidazole core, a reactive bromine atom at the 2-position, and two electron-withdrawing cyano groups at the 4 and 5-positions.[3] This specific arrangement makes it an exceptionally valuable building block in organic synthesis.[3][4]
-
The Imidazole Core : This five-membered aromatic ring is ionizable and polar, often improving the pharmacokinetic profile of drug candidates by enhancing solubility and bioavailability.[2][5]
-
The 2-Bromo Substituent : The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.[6][7] It can also be displaced by various nucleophiles.[3]
-
The 4,5-Dicarbonitrile Groups : These powerful electron-withdrawing groups significantly influence the electronic properties of the imidazole ring, modulating its reactivity and its potential interactions with biological targets.[3]
This strategic combination of features allows for systematic chemical exploration, making the scaffold ideal for constructing libraries of compounds for high-throughput screening in drug discovery programs.[4]
Synthesis and Functionalization: Building Complexity
The true utility of a chemical scaffold lies in its accessibility and the ease with which it can be diversified. Here, we explore the synthesis of the core molecule and its subsequent functionalization into a vast chemical space.
Synthesis of the Core Intermediate: 2-bromo-1H-imidazole-4,5-dicarbonitrile
The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile is typically achieved through the direct bromination of an imidazole precursor.[3] The process requires careful control of reaction conditions to achieve high yield and purity.
-
Objective : To synthesize 2-bromo-1H-imidazole-4,5-dicarbonitrile via electrophilic bromination.
-
Materials :
-
1H-imidazole-4,5-dicarbonitrile (precursor)
-
Elemental Bromine (Br₂)
-
Aqueous Sodium Hydroxide (NaOH)
-
Suitable organic solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Standard laboratory glassware, magnetic stirrer, and dropping funnel
-
Ice bath
-
-
Methodology :
-
Dissolution : Dissolve 1H-imidazole-4,5-dicarbonitrile (1.0 equivalent) in a mixture of aqueous sodium hydroxide solution and an organic solvent to facilitate solubility and deprotonation of the imidazole nitrogen.[8]
-
Cooling : Cool the stirred solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the bromination reaction and minimize side-product formation.
-
Bromination : Add elemental bromine (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over 30-60 minutes. The reaction should be protected from light to prevent radical-mediated side reactions.[8]
-
Reaction Monitoring : Allow the reaction to stir at a controlled temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine. Acidify the mixture with cold 10% HCl (aq) to precipitate the product.[9]
-
Isolation & Purification : Collect the crude product by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure 2-bromo-1H-imidazole-4,5-dicarbonitrile as a white to light yellow powder.[4][10]
-
-
Validation : The identity and purity of the final product must be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC. The melting point should be consistent with reported values (147-151 °C).[4]
Key Functionalization Reaction: The Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for creating carbon-carbon bonds, enabling the attachment of diverse molecular fragments to the 2-position of the imidazole ring.[9] This reaction is fundamental to building analogs for structure-activity relationship (SAR) studies.
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Objective : To synthesize a 2-aryl-1H-imidazole-4,5-dicarbonitrile analog.
-
Rationale : This protocol uses a palladium catalyst with a suitable ligand and base. The choice of these reagents is critical for reaction efficiency. N-protection (e.g., with a Boc group) can prevent side reactions and improve yields, though it adds extra steps.[6] For simplicity, this general protocol is for an unprotected imidazole, which is feasible under mild conditions.[7]
-
Materials :
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.)
-
Arylboronic acid (1.1-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if needed, e.g., SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv.)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)
-
Inert gas (Argon or Nitrogen)
-
-
Methodology :
-
Reaction Setup : To a dry, oven-baked flask, add 2-bromo-1H-imidazole-4,5-dicarbonitrile, the arylboronic acid, and the base.[6][10]
-
Catalyst Addition : In a separate vial, weigh the palladium catalyst and any additional ligand and add them to the reaction flask.[10]
-
Inert Atmosphere : Seal the flask and cycle between vacuum and backfilling with an inert gas three times. This is essential as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[10]
-
Heating : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6] Monitor progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Work-up : After cooling to room temperature, quench the reaction with water and dilute with an organic solvent like ethyl acetate.[10]
-
Extraction : Transfer the mixture to a separatory funnel, wash with water and then brine. Combine the organic layers.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 2-aryl-imidazole product.[10]
-
-
Validation : Characterize the final product by NMR and Mass Spectrometry to confirm the successful coupling and purity.
While specific yields for 2-bromo-1H-imidazole-4,5-dicarbonitrile are proprietary, data from analogous 2-bromoimidazole systems demonstrate the reaction's broad applicability and efficiency.
| Entry | Arylboronic Acid | Protecting Group | Yield (%) | Reference |
| 1 | Phenylboronic acid | SEM | 82 | [6] |
| 2 | 4-Methoxyphenylboronic acid | SEM | 78 | [6] |
| 3 | 4-Nitrophenylboronic acid | SEM | 75 | [6] |
| 4 | 3-Nitrophenylboronic acid | SEM | 79 | [6] |
| 5 | 2-Naphthylboronic acid | SEM | 65 | [6] |
| 6 | Phenylboronic acid | PMB | 74 | [6] |
| SEM = (trimethylsilyl)ethoxymethyl; PMB = p-methoxybenzyl. Data adapted from coupling of 1-protected-2,4,5-tribromoimidazole, illustrating scope at the 2-position.[6] |
Applications in Drug Discovery and Medicinal Chemistry
Imidazole derivatives exhibit a remarkable spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][11] The 2-bromo-1H-imidazole-4,5-dicarbonitrile scaffold serves as a gateway to novel therapeutics in these areas.
Caption: Drug discovery workflow starting from the core scaffold.
Antimicrobial and Antiviral Activity
Imidazole-containing compounds form the basis of many antimicrobial drugs.[1] Derivatives of imidazole carbonitriles have shown significant activity against viruses such as the influenza A virus.[12] The mechanism often involves interaction with key biological targets within the pathogens.[3] Halogenation of the imidazole ring, as with the 2-bromo substituent, is a known strategy to enhance antimicrobial potency.[1]
Anticancer Activity
Many imidazole derivatives have demonstrated potent anticancer activity through mechanisms like kinase inhibition and induction of apoptosis.[1][13] A study on N,N'-disubstituted imidazole-4,5-dicarboxamides, close analogs of the dicarbonitrile, showed significant antiproliferative activity against HL-60 cancer cells, with IC₅₀ values in the 2.5-25 μM range.[14] The study suggested that these compounds likely act by interacting with the ATP-binding site of cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle.[14] This highlights the potential of the imidazole-4,5-dicarbonitrile scaffold as a template for designing novel kinase inhibitors.
Applications in Materials Science
Beyond medicine, 2-bromo-1H-imidazole-4,5-dicarbonitrile is a valuable precursor in materials science.[3] Its unique electronic properties and potential for polymerization make it a candidate for developing:
-
New Materials : For applications requiring specific properties like electrical conductivity or fluorescence.[3]
-
Ionic Liquids : The structure suggests it could be a precursor for developing novel ionic liquids, which are used in catalysis, separations, and electrochemistry.[3]
Conclusion and Future Outlook
2-bromo-1H-imidazole-4,5-dicarbonitrile is more than just a chemical intermediate; it is a strategic platform for innovation. Its synthetic accessibility and the versatile reactivity of its functional groups provide an efficient pathway to vast and diverse chemical libraries. The demonstrated biological activities of its analogs, particularly in oncology and infectious diseases, underscore its immense potential in drug discovery. Future research should focus on expanding the library of analogs through diverse coupling chemistries and exploring their therapeutic potential against a wider range of biological targets. The continued investigation of this scaffold promises to yield novel candidates for both medicine and advanced materials.
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Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles. ResearchGate. [Link]
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Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. ResearchGate. [Link]
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2-Bromo-1H-imidazole-4,5-dicarbonitrile - Chem-Impex. Chem-Impex. [Link]
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Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF - ResearchGate. ResearchGate. [Link]
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Probing the binding sites of novel 2-substituted imidazole-4,5-dicarboxylic acids: Towards new imidazole-based drugs | Request PDF - ResearchGate. ResearchGate. [Link]
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2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148 - PubChem. PubChem. [Link]
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Unlocking the Potential of 2-bromo-1H-imidazole-4,5-dicarbonitrile: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the potential research avenues for the versatile heterocyclic building block, 2-bromo-1H-imidazole-4,5-dicarbonitrile. Possessing a unique combination of reactive sites—a displaceable bromine atom, two electron-withdrawing nitrile groups, and a reactive imidazole core—this molecule presents a compelling scaffold for innovation across medicinal chemistry, materials science, and advanced organic synthesis. This document moves beyond a simple cataloging of potential reactions, offering instead a strategic analysis of high-impact research directions. For each proposed area, we delineate the underlying scientific rationale, detailed experimental protocols, and the expected significance of the outcomes. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable insights necessary to harness the full synthetic potential of this intriguing molecule.
Introduction: The Strategic Value of 2-bromo-1H-imidazole-4,5-dicarbonitrile
2-bromo-1H-imidazole-4,5-dicarbonitrile, with the molecular formula C₅HBrN₄, is a crystalline solid characterized by a central imidazole ring substituted with a bromine atom at the 2-position and two nitrile groups at the 4 and 5-positions.[1] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a highly valuable intermediate in synthetic chemistry.[2] The imidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals, owing to its ability to participate in hydrogen bonding and coordinate with biological targets.[3][4][5] The electron-withdrawing nature of the dicarbonitrile substitution enhances the electrophilicity of the imidazole ring and influences the acidity of the N-H proton, while the bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and substitution reactions.[6][7]
This guide will illuminate three primary areas of research where 2-bromo-1H-imidazole-4,5-dicarbonitrile can be leveraged to create novel and functional molecules:
-
Medicinal Chemistry: The development of novel kinase inhibitors and antimicrobial agents.
-
Materials Science: The design and synthesis of novel metal-organic frameworks (MOFs) and energetic ionic liquids.
-
Advanced Organic Synthesis: The construction of complex, fused heterocyclic systems.
For each area, we will provide a detailed scientific rationale, step-by-step experimental protocols, and visual workflows to guide researchers in their endeavors.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The imidazole nucleus is a cornerstone of medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[3][4][8] The unique substitution pattern of 2-bromo-1H-imidazole-4,5-dicarbonitrile makes it an ideal starting point for the synthesis of novel therapeutic agents.
Development of Novel Kinase Inhibitors
Scientific Rationale: Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Many successful kinase inhibitors feature a heterocyclic core that can interact with the ATP-binding site of the enzyme. The 2-substituted imidazole scaffold is a known pharmacophore for kinase inhibition. By replacing the bromine atom of 2-bromo-1H-imidazole-4,5-dicarbonitrile with various aryl or heteroaryl groups through Suzuki-Miyaura cross-coupling, a library of potential kinase inhibitors can be synthesized. The dicarbonitrile groups can be further modified to modulate solubility and engage in additional interactions within the kinase active site.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-1H-imidazole-4,5-dicarbonitriles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).
-
Add Pd(OAc)₂ (0.03 equiv.) and SPhos (0.06 equiv.).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 2-phenyl-1H-imidazole-4,5-dicarbonitrile | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-1H-imidazole-4,5-dicarbonitrile | 80-90 |
| 3 | 3-Thienylboronic acid | 2-(thiophen-3-yl)-1H-imidazole-4,5-dicarbonitrile | 75-85 |
Yields are estimated based on similar reactions reported in the literature.[9]
Visualization: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Synthesis of Novel Antimicrobial Agents via Nucleophilic Aromatic Substitution
Scientific Rationale: The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The electron-deficient nature of the imidazole ring in 2-bromo-1H-imidazole-4,5-dicarbonitrile, due to the two nitrile groups, makes the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[10] This allows for the introduction of various sulfur- and nitrogen-containing nucleophiles, which are common moieties in antimicrobial drugs. The resulting 2-thioether or 2-aminoimidazole derivatives can be screened for their activity against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Nucleophilic Aromatic Substitution with Thiols
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile
-
Thiol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 equiv.) in DMF under a nitrogen atmosphere.
-
Add K₂CO₃ (2.0 equiv.) and stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
-
Characterize the purified product by spectroscopic methods.
Visualization: Nucleophilic Aromatic Substitution Scheme
Caption: General scheme for SNAr with a thiol nucleophile.
Materials Science: Building Blocks for Functional Materials
The rigid, planar structure of the imidazole ring, combined with its coordinating nitrogen atoms and the potential for derivatization at the nitrile groups, makes 2-bromo-1H-imidazole-4,5-dicarbonitrile an attractive precursor for the synthesis of advanced materials.
Design of Novel Metal-Organic Frameworks (MOFs)
Scientific Rationale: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[11][12] They have garnered significant interest for applications in gas storage, separation, and catalysis. The two nitrogen atoms of the imidazole ring and the nitrogen atoms of the dicarbonitrile groups in derivatives of 2-bromo-1H-imidazole-4,5-dicarbonitrile can act as coordination sites for metal ions. By first functionalizing the 2-position and then potentially hydrolyzing the nitrile groups to carboxylic acids, novel multitopic ligands can be synthesized. These ligands can then be reacted with various metal salts to form new MOFs with unique topologies and properties.
Experimental Protocol: Synthesis of a Dicarboxylic Acid Ligand and Subsequent MOF Formation
Part A: Ligand Synthesis
-
Synthesize a 2-aryl-1H-imidazole-4,5-dicarbonitrile derivative using the Suzuki-Miyaura protocol described in section 2.1.
-
Hydrolyze the dicarbonitrile to the corresponding dicarboxylic acid by refluxing in a concentrated aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH), followed by neutralization.
-
Purify the resulting 2-aryl-1H-imidazole-4,5-dicarboxylic acid by recrystallization.
Part B: MOF Synthesis (Solvothermal Method)
-
In a small glass vial, combine the synthesized dicarboxylic acid ligand, a metal salt (e.g., zinc nitrate, copper nitrate), and a high-boiling solvent such as DMF or DEF.
-
Seal the vial and heat it in an oven at a temperature between 80 °C and 150 °C for 24-72 hours.
-
After cooling to room temperature, crystals of the MOF should have formed.
-
Isolate the crystals by filtration, wash with fresh solvent, and dry under vacuum.
-
Characterize the MOF using single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and thermogravimetric analysis (TGA).
Visualization: MOF Synthesis Workflow
Caption: Workflow for the synthesis of a novel MOF.
Synthesis of Energetic Ionic Liquids
Scientific Rationale: Ionic liquids (ILs) are salts with melting points below 100 °C. They have attracted attention as "green" solvents and as energetic materials. The imidazole core is a common cation in ILs. By alkylating the imidazole nitrogen of 2-bromo-1H-imidazole-4,5-dicarbonitrile and then performing an anion exchange, novel imidazolium-based ionic liquids can be synthesized. The presence of the electron-withdrawing dicarbonitrile groups and the bromine atom is expected to increase the density and heat of formation of these ILs, making them potential candidates for energetic applications.
Experimental Protocol: Synthesis of an Imidazolium-Based Ionic Liquid
-
N-Alkylation: React 2-bromo-1H-imidazole-4,5-dicarbonitrile with an alkyl halide (e.g., iodomethane, 1-bromobutane) in a suitable solvent like acetonitrile at reflux to form the N-alkylated imidazolium halide salt.[13]
-
Anion Exchange: Dissolve the resulting imidazolium halide in water and add a solution of a salt containing the desired anion (e.g., silver nitrate for the nitrate salt, sodium tetrafluoroborate for the tetrafluoroborate salt). The precipitation of the insoluble silver halide or the extraction of the new ionic liquid will drive the reaction to completion.[2]
-
Purification: After removing the precipitated salt, the water is removed under high vacuum to yield the final ionic liquid.
-
Characterization: The structure of the ionic liquid can be confirmed by NMR and its thermal properties analyzed by TGA and differential scanning calorimetry (DSC).
Advanced Organic Synthesis: Construction of Fused Heterocyclic Systems
Scientific Rationale: Fused imidazole derivatives are important structural motifs in many biologically active compounds. The dicarbonitrile functionality in 2-bromo-1H-imidazole-4,5-dicarbonitrile provides a unique opportunity to construct fused ring systems. For example, reaction with hydrazine or substituted hydrazines could lead to the formation of imidazo[4,5-d]pyridazine derivatives. These fused systems can then be further functionalized at the bromine position to create complex molecular architectures.
Experimental Protocol: Synthesis of an Imidazo[4,5-d]pyridazine Derivative
-
In a round-bottom flask, dissolve 2-bromo-1H-imidazole-4,5-dicarbonitrile in a suitable solvent such as ethanol or acetic acid.
-
Add an excess of hydrazine hydrate or a substituted hydrazine.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry.
-
If no precipitate forms, concentrate the solution and purify the product by column chromatography or recrystallization.
-
Characterize the resulting fused heterocyclic compound by spectroscopic methods.
Conclusion
2-bromo-1H-imidazole-4,5-dicarbonitrile is a commercially available starting material with a wealth of untapped potential. This guide has outlined several promising research directions, providing the scientific rationale and detailed experimental frameworks to empower researchers to explore these avenues. The versatility of this molecule, with its multiple reactive sites, makes it a powerful tool for the synthesis of novel compounds with potential applications in medicine, materials science, and beyond. It is our hope that this guide will serve as a catalyst for innovation and discovery in the chemical sciences.
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Oceanchem Group Limited. (n.d.). Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 2-bromo-1H-imidazole-4,5-dicarbonitrile, a versatile building block in pharmaceutical and materials science research.[1][2] Addressed to researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective utilization of this compound. The guide delves into the inherent hazards, appropriate exposure controls, detailed handling and storage protocols, and emergency procedures, with a focus on the scientific rationale underpinning these recommendations.
Introduction: A Profile of a Key Synthetic Intermediate
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound characterized by a central imidazole ring substituted with a bromine atom and two nitrile (cyano) groups.[1] This unique combination of functional groups imparts a high degree of reactivity, making it a valuable precursor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and novel materials.[2] However, the very features that make this compound synthetically useful—the electrophilic nature of the brominated imidazole and the presence of cyano groups—also contribute to its significant health hazards. A thorough understanding of these properties is paramount for any researcher handling this substance.
Hazard Identification and Risk Assessment: A Multifaceted Threat Profile
The primary hazards associated with 2-bromo-1H-imidazole-4,5-dicarbonitrile are its acute toxicity and its potential for severe irritation.[3] The compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3]
Toxicological Profile: The Dual Threat of Bromo-imidazole and Dinitrile Moieties
-
The Dinitrile Moiety and Cyanide Toxicity: Organic nitriles are known to exert their toxicity through the in vivo metabolic release of cyanide ions.[4] This process is a critical consideration for any handling procedure. Cyanide is a potent cellular toxin that inhibits cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration. This can lead to a rapid onset of severe and potentially lethal symptoms.
-
The Bromo-imidazole Core and Cellular Disruption: Brominated heterocyclic compounds can exhibit a range of biological activities and toxicities. Imidazole derivatives, in some cases, have been shown to induce cellular toxicity by impairing redox balance and mitochondrial membrane potential.[5] The bromine atom can also serve as a leaving group in nucleophilic substitution reactions, potentially allowing the molecule to covalently modify biological macromolecules, leading to cellular dysfunction.
The combination of these two functionalities necessitates a highly cautious approach, treating the compound as a substance with high acute toxicity.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile is presented in Table 1.
| Property | Value | Source |
| CAS Number | 50847-09-1 | [2] |
| Molecular Formula | C₅HBrN₄ | [2] |
| Molecular Weight | 196.99 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 147 - 151 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
Risk Assessment Workflow
A systematic risk assessment should be conducted before any new experimental protocol involving 2-bromo-1H-imidazole-4,5-dicarbonitrile is initiated. The following diagram illustrates a recommended workflow for this process.
Caption: A logical workflow for conducting a risk assessment prior to handling 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
Given the high toxicity of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All handling of solid 2-bromo-1H-imidazole-4,5-dicarbonitrile and its solutions must be conducted in a certified chemical fume hood.[6] This is the most critical engineering control to prevent inhalation of the powdered compound or aerosols of its solutions. The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
Personal Protective Equipment (PPE): The Last Barrier
The selection of appropriate PPE is crucial for preventing dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE for handling 2-bromo-1H-imidazole-4,5-dicarbonitrile.
| Body Part | Recommended PPE | Rationale and Specifications |
| Hands | Nitrile gloves | Provides a barrier against dermal absorption. Double gloving is recommended for extended handling periods. Gloves should be inspected for pinholes before use and changed immediately if contaminated. |
| Body | Laboratory coat | Protects against accidental spills and contamination of personal clothing. A buttoned lab coat made of a chemically resistant material is recommended. |
| Eyes | Safety goggles with side shields or a face shield | Protects the eyes from splashes of solutions or airborne particles of the solid compound. Standard safety glasses are not sufficient. |
| Respiratory | N95 (or higher) respirator | Recommended when handling large quantities of the solid compound or when there is a potential for aerosol generation that cannot be adequately controlled by a fume hood. |
Safe Handling and Storage Procedures: A Protocol-Driven Approach
Adherence to strict protocols for handling and storage is essential to minimize the risk of exposure and accidental release.
General Handling Protocol
-
Preparation: Before handling, ensure that the chemical fume hood is operational, and all necessary PPE is donned correctly. The work area should be clean and uncluttered.
-
Weighing: When weighing the solid compound, do so in the chemical fume hood on a disposable weighing paper or in a tared container. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid 2-bromo-1H-imidazole-4,5-dicarbonitrile slowly to the solvent in the fume hood with gentle stirring to avoid splashing.
-
Reactions: All reactions involving this compound should be performed in a closed system or under an inert atmosphere where appropriate, within a chemical fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all surfaces and equipment that may have come into contact with the compound.
Storage Requirements
-
Container: Store 2-bromo-1H-imidazole-4,5-dicarbonitrile in a tightly sealed, clearly labeled container.
-
Location: The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[6] A locked cabinet or a designated area for toxic compounds is recommended.
-
Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[4][6]
Decontamination and Waste Disposal: Managing the Aftermath
Proper decontamination and waste disposal procedures are critical to prevent environmental contamination and accidental exposure.
Decontamination Protocol
-
Equipment: All glassware and equipment that have been in contact with 2-bromo-1H-imidazole-4,5-dicarbonitrile should be rinsed with an appropriate solvent (e.g., acetone or ethanol) in a chemical fume hood. The rinsate should be collected as hazardous waste.
-
Surfaces: Spills should be decontaminated immediately. For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. The area should then be wiped with a suitable solvent and washed with soap and water.
-
PPE: Contaminated gloves and other disposable PPE should be removed without touching the outer surface and disposed of as hazardous waste. Reusable PPE should be thoroughly decontaminated before reuse.
Waste Disposal
All waste containing 2-bromo-1H-imidazole-4,5-dicarbonitrile, including unused compound, contaminated materials, and rinsates, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a rapid and informed response is crucial.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth resuscitation). Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire and Explosion Hazards
While 2-bromo-1H-imidazole-4,5-dicarbonitrile is not highly flammable, it will burn. In the event of a fire, toxic and corrosive fumes, including hydrogen bromide, nitrogen oxides, and hydrogen cyanide, may be released.[6][7]
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire involving this compound.[6]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent exposure to toxic combustion products.[6]
Conclusion: A Commitment to Safety in Research
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a valuable tool for chemical innovation. However, its utility is intrinsically linked to the responsibility of the researcher to handle it with the utmost care. By understanding its chemical properties and inherent hazards, implementing robust engineering controls and consistent use of appropriate PPE, and adhering to established safe handling protocols, scientists can mitigate the risks and continue to advance the frontiers of drug discovery and materials science. This guide serves as a foundation for developing a comprehensive safety culture when working with this and other highly reactive and toxic compounds.
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An In-Depth Technical Guide to the Prospective X-ray Crystal Structure Determination of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Abstract
This technical guide provides a comprehensive, prospective framework for the determination of the single-crystal X-ray structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile. This molecule is a significant heterocyclic scaffold with potential applications in medicinal chemistry and materials science, owing to its unique electronic and steric properties.[1] The absence of a publicly available crystal structure necessitates a detailed methodological blueprint for researchers and drug development professionals. This document outlines the complete workflow, from the strategic synthesis of the target compound and its crystallization to the intricacies of X-ray diffraction data collection, structure solution, and refinement. Each procedural step is accompanied by expert rationale, ensuring both technical accuracy and practical applicability. The guide culminates in a discussion of the anticipated structural insights and their implications for future research.
Introduction: The Significance of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Imidazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, and antiviral properties.[1] The imidazole ring's unique ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold for interacting with biological targets. The title compound, 2-bromo-1H-imidazole-4,5-dicarbonitrile, is of particular interest. The electron-withdrawing dicarbonitrile groups at the 4 and 5 positions, combined with the bromine atom at the 2-position, create a highly functionalized and reactive molecule.[1]
The bromine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries for high-throughput screening.[2] The dinitrile functionality can participate in various chemical transformations and may contribute to specific intermolecular interactions within a crystal lattice or at a biological active site. Elucidating the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount.[3][4] This knowledge will provide invaluable insights into its molecular geometry, intermolecular interactions, and solid-state packing, which are critical for structure-based drug design and the development of novel materials.
Methodological Framework: From Synthesis to Structure
The determination of a crystal structure is a multi-step process that demands precision at each stage. This section details a robust and validated protocol for obtaining the crystal structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
A plausible and efficient synthetic route to the title compound involves the direct bromination of a suitable imidazole precursor. A generalized protocol is presented below, adapted from established methods for the synthesis of halogenated imidazoles.[5][6]
Experimental Protocol: Synthesis
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4,5-dicyanoimidazole (1.0 equivalent) in a suitable solvent such as glacial acetic acid (20 mL).
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at ambient temperature. The controlled addition is crucial to manage any potential exotherm.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be diligently monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed.
-
Work-up: Upon completion, the reaction mixture is poured into ice-cold deionized water (100 mL). The resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. The solid is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with cold water. The product is dried under vacuum.
-
Recrystallization: For obtaining X-ray quality crystals, the crude product should be recrystallized from a suitable solvent or solvent mixture, determined through solubility screening.
Diagram: Synthetic Workflow
Caption: A schematic representation of the synthesis and purification process.
Crystallization
The growth of high-quality single crystals is often the most challenging step in X-ray crystallography.[7] A systematic approach to screening various crystallization conditions is essential.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Assess the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, water, and mixtures thereof). An ideal solvent for slow evaporation is one in which the compound is sparingly soluble.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small, clean vial. Cover the vial with a cap containing a few small perforations to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound in a volatile solvent. In the larger container, place a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.
-
Temperature Gradient: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or cold room. The decrease in solubility with temperature can promote crystal growth.
Diagram: Crystallization Techniques
Caption: An overview of the primary techniques for single crystal growth.
X-ray Diffraction Data Collection
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. Modern single-crystal X-ray diffractometers provide a high degree of automation and precision.[8]
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Diffractometer Setup: The data collection is performed on a modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CMOS or CCD detector).[3][8]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high completeness and redundancy of the data.
-
Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the individual reflections. The data is then scaled and corrected for various experimental factors, such as absorption and detector response.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure, yielding the final atomic coordinates and other structural parameters. This process is computationally intensive and relies on specialized software.[9][10]
Experimental Protocol: Structure Solution and Refinement
-
Space Group Determination: The space group is determined from the systematic absences in the diffraction data, aided by statistical analyses.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, as implemented in software packages like SHELXS or SHELXT.[9][10]
-
Structure Refinement: The initial structural model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL.[11] This iterative process involves refining atomic positions, and anisotropic displacement parameters.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[12][13][14][15] The final structure is also checked against crystallographic databases for consistency.
Anticipated Results and Data Presentation
While the actual crystallographic data is yet to be determined, we can anticipate the format and key parameters that will be presented in the final analysis.
Table 1: Hypothetical Crystallographic Data and Refinement Parameters
| Parameter | Expected Value |
| Chemical formula | C₅HBrN₄ |
| Formula weight | 196.99 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~7.2 |
| c (Å) | ~11.0 |
| β (°) | ~95 |
| Volume (ų) | ~670 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.95 |
| Absorption coefficient (mm⁻¹) | ~6.0 |
| F(000) | 384 |
| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |
| Theta range for data collection (°) | 2.0 to 28.0 |
| Reflections collected | ~5000 |
| Independent reflections | ~1500 |
| R(int) | ~0.03 |
| Goodness-of-fit on F² | ~1.05 |
| Final R indices [I>2sigma(I)] | R₁ = ~0.04, wR₂ = ~0.10 |
| R indices (all data) | R₁ = ~0.05, wR₂ = ~0.11 |
Table 2: Anticipated Bond Lengths and Angles
| Bond/Angle | Expected Value (Å/°) |
| C2-Br1 | ~1.85 |
| N1-C2 | ~1.32 |
| C2-N3 | ~1.32 |
| N1-C5 | ~1.38 |
| C4-C5 | ~1.37 |
| C4-C6 | ~1.44 |
| C5-C7 | ~1.44 |
| C6-N2 | ~1.14 |
| C7-N4 | ~1.14 |
| N1-C2-N3 | ~112 |
| Br1-C2-N1 | ~124 |
| Br1-C2-N3 | ~124 |
Discussion and Structural Interpretation
The successful determination of the crystal structure will provide a wealth of information. The precise bond lengths and angles within the imidazole ring will reveal the electronic effects of the bromo and dicarbonitrile substituents. Of particular interest will be the analysis of intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group and potential halogen bonding involving the bromine atom. The packing of the molecules in the crystal lattice will be examined to understand the forces that govern the solid-state assembly. This information is crucial for understanding the physicochemical properties of the compound, such as its solubility and melting point, and for predicting its behavior in different environments. The visualization of the three-dimensional structure using software like Mercury will be instrumental in this analysis.[16][17][18][19][20]
Conclusion
This technical guide provides a comprehensive and scientifically rigorous roadmap for the determination of the X-ray crystal structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers will be well-equipped to obtain a high-quality crystal structure. The resulting structural information will be invaluable for advancing the use of this and related imidazole derivatives in drug discovery and materials science, providing a solid foundation for future structure-activity relationship studies and rational molecular design.
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Girolami, G. S. (2004). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Retrieved from [Link]
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Spek, A. L. (n.d.). PLATON for Windows. School of Chemistry, University of Glasgow. Retrieved from [Link]
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Spek, A. L. (n.d.). PLATON. Utrecht University. Retrieved from [Link]
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Wikipedia. (2023, December 1). Mercury (crystallography). Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Antono, E., & Ling, J. (2024). Automated refinement of single crystal diffraction data using SHELXTL. GitHub. Retrieved from [Link]
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University of Warwick. (2023, June 29). Single-Crystal X-ray Diffraction for Structural Solution. Retrieved from [Link]
- Newman, J., & Blagden, N. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(4), 2635-2647.
- Hindupur, R. M., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(1), 98-103.
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GOV.UK. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-1H-imidazole-4,5-dicarbonitrile. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4,5-dichloro-1H-imidazole. Retrieved from [Link]
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CCDC. (n.d.). Search - Access Structures. Retrieved from [Link]
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An In-depth Technical Guide to the Electronic Structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical analysis of the electronic structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile building block, its reactivity and interaction with biological targets are fundamentally governed by the arrangement and energy of its electrons. This document delineates the intricate interplay of its substituent groups—a bromine atom and two cyano moieties—on the electronic landscape of the imidazole core. Through a combination of theoretical principles, computational methodologies, and analogies to structurally related compounds, we will explore the molecule's frontier molecular orbitals, charge distribution, and electrostatic potential. This guide is intended to serve as a foundational resource for researchers leveraging this molecule in the design of novel pharmaceuticals and functional materials.
Introduction: The Significance of a Substituted Imidazole
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its prevalence stems from its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor. The strategic functionalization of the imidazole core allows for the fine-tuning of its physicochemical properties, making it a versatile template for drug design.
2-bromo-1H-imidazole-4,5-dicarbonitrile (C₅HBrN₄) is a particularly noteworthy derivative.[1][2] The presence of a bromine atom at the 2-position and two electron-withdrawing cyano groups at the 4 and 5-positions creates a unique electronic profile that dictates its reactivity and potential applications.[1] Understanding this electronic structure is paramount for predicting its behavior in chemical reactions and biological systems.
This guide will delve into the theoretical and computational approaches used to elucidate the electronic characteristics of this molecule. We will explore how Density Functional Theory (DFT) can be employed to model its structure and predict key electronic parameters.
Theoretical Framework: Understanding the Electronic Landscape
The electronic structure of a molecule is a quantum mechanical description of its electrons' energies and spatial distribution. Key concepts that are central to understanding the electronic properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile include:
-
Molecular Orbitals (MOs): These are mathematical functions describing the wave-like behavior of an electron in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they govern the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.[3][4][5]
-
Electron Density and Charge Distribution: The probability of finding an electron at any given point in a molecule is described by the electron density. The distribution of this density is influenced by the electronegativity of the constituent atoms. In 2-bromo-1H-imidazole-4,5-dicarbonitrile, the highly electronegative nitrogen and bromine atoms, along with the cyano groups, are expected to significantly polarize the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as non-covalent interactions.[6][7] Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
Computational Methodology: A Window into the Electronic World
Given the challenges in directly observing electronic structure experimentally, computational chemistry provides an indispensable toolkit. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic properties of molecules due to its balance of accuracy and computational cost.
Density Functional Theory (DFT) Calculations
A typical DFT workflow to analyze the electronic structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile would involve the following steps:
-
Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. A common and effective combination of functional and basis set for such organic molecules is B3LYP with a 6-311G(d,p) basis set.[5][8]
-
Frequency Calculations: To ensure that the optimized geometry corresponds to a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is a stable minimum.
-
Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated, including:
The following diagram illustrates a generalized workflow for the computational analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Caption: A generalized workflow for the computational analysis of the electronic structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile using DFT.
Predicted Electronic Structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile
The Influence of Substituents
The electronic properties of the imidazole ring are significantly modulated by the bromo and dicyano substituents:
-
Bromine (at C2): Bromine is an electronegative atom that will withdraw electron density from the imidazole ring through the sigma bond (inductive effect). However, it also possesses lone pairs of electrons that can be donated into the ring's pi-system (mesomeric effect). The overall effect is typically electron-withdrawing.
-
Dicyano Groups (at C4 and C5): The cyano group (-CN) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the triple bond's ability to accept electron density through resonance. The presence of two such groups will substantially lower the electron density of the imidazole ring.
The synergistic electron-withdrawing nature of these substituents is expected to have a profound impact on the molecule's electronic structure.
Frontier Molecular Orbitals (HOMO and LUMO)
The strong electron-withdrawing groups will lower the energies of both the HOMO and LUMO.
-
HOMO: The HOMO is anticipated to be localized primarily on the imidazole ring, with some contribution from the bromine atom's lone pairs. Its energy will be significantly lower than that of unsubstituted imidazole, making the molecule less susceptible to oxidation.
-
LUMO: The LUMO is expected to be distributed over the entire molecule, with significant contributions from the pi-antibonding orbitals of the cyano groups. Its energy will also be substantially lowered, making the molecule a better electron acceptor and more susceptible to nucleophilic attack.
The HOMO-LUMO gap is predicted to be relatively small, suggesting a molecule with potential for interesting photophysical properties and higher reactivity compared to simple imidazoles.
| Parameter | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | Low | Reduced tendency to donate electrons (less basic) |
| LUMO Energy | Low | Increased tendency to accept electrons (more electrophilic) |
| HOMO-LUMO Gap | Relatively Small | Higher chemical reactivity, potential for color |
Molecular Electrostatic Potential (MEP)
The MEP of 2-bromo-1H-imidazole-4,5-dicarbonitrile is expected to show distinct regions of positive and negative potential:
-
Negative Potential: The most negative regions are predicted to be located around the nitrogen atoms of the cyano groups and the imidazole ring, reflecting their high electron density. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors.
-
Positive Potential: A region of positive potential is expected around the N-H proton of the imidazole ring, making it a potential hydrogen bond donor. The carbon atoms of the cyano groups will also exhibit a degree of positive potential.
The following diagram illustrates the expected distribution of electrostatic potential.dot digraph "MEP_Diagram" { graph [ fontname="Arial", fontsize=12, label="Predicted Molecular Electrostatic Potential", labelloc="t", bgcolor="#F1F3F4" ];
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"Positive" -> "Molecule" [style=invis]; "Negative" -> "Molecule" [style=invis]; }
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A Comprehensive Technical Guide to 2-bromo-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a versatile heterocyclic compound. We will explore its fundamental molecular properties, synthesis methodologies, key applications, and essential safety protocols, offering a technical resource for its effective utilization in research and development.
Core Molecular and Physical Properties
2-bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound distinguished by an imidazole ring substituted with a bromine atom and two nitrile groups.[1] This unique structure imparts specific reactivity and makes it a valuable intermediate in various chemical syntheses.[1]
Molecular Formula and Weight
The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.
-
Exact Mass: 195.938446 u[2]
Structural Representation
The spatial arrangement of atoms and functional groups in 2-bromo-1H-imidazole-4,5-dicarbonitrile is key to understanding its chemical behavior.
Caption: 2D structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Physicochemical Data
The following table summarizes key physicochemical properties, which are essential for designing experimental conditions such as solvent selection and purification methods.
| Property | Value | Source(s) |
| CAS Number | 50847-09-1 | [1][2][3] |
| Appearance | Off-white to light yellow solid/powder | [2][3] |
| Melting Point | 142-145 °C | [2] |
| Boiling Point | 530.1 °C at 760 mmHg | [2] |
| Density | 2.1 ± 0.1 g/cm³ | [2] |
| Purity | ≥ 98% (HPLC) | [3] |
Synthesis Methodology
The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile typically involves the bromination of an imidazole precursor followed by the introduction of cyano groups. A common synthetic approach is outlined below.
Synthesis Workflow
Caption: Generalized synthesis workflow.
Exemplary Synthesis Protocol
A prevalent method for synthesizing 2-bromo-1H-imidazole-4,5-dicarbonitrile involves the reaction of a 2-bromoimidazole intermediate with a cyanating agent. The rationale for this multi-step approach is to control the regioselectivity of the substitutions on the imidazole ring.
Step 1: Bromination of the Imidazole Ring The initial step focuses on the selective bromination at the 2-position of the imidazole ring. This is often achieved using a suitable brominating agent under controlled reaction conditions to prevent over-bromination.
Step 2: Introduction of Cyano Groups Following the formation of the 2-bromoimidazole intermediate, cyano groups are introduced at the 4 and 5 positions. This can be accomplished using reagents like cyanogen bromide. The reaction conditions, including solvent, temperature, and reaction time, are optimized to maximize the yield and purity of the final product.[1] For industrial-scale production, continuous flow reactors may be employed to enhance efficiency.[1]
Applications in Research and Development
The unique chemical structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile makes it a valuable building block in several scientific domains.
Organic Synthesis
It serves as a versatile precursor for the synthesis of more complex heterocyclic compounds. The bromine atom can be readily displaced by various nucleophiles, and the nitrile groups can undergo a range of chemical transformations, allowing for the construction of diverse molecular architectures.[1]
Medicinal Chemistry
Imidazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antifungal, and antiviral properties.[1] 2-bromo-1H-imidazole-4,5-dicarbonitrile is utilized as an intermediate in the synthesis of novel pharmaceutical compounds with potential therapeutic applications.[1][3] Its structure can be a key component in molecules designed to interact with specific biological targets.[1]
Materials Science
This compound is also explored in the development of new materials. Its incorporation into polymers or other molecular frameworks can impart specific properties such as enhanced thermal stability, conductivity, or fluorescence.[1][3]
Safety and Handling
Due to its potential toxicity, proper safety precautions are imperative when handling 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Hazard Identification
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[5] It is also known to cause skin and serious eye irritation.[5]
Recommended Handling Procedures
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
Inhalation: Remove the individual to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[5]
-
Skin Contact: Wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Ingestion: Rinse mouth and seek immediate medical attention.[5]
Conclusion
2-bromo-1H-imidazole-4,5-dicarbonitrile is a chemical compound with significant potential in various scientific fields. Its well-defined molecular and physical properties, coupled with its versatile reactivity, make it a valuable tool for researchers and developers. A thorough understanding of its synthesis, applications, and safe handling is crucial for harnessing its full potential in the laboratory and beyond.
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2-Bromo-1H-imidazole-4,5-dicarbonitrile,CAS 50847-09-1. Langwaychem. Available at: [Link]
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history of the synthesis of imidazole dicarbonitriles
An In-Depth Technical Guide to the Historical and Modern Synthesis of Imidazole Dicarbonitriles
Abstract
Imidazole dicarbonitriles, particularly 4,5-dicyanoimidazole (DCI), represent a class of heterocyclic compounds indispensable to modern chemical and biological sciences. Their unique electronic properties and structural versatility have established them as critical intermediates in pharmaceutical development and, most notably, as highly efficient activators in automated oligonucleotide synthesis. This guide provides a comprehensive exploration of the synthetic history of these vital molecules, from their conceptual origins in prebiotic chemistry and the landmark first synthesis by Woodward to the development of robust, scalable methodologies and modern, high-efficiency microwave-assisted protocols. We will dissect the causality behind key experimental choices, present detailed reaction mechanisms and protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.
The Genesis of a Scaffold: Prebiotic Origins and a Nobel Laureate's Contribution
The story of imidazole dicarbonitriles is intrinsically linked to the broader history of imidazole chemistry. The parent imidazole ring was first synthesized by Heinrich Debus in 1858, but the journey to its dicyanated derivative begins with a molecule of profound astrochemical and prebiotic significance: diaminomaleonitrile (DAMN) . DAMN is a tetramer of hydrogen cyanide (HCN), a simple molecule believed to have been abundant on early Earth. This connection places the core precursor to all major synthetic routes in the context of the origins of life, where it is implicated in the formation of purines and other essential biomolecules.
The pivotal moment in the history of imidazole dicarbonitriles arrived in 1950, when the soon-to-be Nobel laureate Robert B. Woodward disclosed the first synthesis of 4,5-imidazoledicarbonitrile.[1]
The Woodward Synthesis (1950)
Woodward's foundational method, detailed in his 1950 patent, established the core principle for nearly all subsequent syntheses: the cyclocondensation of diaminomaleonitrile (referred to in the patent as "hydrogen cyanide tetramer") with a one-carbon electrophile.[1]
-
Core Reaction: Heating diaminomaleonitrile with an orthoester of a monocarboxylic acid.
-
Causality: The orthoester, R-C(OR')₃, serves as a protected and reactive form of a carboxylic acid derivative. Upon heating, it reacts with the two amino groups of DAMN. One amino group displaces an alkoxy group to form an imidate intermediate, which then undergoes an intramolecular cyclization with the second amino group. Subsequent elimination of two molecules of alcohol drives the reaction forward and results in the formation of the aromatic imidazole ring.
-
Significance: This process was revolutionary because it provided the first direct route to this highly functionalized heterocyclic system, opening the door for its future applications.[1][2][3]
Caption: Historical pathway from prebiotic HCN to Woodward's synthesis of DCI.
The Cornerstone of Synthesis: Cyclocondensation from Diaminomaleonitrile
Woodward's discovery laid the groundwork for what would become the most reliable and versatile strategy for synthesizing imidazole dicarbonitriles. The reaction of DAMN with a C1-electrophile remains the cornerstone method, with different reagents used to install various substituents at the imidazole 2-position.
Method A: Synthesis of Unsubstituted 4,5-Dicyanoimidazole (DCI)
The most common and industrially relevant synthesis of the parent 4,5-dicyanoimidazole involves the reaction of DAMN with triethyl orthoformate.[4] This method is a direct descendant of Woodward's original work, optimized for yield and purity.
Proposed Reaction Mechanism: The reaction proceeds through a stepwise mechanism. First, one of the primary amino groups of DAMN attacks the electrophilic carbon of triethyl orthoformate, eliminating a molecule of ethanol to form an N-ethoxymethyleneamino intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the imidate carbon. The resulting dihydroimidazole intermediate then aromatizes by eliminating two more molecules of ethanol to yield the stable 4,5-dicyanoimidazole ring.
Caption: Proposed mechanism for the synthesis of DCI from DAMN and TEOF.
Experimental Protocol: Synthesis of 4,5-Dicyanoimidazole [5] This protocol is a representative procedure for the laboratory-scale synthesis of DCI.
-
Reagent Preparation: In a dry reaction flask equipped with a magnetic stirrer, distillation head, and oil bath, dissolve diaminomaleonitrile (108.1 g) and triethyl orthoformate (178.0 g) in a high-boiling inert solvent such as benzyl ether (1200 mL).
-
Initial Reaction & Distillation: Heat the reaction mixture with stirring in the oil bath to 135°C. Ethanol will begin to form and distill off. Continue heating for approximately 2 hours, collecting the ethanol byproduct to monitor reaction progress.
-
Catalysis and Final Cyclization: After the initial distillation ceases, carefully add a catalytic amount of a strong base, such as sodium methoxide (4.0 g). Continue heating the mixture. The reaction is driven to completion as more ethanol is removed.
-
Workup and Isolation: Once the reaction is complete (indicated by no further distillation), cool the mixture. The product may begin to crystallize. Filter the hot solution to remove any insoluble impurities.
-
Purification: Cool the filtrate, allowing the 4,5-dicyanoimidazole to crystallize. Collect the white crystalline powder by filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove residual benzyl ether. The product can be further purified by recrystallization if necessary.
Method B: Synthesis of 2-Aryl-Substituted Derivatives
A powerful extension of this methodology is the synthesis of 2-substituted dicyanoimidazoles, which are valuable scaffolds in medicinal chemistry. This is achieved by reacting DAMN with an aromatic aldehyde instead of an orthoformate.[5][6]
Causality and Control: This reaction typically involves an initial condensation between DAMN and the aldehyde to form a Schiff base (imine) intermediate. This intermediate is then oxidized in a subsequent step to induce cyclization and aromatization. The choice of aldehyde directly dictates the substituent at the 2-position, making this a highly modular approach for building molecular diversity. Various oxidizing agents, including manganese dioxide (MnO₂), have been successfully employed.[5]
Caption: General workflow for synthesizing 2-aryl-dicyanoimidazoles.
Modern Advancements: The Advent of Microwave-Assisted Synthesis
While the classical heating methods are robust, they often require long reaction times and high temperatures. Modern organic synthesis has moved towards more efficient and environmentally benign techniques. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of imidazole dicarbonitriles.[4][7][8]
Field-Proven Insights: Microwave irradiation provides rapid, uniform heating of the reaction mixture, which dramatically reduces reaction times from hours to mere minutes.[9] This not only improves throughput but often leads to cleaner reactions and higher yields by minimizing the formation of degradation byproducts associated with prolonged heating.[4] The efficiency of MAOS has made it the preferred method in many research and discovery settings.
A recent study demonstrated a one-pot, microwave-assisted synthesis of 2-aryl-4,5-dicarbonitrile imidazoles from DAMN and aromatic aldehydes using nitric acid as a catalyst and oxidizing agent.[4]
Data Presentation: Microwave-Assisted Synthesis of 2-Aryl-4,5-dicyanoimidazoles [4]
| Entry | Aldehyde (Ar-CHO) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4 | 98 |
| 3 | 4-Methylbenzaldehyde | 6 | 94 |
| 4 | 4-Methoxybenzaldehyde | 6 | 95 |
| 5 | 4-Nitrobenzaldehyde | 3 | 96 |
| 6 | 2-Chlorobenzaldehyde | 5 | 92 |
| 7 | Furan-2-carbaldehyde | 7 | 90 |
Conditions: Diaminomaleonitrile, Aldehyde, HNO₃, Microwave Irradiation (600 W).
Core Application: The Enabling Role in Oligonucleotide Synthesis
The intense interest in developing efficient syntheses for 4,5-dicyanoimidazole is largely driven by its critical application in the life sciences. DCI is a superior activating agent for nucleoside phosphoramidites during the automated solid-phase synthesis of DNA and RNA.[4]
Mechanism of Action: In each coupling step of oligonucleotide synthesis, a phosphoramidite monomer must be activated to react with the free hydroxyl group of the growing oligonucleotide chain. DCI acts as a weakly acidic proton donor that protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group. This generates a highly reactive phosphite triester intermediate, which is readily attacked by the hydroxyl group, forming the crucial phosphite linkage. DCI has largely replaced its predecessor, tetrazole, due to its higher activation efficiency and reduced side reactions.[4]
Caption: Role of DCI as an activator in oligonucleotide synthesis.
Conclusion
The is a compelling narrative that spans from fundamental questions about the origins of life to the cutting edge of biotechnology. Beginning with Woodward's seminal work, the synthetic routes have evolved from lengthy, high-temperature classical methods to elegant, rapid, and high-yield microwave-assisted protocols. The central role of diaminomaleonitrile as the key precursor has remained a constant, highlighting its status as a uniquely valuable building block in heterocyclic chemistry. For researchers in drug discovery and nucleic acid chemistry, a thorough understanding of these synthetic pathways is not merely academic; it is fundamental to the innovation and production of the complex molecules that drive scientific progress.
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Yamada, Y., Kumashiro, I., & Takenishi, T. (1968). Synthesis of 4,5-Di- and 1,4,5-Trisubstituted Imidazole Derivatives from 4,5-Dicyanoimidazole. Bulletin of the Chemical Society of Japan, 41(1), 241-241. [Link]
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Ohtsuka, Y. (1974). Synthesis of 4,5-Dicyanoimidazoles. Journal of Organic Chemistry, 41(4), 629-632. [Link]
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Alves, M. J., Azoia, N. G., & Fortes, A. G. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22803–22815. [Link]
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Azoia, N. G., Fortes, A. G., & Alves, M. J. (2022). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. ACS Omega, 7(26), 22803-22815. [Link]
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Sparks, S. M., & Shea, K. M. (2004). Microwave-Assisted Synthesis of 2,4,5-Triaryl-imidazole; A Novel Thermally Induced N-Hydroxyimidazole N−O Bond Cleavage. Organic Letters, 6(9), 1453-1456. [Link]
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An In-depth Technical Guide to the Tautomerism of 2-bromo-1H-imidazole-4,5-dicarbonitrile: Principles, Experimental Analysis, and Computational Modeling
Abstract
The tautomeric behavior of heterocyclic compounds is a critical determinant of their physicochemical properties, biological activity, and role as intermediates in chemical synthesis. This technical guide provides a comprehensive exploration of the tautomerism of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a molecule of significant interest in medicinal chemistry and materials science.[1] We delve into the foundational principles of imidazole tautomerism, the profound influence of its unique substitution pattern, and present detailed, field-proven protocols for its empirical study and computational prediction. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the tautomeric equilibrium of this versatile scaffold.
Introduction: The Significance of Tautomerism in Substituted Imidazoles
The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[2][3] Its unique arrangement of two nitrogen atoms allows for the existence of two or more interconverting isomers known as tautomers, which differ in the position of a proton.[4] This phenomenon, known as prototropic tautomerism, is a dynamic equilibrium that can be influenced by a multitude of factors including solvent polarity, temperature, pH, and the electronic nature of substituents.[5][6]
For an asymmetrically substituted imidazole like 2-bromo-1H-imidazole-4,5-dicarbonitrile, the tautomeric equilibrium involves two distinct chemical entities with potentially different steric and electronic profiles. This has profound implications for drug development, as the binding affinity of a molecule to its biological target can be highly dependent on the predominant tautomeric form.[7] Understanding and controlling this equilibrium is therefore a key aspect of rational drug design.
The subject of this guide, 2-bromo-1H-imidazole-4,5-dicarbonitrile, presents a particularly interesting case study. The presence of a halogen atom at the 2-position and two potent electron-withdrawing nitrile groups at the 4 and 5-positions significantly influences the electron density distribution within the imidazole ring, thereby impacting the relative stability of the possible tautomers.
This guide will provide a robust framework for the comprehensive investigation of the tautomeric landscape of this molecule, from foundational principles to advanced analytical techniques.
The Tautomeric Landscape of 2-bromo-1H-imidazole-4,5-dicarbonitrile
The tautomerism of 2-bromo-1H-imidazole-4,5-dicarbonitrile involves the migration of a proton between the two nitrogen atoms of the imidazole ring. This results in two primary tautomeric forms, which can be designated as the 1H- and 3H- (or, by IUPAC nomenclature, the 1H- and a tautomer where the bromine is at the 2-position and the hydrogen is on the other nitrogen) tautomers. The equilibrium between these two forms is the central focus of our investigation.
Diagram 1: Tautomeric Equilibrium of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Caption: Prototropic tautomerism in 2-bromo-1H-imidazole-4,5-dicarbonitrile.
The relative stability of these tautomers is dictated by the interplay of several factors:
-
Electronic Effects: The electron-withdrawing nature of the bromine atom and the two nitrile groups will significantly impact the acidity of the N-H protons and the basicity of the lone-pair-bearing nitrogens.
-
Steric Effects: While less pronounced in this planar system, minor steric interactions could influence the equilibrium.
-
Solvation: The interaction of the tautomers with solvent molecules can selectively stabilize one form over the other. Polar protic solvents, for instance, can form hydrogen bonds with the imidazole nitrogens, shifting the equilibrium.[6]
Experimental Methodologies for Tautomer Analysis
The characterization of the tautomeric equilibrium of 2-bromo-1H-imidazole-4,5-dicarbonitrile requires a combination of spectroscopic and analytical techniques. The two primary methods for gaining unambiguous structural and quantitative information are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of tautomers in solution.[5] If the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each species can be observed, allowing for their direct quantification.
This protocol outlines a systematic approach to analyzing the tautomeric equilibrium of 2-bromo-1H-imidazole-4,5-dicarbonitrile using NMR.
-
Sample Preparation:
-
Accurately weigh a sample of high-purity 2-bromo-1H-imidazole-4,5-dicarbonitrile.
-
Dissolve the sample in a deuterated solvent to a known concentration (e.g., 10-20 mg/mL).
-
Causality: The choice of solvent is a critical experimental variable. A range of solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, Acetonitrile-d₃, Methanol-d₄) should be used to probe the influence of the solvent on the tautomeric equilibrium.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum at a controlled temperature (e.g., 298 K).
-
Key Signals to Monitor: The most diagnostic signal will be the N-H proton of the imidazole ring. Due to proton exchange, this signal may be broad. Its chemical shift will be highly sensitive to the solvent and the tautomeric equilibrium.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C NMR spectrum.
-
Key Signals to Monitor: The chemical shifts of the imidazole ring carbons (C2, C4, and C5) and the nitrile carbons (CN) will differ between the two tautomers. Computational predictions (see Section 4) can be invaluable in assigning these signals. The difference in chemical shifts between C4 and C5 is often diagnostic of the tautomeric state in substituted imidazoles.[8][9]
-
-
Quantitative Analysis:
-
If distinct signals for each tautomer are observed in the ¹H NMR spectrum, integrate the signals corresponding to non-exchangeable protons. The ratio of these integrals provides the relative population of each tautomer.
-
For ¹³C NMR, if the exchange is slow, the relative intensities of well-resolved signals can be used for quantification, although this is generally less accurate than using ¹H NMR data.
-
-
Equilibrium Constant (Keq) and Gibbs Free Energy (ΔG) Calculation:
-
Keq = [Tautomer A] / [Tautomer B]
-
ΔG = -RT ln(Keq), where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
-
Diagram 2: NMR Workflow for Tautomer Analysis
Caption: Step-by-step workflow for NMR-based tautomer analysis.
| Parameter | Tautomer A (Illustrative) | Tautomer B (Illustrative) | Rationale for Difference |
| ¹H NMR (δ, ppm) | |||
| N-H | 12.0 - 14.0 | 11.5 - 13.5 | The electronic environment of the N-H proton differs significantly between the two tautomers. |
| ¹³C NMR (δ, ppm) | |||
| C2 | ~140 | ~142 | The carbon bearing the bromine atom will have a distinct chemical shift depending on the position of the N-H. |
| C4 | ~115 | ~118 | The chemical shifts of the nitrile-substituted carbons are highly sensitive to the position of the N-H proton.[8][9] |
| C5 | ~118 | ~115 | The relative chemical shifts of C4 and C5 can be used to identify the major tautomer.[8][9] |
| CN | ~110 | ~112 | The electronic environment of the nitrile carbons will be subtly different in each tautomer. |
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Tautomers of a Substituted Imidazole. Note: These are illustrative values based on general principles for substituted imidazoles. Actual chemical shifts for 2-bromo-1H-imidazole-4,5-dicarbonitrile must be determined experimentally and/or predicted computationally.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions.[10][11] This technique can unambiguously identify which tautomer is present in the crystalline form.
-
Crystallization:
-
The primary challenge is to grow high-quality single crystals suitable for diffraction. A screening of various crystallization techniques is recommended.[1]
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, inducing crystallization.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the atomic positions and thermal parameters using least-squares methods. The position of the hydrogen atom on the imidazole ring will definitively identify the tautomer present in the crystal lattice.
-
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.
Protocol: DFT Calculations
-
Structure Generation:
-
Build the 3D structures of both possible tautomers of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
-
-
Geometry Optimization:
-
Perform geometry optimizations for each tautomer in the gas phase and in various solvents (using a continuum solvation model like PCM or SMD).
-
A common and reliable level of theory for such calculations is B3LYP with a 6-311++G(d,p) basis set.
-
-
Frequency Calculations:
-
Conduct frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including Gibbs free energies.
-
-
Relative Energy and Population Calculation:
-
Calculate the relative Gibbs free energy (ΔG) between the tautomers.
-
The Boltzmann distribution can be used to predict the relative populations of the tautomers at a given temperature.
-
-
NMR Chemical Shift Prediction:
-
Use the GIAO (Gauge-Independent Atomic Orbital) method to calculate the ¹³C and ¹H NMR chemical shifts for each optimized tautomer. These predicted shifts can be compared with experimental data to aid in signal assignment.
-
Diagram 3: Computational Workflow for Tautomer Prediction
Caption: Workflow for DFT-based prediction of tautomer stability and NMR spectra.
Conclusion and Future Directions
The tautomerism of 2-bromo-1H-imidazole-4,5-dicarbonitrile is a multifaceted phenomenon with significant implications for its application in drug discovery and materials science. This technical guide has provided a comprehensive framework for its investigation, integrating foundational principles with detailed experimental and computational protocols.
A thorough understanding of the tautomeric equilibrium requires a synergistic approach, where computational predictions guide experimental design and experimental results validate and refine theoretical models. The protocols outlined herein provide a robust starting point for researchers to unravel the tautomeric landscape of this important molecule.
Future studies should focus on the experimental determination of the tautomeric ratios in a wide range of solvents to build a comprehensive understanding of the solvent effects. Furthermore, the synthesis and analysis of related derivatives will provide deeper insights into the structure-property relationships governing tautomerism in this class of compounds.
References
- BenchChem. (2025). Application Notes and Protocols for Crystallizing Novel Heterocyclic Compounds for X-ray Analysis.
- BenchChem. (2025). Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide.
- Zhang, Y. et al. (2025). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network.
-
MDPI. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
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PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved from [Link]
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Nature. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Retrieved from [Link]
-
PubMed. (2025). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. Retrieved from [Link]
-
MDPI. (2021). Gas-Phase Thermal Tautomerization of Imidazole-Acetic Acid: Theoretical and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on the tautomeric equilibria of 4,4/5,5‐disubstituted 4H/5H‐imidazol‐5/4‐ones. Retrieved from [Link]
-
ResearchGate. (n.d.). Identifying the tautomer state of a substituted imidazole by ¹³C NMR.... Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Wiley Online Library. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads. Retrieved from [Link]
-
PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]
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PubMed Central. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Solvent Effects on Imidazole Synthesis.
-
PubMed Central. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
PubMed Central. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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ResearchGate. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution. Retrieved from [Link]
-
MDPI. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
PubMed. (2005). (1)H- And (13)C-NMR Analysis of a Series of 1,2-diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazole and its biological activities: A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomerism in imidazole unit. Retrieved from [Link]
-
Bohrium. (n.d.). Naturally Occurring and Synthetic Imidazoles: Their Chemistry and Their Biological Activities. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 2-bromo-1H-imidazole-4,5-dicarbonitrile in Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Versatile Heterocyclic Building Block
2-Bromo-1H-imidazole-4,5-dicarbonitrile, a molecule characterized by a bromine atom at the 2-position and two cyano groups at the 4 and 5-positions of the imidazole ring, stands as a highly versatile and reactive building block in the realm of organic synthesis.[1] Its unique electronic properties, stemming from the electron-withdrawing nature of the dicarbonitrile moiety, render the C2-bromine atom an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This attribute opens extensive avenues for the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry, materials science, and agrochemicals.[2][3]
This comprehensive guide provides detailed application notes and robust protocols for the synthetic manipulation of 2-bromo-1H-imidazole-4,5-dicarbonitrile. We will delve into its preparation and its subsequent application in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The protocols herein are designed to be self-validating, with a deep-seated explanation of the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methodologies for their specific synthetic targets.
PART 1: Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
The synthesis of the title compound is typically achieved through the bromination of an imidazole precursor followed by the introduction of the cyano groups. A common method involves the reaction of 2-bromoimidazole with a cyanogen source under controlled conditions.[1] For industrial-scale production, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial, with continuous flow reactors offering a pathway to enhanced efficiency and yield.[1]
Protocol 1: Laboratory Scale Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
This protocol is adapted from general procedures for the synthesis of functionalized imidazoles.
Materials:
-
Diaminomaleonitrile (DAMN)
-
2,2,2-Trifluoro-N-(bromomethyl)acetamide
-
Triethylamine (TEA)
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
-
Standard glassware for organic synthesis
Workflow for the Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Caption: Synthetic workflow for the preparation of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Procedure:
-
Imidazole Ring Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diaminomaleonitrile (1.0 equiv.) and 2,2,2-trifluoro-N-(bromomethyl)acetamide (1.1 equiv.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1H-imidazole-4,5-dicarbonitrile precursor.
-
-
Bromination:
-
Dissolve the obtained imidazole precursor (1.0 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add N-bromosuccinimide (1.1 equiv.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, wash the reaction mixture with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization to yield 2-bromo-1H-imidazole-4,5-dicarbonitrile as a white to light yellow solid.
-
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the C2-bromo substituent makes 2-bromo-1H-imidazole-4,5-dicarbonitrile an ideal substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Section 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[4] For 2-bromo-1H-imidazole-4,5-dicarbonitrile, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 2-position. The electron-withdrawing nature of the dicarbonitrile groups is anticipated to facilitate the oxidative addition step, a key process in the catalytic cycle.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of 2-bromo-1H-imidazole-4,5-dicarbonitrile with Arylboronic Acids
This protocol is based on established methods for the Suzuki-Miyaura coupling of bromo-heterocycles.[5]
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Standard Schlenk line or glovebox equipment
Experimental Procedure:
-
Reaction Setup:
-
In a dry Schlenk flask, combine 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%). The choice of ligand is critical; for challenging substrates, more electron-rich and bulky ligands like SPhos may provide better results.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
-
Reaction Execution:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the boronic acid.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-1H-imidazole-4,5-dicarbonitrile.
-
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Phenylboronic acid | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | Good |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O (4:1) | 100 | 8 | High |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (5:1) | 110 | 16 | Moderate to Good |
Note: Yields are qualitative estimates and will require experimental optimization.
Section 2.2: Sonogashira Coupling for C(sp)-C(sp²) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a combination of palladium and copper complexes.[2] This reaction is invaluable for introducing alkynyl functionalities onto the imidazole core, which are versatile handles for further synthetic transformations or for imparting specific electronic or material properties.
Protocol 3: Sonogashira Coupling of 2-bromo-1H-imidazole-4,5-dicarbonitrile with Terminal Alkynes
This protocol is adapted from general procedures for Sonogashira couplings.[6]
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Experimental Workflow for Sonogashira Coupling
Caption: Experimental workflow for the Sonogashira coupling reaction.
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).
-
Add anhydrous solvent (e.g., THF) and a suitable base (e.g., TEA, 2.0-3.0 equiv.). The base is crucial as it deprotonates the terminal alkyne to form the reactive copper acetylide.
-
-
Reaction Execution:
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by TLC.
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-alkynyl-1H-imidazole-4,5-dicarbonitrile.
-
Section 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and medicinal chemistry.[7] This reaction enables the direct coupling of amines with aryl halides, providing a powerful tool for the synthesis of 2-amino-imidazole derivatives from 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Protocol 4: Buchwald-Hartwig Amination of 2-bromo-1H-imidazole-4,5-dicarbonitrile
This protocol is a general guideline based on established Buchwald-Hartwig amination procedures.[8]
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To a dry Schlenk tube or microwave vial, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Add 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Add the anhydrous solvent (e.g., toluene).
-
-
Reaction Execution:
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The choice of temperature and reaction time (typically 4-24 hours) will depend on the specific amine and ligand used.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography to yield the 2-amino-1H-imidazole-4,5-dicarbonitrile derivative.
-
Table 2: Key Parameters for Buchwald-Hartwig Amination
| Parameter | Recommended Choice | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) sources that are readily reduced in situ to the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for promoting both the oxidative addition and the reductive elimination steps, which are often rate-limiting.[9] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in nucleophilic attack on the aryl halide. The choice of base can significantly impact the reaction outcome. |
| Solvent | Toluene, 1,4-Dioxane | Anhydrous, non-protic solvents are necessary to prevent quenching of the reactive organometallic intermediates. |
PART 3: Safety, Handling, and Storage
2-Bromo-1H-imidazole-4,5-dicarbonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place away from incompatible materials.
Conclusion
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a potent and versatile building block in modern organic synthesis. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore its utility in constructing complex molecular architectures through palladium-catalyzed cross-coupling reactions. The ability to readily introduce aryl, alkynyl, and amino functionalities at the 2-position of the imidazole ring underscores its significance in the fields of drug discovery, materials science, and beyond. Careful optimization of the presented protocols will undoubtedly lead to the discovery of novel compounds with significant scientific and practical applications.
References
- Adib, M., Ansari, S., Feizi, S., Damavandi, J. A., & Mirzaei, P. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263–3266.
- Bellina, F., Cauteruccio, S., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 72(22), 8543–8546.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 2-bromo-N-Boc-imidazole. BenchChem.
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- BenchChem. (2025).
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Application Notes & Protocols: 2-bromo-1H-imidazole-4,5-dicarbonitrile as a Versatile Precursor for Nitrogen-Rich Heterocycles
Abstract
Nitrogen-rich heterocyclic compounds are foundational scaffolds in medicinal chemistry, materials science, and agrochemicals, prized for their diverse biological activities and unique physicochemical properties.[1][2][3] This guide focuses on 2-bromo-1H-imidazole-4,5-dicarbonitrile, a highly functionalized and reactive building block, detailing its synthesis, properties, and strategic application in the construction of complex nitrogen-containing ring systems. The unique arrangement of a reactive bromine atom at the C2 position and vicinal dinitriles at the C4 and C5 positions makes this imidazole derivative an exceptionally versatile synthon. We provide detailed, field-tested protocols for its use in generating fused pyrazines and substituted imidazoles, explain the causality behind experimental choices, and offer troubleshooting guidance for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Value of the Imidazole Dicarbonitrile Scaffold
The imidazole ring is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs.[4][5][6][7] Its prevalence stems from its unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[4] The subject of this guide, 2-bromo-1H-imidazole-4,5-dicarbonitrile (Molecular Formula: C₅HBrN₄), elevates this privileged scaffold by incorporating key reactive handles.[8][9]
-
The C2-Bromo Group: Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities.
-
The C4,C5-Dicarbonitrile Groups: Act as powerful electrophilic sites and are ideal precursors for cyclocondensation reactions, enabling the formation of fused heterocyclic systems such as pyrazines and pyridines.
This combination makes 2-bromo-1H-imidazole-4,5-dicarbonitrile a cornerstone precursor for building libraries of novel compounds for high-throughput screening in drug discovery and for creating advanced functional materials.[8][10]
Physicochemical Properties and Safety Data
Proper handling and storage are critical for ensuring the stability of the reagent and the safety of the researcher. The compound is a white to light yellow powder and should be stored under refrigerated conditions (2-8 °C).[10][11]
| Property | Value | Source |
| CAS Number | 50847-09-1 | [10][12] |
| Molecular Weight | 196.99 g/mol | [8][9] |
| Appearance | White to light yellow powder/crystal | [10][11] |
| Melting Point | 147 - 151 °C | [10][11] |
| Boiling Point | ~530.1 °C at 760 mmHg (Predicted) | [12] |
| Purity | ≥98% (HPLC) | [10][11] |
Safety & Handling: 2-bromo-1H-imidazole-4,5-dicarbonitrile is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[11] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[13][14][15] Ensure that eyewash stations and safety showers are readily accessible.[13] In case of fire, use water spray, alcohol-resistant foam, or dry chemical extinguishers.[15]
Synthesis of the Precursor: A Foundational Protocol
While commercially available, understanding the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile provides insight into its reactivity. The process typically begins with diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, which is first cyclized and then brominated.[16][17][18]
Caption: General synthetic workflow for the precursor.
Protocol 3.1: Synthesis via Bromination of Imidazole-4,5-dicarbonitrile
This protocol outlines the direct electrophilic bromination of the imidazole core. N-Bromosuccinimide (NBS) is chosen as the brominating agent because it is a solid that is safer and easier to handle than liquid bromine and minimizes the formation of HBr gas.[19]
Materials:
-
Imidazole-4,5-dicarbonitrile (1.0 eq.)
-
N-Bromosuccinimide (NBS) (1.1 eq.)
-
Anhydrous Dimethylformamide (DMF) or Glacial Acetic Acid
-
Ethyl Acetate
-
Deionized Water
-
Saturated Sodium Thiosulfate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Imidazole-4,5-dicarbonitrile in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: To the stirred solution, add NBS portion-wise over 20-30 minutes. Causality: A slow, portion-wise addition is crucial to control the reaction exotherm and prevent over-bromination or side reactions.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a beaker of cold deionized water. If any excess bromine color persists, add saturated sodium thiosulfate solution dropwise until it disappears.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
Application Note 1: Synthesis of Fused Imidazo[4,5-b]pyrazines
The vicinal dinitriles are perfectly positioned for cyclocondensation reactions. Reacting the precursor with 1,2-diamines readily yields imidazo[4,5-b]pyrazine derivatives, a scaffold found in numerous biologically active molecules.
Caption: Synthesis of imidazo[4,5-b]pyrazines.
Protocol 4.1: General Procedure for Imidazo[4,5-b]pyrazine Formation
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 eq.)
-
Substituted 1,2-diamine (e.g., ethylenediamine, 1,2-phenylenediamine) (1.0-1.2 eq.)
-
Ethanol or Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Reaction Setup: To a solution of 2-bromo-1H-imidazole-4,5-dicarbonitrile in ethanol, add the 1,2-diamine.
-
Heating: Heat the reaction mixture to reflux (approximately 80 °C for ethanol) for 6-12 hours. The choice of solvent is key; acetic acid can act as both solvent and catalyst for less reactive diamines.
-
Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then deionized water to remove any unreacted starting materials or salts. Dry the product under vacuum.
Application Note 2: C2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the dinitrile groups and the imidazole ring activates the C2 position, making the bromo substituent susceptible to displacement by a wide range of nucleophiles.[8] This allows for the synthesis of diverse 2-substituted imidazole libraries.
Caption: SNAr pathways for C2-functionalization.
Protocol 5.1: Synthesis of a 2-Amino-imidazole Derivative
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 eq.)
-
Secondary Amine (e.g., morpholine, piperidine) (1.5-2.0 eq.)
-
Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In an oven-dried flask, combine 2-bromo-1H-imidazole-4,5-dicarbonitrile, K₂CO₃, and anhydrous DMF under a nitrogen atmosphere.
-
Nucleophile Addition: Add the secondary amine to the stirred suspension.
-
Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Causality: Heating is required to overcome the activation energy for the substitution. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving it to completion.
-
Monitoring and Work-up: Monitor by TLC. Once complete, cool the mixture to room temperature and pour it into ice water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Characterization and Troubleshooting
Validation of synthesis is paramount. A combination of spectroscopic methods should be employed to confirm the structure of the final products.
-
¹H and ¹³C NMR: To confirm the chemical structure and purity. The disappearance of the N-H proton signal (if not N-substituted) and changes in the aromatic region are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The characteristic nitrile (C≡N) stretch should be present at ~2230 cm⁻¹.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive reagents. 2. Insufficient temperature or reaction time. 3. Poor quality solvent (not anhydrous). | 1. Use fresh reagents. 2. Increase temperature or extend reaction time, monitoring by TLC. 3. Use freshly distilled or commercially available anhydrous solvents. |
| Incomplete Reaction | 1. Insufficient equivalents of reagent. 2. Reaction has not reached equilibrium. | 1. Increase the equivalents of the nucleophile or coupling partner. 2. Extend reaction time. |
| Multiple Products | 1. Over-reaction or side reactions. 2. Reaction temperature too high. | 1. Carefully control stoichiometry. 2. Lower the reaction temperature and monitor closely. 3. Purify via column chromatography. |
Conclusion and Future Outlook
2-bromo-1H-imidazole-4,5-dicarbonitrile is a powerful and versatile building block for constructing nitrogen-rich heterocycles. Its dual reactivity allows for both the expansion of the heterocyclic core through cyclocondensation and the diversification of substituents at the C2 position. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this synthon in their synthetic campaigns. Future applications will likely focus on developing more complex, multi-component reactions starting from this precursor and exploring its utility in creating novel kinase inhibitors, antiviral agents, and functional organic materials.[5][8][10]
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National Institutes of Health (NIH). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Available at: [Link]
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ResearchGate. (2021, July 6). (PDF) Synthesis of nitrogen and oxygen containing heterocyclic compounds using nano catalyst: A review. Available at: [Link]
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ChemIntell. (2025, October 21). 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Your Key Intermediate for Advanced Chemical Synthesis. Available at: [Link]
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The Versatile Scaffold: Medicinal Chemistry Applications of 2-Bromo-1H-imidazole-4,5-dicarbonitrile Derivatives
Introduction: A Privileged Core in Drug Discovery
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold for designing molecules that can modulate biological targets with high affinity and specificity.[2] Within this esteemed class of heterocycles, 2-bromo-1H-imidazole-4,5-dicarbonitrile stands out as a particularly valuable and versatile building block.[3][4] The presence of a reactive bromine atom at the 2-position, coupled with two electron-withdrawing cyano groups at the 4 and 5-positions, imbues this molecule with a unique reactivity profile, making it an ideal starting point for the synthesis of a diverse array of therapeutic agents.[3] This guide provides an in-depth exploration of the medicinal chemistry applications of 2-bromo-1H-imidazole-4,5-dicarbonitrile derivatives, offering detailed protocols for their synthesis and biological evaluation, with a focus on their anticancer and antiviral potential.
Synthetic Strategies: Accessing the Core and its Derivatives
The utility of 2-bromo-1H-imidazole-4,5-dicarbonitrile as a synthetic intermediate stems from its straightforward preparation and the facile displacement of the C2-bromine atom by various nucleophiles. This allows for the introduction of a wide range of functional groups, leading to the generation of extensive compound libraries for biological screening.
Protocol 1: Synthesis of 2-Bromo-1H-imidazole-4,5-dicarbonitrile
This protocol outlines the synthesis of the parent scaffold from diaminomaleonitrile and the highly reactive cyanogen bromide.
Causality Behind Experimental Choices:
-
Diaminomaleonitrile (DAMN): This commercially available starting material provides the core C4-C5-dicarbonitrile imidazole backbone.
-
Cyanogen Bromide (BrCN): This electrophilic reagent serves as the source of the C2 carbon and the bromine atom. Its high reactivity necessitates careful handling in a well-ventilated fume hood.[5]
-
Aqueous Medium: The reaction is typically performed in water, which acts as a solvent and facilitates the reaction.[6]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and aromatization to form the imidazole ring.[6]
Experimental Protocol:
-
Reagent Preparation: In a well-ventilated fume hood, carefully prepare a solution of cyanogen bromide (1.0 equivalent) in water. Caution: Cyanogen bromide is highly toxic and should be handled with appropriate personal protective equipment.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diaminomaleonitrile (1.0 equivalent) in water.
-
Reaction Execution: To the stirred solution of diaminomaleonitrile, add the aqueous solution of cyanogen bromide dropwise at room temperature.
-
Heating: After the addition is complete, heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford 2-bromo-1H-imidazole-4,5-dicarbonitrile. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Diagram 1: Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Caption: Synthetic route to the target imidazole scaffold.
Protocol 2: Nucleophilic Substitution at the C2-Position
The bromine atom at the C2-position is readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This section provides a general protocol for the synthesis of 2-amino-1H-imidazole-4,5-dicarbonitrile derivatives, which are key intermediates for various biologically active compounds.
Causality Behind Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the dinitrile groups activates the C2 position for SNAr reactions.[7]
-
Ammonia/Amines: Ammonia or primary/secondary amines act as the nucleophile to displace the bromide.
-
Solvent: A polar aprotic solvent like DMF or DMSO is typically used to facilitate the reaction.
-
Base (Optional): A non-nucleophilic base like potassium carbonate can be added to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.
Experimental Protocol:
-
Reaction Setup: In a sealed tube or a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equivalent) in a suitable solvent (e.g., DMF, DMSO, or ethanol).
-
Addition of Nucleophile: Add an excess of the amine nucleophile (e.g., a solution of ammonia in methanol, or a primary/secondary amine, 2-5 equivalents).
-
Heating: Heat the reaction mixture at a temperature ranging from 80°C to 120°C. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitates, collect it by filtration. Otherwise, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram 2: General Nucleophilic Substitution Workflow
Caption: Versatile C2-functionalization via SNAr.
Applications in Anticancer Drug Discovery
Derivatives of 2-bromo-1H-imidazole-4,5-dicarbonitrile have emerged as a promising class of anticancer agents, with activities attributed to various mechanisms, including kinase inhibition.[8][9]
Application Note 1: Imidazole-4,5-dicarbonitrile Derivatives as Kinase Inhibitors
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The imidazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[10] By modifying the substituents at the C2 position of the imidazole-4,5-dicarbonitrile core, it is possible to develop potent and selective kinase inhibitors.
Mechanism of Action: 2-Amino-1H-imidazole-4,5-dicarbonitrile derivatives can act as ATP-competitive inhibitors of various kinases. The imidazole core can form key hydrogen bond interactions with the hinge region of the kinase active site, mimicking the adenine part of ATP. The substituents at the C2-amino group can then be tailored to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.[11]
Diagram 3: Kinase Inhibition by Imidazole Derivatives
Caption: Binding mode of an imidazole-based kinase inhibitor.
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound ID | C2-Substituent | Target Cancer Cell Line | IC50 (µM) | Reference |
| 5e | -NH-(CH2)11CH3 | HeLa (Cervical) | 0.737 | [12] |
| 5e | -NH-(CH2)11CH3 | HT-29 (Colon) | 1.194 | [12] |
| 12 | 2-chloro-6-methoxy-quinoline | HCT-15 (Colon) | 0.30 | |
| 13 | 9-ethyl-9H-carbazole | HCT-15 (Colon) | 0.30 | |
| KIM-161 | Phenylacetamide | HCT116 (Colon) | 0.294 | [9] |
| KIM-161 | Phenylacetamide | HL60 (Leukemia) | 0.362 | [9] |
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol describes a standard colorimetric assay to assess the cytotoxicity of newly synthesized imidazole derivatives against cancer cell lines.
Causality Behind Experimental Choices:
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazolium salt that is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Cancer Cell Lines: A panel of cancer cell lines representing different tumor types is used to assess the spectrum of activity.
-
DMSO: Dimethyl sulfoxide is used to dissolve the formazan crystals for spectrophotometric quantification.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Applications in Antiviral Drug Discovery
The imidazole-4,5-dicarbonitrile scaffold has also been exploited for the development of potent antiviral agents, particularly against RNA viruses.
Application Note 2: Imidazole-4,5-dicarboxamide Derivatives as Antiviral Agents
Hydrolysis of the dinitrile to the corresponding dicarboxamide opens up new avenues for creating antiviral compounds. These derivatives have shown promising activity against flaviviruses like Dengue and Yellow Fever virus.[3]
Mechanism of Action: While the exact mechanism for many of these compounds is still under investigation, some are believed to target viral enzymes essential for replication, such as the RNA-dependent RNA polymerase (RdRp) or viral proteases. For instance, imidazole-4,5-dicarboxamide derivatives have been shown to inhibit the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle.
Diagram 4: Potential Antiviral Mechanisms of Imidazole Derivatives
Caption: Inhibition of viral replication by imidazole derivatives.
Table 2: Antiviral Activity of Selected Imidazole-4,5-dicarboxamide Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| 8b | Yellow Fever Virus (YFV) | Vero | 1.85 | |
| 8c | Dengue Virus (DENV) | Vero | 1.93 | |
| 15a | Dengue Virus (DENV) | - | 2.50 | [3] |
| 15a | Yellow Fever Virus (YFV) | - | 3.47 | [3] |
| 20a | Dengue Virus (DENV) | Vero | 0.93 | [3] |
| 20b | Dengue Virus (DENV) | Vero | 0.93 | [3] |
| 5a2 | SARS-CoV-2 Mpro (in vitro) | - | 4.79 (IC50) |
Protocol 4: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits virus-induced cell death (plaque formation).
Causality Behind Experimental Choices:
-
Plaque-Forming Units (PFU): This is a measure of the number of infectious virus particles.
-
Cell Monolayer: A confluent layer of host cells is required for the virus to infect and form visible plaques.
-
Agarose Overlay: A semi-solid medium is used to restrict the spread of the virus to adjacent cells, resulting in the formation of localized plaques.
-
Crystal Violet Staining: This dye stains living cells, leaving the areas of cell death (plaques) unstained.
Experimental Protocol:
-
Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.
-
Compound Treatment and Infection: Pre-treat the cell monolayers with serial dilutions of the test compound for 1-2 hours. Then, infect the cells with a known titer of the virus (e.g., 100 PFU/well) for 1 hour.
-
Agarose Overlay: Remove the virus inoculum and overlay the cells with a medium containing a low concentration of agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Plaque Visualization and Counting: Fix the cells with formaldehyde and stain with crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the effective concentration that reduces the number of plaques by 50%).
Conclusion and Future Perspectives
2-Bromo-1H-imidazole-4,5-dicarbonitrile and its derivatives represent a highly valuable and versatile platform for the discovery of new therapeutic agents. The synthetic accessibility of the core scaffold and the ease of diversification at the C2-position provide a robust framework for generating extensive compound libraries. The demonstrated anticancer and antiviral activities of these derivatives, coupled with their potential to modulate key biological targets like kinases and viral enzymes, underscore their significance in medicinal chemistry. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds through structure-activity relationship studies, with the ultimate goal of advancing lead candidates into preclinical and clinical development.
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Synthesis and evaluation of imidazole-4,5- and pyrazine-2,3-dicarboxamides targeting dengue and yellow fever virus. PubMed Central. [Link]
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Imidazole derivatives: Impact and prospects in antiviral drug discovery. PubMed Central. [Link]
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Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. PubMed Central. [Link]
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Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. Semantic Scholar. [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Publications. [Link]
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5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation. National Institutes of Health. [Link]
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Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. [Link]
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Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. PubMed Central. [Link]
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Synthesis of 2-amino-imidazo[4,5-b]pyridines. RSC Publishing. [Link]
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Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation. RSC Publishing. [Link]
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Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. PubMed Central. [Link]
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Current trends in designing antiviral agents against emerging and re-emerging RNA viruses. Taylor & Francis Online. [Link]
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Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research. [Link]
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Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic. PubMed. [Link]
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Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
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Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. PubMed. [Link]
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Synthetic Strategies for the Derivatization of 2-bromo-1H-imidazole-4,5-dicarbonitrile: An Application Guide
Introduction: The Versatility of a Unique Heterocyclic Building Block
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive bromine atom at the C2 position, two electron-withdrawing nitrile groups, and an acidic N-H proton, offers a versatile platform for the synthesis of a diverse array of complex molecules. The electron-deficient nature of the imidazole ring, a consequence of the powerful inductive and mesomeric effects of the dicarbonitrile moiety, significantly influences its reactivity, presenting both challenges and opportunities for synthetic chemists.
This comprehensive technical guide provides an in-depth exploration of synthetic protocols for the derivatization of 2-bromo-1H-imidazole-4,5-dicarbonitrile. We will delve into the nuances of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution, offering detailed, field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.
Strategic Considerations for Derivatization
The derivatization of 2-bromo-1H-imidazole-4,5-dicarbonitrile is primarily centered around the C-Br bond. The choice of synthetic strategy is dictated by the desired C-C, C-N, or C-S bond to be formed. A crucial consideration is the management of the acidic N-H proton. In many instances, particularly in palladium-catalyzed reactions, N-protection is advantageous to prevent side reactions and improve solubility. However, for certain transformations, the reaction can proceed on the unprotected imidazole.
Below is a logical workflow for the derivatization of this key intermediate.
Application Notes and Protocols for the Utilization of 2-Bromo-1H-imidazole-4,5-dicarbonitrile in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and professionals in drug development with detailed application notes and robust protocols for the use of 2-bromo-1H-imidazole-4,5-dicarbonitrile in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a reactive bromine atom at the C2 position and two electron-withdrawing nitrile groups, is a valuable precursor for the synthesis of highly functionalized imidazole derivatives. This guide delves into the practical execution of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into reaction optimization, mechanistic considerations, and step-by-step experimental procedures. The information presented herein is designed to empower scientists to leverage this reagent for the efficient construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.
Introduction: The Strategic Value of 2-Bromo-1H-imidazole-4,5-dicarbonitrile
The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] The functionalization of the imidazole ring is a key strategy for modulating the pharmacological properties of these molecules. 2-Bromo-1H-imidazole-4,5-dicarbonitrile has emerged as a particularly useful synthetic intermediate due to its unique structural features. The bromine atom at the 2-position serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[2] The two nitrile groups at the 4 and 5-positions are strong electron-withdrawing groups, which can influence the reactivity of the imidazole ring and provide further opportunities for chemical modification.
This guide provides detailed protocols for three of the most powerful and widely used palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl and vinyl boronic acids.
-
Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a variety of amines.
By providing a detailed understanding of the reaction parameters and experimental nuances, this document aims to facilitate the seamless integration of 2-bromo-1H-imidazole-4,5-dicarbonitrile into synthetic workflows.
Synthesis of 2-Bromo-1H-imidazole-4,5-dicarbonitrile
While 2-bromo-1H-imidazole-4,5-dicarbonitrile is commercially available, understanding its synthesis can be beneficial for researchers. A common synthetic approach involves the bromination of an imidazole precursor. Although a specific, detailed, peer-reviewed protocol for the synthesis from simple starting materials like diaminomaleonitrile is not extensively documented in readily available literature, a general method can be inferred from standard organic chemistry practices for the formation and subsequent halogenation of such imidazole systems. One potential route involves the condensation of diaminomaleonitrile with a suitable one-carbon electrophile followed by bromination. Another approach involves the bromination of a pre-formed imidazole-4,5-dicarbonitrile.
A representative protocol for the bromination of a related imidazole is provided below. Researchers should note that optimization will be necessary for the specific substrate.
Representative Protocol: Bromination of an Imidazole Derivative
-
Materials:
-
Imidazole precursor (e.g., imidazole-4,5-dicarbonitrile) (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.0-1.2 equiv)
-
Anhydrous Acetonitrile (or other suitable aprotic solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the imidazole precursor in anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-1H-imidazole-4,5-dicarbonitrile.
-
Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of the C-Br bond at the 2-position of the imidazole ring makes 2-bromo-1H-imidazole-4,5-dicarbonitrile an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general workflow for these reactions is depicted below.
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Application Notes and Protocols for 2-bromo-1H-imidazole-4,5-dicarbonitrile as a Ligand in Metal Complexes
Introduction: A Versatile Building Block for Coordination Chemistry
2-bromo-1H-imidazole-4,5-dicarbonitrile is a multifaceted heterocyclic compound poised for significant applications in medicinal chemistry, materials science, and catalysis.[1][2] Its unique electronic and structural features, characterized by an electron-rich imidazole core, two electron-withdrawing nitrile groups, and a reactive bromine atom, make it an exceptional ligand for the synthesis of novel metal complexes. The imidazole nitrogen atoms provide primary coordination sites, while the nitrile groups can engage in further coordination or act as hydrogen bond acceptors, influencing the supramolecular architecture of the resulting complexes.[2][3] The bromine substituent offers a site for post-synthetic modification, enabling the fine-tuning of the electronic properties and steric profile of the coordinated ligand.[1]
This guide provides a comprehensive overview of the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile and its application as a ligand in the formation of metal complexes. Detailed, field-proven protocols for the synthesis of the ligand and a representative metal complex are presented, along with a thorough discussion of the necessary characterization techniques. These notes are intended for researchers and professionals in drug development and materials science seeking to explore the rich coordination chemistry of this versatile building block.
Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile: A Plausible Pathway
Protocol 1: Synthesis of Diaminomaleonitrile (DAMN)
Diaminomaleonitrile serves as a crucial starting material for the imidazole ring system. Its synthesis from aminomalononitrile p-toluenesulfonate and sodium cyanide is a well-established procedure.
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium cyanide (NaCN)
-
Deionized water
-
Isobutyl alcohol
-
Activated carbon (Darco)
-
Ice bath
-
Buchner funnel and filter paper
-
Round-bottom flasks
-
Reflux condenser
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, prepare a suspension of aminomalononitrile p-toluenesulfonate (0.04 mol) in 20 mL of deionized water in a round-bottom flask. Cool the suspension to 0°C using an ice bath with constant stirring.
-
Addition of Sodium Cyanide: In a separate beaker, dissolve sodium cyanide (0.20 mol) in 30 mL of ice-cold deionized water. Slowly add this solution to the stirred suspension of aminomalononitrile p-toluenesulfonate.
-
Precipitation and Filtration: Continue stirring for one minute after the addition is complete. A precipitate of diaminomaleonitrile will form. Immediately collect the solid product by vacuum filtration using a Buchner funnel and wash it with 20 mL of ice-cold deionized water.
-
Recrystallization: Immediately transfer the damp solid to a flask containing 30 mL of boiling isobutyl alcohol. Add 0.4 g of activated carbon to the solution and stir.
-
Hot Filtration and Crystallization: Quickly filter the hot solution to remove the activated carbon. Allow the filtrate to cool to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the white, crystalline product by vacuum filtration and dry under vacuum to yield pure diaminomaleonitrile.
Causality Behind Experimental Choices: The reaction is performed at 0°C to control the exothermic reaction and minimize side product formation. The immediate filtration and recrystallization are crucial as DAMN can degrade upon prolonged exposure to the reaction mixture. Isobutyl alcohol is an effective solvent for recrystallization, providing good solubility at high temperatures and poor solubility at low temperatures, leading to high recovery of the purified product.
Protocol 2: Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
This proposed protocol involves the cyclization of diaminomaleonitrile with a suitable one-carbon source to form the imidazole ring, followed by bromination.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Triethyl orthoformate
-
Acetic anhydride
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfite (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
Step 1: Synthesis of 1H-imidazole-4,5-dicarbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend diaminomaleonitrile (0.01 mol) in triethyl orthoformate (0.05 mol).
-
Cyclization: Add a catalytic amount of acetic anhydride (2-3 drops) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess triethyl orthoformate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system like ethanol/water to yield 1H-imidazole-4,5-dicarbonitrile.
Step 2: Bromination
-
Reaction Setup: Dissolve the 1H-imidazole-4,5-dicarbonitrile (0.005 mol) in dichloromethane (50 mL) in a round-bottom flask and cool to 0°C in an ice bath.
-
Addition of NBS: To the stirred solution, add N-Bromosuccinimide (0.0055 mol, 1.1 equivalents) portion-wise, ensuring the temperature remains at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction by TLC.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated solution of sodium sulfite. Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield pure 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Causality Behind Experimental Choices: Triethyl orthoformate serves as the one-carbon source for the formation of the C2 position of the imidazole ring. N-Bromosuccinimide is a mild and selective brominating agent for electron-rich heterocyclic systems. The reaction is performed at low temperature to control the regioselectivity of the bromination. The aqueous work-up is necessary to remove unreacted NBS and succinimide byproduct.
Synthesis of a Representative Metal Complex: [Cu(2-Br-HIDC)₂(H₂O)₂]
The synthesized 2-bromo-1H-imidazole-4,5-dicarbonitrile (2-Br-HIDC) can be used as a ligand to form complexes with various transition metals. This protocol describes the synthesis of a hypothetical copper(II) complex as a representative example.
Protocol 3: Synthesis of bis(2-bromo-1H-imidazole-4,5-dicarbonitrile)diaquacopper(II)
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (2-Br-HIDC)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Methanol
-
Deionized water
-
0.1 M Sodium hydroxide solution
-
Magnetic stirrer and hotplate
-
pH meter
Procedure:
-
Ligand Solution: Dissolve 2-bromo-1H-imidazole-4,5-dicarbonitrile (0.2 mmol) in 10 mL of warm methanol in a beaker.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) sulfate pentahydrate (0.1 mmol) in 10 mL of deionized water.
-
Complexation: Slowly add the ligand solution to the stirred aqueous solution of the copper salt. A precipitate may form upon mixing.
-
pH Adjustment: Gently heat the mixture to 50-60°C with continuous stirring. Slowly add 0.1 M sodium hydroxide solution dropwise to adjust the pH to approximately 5-6. This deprotonates the imidazole N-H, facilitating coordination.
-
Crystallization: Allow the solution to cool slowly to room temperature. If a precipitate has formed, it can be collected. For crystalline products, the solution can be left for slow evaporation at room temperature for several days.
-
Isolation and Washing: Collect the resulting solid product by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a small amount of cold methanol to remove any unreacted starting materials.
-
Drying: Dry the complex in a desiccator over silica gel.
Causality Behind Experimental Choices: The use of a methanol/water solvent system ensures the solubility of both the organic ligand and the inorganic metal salt. The pH adjustment is critical for deprotonation of the imidazole N-H group, which is typically required for coordination to the metal center.[4] Slow cooling or evaporation promotes the growth of high-quality crystals suitable for X-ray diffraction analysis.
Characterization of the Ligand and Metal Complex
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compounds.
Table 1: Analytical Techniques for Characterization
| Technique | Purpose for Ligand (2-Br-HIDC) | Purpose for Metal Complex | Expected Observations |
| ¹H NMR | Confirm the presence and chemical environment of the imidazole N-H proton. | Broadening or disappearance of the N-H proton signal upon coordination. | A broad singlet for the N-H proton in the ligand spectrum. |
| ¹³C NMR | Identify all carbon atoms in the molecule, including the imidazole ring and nitrile carbons. | Shifts in the carbon signals of the imidazole ring upon coordination. | Distinct signals for the imidazole and nitrile carbons. |
| FT-IR | Identify functional groups, particularly the C≡N stretch of the nitrile groups and the N-H stretch. | A shift in the C≡N stretching frequency upon coordination. The N-H stretch may broaden or shift. | Strong C≡N stretch around 2230-2250 cm⁻¹. |
| Mass Spec | Determine the molecular weight and confirm the elemental composition (High-Resolution MS). | Confirm the formation of the complex and determine its mass. | A molecular ion peak corresponding to the calculated mass of the ligand and complex. |
| Elemental Analysis | Determine the percentage composition of C, H, N. | Confirm the stoichiometry of the complex. | Experimental values should be within ±0.4% of the calculated values. |
| UV-Vis | Study the electronic transitions within the molecule. | Observe d-d transitions for the metal ion and shifts in ligand-based transitions. | Ligand π-π* transitions in the UV region; potential d-d transitions in the visible region for the complex. |
| X-ray Crystallography | Unambiguously determine the three-dimensional structure of the molecule. | Determine the coordination geometry of the metal center, bond lengths, and angles. | Provides definitive structural proof of the synthesized compounds. |
Experimental Workflows
Diagram 1: Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Caption: Workflow for the synthesis of the target ligand.
Diagram 2: Synthesis of the Copper(II) Complex
Caption: Workflow for the synthesis of a representative metal complex.
Potential Applications
Metal complexes derived from 2-bromo-1H-imidazole-4,5-dicarbonitrile hold promise in several areas:
-
Medicinal Chemistry: Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[1][5] The coordination of these ligands to metal ions can enhance their therapeutic potential.
-
Catalysis: The well-defined coordination sphere of metal complexes with this ligand could be exploited in homogeneous catalysis, for instance, in oxidation or cross-coupling reactions.
-
Materials Science: The ability of the nitrile groups to participate in hydrogen bonding and further coordination can lead to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic, optical, or porous properties.[6]
Safety and Handling
-
2-bromo-1H-imidazole-4,5-dicarbonitrile: This compound should be handled with care. Assume it is toxic and an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Cyanide: Highly toxic. Handle with extreme caution in a fume hood. Avoid contact with acids, which will liberate toxic hydrogen cyanide gas.
-
N-Bromosuccinimide: Corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
2-bromo-1H-imidazole-4,5-dicarbonitrile is a ligand with significant potential for the development of novel coordination compounds. The protocols outlined in this guide provide a solid foundation for its synthesis and the preparation of its metal complexes. The versatility of this ligand, stemming from its multiple coordination sites and the reactive bromine handle, opens up a vast area for exploration in coordination chemistry, with potential impacts on drug discovery, catalysis, and materials science.
References
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- Journal of the Chemical Society, Dalton Transactions. (n.d.). Copper(II) complexes of a novel ligand 4,5-dicyanoimidazole: structural and magnetic studies. RSC Publishing.
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ResearchGate. (2004, November). Synthesis and crystal structures of metal complexes with 4,5-imidazole-dicarboxylate chelates: Self-assembled structures via NH⋯O=C intermolecular hydrogen bonds. Retrieved from ResearchGate website: [Link]
- Dirersa, W. B. (2021). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials.
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Walsh Medical Media. (2017, June 23). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Retrieved from Walsh Medical Media website: [Link]
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Wikipedia. (n.d.). Transition metal imidazole complex. Retrieved from Wikipedia website: [Link]
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ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from ResearchGate website: [Link]
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MDPI. (n.d.). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Retrieved from MDPI website: [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from Organic Chemistry Portal website: [Link]
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Journal of the American Chemical Society. (n.d.). Synthesis and properties of new derivatives of 4,5-dicyanoimidazole and 4,4',5,5'-tetracyano-2,2'-biimidazole. Retrieved from Journal of the American Chemical Society website: [Link]
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Application Notes & Protocols: Electrochemical Synthesis Utilizing 2-bromo-1H-imidazole-4,5-dicarbonitrile
Introduction
Heterocyclic compounds containing the imidazole scaffold are of paramount importance in medicinal chemistry and materials science.[1] The functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical and biological properties. 2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS 50847-09-1) is a versatile synthetic intermediate, featuring a reactive bromine atom and two cyano groups that offer multiple avenues for chemical modification.[2] The bromine atom, in particular, serves as a valuable handle for cross-coupling reactions or can be selectively removed.[1]
Electrochemical synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, often providing milder reaction conditions, higher selectivity, and avoiding the use of hazardous reagents.[3][4] This guide provides a detailed protocol for the electrochemical reductive debromination of 2-bromo-1H-imidazole-4,5-dicarbonitrile to yield 1H-imidazole-4,5-dicarbonitrile. This transformation is a foundational step that can precede further derivatization of the imidazole core.
These application notes are designed for researchers, scientists, and drug development professionals. We will first explore the electrochemical behavior of the starting material using Cyclic Voltammetry (CV) to identify the optimal reduction potential. Subsequently, a comprehensive protocol for preparative scale synthesis via Controlled-Potential Electrolysis (CPE) will be detailed.
Foundational Principles: Electrochemical Reductive Dehalogenation
The core of this protocol is the electrochemical reductive dehalogenation of the C-Br bond. This process typically involves the transfer of two electrons to the carbon-bromine bond, leading to its cleavage and the formation of a carbanion intermediate. This intermediate is then protonated by a proton source in the solvent system to yield the final debrominated product. The general mechanism is as follows:
-
Electron Transfer: R-Br + e⁻ → [R-Br]⁻• (Radical anion formation)
-
Bond Cleavage: [R-Br]⁻• → R• + Br⁻ (Formation of an organic radical and a bromide ion)
-
Second Electron Transfer: R• + e⁻ → R⁻ (Formation of a carbanion)
-
Protonation: R⁻ + H⁺ → R-H (Formation of the final product)
The potential at which the initial electron transfer occurs is a key parameter that can be determined experimentally using Cyclic Voltammetry.
Part 1: Analytical Investigation via Cyclic Voltammetry (CV)
Objective: To determine the reduction potential of 2-bromo-1H-imidazole-4,5-dicarbonitrile. This information is critical for setting up the preparative scale electrolysis.
Causality Behind Experimental Choices:
-
Three-Electrode System: A three-electrode setup is standard for CV as it allows for precise control of the working electrode's potential relative to the reference electrode, while the current flows between the working and counter electrodes.[5]
-
Working Electrode (Glassy Carbon): Glassy carbon is chosen for its wide potential window, chemical inertness, and relatively low background current.
-
Reference Electrode (Ag/AgCl): Ag/AgCl is a stable and commonly used reference electrode. All potentials should be reported against this reference.
-
Counter Electrode (Platinum Wire): Platinum is an inert material that efficiently facilitates the flow of current without interfering with the reaction at the working electrode.
-
Solvent (Acetonitrile, ACN): ACN is a polar aprotic solvent with a wide potential window, making it suitable for electrochemical studies.
-
Supporting Electrolyte (Tetrabutylammonium hexafluorophosphate, TBAPF₆): A supporting electrolyte is necessary to ensure the conductivity of the solution and to minimize the iR drop. TBAPF₆ is chosen for its high solubility in organic solvents and its electrochemical stability.
Protocol for Cyclic Voltammetry
-
Preparation of the Electrolyte Solution:
-
Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will be the supporting electrolyte solution.
-
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 1-2 mg of 2-bromo-1H-imidazole-4,5-dicarbonitrile and dissolve it in 10 mL of the 0.1 M TBAPF₆/ACN solution to achieve a final concentration of approximately 1 mM.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode.
-
Add the analyte solution to the cell.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon for 10-15 minutes. This is crucial as dissolved oxygen is electroactive and can interfere with the measurement. Maintain a nitrogen/argon blanket over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan from an initial potential where no reaction occurs (e.g., 0 V) towards negative potentials (e.g., -2.5 V) and then back to the initial potential.
-
Set the scan rate to 100 mV/s.
-
Run the cyclic voltammogram.
-
Identify the cathodic peak potential (Epc) corresponding to the reduction of the C-Br bond. This will be the potential used for the preparative electrolysis.
-
Data Presentation: Expected CV Results
| Parameter | Expected Value/Observation |
| Analyte | 2-bromo-1H-imidazole-4,5-dicarbonitrile |
| Solvent | Acetonitrile (ACN) |
| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) |
| Working Electrode | Glassy Carbon |
| Reference Electrode | Ag/AgCl |
| Scan Rate | 100 mV/s |
| Expected Cathodic Peak | An irreversible peak is expected between -1.5 V and -2.2 V vs. Ag/AgCl.[6] |
Part 2: Preparative Synthesis via Controlled-Potential Electrolysis (CPE)
Objective: To synthesize 1H-imidazole-4,5-dicarbonitrile from 2-bromo-1H-imidazole-4,5-dicarbonitrile on a preparative scale.
Causality Behind Experimental Choices:
-
Divided H-Cell: A divided cell with a porous frit separating the cathodic and anodic compartments is used to prevent the product formed at the cathode from being oxidized at the anode.
-
Working Electrode (Reticulated Vitreous Carbon): A high-surface-area electrode like reticulated vitreous carbon is used to maximize the rate of the electrolysis.
-
Proton Source (Acetic Acid): A weak proton source like acetic acid is added to the catholyte to protonate the carbanion intermediate formed during the reduction. This prevents side reactions and ensures the formation of the desired product.
Protocol for Controlled-Potential Electrolysis
-
Electrolyte and Substrate Preparation:
-
Catholyte: In the cathodic compartment of the H-cell, prepare a solution of 2-bromo-1H-imidazole-4,5-dicarbonitrile (e.g., 100 mg, 0.51 mmol) in 50 mL of 0.1 M TBAPF₆/ACN. Add a proton source, such as acetic acid (e.g., 0.5 mL).
-
Anolyte: In the anodic compartment, add 50 mL of the 0.1 M TBAPF₆/ACN solution.
-
-
Cell Assembly and Electrolysis:
-
Place the reticulated vitreous carbon working electrode and the Ag/AgCl reference electrode in the cathodic compartment.
-
Place the platinum mesh counter electrode in the anodic compartment.
-
Deoxygenate both compartments by bubbling with nitrogen or argon for 15-20 minutes.
-
Begin the electrolysis at a constant potential slightly more negative than the cathodic peak potential determined by CV (e.g., if Epc = -1.9 V, set the potential to -2.0 V).
-
Stir the catholyte throughout the electrolysis to ensure efficient mass transport to the electrode surface.
-
Monitor the current decay over time. The electrolysis is complete when the current drops to approximately 5% of its initial value, indicating that the starting material has been consumed.
-
-
Work-up and Product Isolation:
-
Once the electrolysis is complete, transfer the catholyte to a round-bottom flask.
-
Remove the acetonitrile under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water to remove the supporting electrolyte and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Product Characterization:
-
Purify the crude product by column chromatography (silica gel, e.g., using a hexane:ethyl acetate gradient).
-
Characterize the final product, 1H-imidazole-4,5-dicarbonitrile, by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation: CPE Parameters
| Parameter | Value/Description |
| Starting Material | 2-bromo-1H-imidazole-4,5-dicarbonitrile (100 mg) |
| Solvent/Electrolyte | 0.1 M TBAPF₆ in Acetonitrile |
| Applied Potential | Set at the cathodic peak potential determined by CV (e.g., -2.0 V vs. Ag/AgCl) |
| Working Electrode | Reticulated Vitreous Carbon |
| Cell Type | Divided H-Cell |
| Proton Source | Acetic Acid |
| Expected Product | 1H-imidazole-4,5-dicarbonitrile |
| Theoretical Charge | 2 Faradays per mole of substrate |
Visualizations
Experimental Workflow
Caption: Overall workflow for the electrochemical debromination.
Proposed Reaction Mechanism
Caption: Proposed mechanism for reductive debromination.
References
- Recent developments in electrochemical halogenation and dehalogenation reactions.
- Electrocatalytic dehalogenation in the applications of organic synthesis and environmental degrad
- 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Your Key Intermediate for Advanced Chemical Synthesis. Syntechem.
- Metal-free regioselective bromination of imidazo-heteroarenes: the dual role of an organic bromide salt in electroc
- 2-bromo-1H-imidazole-4,5-dicarbonitrile. Smolecule.
- Electrochemical Dehalogenation of Organic Pollutants. SciELO México.
- Electrochemical Dehalogenation of Organic Pollutants. Semantic Scholar.
- (PDF) Electrochemical Dehalogenation of Organic Pollutants.
- 2-Bromo-1H-imidazole-4,5-dicarbonitrile 50847-09-1. TCI AMERICA.
- Cyclic voltammetry. Wikipedia.
- Cyclic voltammetry of heterocyclic Au I and Au III carbene complexes. ElectronicsAndBooks.
- 2-bromo-1H-imidazole-4,5-dicarbonitrile. PubChem.
- Controlled Potential Bulk Electrolysis (BE).
- Controlled potential electrolysis.
- Electrochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles from enamines and benzylamines. Organic & Biomolecular Chemistry.
- ELECTROCHEMICAL REDUCTIVE DEHALOGENATION OF BROMINATED ORGANIC COMPOUNDS IN WATER- METHANOL MEDIA ON A BORON DOPED DIAMOND ELECT. TSI Journals.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
- The Role of Brominated Imidazoles in Modern Chemical Synthesis. TRC.
- Electrochemical reduction of an imidazolium cation: a convenient preparation of imidazol-2-ylidenes and their observation in an ionic liquid.
- Cyclic Voltammetry. Chemistry LibreTexts.
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- 4. Electrocatalytic dehalogenation in the applications of organic synthesis and environmental degradation [journal.hep.com.cn]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tsijournals.com [tsijournals.com]
Application Notes & Protocols: Leveraging 2-Bromo-1H-imidazole-4,5-dicarbonitrile as a Versatile Scaffold for Photophysically Active Compounds
Audience: Researchers, scientists, and drug development professionals in materials science, medicinal chemistry, and chemical biology.
Abstract: This guide details the strategic use of 2-bromo-1H-imidazole-4,5-dicarbonitrile as a foundational scaffold for the synthesis and development of advanced photophysically active compounds. Moving beyond its role as a simple intermediate, we explore its unique structural attributes—a strategically positioned reactive bromine atom and potent electron-withdrawing dicarbonitrile groups—that make it an ideal starting point for creating novel fluorescent probes and photosensitizers. This document provides the scientific rationale, detailed synthetic strategies, and step-by-step protocols for the characterization and evaluation of these next-generation compounds.
Part 1: Core Rationale and Strategic Value of the Scaffold
The 2-bromo-1H-imidazole-4,5-dicarbonitrile molecule is more than a mere synthetic precursor; it is a highly versatile platform for chemical innovation.[1] Its value lies in the intrinsic properties of its substituted imidazole core, a privileged structure known for a wide range of biological activities.[1] The strategic placement of its functional groups provides chemists with precise control over the electronic and, consequently, the photophysical properties of its derivatives.
-
The 2-Bromo Group: A Versatile Synthetic Handle: The bromine atom at the C2 position is the primary site for synthetic elaboration. It is an excellent leaving group for nucleophilic aromatic substitution reactions and a key participant in modern cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of a vast array of functional moieties, including fluorophores, targeting ligands, and photosensitizing cores.[1]
-
The 4,5-Dicarbonitrile Groups: Potent Electronic Modulators: The two cyano (-CN) groups are powerful electron-withdrawing groups. Their presence significantly lowers the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This electronic perturbation is critical for:
-
Tuning Emission Wavelengths: Creating intramolecular charge-transfer (ICT) characteristics when paired with an electron-donating group, often leading to large Stokes shifts and emission in the visible or even near-infrared (NIR) spectrum.
-
Enhancing Intersystem Crossing (ISC): Modifying the energy gap between singlet and triplet excited states, a crucial factor in the design of efficient photosensitizers for photodynamic therapy (PDT).
-
The Heavy-Atom Effect: The bromine atom itself can promote ISC, the process where a molecule transitions from a singlet excited state to a longer-lived triplet excited state. This is a fundamental requirement for Type II photosensitizers that generate singlet oxygen.
-
Caption: Logical relationship of the 2-bromo-1H-imidazole-4,5-dicarbonitrile scaffold's functional groups to its potential photophysical applications.
Part 2: Application Focus I - Development of Novel Fluorescent Probes
The scaffold is an exceptional starting point for creating "turn-on" or ratiometric fluorescent probes for detecting specific analytes or changes in the microenvironment (e.g., polarity, viscosity).[2] The design strategy often involves creating a donor-π-acceptor (D-π-A) system where the imidazole dicarbonitrile core acts as the acceptor.
Protocol 1: Synthesis of a D-π-A Fluorescent Dye via Nucleophilic Aromatic Substitution
This protocol describes a generalized method for reacting the scaffold with an electron-rich amine to generate a fluorescent derivative with ICT characteristics.
Causality: The reaction of an electron-donating amine with the electron-accepting imidazole core creates a molecule with a significant dipole moment change upon photoexcitation. In nonpolar environments, the molecule may show weak, blue-shifted fluorescence. In polar environments, the ICT state is stabilized, leading to a red-shifted and often more intense fluorescence, a phenomenon known as solvatochromism.[3]
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile
-
Aniline derivative (e.g., N,N-dimethyl-p-phenylenediamine)
-
Potassium carbonate (K₂CO₃) or a non-nucleophilic base like DBU
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere synthesis
-
Silica gel for column chromatography
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 eq).
-
Add the aniline derivative (1.1 eq) and the base (2.0 eq).
-
Add anhydrous DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the crude product, wash with water, and dry under vacuum.
-
Purify the product by silica gel column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Protocol 2: Characterization of Core Photophysical Properties
This protocol outlines the essential steps to quantify the performance of the newly synthesized fluorescent compound.
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer (Fluorescence Spectrophotometer)
-
Quartz cuvettes (1 cm path length)
-
A set of spectroscopic-grade solvents of varying polarity (e.g., Toluene, Dichloromethane, Acetonitrile, Methanol)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the purified compound in a suitable solvent like DMSO or DMF.
-
UV-Vis Absorption Spectra:
-
Prepare a dilute solution (e.g., 10 µM) in the solvent of interest.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-700 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Emission Spectra:
-
Using the same solution, place the cuvette in the fluorometer.
-
Set the excitation wavelength to the determined λmax.
-
Scan the emission spectrum, typically starting 10-20 nm above the excitation wavelength to the near-infrared.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield (ΦF) Determination (Relative Method):
-
Select a suitable fluorescence standard with a known quantum yield and similar absorption/emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).
-
Prepare a series of solutions of both the standard and the sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance and the integrated fluorescence intensity for each solution.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) (Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent).
-
-
Solvatochromism Study: Repeat steps 2 and 3 in a series of solvents with different polarities to observe shifts in λabs and λem.[5]
Data Presentation: Summary of Photophysical Properties
| Property | Toluene | Dichloromethane | Acetonitrile | Methanol |
| λabs (nm) | ||||
| λem (nm) | ||||
| Stokes Shift (nm) | ||||
| Quantum Yield (ΦF) |
graph TD { graph [splines=ortho]; node [shape=box, style="filled,rounded", fontname="Arial"];A[Design D-π-A Probe<br/><i>(Imidazole = Acceptor)i>] ==> B{Synthesis<br/><i>(e.g., Nucleophilic Substitution)i>}; B ==> C[Purification<br/><i>(Column Chromatography)i>]; C ==> D[Structural Characterization<br/><i>(NMR, Mass Spec)i>]; D ==> E[Photophysical Analysis]; subgraph E [ ] direction LR E1[UV-Vis Absorption] --> E2[Fluorescence Emission]; E2 --> E3[Quantum Yield]; E3 --> E4[Solvatochromism Study]; end E ==> F[Application Testing]; A[style="fill:#4285F4, fontcolor:#FFFFFF"]; B[style="fill:#34A853, fontcolor:#FFFFFF"]; C[style="fill:#FBBC05, fontcolor:#202124"]; D[style="fill:#EA4335, fontcolor:#FFFFFF"]; E[style="fill:#F1F3F4, fontcolor:#202124"]; F[style="fill:#5F6368, fontcolor:#FFFFFF"];
}
Caption: Experimental workflow for the development and characterization of a fluorescent probe from the imidazole scaffold.
Part 3: Application Focus II - Design of Novel Photosensitizers for PDT
Photodynamic therapy (PDT) is a clinically approved cancer treatment that uses a photosensitizer (PS), light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) that destroy malignant cells.[6][7] An ideal PS has strong absorption in the tissue-penetrating "phototherapeutic window" (650-800 nm) and a high quantum yield of singlet oxygen (¹O₂).[8]
Design Strategy & Rationale
The 2-bromo-1H-imidazole-4,5-dicarbonitrile scaffold is a promising starting point for metal-free organic photosensitizers. The strategy involves leveraging the intrinsic heavy-atom effect of bromine to enhance intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). The T₁ state is long-lived and can efficiently transfer its energy to ground-state molecular oxygen (³O₂), generating the highly reactive ¹O₂.[8] Modifications at the C2 position can be used to attach moieties that extend π-conjugation, shifting the absorption maximum into the therapeutic window.
Caption: Modified Jablonski diagram illustrating the key photophysical processes for a photosensitizer, highlighting the role of ISC.
Protocol 3: Evaluation of Singlet Oxygen Generation
This protocol uses an indirect chemical method to quantify ¹O₂ production by monitoring the bleaching of a singlet oxygen trap, 1,3-diphenylisobenzofuran (DPBF).[9]
Causality: DPBF reacts specifically with ¹O₂ to form a non-absorbing endoperoxide product. The rate of decrease in DPBF's characteristic absorbance upon irradiation of the photosensitizer is directly proportional to the rate of ¹O₂ generation.
Materials:
-
Synthesized photosensitizer candidate
-
1,3-diphenylisobenzofuran (DPBF)
-
Spectroscopic-grade solvent (e.g., DMF or air-saturated Acetonitrile)
-
Light source with a specific wavelength (e.g., LED or filtered lamp) corresponding to the PS absorption band
-
UV-Vis Spectrophotometer
Procedure:
-
Solution Preparation: In a quartz cuvette, prepare a solution containing the photosensitizer (at an absorbance of ~0.1-0.2) and DPBF (~50 µM). Keep the solution in the dark.
-
Baseline Measurement: Immediately record the initial UV-Vis absorption spectrum of the mixture. Note the strong absorbance of DPBF at ~415 nm.
-
Irradiation: Irradiate the cuvette with the light source for a fixed, short interval (e.g., 15-30 seconds).
-
Measure Decay: After the irradiation interval, immediately record the absorption spectrum again.
-
Repeat: Repeat steps 3 and 4 for a total cumulative irradiation time (e.g., 5 minutes), recording a spectrum after each interval.
-
Data Analysis: Plot the absorbance of DPBF at ~415 nm against the cumulative irradiation time. A decrease in absorbance indicates ¹O₂ production. A control experiment without the photosensitizer should show no significant decrease in DPBF absorbance.
-
Quantum Yield (ΦΔ) Calculation (Optional): The singlet oxygen quantum yield can be calculated by comparing the rate of DPBF degradation to that caused by a reference photosensitizer with a known ΦΔ (e.g., Methylene Blue) under identical conditions.
Conclusion
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a powerful and underexplored scaffold for creating bespoke photophysically active molecules. Its predictable reactivity and potent electronic-modulating features provide a clear and rational path for the design of high-performance fluorescent probes and next-generation photosensitizers. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and evaluation of these novel compounds, empowering researchers to unlock their full potential in diagnostics, bioimaging, and phototherapy.
References
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Karuppasamy, M., et al. (2018). Structural, photophysical, and theoretical studies of imidazole-based excited-state intramolecular proton transfer molecules. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 191, 325-335. [Link][10]
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Verma, S., et al. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link][4]
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Wang, J., et al. (2014). A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. Journal of Spectroscopy, 2014, 687919. [Link][3]
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Le, T. N., et al. (2020). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 10(35), 20931-20938. [Link][11]
-
Airinei, A., et al. (2015). Photophysical properties of some imidazole derivatives. Conference Paper. [Link][5]
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Kuznetsova, R. T., et al. (2023). Synthesis and Biological Properties of EGFR-Targeted Photosensitizer Based on Cationic Porphyrin. International Journal of Molecular Sciences, 24(8), 7479. [Link][12]
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ACS Publications. (n.d.). Advances in Organic Small Molecule-Based Fluorescent Probes for Precision Detection of Liver Diseases: A Perspective on Emerging Trends and Challenges. [Link][2]
-
Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-Bromo-1H-imidazole-4,5-dicarbonitrile. [Link][13]
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Gasser, G., et al. (2009). Imidazole metalloporphyrins as photosensitizers for photodynamic therapy: role of molecular charge, central metal and hydroxyl radical production. Cancer Letters, 282(1), 63-76. [Link][14]
-
MDPI. (n.d.). Isolation, Synthesis, and Use of Natural Photosensitizers in the Treatment of Central Nervous System Tumors. [Link][15]
-
Atilgan, S., et al. (2020). A novel photosensitizer based on a ruthenium(ii) phenanthroline bis(perylenediimide) dyad: synthesis, generation of singlet oxygen and in vitro photodynamic therapy. New Journal of Chemistry, 44(4), 1338-1346. [Link][9]
-
Almeida, A., et al. (2023). Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. Molecules, 28(18), 6690. [Link][6]
-
MDPI. (n.d.). Advances in Medicine: Photodynamic Therapy. [Link][16]
-
Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364. [Link][8]
-
Laranjo, M., et al. (2021). Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions. Applied Sciences, 11(13), 5993. [Link][7]
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-bromo-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Highly Functionalized Imidazole Core
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The targeted functionalization of this scaffold is paramount for the discovery and development of novel drug candidates. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness, mild reaction conditions, and broad functional group tolerance.[1][2] This guide focuses on the Suzuki-Miyaura coupling of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a highly activated and versatile building block for the synthesis of complex 2-aryl-1H-imidazole-4,5-dicarbonitriles. These products are of significant interest due to the potential for the dinitrile moiety to act as a bioisostere or to be further transformed into other functional groups.
Expertise & Experience: Causality Behind Experimental Choices
The successful execution of a Suzuki-Miyaura coupling hinges on a synergistic interplay of the catalyst, ligand, base, and solvent. For a substrate as electronically distinct as 2-bromo-1H-imidazole-4,5-dicarbonitrile, a nuanced understanding of these components is critical.
The Activating Power of Electron-Withdrawing Groups: The two nitrile groups at the 4 and 5 positions of the imidazole ring are strongly electron-withdrawing. This electronic feature significantly influences the reactivity of the C2-Br bond. In the catalytic cycle of the Suzuki-Miyaura reaction, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the aryl halide.[2][3] The electron-deficient nature of the imidazole ring in our substrate polarizes the C-Br bond, making the carbon atom more electrophilic and thus more susceptible to oxidative addition. This inherent activation suggests that the reaction can likely proceed under milder conditions than those required for electron-rich or even electronically neutral heteroaryl bromides.
Catalyst and Ligand Selection: A Balancing Act: While the substrate is activated, the choice of the palladium source and its coordinating ligand remains crucial. For electron-deficient heteroaryl bromides, catalyst systems that are both highly active and stable are preferred.
-
Palladium Precatalysts: Common and effective precatalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[4][5] Pd(OAc)₂ is often used in conjunction with a phosphine ligand, forming the active Pd(0) species in situ. Pd(PPh₃)₄ is a reliable choice as it is an air-stable Pd(0) source that is widely used for a variety of cross-coupling reactions.[6]
-
Phosphine Ligands: The ligand plays a pivotal role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. For electron-deficient substrates, bulky and electron-rich phosphine ligands are often employed.[3] Ligands such as Sphos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown exceptional activity in the coupling of challenging heteroaryl chlorides and bromides. Triphenylphosphine (PPh₃), present in the Pd(PPh₃)₄ complex, is a versatile and effective ligand for a broad range of Suzuki couplings.[4][5]
The Role of the Base and Solvent System: The base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1] The choice of base and solvent is often interdependent.
-
Bases: A variety of inorganic bases are commonly used, including potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[6] The strength and solubility of the base can significantly impact the reaction rate and yield. For nitrogen-containing heterocycles, which can be sensitive, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point.
-
Solvents: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents are frequently used. A mixture of an organic solvent like 1,4-dioxane, dimethoxyethane (DME), or toluene with water is a common choice, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[4]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
A typical experimental workflow for the Suzuki-Miyaura coupling of 2-bromo-1H-imidazole-4,5-dicarbonitrile is outlined below. This process includes reaction setup, monitoring, workup, and purification.
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromo-N-heterocycles with arylboronic acids, providing a starting point for the optimization of the coupling with 2-bromo-1H-imidazole-4,5-dicarbonitrile.
| Entry | Heteroaryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-bromo-1H-benzo[d]imidazole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | ~90 |
| 2 | 4(5)-bromo-1H-imidazole | PdCl₂(dppf) (5) | - | CsF (2) | Toluene/H₂O | 110 | 2 | 90 |
| 3 | 7-bromo-1H-indazole | Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 | 4 | 70-85 |
| 4 | 2-bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DME/H₂O | 85 | 12 | 80-95 |
| 5 | 5-bromo-1-methyl-1H-indazole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene | 100 | 12 | 75 |
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-bromo-1H-imidazole-4,5-dicarbonitrile with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-1H-imidazole-4,5-dicarbonitrile (e.g., 1.0 mmol, 212 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol, 58 mg) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-aryl-1H-imidazole-4,5-dicarbonitrile.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Trustworthiness: A Self-Validating System
The protocol described above is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC, allowing for real-time assessment of the reaction's success. The purification by column chromatography ensures the isolation of a pure product, which can then be rigorously characterized by standard analytical methods to confirm its identity and purity. The use of well-established and commercially available reagents and catalysts enhances the reproducibility of the protocol. For any new arylboronic acid, a small-scale trial is recommended to optimize the reaction conditions for the best possible yield.
References
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. [Link]
-
2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - NIH. [Link]
-
The Suzuki–Miyaura reaction as a tool for modification of phenoxyl-nitroxyl radicals of the 4H-imidazole N-oxide series. NIH. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. diva-portal.org [diva-portal.org]
- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Ionic Liquids from 2-bromo-1H-imidazole-4,5-dicarbonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the Dicyano-Bromo-Imidazolium Core in Ionic Liquid Design
The field of ionic liquids (ILs) is driven by the principle of "designer solvents," where the physicochemical properties of the IL can be finely tuned by modifying the structure of its constituent cation and anion.[1] Imidazolium-based ILs have emerged as a cornerstone of this field due to their inherent thermal stability, wide electrochemical windows, and versatile synthetic accessibility.[2] This guide focuses on the strategic use of 2-bromo-1H-imidazole-4,5-dicarbonitrile as a precursor for a unique class of functionalized imidazolium ionic liquids.
The incorporation of two cyano groups at the 4 and 5 positions of the imidazole ring is a key design feature. These electron-withdrawing groups are anticipated to significantly influence the properties of the resulting ionic liquids. The nitrile functionality can enhance thermal stability and modulate viscosity and density.[3][4] Furthermore, the presence of multiple nitrogen atoms in the dicyanoimidazole core can lead to interesting coordination chemistry and potential applications in catalysis and materials science. The bromine atom at the 2-position serves as a versatile synthetic handle for further functionalization, allowing for the introduction of other chemical moieties through nucleophilic substitution reactions.
This document provides a comprehensive guide to the synthesis of ionic liquids derived from 2-bromo-1H-imidazole-4,5-dicarbonitrile, detailing the underlying chemical principles, step-by-step protocols, and critical considerations for successful synthesis and characterization.
Synthetic Strategy: A Two-Step Approach to Novel Ionic Liquids
The synthesis of ionic liquids from 2-bromo-1H-imidazole-4,5-dicarbonitrile follows a well-established two-step pathway common for the preparation of imidazolium-based ILs:
-
N-Alkylation (Quaternization): The initial step involves the alkylation of the imidazole ring to form a quaternary imidazolium salt. This reaction transforms the neutral imidazole precursor into a cationic species.
-
Anion Exchange (Metathesis): The second step involves exchanging the initial counter-anion (typically a halide from the alkylating agent) for a different anion to impart specific desired properties to the final ionic liquid.
This modular approach allows for the systematic variation of both the cation (by choosing different alkylating agents) and the anion, enabling the creation of a library of ionic liquids with a wide range of physicochemical properties.
Figure 1: General workflow for the synthesis of ionic liquids from 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Part 1: N-Alkylation of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Scientific Rationale and Mechanistic Considerations
The N-alkylation of an imidazole involves the deprotonation of the N-H proton by a base, followed by the nucleophilic attack of the resulting imidazolate anion on an alkyl halide. The presence of two strongly electron-withdrawing cyano groups at the 4 and 5 positions significantly increases the acidity of the N-H proton compared to unsubstituted imidazole, facilitating deprotonation. However, these groups also decrease the nucleophilicity of the imidazolate anion.
A critical consideration in the N-alkylation of unsymmetrically substituted imidazoles is regioselectivity . Alkylation can potentially occur at either the N-1 or N-3 position. The outcome is governed by a combination of steric and electronic factors.[5][6] For 2-bromo-1H-imidazole-4,5-dicarbonitrile, the bromine atom at the 2-position introduces steric hindrance that may influence the approach of the alkylating agent. It is generally observed that alkylation tends to occur at the less sterically hindered nitrogen atom.[7] However, the electronic effects of the substituents also play a crucial role.
In the absence of direct literature precedent for this specific substrate, we can draw parallels from the N-alkylation of the closely related 4,5-dicyanoimidazole. Studies on this analogue have shown that N-alkylation proceeds efficiently to yield the corresponding 1-alkyl-4,5-dicyanoimidazole.
Experimental Protocol: Synthesis of 1-Butyl-2-bromo-4,5-dicyano-3-methylimidazolium Bromide
This protocol details the synthesis of a representative imidazolium halide salt.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-bromo-1H-imidazole-4,5-dicarbonitrile | 197.00 | 10.0 | 1.97 g |
| 1-Bromobutane | 137.02 | 12.0 | 1.29 mL (1.64 g) |
| Potassium Carbonate (anhydrous, powdered) | 138.21 | 20.0 | 2.76 g |
| Acetonitrile (anhydrous) | 41.05 | - | 50 mL |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.97 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 50 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature under a nitrogen atmosphere for 15 minutes.
-
Slowly add 1-bromobutane (1.29 mL, 12.0 mmol) to the stirred suspension using a syringe.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After 24 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).
-
Wash the solid residue with a small amount of acetonitrile (2 x 10 mL).
-
Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a solid.
-
The crude product can be further purified by washing with diethyl ether to remove any unreacted 1-bromobutane, followed by drying under high vacuum.
Characterization:
The structure of the resulting 1-butyl-2-bromo-4,5-dicyano-3-methylimidazolium bromide should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
Part 2: Anion Exchange
Rationale for Anion Exchange
The choice of the anion is paramount in determining the key properties of an ionic liquid, including its melting point, viscosity, density, hydrophobicity, and electrochemical stability.[8] The initial product from the N-alkylation reaction is an imidazolium halide salt. Halide anions often lead to ionic liquids with relatively high melting points and viscosities. Therefore, an anion exchange step is typically performed to introduce anions that impart more desirable properties. Common anions used in ionic liquid synthesis include bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻), hexafluorophosphate ([PF₆]⁻), and tetrafluoroborate ([BF₄]⁻).
Experimental Protocol: Synthesis of 1-Butyl-2-bromo-4,5-dicyano-3-methylimidazolium Bis(trifluoromethylsulfonyl)imide
This protocol describes the exchange of the bromide anion for the bis(trifluoromethylsulfonyl)imide anion.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-Butyl-2-bromo-4,5-dicyano-3-methylimidazolium bromide | 334.05 | 5.0 | 1.67 g |
| Lithium bis(trifluoromethylsulfonyl)imide (LiNTf₂) | 287.09 | 5.5 | 1.58 g |
| Deionized Water | 18.02 | - | 20 mL |
| Dichloromethane | 84.93 | - | 3 x 20 mL |
Procedure:
-
Dissolve 1-butyl-2-bromo-4,5-dicyano-3-methylimidazolium bromide (1.67 g, 5.0 mmol) in 20 mL of deionized water in a separatory funnel.
-
In a separate beaker, dissolve lithium bis(trifluoromethylsulfonyl)imide (1.58 g, 5.5 mmol) in 10 mL of deionized water.
-
Add the LiNTf₂ solution to the separatory funnel containing the imidazolium bromide solution. A second, denser phase of the ionic liquid may form.
-
Shake the mixture vigorously for 5-10 minutes.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL). The ionic liquid will preferentially dissolve in the organic phase.
-
Combine the organic layers and wash with deionized water (2 x 20 mL) to remove any remaining lithium bromide.
-
To confirm the complete removal of bromide ions, a qualitative test with a silver nitrate solution can be performed on the aqueous washings. The absence of a white precipitate (AgBr) indicates complete exchange.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting ionic liquid should be dried under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to remove any residual water and solvent.
Figure 2: Workflow for the anion exchange procedure.
Application Notes: Properties and Potential of Dicyano-Bromo-Imidazolium Ionic Liquids
The unique structural features of ionic liquids derived from 2-bromo-1H-imidazole-4,5-dicarbonitrile are expected to confer a range of interesting and useful properties.
Physicochemical Properties:
-
Thermal Stability: The presence of the electron-withdrawing cyano groups is anticipated to enhance the thermal stability of the imidazolium cation.[8] The overall thermal stability of the ionic liquid will also be dependent on the choice of the anion.[1]
-
Viscosity and Density: Nitrile-functionalized ionic liquids have been shown to exhibit higher viscosities compared to their non-functionalized alkylimidazolium counterparts.[3] The density is also expected to be influenced by the cyano groups and the choice of a typically dense anion like [NTf₂]⁻.
-
Electrochemical Window: Imidazolium-based ionic liquids are known for their wide electrochemical windows, making them suitable for electrochemical applications such as in batteries and capacitors.[9][10][11] The electron-withdrawing nature of the cyano and bromo substituents may further widen the electrochemical window by making the cation more resistant to reduction.
Potential Applications:
-
Advanced Electrolytes: Their anticipated high thermal and electrochemical stability makes these ionic liquids promising candidates for use as electrolytes in high-performance energy storage devices.
-
Specialty Solvents: The cyano groups can participate in specific interactions with solutes, potentially leading to unique solubility characteristics for certain compounds, such as polymers or metal salts.
-
Functional Materials: The 2-bromo substituent provides a reactive site for post-synthesis modification, allowing for the covalent attachment of these ionic liquids to surfaces or polymer backbones to create functional materials with tailored properties.
-
Catalysis: The dicyanoimidazolium core could act as a ligand for metal catalysts, and the ionic liquid itself can serve as a non-volatile and recyclable reaction medium.
Conclusion
2-bromo-1H-imidazole-4,5-dicarbonitrile is a highly promising and versatile building block for the synthesis of a new class of functionalized ionic liquids. The synthetic protocols outlined in this guide provide a clear pathway for the preparation and purification of these novel materials. The unique combination of a halogenated and dicyano-functionalized imidazolium core offers exciting opportunities for the development of ionic liquids with tailored properties for a wide range of applications in research and industry. Further investigation into the physicochemical properties and performance of these ionic liquids in various applications is highly encouraged.
References
- Zhou, Z.-B., Matsumoto, H., & Tatsumi, K. (2005). Physicochemical Properties of Nitrile-Functionalized Ionic Liquids. Chemistry – A European Journal, 11(2), 752-766.
- Paduszyński, K., & Domańska, U. (2013). Systematic study of the thermophysical properties of imidazolium-based ionic liquids with cyano-functionalized anions. The Journal of Physical Chemistry B, 117(35), 10235–10246.
- Zhou, Z.-B., Takeda, M., & Ue, M. (2004). Synthesis and Properties of Novel Room-Temperature Ionic Liquids Containing a Nitrile Group. Journal of The Electrochemical Society, 151(10), A1649.
- VARIATION OF THE CATION OF IONIC LIQUIDS: THE EFFECTS ON THEIR PHYSICOCHEMICAL PROPERTIES AND REACTION OUTCOME. (n.d.).
- Overcoming steric hindrance in N-alkylation of imidazole deriv
- The effect of cyano groups on the solubility of carbon dioxide in ionic liquids containing cyano groups in anion | Request PDF. (n.d.).
- Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles - MDPI. (n.d.).
- Thermal, electrochemical and radiolytic stabilities of ionic liquids - RSC Publishing. (n.d.).
- Electrochemical Windows of Room-Temperature Ionic Liquids from Molecular Dynamics and Density Functional Theory Calcul
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. (2023).
- Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids (TAAILs)
- Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions - PubMed. (2025).
- Synthesis and Crystal Structures of 1-Alkoxy-3-alkylimidazolium Salts Including Ionic Liquids, 1-Alkylimidazole 3-oxides and 1-A. (n.d.).
- Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC - NIH. (n.d.).
- Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium B
- Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. (n.d.).
- Synthesis and physical properties of tunable aryl alkyl ionic liquids based on 1-aryl-4,5-dimethylimidazolium c
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021).
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. (2025).
- Dicyanoaurate(i) salts with 1-alkyl-3-methylimidazolium: luminescent properties and room-temperature liquid forming - Journal of Materials Chemistry (RSC Publishing). (n.d.).
- The Effect of N-Alkyl Substituents on the Usability of Imidazolium Cation-Based Ionic Liquids in Microemulsion Systems: A Technical Note - PMC - NIH. (n.d.).
- (PDF)
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.).
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.).
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- 2. Synthesis and Physical Properties of Tunable Aryl Alkyl Ionic Liquids (TAAILs) Comprising Imidazolium Cations Blocked with Methyl‐, Propyl‐ and Phenyl‐Groups at the C2 Position - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Systematic study of the thermophysical properties of imidazolium-based ionic liquids with cyano-functionalized anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
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- 10. Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrochemical Stability Window of Imidazolium-Based Ionic Liquids as Electrolytes for Lithium Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of 2-Bromo-1H-imidazole-4,5-dicarbonitrile Metal Complexes: Application Notes and Protocols
Forward
The field of catalysis is in a perpetual state of innovation, driven by the quest for more efficient, selective, and sustainable chemical transformations. Within this landscape, the design and application of novel ligand-metal complexes are of paramount importance. This guide delves into the prospective catalytic applications of metal complexes derived from 2-bromo-1H-imidazole-4,5-dicarbonitrile. While this specific ligand is a versatile building block in medicinal and materials science, its full potential in catalysis is an emerging area of exploration.[1][2] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, albeit exploratory, protocols for harnessing the catalytic prowess of these intriguing complexes. The methodologies presented herein are grounded in established principles of organometallic chemistry and draw parallels from well-documented catalytic systems involving related imidazole-based ligands.[3]
The Ligand: 2-Bromo-1H-imidazole-4,5-dicarbonitrile - A Profile
2-Bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound characterized by an imidazole ring substituted with a bromine atom at the 2-position and two cyano groups at the 4 and 5-positions.[1] Its molecular formula is C₅HBrN₄.[1][4] This unique combination of functional groups imparts a distinct electronic and steric profile, making it a compelling candidate as a ligand in catalysis.
Key Structural Features and Their Catalytic Implications:
-
Imidazole Core: The imidazole moiety is a cornerstone in coordination chemistry, known for its ability to act as a neutral two-electron donor through its non-bonding nitrogen electrons. It can also be deprotonated to form an imidazolide anion, or more significantly in catalysis, it can be a precursor to N-heterocyclic carbenes (NHCs). NHCs are potent σ-donors that form robust bonds with transition metals, leading to highly stable and active catalysts.[3]
-
Bromine at C2-Position: The bromine atom is a versatile functional group. It can serve as a leaving group in cross-coupling reactions, allowing for the ligand to be further functionalized.[3][5] Alternatively, in the context of a metal complex, its electronic withdrawing nature can influence the electron density at the metal center, thereby modulating its catalytic activity.
-
Dicarbonitrile Functionality at C4 and C5: The two nitrile groups are strong π-acceptors. When coordinated to a metal center, they can significantly influence the electronic properties of the resulting complex. This π-accepting character can stabilize low-valent metal centers, which are often key intermediates in catalytic cycles.
Potential Catalytic Applications: A Focus on Cross-Coupling Reactions
Given the structural attributes of 2-bromo-1H-imidazole-4,5-dicarbonitrile, its metal complexes are promising candidates for catalyzing a variety of organic transformations. Cross-coupling reactions, which are fundamental to modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, represent a primary area of potential application.[6][7]
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis.[8] Metal complexes of 2-bromo-1H-imidazole-4,5-dicarbonitrile could potentially serve as catalysts in such reactions.
Hypothesized Catalytic Role: The imidazole-based ligand can coordinate to a palladium center, forming a catalytically active species. The electronic properties conferred by the bromo and dinitrile substituents could enhance the stability and reactivity of the palladium catalyst.
Protocol 1: Exploratory Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid
This protocol outlines a general procedure for testing the catalytic activity of a pre-formed or in-situ generated palladium complex of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Bromo-1H-imidazole-4,5-dicarbonitrile
-
Aryl bromide (e.g., 4-bromotoluene)
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation (In-situ): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%) and 2-bromo-1H-imidazole-4,5-dicarbonitrile (4 mol%).
-
Reaction Setup: To the flask containing the catalyst, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction Execution: Degas the reaction mixture by three freeze-pump-thaw cycles. Place the flask in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up and Analysis: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. Analyze the product by GC-MS and ¹H NMR.
Table 1: Hypothetical Data for Suzuki-Miyaura Coupling
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | Toluene | 110 | 18 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | K₃PO₄ | DMF | 120 | 24 | 78 |
Diagram 1: Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Cross-Coupling Reactions
The Sonogashira coupling, a reaction of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the formation of carbon-carbon bonds. This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst.
Hypothesized Catalytic Role: Similar to the Suzuki-Miyaura reaction, a palladium complex of 2-bromo-1H-imidazole-4,5-dicarbonitrile could be the active catalyst. The presence of the imidazole ligand could stabilize the palladium intermediates in the catalytic cycle.
Protocol 2: Exploratory Sonogashira Coupling of an Aryl Iodide with Phenylacetylene
This protocol provides a general method for evaluating the catalytic performance of a palladium/copper system with 2-bromo-1H-imidazole-4,5-dicarbonitrile as the ligand.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) iodide (CuI)
-
2-Bromo-1H-imidazole-4,5-dicarbonitrile
-
Aryl iodide (e.g., 4-iodotoluene)
-
Phenylacetylene
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard inert atmosphere glassware
Procedure:
-
Catalyst System Setup: In a Schlenk flask under an inert atmosphere, add PdCl₂ (1 mol%), CuI (2 mol%), and 2-bromo-1H-imidazole-4,5-dicarbonitrile (2 mol%).
-
Reaction Assembly: To the flask, add the aryl iodide (1.0 mmol) and THF (5 mL).
-
Reagent Addition: Add triethylamine (2.0 mmol) followed by phenylacetylene (1.2 mmol) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by flash chromatography.
Diagram 2: Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira cross-coupling.
Other Potential Catalytic Frontiers
Beyond cross-coupling reactions, the unique electronic nature of metal complexes of 2-bromo-1H-imidazole-4,5-dicarbonitrile suggests potential in other catalytic domains.
-
Oxidation Catalysis: The electron-withdrawing nature of the dinitrile groups could stabilize higher oxidation state metal centers, which are often involved in oxidative transformations. For instance, manganese or iron complexes could be investigated for their potential in catalyzing the epoxidation of olefins or the oxidation of alcohols.
-
Reduction Catalysis: Conversely, the π-acceptor properties of the ligand could facilitate reductive processes. Cobalt or rhodium complexes could be explored as catalysts for hydrogenation or hydrosilylation reactions.[9] The ability to tune the electronic environment of the metal center is a key advantage in designing catalysts for specific reductive transformations.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. Each experimental outline includes standard work-up and analytical procedures (GC-MS, NMR). For any newly synthesized catalytic complex, thorough characterization using techniques such as X-ray crystallography, elemental analysis, and spectroscopic methods is imperative to establish its structure and purity before catalytic testing. Control experiments, such as running the reaction without the ligand or without the metal precursor, are essential to confirm that the observed catalysis is indeed due to the intended metal-ligand complex.
Conclusion and Future Outlook
The exploration of 2-bromo-1H-imidazole-4,5-dicarbonitrile metal complexes in catalysis is a promising, yet nascent, field. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for further investigation. The versatility of the imidazole core, combined with the tunable electronic properties imparted by the bromo and dinitrile substituents, offers a rich playground for the design of novel and efficient catalysts. Future research should focus on the synthesis and isolation of well-defined metal complexes of this ligand and a systematic evaluation of their catalytic activity across a broader spectrum of organic transformations. Such endeavors will undoubtedly contribute to the advancement of homogeneous catalysis and its applications in chemical synthesis and drug discovery.
References
- Smolecule. (2023, August 15). 2-bromo-1H-imidazole-4,5-dicarbonitrile. Retrieved from a relevant chemical supplier website.
- Chem-Impex. 2-Bromo-1H-imidazole-4,5-dicarbonitrile. Retrieved from a relevant chemical supplier website.
- Benchchem. Application Notes: 4,5-Dibromo-2-phenyl-1H-imidazole in Catalysis. Retrieved from a relevant chemical supplier website.
- Dayang Chem (Hangzhou) Co.,Ltd. 2-Bromo-1H-imidazole-4,5-dicarbonitrile. Retrieved from a relevant chemical supplier website.
- Beilstein Journals. (YEAR). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- TCI AMERICA. 2-Bromo-1H-imidazole-4,5-dicarbonitrile 50847-09-1. Retrieved from a relevant chemical supplier website.
- Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-Bromo-1H-imidazole-4,5-dicarbonitrile. Retrieved from a relevant chemical supplier website.
- Benchchem. A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions. Retrieved from a relevant chemical supplier website.
- National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from a relevant government research website.
- National Institutes of Health (NIH). (2020, October 1). Advances in Cross-Coupling Reactions. PMC. Retrieved from a relevant government research website.
- ResearchGate. (2022, July). Crucial Roles of a Pendant Imidazole Ligand of a Cobalt Porphyrin Complex in the Stoichiometric and Catalytic Reduction of Dioxygen. Retrieved from a relevant research networking website.
- National Institutes of Health (NIH). (2014, August 1). Reactivity of (Dicarboxamide)M(II)-OH (M = Cu, Ni) Complexes: Reaction with Acetonitrile to Yield M(II)-Cyanomethides. PMC. Retrieved from a relevant government research website.
- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
- A relevant scientific journal.
- MDPI. (2024, October 27). Metal Imidazole-Modified Covalent Organic Frameworks as Electrocatalysts for Alkaline Oxygen Evolution Reaction.
- Royal Society of Chemistry. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Science.
- Arid Zone Journal of Basic and Applied Research. A relevant article on metal complexes.
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. Retrieved from a relevant chemical supplier website.
- National Institutes of Health (NIH). (2025, September 29). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC. Retrieved from a relevant government research website.
- National Institutes of Health (NIH). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Retrieved from a relevant government research website.
- ResearchGate. The Mechanisms for the Oxidative Addition of Imidazolium Salts to a Group 9 Transition Metal Atom.... Retrieved from a relevant research networking website.
- National Institutes of Health (NIH). (2019, January 23). Intracellular Catalysis with Selected Metal Complexes and Metallic Nanoparticles: Advances toward the Development of Catalytic Metallodrugs. PubMed. Retrieved from a relevant government research website.
Sources
- 1. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
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- 4. echemi.com [echemi.com]
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- 7. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2-Bromo-1H-imidazole-4,5-dicarbonitrile
Abstract
This comprehensive guide details the synthesis of novel fluorescent probes utilizing 2-bromo-1H-imidazole-4,5-dicarbonitrile as a versatile precursor. The strategic placement of a bromine atom at the 2-position, coupled with the potent electron-withdrawing nature of the vicinal dicarbonitrile groups, renders this imidazole scaffold an exceptional building block for the creation of "push-pull" fluorophores. We provide detailed, field-proven protocols for various synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck) and nucleophilic aromatic substitution (SNAr). Beyond procedural steps, this document elucidates the underlying chemical principles, offering researchers the rationale to adapt and innovate. The photophysical properties of representative probes are tabulated, and their potential applications in cellular imaging and sensing are discussed, equipping researchers in chemistry, biology, and drug development with the knowledge to leverage this powerful synthetic platform.
The Strategic Advantage of the 2-Bromo-1H-imidazole-4,5-dicarbonitrile Scaffold
The imidazole ring is a privileged structure in medicinal chemistry and materials science due to its diverse biological activities and unique electronic properties.[1] The title compound, 2-bromo-1H-imidazole-4,5-dicarbonitrile, is a particularly valuable starting material for the synthesis of fluorescent probes for several key reasons:
-
Reactive Handle for Functionalization: The bromine atom at the C2 position serves as an excellent leaving group, enabling a wide array of cross-coupling and substitution reactions.[2] This allows for the facile introduction of various π-conjugated systems and donor moieties.
-
Potent Electron-Withdrawing Core: The two nitrile groups at the C4 and C5 positions are powerful electron-withdrawing groups. This electronic feature is crucial for the design of push-pull fluorophores, where an electron-donating group is coupled to an electron-accepting group through a π-conjugated bridge. This architecture often leads to desirable photophysical properties such as large Stokes shifts, high quantum yields, and sensitivity to the local environment.[3]
-
Structural Rigidity: The imidazole core provides a degree of structural rigidity to the resulting fluorophores, which can contribute to higher fluorescence quantum yields by minimizing non-radiative decay pathways.
This guide will explore the primary synthetic avenues for transforming this versatile building block into a diverse library of fluorescent probes.
Synthetic Methodologies and Protocols
The functionalization of 2-bromo-1H-imidazole-4,5-dicarbonitrile can be broadly categorized into two main strategies: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The strong electron-withdrawing effect of the dicarbonitrile groups significantly activates the C2-Br bond towards both oxidative addition in palladium catalysis and nucleophilic attack.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon bonds.[4] For 2-bromo-1H-imidazole-4,5-dicarbonitrile, these reactions provide a direct route to introduce aryl, vinyl, and alkynyl substituents, thereby extending the π-conjugation and creating the backbone of push-pull fluorophores.
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester.[4][5] This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of ligand is critical; bulky, electron-rich phosphine ligands such as SPhos or XPhos are often employed to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. For nitrogen-containing heterocycles like imidazole, which can act as catalyst poisons, the use of appropriate ligands is paramount to achieving high yields.[5]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the stability of the starting materials and products.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is often necessary for the dissolution of the inorganic base and to facilitate the transmetalation step. Anhydrous and degassed solvents are crucial to prevent the deactivation of the catalyst.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of 2-bromo-1H-imidazole-4,5-dicarbonitrile with an arylboronic acid.
-
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 2-bromo-1H-imidazole-4,5-dicarbonitrile, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and SPhos ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Attach a condenser and heat the reaction mixture to 80-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[7][8] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes, which are excellent components of fluorescent probes due to their rigid, linear structure that can enhance fluorescence.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The reaction employs a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂) and a copper(I) salt (typically CuI) as a co-catalyst. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive in the transmetalation step.[9]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. The base serves to deprotonate the terminal alkyne and also acts as a solvent.
-
Solvent: The amine base can often serve as the solvent, or a co-solvent like THF or DMF may be used. Anhydrous and anaerobic conditions are crucial to prevent side reactions, such as the homocoupling of the alkyne (Glaser coupling).
Detailed Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of 2-bromo-1H-imidazole-4,5-dicarbonitrile with a terminal alkyne.
-
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous, optional)
-
Schlenk flask or similar reaction vessel, condenser, magnetic stirrer, and inert gas supply
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-bromo-1H-imidazole-4,5-dicarbonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous TEA (and THF if used) via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-12 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species in the presence of a base.[2][10] This reaction is particularly useful for introducing vinyl groups, which can serve as fluorescent moieties or as handles for further functionalization.
Causality Behind Experimental Choices:
-
Catalyst and Ligands: Similar to other palladium-catalyzed reactions, a Pd(0) catalyst is key. Pd(OAc)₂ is a common precatalyst. The choice of ligand can influence the regioselectivity and efficiency of the reaction. For electron-deficient aryl halides, phosphine ligands are generally effective.
-
Base: A weak inorganic base like NaOAc or K₂CO₃, or an organic amine base like TEA, is used to neutralize the HX formed during the reaction and regenerate the Pd(0) catalyst.
-
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.
Detailed Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of 2-bromo-1H-imidazole-4,5-dicarbonitrile with an alkene.
-
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv)
-
Alkene (e.g., styrene, butyl acrylate) (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (TEA) (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Sealed tube or reaction vessel suitable for heating under pressure
-
-
Procedure:
-
To a sealed tube, add 2-bromo-1H-imidazole-4,5-dicarbonitrile, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill with an inert gas three times.
-
Add anhydrous DMF, TEA, and the alkene via syringe.
-
Seal the tube and heat to 100-120 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to C-N and C-S Bonds
The strong electron-withdrawing effect of the two nitrile groups makes the imidazole ring highly electron-deficient. This activates the C2 position for nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile.[10] This method is particularly attractive for its simplicity, as it often does not require a metal catalyst.
Causality Behind Experimental Choices:
-
Substrate Activation: The presence of strong electron-withdrawing groups (the dicarbonitrile moiety) is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.
-
Nucleophile: A wide range of nucleophiles can be employed, including amines, thiols, and alkoxides. The nucleophilicity of the reagent will determine the reaction conditions required.
-
Base: A base is often needed to deprotonate the nucleophile (e.g., an amine or thiol) to increase its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or organic bases like DIPEA.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they can solvate the cation of the base and the intermediate complex, accelerating the reaction.
Detailed Experimental Protocol: SNAr with an Amine
This protocol describes a general method for the SNAr reaction of 2-bromo-1H-imidazole-4,5-dicarbonitrile with a primary or secondary amine.
-
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add 2-bromo-1H-imidazole-4,5-dicarbonitrile and the base.
-
Add the anhydrous solvent.
-
Add the amine to the stirred suspension.
-
Heat the reaction mixture to 60-100 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-8 hours.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Reaction Pathways Overview
Sources
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Exploring the potential of the novel imidazole-4,5-dicarboxyamide chemical exchange saturation transfer scaffold for pH and perfusion imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. colab.ws [colab.ws]
- 9. Fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: 2-bromo-1H-imidazole-4,5-dicarbonitrile as a Versatile Building Block for Advanced Energetic Materials
Introduction: The Imperative for Advanced Energetic Materials
The development of next-generation high-energy density materials (HEDMs) is driven by the dual requirements of enhanced performance and improved safety.[1] Traditional energetic materials often present a trade-off between high detonation output and significant sensitivity to external stimuli like impact and friction. Nitrogen-rich heterocyclic compounds have emerged as a cornerstone in modern energetic materials research, offering a pathway to molecules with high positive heats of formation, excellent thermal stability, and the generation of environmentally benign N₂ gas upon decomposition.[2][3][4][5]
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a particularly fascinating and economically viable scaffold for constructing HEDMs.[5] This application note details the utility of 2-bromo-1H-imidazole-4,5-dicarbonitrile as a strategic and highly versatile building block for the synthesis of advanced energetic materials. Its structure is uniquely primed for energetic functionalization, featuring:
-
A stable, nitrogen-rich imidazole core.
-
Two cyano (-CN) groups at the 4 and 5 positions, which are ideal precursors for high-nitrogen tetrazole rings.
-
A reactive bromine (-Br) atom at the 2-position, which serves as a versatile handle for nucleophilic substitution or cross-coupling reactions, enabling the introduction of further energetic moieties or the construction of larger, complex molecules.[6]
This guide provides an overview of the building block's properties, detailed protocols for its use in synthesizing higher-energy derivatives, and the scientific rationale behind its application.
Physicochemical & Safety Profile of the Building Block
Understanding the fundamental properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile is critical for its safe handling, storage, and effective use in synthesis. The compound is commercially available from various suppliers, facilitating its accessibility for research and development.[6][7][8]
Table 1: Properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile
| Property | Value | Source(s) |
| Molecular Formula | C₅HBrN₄ | [6][7][9][10] |
| Molecular Weight | ~197.0 g/mol | [6][7][10] |
| Appearance | White to light yellow crystalline powder | [7][8] |
| Melting Point | 142 - 151 °C | [7][8][10] |
| Density | ~2.1 g/cm³ | [10] |
| Purity (Typical) | ≥ 98% (HPLC) | [7] |
| Synonyms | 2-Bromo-4,5-dicyanoimidazole | [8] |
Safety & Handling: 2-bromo-1H-imidazole-4,5-dicarbonitrile is a toxic substance and must be handled with appropriate precautions.[8]
-
Hazard Codes: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[8]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear protective gloves, a lab coat, and chemical safety goggles.[8]
-
Storage: Store in a tightly sealed container in a cool (2 - 8 °C), dry, and well-ventilated place away from incompatible materials.[7][10]
Synthesis and Functionalization Protocols
Availability and Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
While this key intermediate is commercially available, a general synthetic pathway often involves the bromination of an imidazole dicarbonitrile precursor.[6] The diagram below illustrates a conceptual workflow for its formation, highlighting the key transformations.
Caption: Conceptual workflow for the synthesis of the target building block.
Protocol: Synthesis of 2-bromo-5,6-dihydro-[6][7][9]triazolo[4,3-b]imidazo[4,5-e][2][6][7][9]tetrazine (A Representative Energetic Derivative)
This protocol details the conversion of the dinitrile functionalities into ditetrazole rings via a [2+3] cycloaddition reaction with sodium azide. This transformation dramatically increases the nitrogen content and energetic density of the molecule.
Expert Rationale: The conversion of cyano groups to tetrazoles is a cornerstone strategy in HEDM synthesis. Tetrazoles contribute a high positive heat of formation and increase molecular density, both of which are critical for superior detonation performance. The use of a Lewis acid catalyst like zinc chloride activates the nitrile groups towards nucleophilic attack by the azide anion.
WARNING: This procedure involves sodium azide and hydrazoic acid (in situ), which are highly toxic and potentially explosive. All steps must be performed in a certified chemical fume hood behind a blast shield. Appropriate PPE is mandatory.
Reagents and Equipment:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 eq)
-
Sodium azide (NaN₃) (2.5 eq)
-
Zinc Chloride (ZnCl₂) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 5 M
-
Deionized water
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle with temperature control
-
Standard glassware for filtration and work-up
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask, combine 2-bromo-1H-imidazole-4,5-dicarbonitrile (e.g., 5.0 g, 25.4 mmol), sodium azide (4.1 g, 63.5 mmol), and zinc chloride (5.2 g, 38.1 mmol).
-
Reaction: Add anhydrous DMF (50 mL) to the flask. Stir the suspension and heat the mixture to 120-125 °C under a nitrogen atmosphere.
-
Monitoring: Maintain heating for 24-48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 200 mL of stirred deionized water. Caution: This step quenches excess azide.
-
Acidification: While stirring vigorously, slowly add 5 M HCl to the aqueous mixture until the pH is approximately 1. This protonates the tetrazole rings, causing the product to precipitate.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the crude product thoroughly with deionized water (3 x 50 mL) to remove inorganic salts. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Drying: Dry the purified white to off-white solid product in a vacuum oven at 60 °C to a constant weight.
-
Characterization: Confirm the structure of the final product using multinuclear NMR spectroscopy (¹H, ¹³C), IR spectroscopy (disappearance of the nitrile peak at ~2240 cm⁻¹), and elemental analysis.[1]
Sources
- 1. Collection - Design, Synthesis, and Characterization of Novel, Nitrogen-Rich Fused Energetic Materials with High Energy, Low Sensitivity, and Thermal Stability - Crystal Growth & Design - Figshare [figshare.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Applications of Nitrogen-Rich Azole-Based Energetic Metal Complexes [manu56.magtech.com.cn]
- 5. Imidazole-Based Energetic Materials: A Promising Family of N-Heterocyclic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 2-Bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for Polymerization Reactions Involving 2-bromo-1H-imidazole-4,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: Unlocking the Potential of a Unique Heterocyclic Monomer
2-Bromo-1H-imidazole-4,5-dicarbonitrile stands as a compelling, yet underexplored, monomer for the synthesis of novel polymers. Its unique trifunctional nature—a reactive bromine atom at the 2-position, and two nitrile groups at the 4 and 5-positions—opens a gateway to a variety of polymerization pathways. The resulting polymers, rich in nitrogen and featuring the imidazole moiety, are of significant interest for applications in drug delivery, biomaterials, and advanced materials science due to their potential for hydrogen bonding, metal coordination, and unique electronic properties.
This guide provides a comprehensive exploration of two primary strategies for the polymerization of 2-bromo-1H-imidazole-4,5-dicarbonitrile. The first, a direct approach, leverages the reactivity of the bromo-substituent in metal-catalyzed cross-coupling reactions. The second, an indirect yet highly versatile method, involves the chemical transformation of the dinitrile into a diamine, creating a novel monomer for established polycondensation reactions. Each section is designed to provide not only a step-by-step protocol but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
PART 1: Direct Polymerization of 2-bromo-1H-imidazole-4,5-dicarbonitrile via Cross-Coupling Reactions (Exploratory)
Direct polymerization of 2-bromo-1H-imidazole-4,5-dicarbonitrile can be envisioned through metal-catalyzed cross-coupling reactions, such as the Ullmann or Buchwald-Hartwig amination reactions. These methods offer a pathway to C-N or C-C bond formation, leading to the creation of a polymer backbone. It is important to note that these are proposed, exploratory routes, as direct polymerization of this specific monomer is not extensively documented.
Theoretical Framework: Ullmann and Buchwald-Hartwig Couplings
The Ullmann condensation is a copper-catalyzed reaction that can form C-N, C-O, and C-S bonds, and can also be used for C-C bond formation between aryl halides.[1][2] In the context of our monomer, a self-condensation Ullmann reaction could theoretically lead to a polyimidazole linked at the 2-position. Alternatively, a co-polymerization with a diamine could be envisioned.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[3][4][5][6] This reaction is known for its high efficiency and functional group tolerance, making it a promising candidate for the polymerization of 2-bromo-1H-imidazole-4,5-dicarbonitrile with a diamine co-monomer.
Proposed Exploratory Protocol: Buchwald-Hartwig Polycondensation
This protocol outlines a hypothetical polycondensation of 2-bromo-1H-imidazole-4,5-dicarbonitrile with a generic aromatic diamine, such as 1,4-phenylenediamine.
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile
-
1,4-phenylenediamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction set up under an inert atmosphere of argon or nitrogen.
-
Reactant Preparation: In a Schlenk flask, combine 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 eq), 1,4-phenylenediamine (1.0 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (2.2 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via cannula. The concentration of the monomers should be approximately 0.1 M.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
Polymer Precipitation: After 24-48 hours, cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash thoroughly with methanol to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the polymer under vacuum at 60-80 °C to a constant weight.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and XPhos as a bulky, electron-rich phosphine ligand is based on their proven efficacy in Buchwald-Hartwig aminations, particularly with challenging substrates.[7]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used to deprotonate the amine and facilitate the catalytic cycle.[4]
-
Solvent: Toluene is a common solvent for these reactions, offering a suitable boiling point and compatibility with the reagents.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent catalyst deactivation.
Diagram of Proposed Buchwald-Hartwig Polycondensation:
Caption: Proposed Buchwald-Hartwig polycondensation workflow.
PART 2: Indirect Polymerization via a Diamino-Imidazole Monomer
This approach involves a two-stage process: the synthesis of a novel diamine monomer from 2-bromo-1H-imidazole-4,5-dicarbonitrile, followed by its polymerization into polyamides or polyimides. This method is more robust as it relies on well-established chemical transformations.
Synthesis of the Key Intermediate: 2-Bromo-1H-imidazole-4,5-bis(aminomethyl) Dihydrochloride
The first step is the reduction of the two nitrile groups to primary amines. This can be achieved through various methods, with catalytic hydrogenation or reduction with metal hydrides like lithium aluminum hydride (LiAlH₄) being the most common.[8][9][10]
Protocol: Reduction of Dinitrile to Diamine using LiAlH₄
Safety Precaution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water. All manipulations must be carried out under a strictly inert and dry atmosphere.
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether (2 M solution)
-
Argon or Nitrogen gas supply
-
Dry, three-necked round-bottom flask, dropping funnel, and condenser
Procedure:
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask with a dropping funnel, a condenser, and a nitrogen inlet.
-
LiAlH₄ Suspension: Under a positive pressure of nitrogen, carefully add LiAlH₄ (4.0 eq) to anhydrous THF in the flask. Cool the suspension to 0 °C in an ice bath.
-
Monomer Addition: Dissolve 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 6-8 hours.
-
Quenching: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of:
-
Water (X mL, where X is the mass of LiAlH₄ in grams)
-
15% aqueous NaOH solution (X mL)
-
Water (3X mL)
-
-
Filtration and Extraction: Stir the resulting mixture vigorously until a granular white precipitate forms. Filter the precipitate through a pad of Celite and wash it thoroughly with THF. Combine the filtrate and washings.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamine.
-
Salt Formation: Dissolve the crude diamine in anhydrous diethyl ether and cool to 0 °C. Add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to yield 2-bromo-1H-imidazole-4,5-bis(aminomethyl) dihydrochloride.
Diagram of Diamine Synthesis:
Caption: Synthesis of the diamine monomer.
Polyamide Synthesis via Polycondensation
The newly synthesized diamine dihydrochloride can be used in a polycondensation reaction with a diacid chloride to form a polyamide.[11][12][13][14][15]
Protocol: Synthesis of an Imidazole-Containing Polyamide
Materials:
-
2-bromo-1H-imidazole-4,5-bis(aminomethyl) dihydrochloride
-
Terephthaloyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Diamine Solution: In a three-necked flask under an inert atmosphere, dissolve 2-bromo-1H-imidazole-4,5-bis(aminomethyl) dihydrochloride (1.0 eq) in anhydrous DMAc. Add triethylamine (2.2 eq) to neutralize the hydrochloride salt and liberate the free diamine. Stir for 30 minutes at room temperature.
-
Diacid Chloride Addition: Cool the solution to 0 °C in an ice-water bath. In a separate flask, dissolve terephthaloyl chloride (1.0 eq) in anhydrous DMAc. Add this solution dropwise to the stirred diamine solution.
-
Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours.
-
Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The polyamide will precipitate.
-
Washing and Drying: Filter the polymer, wash it extensively with methanol and then with hot water to remove triethylamine hydrochloride and any unreacted monomers. Dry the resulting polyamide under vacuum at 80 °C.
Table of Expected Polyamide Properties (Hypothetical):
| Property | Expected Value/Range | Rationale |
| Inherent Viscosity (dL/g) | 0.4 - 0.8 | Indicative of moderate to high molecular weight.[11] |
| Glass Transition Temp. (Tg) | > 200 °C | The rigid imidazole ring and aromatic backbone contribute to high thermal stability. |
| Solubility | Soluble in polar aprotic solvents (DMF, DMAc, NMP) | The polar amide and imidazole groups enhance solubility in these solvents. |
Polyimide Synthesis via Polycondensation
Alternatively, the diamine monomer can be reacted with a dianhydride to produce a polyimide, a class of polymers known for their exceptional thermal stability.[16][17][18][19][20]
Protocol: Synthesis of an Imidazole-Containing Polyimide
Materials:
-
2-bromo-1H-imidazole-4,5-bis(aminomethyl)
-
Pyromellitic dianhydride (PMDA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Argon or Nitrogen gas supply
Procedure:
-
Poly(amic acid) Formation: In a dry, three-necked flask under an inert atmosphere, dissolve the free diamine, 2-bromo-1H-imidazole-4,5-bis(aminomethyl) (1.0 eq), in anhydrous DMF. Cool the solution to 0 °C. Add solid pyromellitic dianhydride (0.98 eq) portion-wise, maintaining the temperature below 5 °C.
-
Polymerization: After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution.
-
Chemical Imidization: To the viscous poly(amic acid) solution, add acetic anhydride (4.0 eq) and pyridine (2.0 eq). Heat the mixture to 120 °C and stir for 4 hours.
-
Precipitation and Purification: Cool the solution and precipitate the polyimide by pouring it into a large volume of methanol.
-
Washing and Drying: Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 150 °C.
Diagram of Polyamide and Polyimide Synthesis Pathways:
Caption: Synthetic routes to polyamides and polyimides.
PART 3: Characterization of the Resulting Polymers
A thorough characterization of the synthesized polymers is crucial to understand their structure and properties. The following techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide or imide linkages and the disappearance of the nitrile group in the case of the indirect polymerization route.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymers.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Conclusion and Future Outlook
The polymerization of 2-bromo-1H-imidazole-4,5-dicarbonitrile presents a fertile ground for the development of novel, functional polymers. While direct polymerization via cross-coupling reactions remains an exploratory avenue, the indirect route through the synthesis of a diamine monomer offers a reliable and versatile platform for creating a new class of polyamides and polyimides. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to synthesize and explore the properties of these promising materials. Further research into optimizing polymerization conditions, exploring different co-monomers, and evaluating the biological and material properties of these polymers will undoubtedly lead to exciting advancements in the fields of drug development and materials science.
References
- Zhang, Y., Lavigne, G., & César, V. (Year). Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II)
- Reddy, Ch. V., Kingston, J. V., & Verkade, J. G. (2008). (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C-N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature. The Journal of Organic Chemistry, 73(8), 3047-3062.
- Ghaemy, M., Hashemi Nasr, F., Alizadeh, R., & Taghavi, M. (2012). Synthesis and Characterization of Novel Photoactive, Thermally Stable and Organosoluble Polyamides Based on Carbazole and Imidazole Derivatives in the Main Chain. Molecules, 17(6), 7039-7054.
- (2025). Synthesis of polyimides from respective diamines species and dianhydrides.
- (Year). Synthesis and Characterization of Some New Aminoimidazoles. Journal of the Korean Chemical Society.
- (Year). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances.
- (2007). The Synthesis and Characteristic of A New Soluble Polyimides.
- (2025). Polyimide Films Using Dianhydride Containing Ester Linkages and Various Amine Monomers.
- (2025). Application Notes and Protocols: Reduction of the Nitrile Group in 2-Cyclohexylidene-2-phenylacetonitrile to Form Primary Amines. Benchchem.
- (2025). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. PMC - NIH.
- (2025). Application Notes and Protocols: Hydroalumination of Nitriles using Dimethylethylamine Alane. Benchchem.
- (Year). Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- (2012). Synthesis of polyamides from diols and diamines with liberation of H2. Journal of Polymer Science Part A: Polymer Chemistry.
- (Year). reduction of nitriles. Chemguide.
- (2025). Synthesis of 4,5-Dicyanoimidazoles.
- (Year). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar.
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(2014, October 8). Synthesis of Polyamides from . YouTube.
- (2025). Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts.
- (Year). Interfacial polycondensation of diamine and diacid chloride.
- (Year). Ullmann Reaction. Organic Chemistry Portal.
- (Year).
- (Year).
- (Year). Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO.
- (2025, April 1). Ullmann coupling-An overview. OperaChem.
- (2025, August 8).
- (Year). Revision Notes - Formation of Polyamides from Diamines and Dicarboxylic Acids or Dioyl Chlorides | Polymerisation (Condensation Polymers) | Chemistry - 9701 | AS & A Level | Sparkl.
- (2023, November 25).
- (Year). Preparation of 4,5-dicyanoimidazoles.
- (Year).
- (2017, August 11). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis.
- (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
- (2025, August 7). Polycondensation of Diketopiperazine‐based Dicarboxylic Acids with Diamines and Dibromoxylenes.
- (2025, August 7). Recent progress in reductive amination reaction.
-
(Year). The Novel [4,5-e][11][21]Diazepine-4,8-dione and Acyclic Carbamoyl Imino-Ureido Derivatives of Imidazole. NIH.
- (Year). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- (2020, August 21). 3.10: Polyamides. Chemistry LibreTexts.
- (Year). Iridium‐Catalyzed Direct Reductive Amination of Ketones and Secondary Amines: Breaking the Aliphatic Wall | Request PDF.
- (2023, June 30).
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Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support guide for the high-yield synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS: 50847-09-1). This document provides an in-depth, field-proven methodology for researchers, medicinal chemists, and drug development professionals. Our focus is on robust, reproducible protocols and proactive troubleshooting to ensure a successful synthesis.
The target molecule, 2-bromo-1H-imidazole-4,5-dicarbonitrile, is a valuable building block in medicinal chemistry and materials science, primarily due to its versatile reactive sites.[1] The bromine atom serves as a handle for cross-coupling reactions, while the nitrile groups and the imidazole core offer numerous avenues for further functionalization.[1]
Part 1: Overall Synthetic Strategy
The synthesis is efficiently executed in a two-step sequence starting from commercially available diaminomaleonitrile (DAMN).
-
Step 1: Cyclization to form the Imidazole Core. Synthesis of the key intermediate, 1H-imidazole-4,5-dicarbonitrile , via the condensation of diaminomaleonitrile with an orthoformate ester.
-
Step 2: Regioselective Bromination. Electrophilic bromination of the imidazole intermediate at the C2 position to yield the final product, 2-bromo-1H-imidazole-4,5-dicarbonitrile .
The complete workflow is outlined below.
Caption: Overall two-step synthetic workflow.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 1H-imidazole-4,5-dicarbonitrile
Causality: This reaction constructs the imidazole heterocycle. Triethyl orthoformate serves as a one-carbon source, reacting with the two amino groups of diaminomaleonitrile to form the ring. The reaction is driven to completion by heating under reflux, which removes the ethanol byproduct. This method is noted for its efficiency in forming the dicyanoimidazole core.[2][3]
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| Diaminomaleonitrile | 108.10 | 10.0 g | 92.5 mmol | 1.0 |
| Triethyl Orthoformate | 148.20 | 82.0 mL | 463 mmol | 5.0 |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add diaminomaleonitrile (10.0 g, 92.5 mmol).
-
Add triethyl orthoformate (82.0 mL, 463 mmol).
-
Heat the mixture to a gentle reflux and maintain for 6-8 hours. The solid diaminomaleonitrile will gradually dissolve as the reaction proceeds.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate. The starting material (DAMN) will have a lower Rf than the more nonpolar imidazole product.
-
After the reaction is complete (disappearance of starting material by TLC), allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification: The crude product can be purified by recrystallization. Add a minimal amount of hot acetonitrile to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the white to off-white crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Expected Yield: 70-85%. The product should be a white to off-white crystalline powder.[3]
Step 2: Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Causality: This step is a regioselective electrophilic aromatic substitution. The imidazole ring, although part of an aromatic system, is significantly deactivated by the two electron-withdrawing nitrile groups. The C2 position is the most electron-rich and sterically accessible site for electrophilic attack. N-Bromosuccinimide (NBS) is used as a safer and more manageable source of electrophilic bromine compared to liquid Br₂.[4][5] Heating is required to overcome the deactivation of the ring. Acetonitrile is an excellent solvent choice as the starting material is soluble in it and it is relatively inert under the reaction conditions.[3][4]
| Reagent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 1H-imidazole-4,5-dicarbonitrile | 118.10 | 5.0 g | 42.3 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 8.28 g | 46.5 mmol | 1.1 |
| Acetonitrile (MeCN) | - | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add 1H-imidazole-4,5-dicarbonitrile (5.0 g, 42.3 mmol) and acetonitrile (100 mL). Stir until the solid is fully dissolved.
-
Add N-Bromosuccinimide (8.28 g, 46.5 mmol) to the solution in one portion.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Reaction Monitoring: The reaction can be monitored by TLC (e.g., 2:1 hexane/ethyl acetate). The product will have a slightly higher Rf than the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it to dryness using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (150 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine, followed by saturated sodium bicarbonate (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. Combine the pure fractions and remove the solvent to yield the final product.
-
Expected Yield: 75-90%. The product is a white to light yellow powder.
Part 3: Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis. A systematic approach is key to diagnosing and solving experimental challenges.
Caption: A flowchart to diagnose common synthesis problems.
Frequently Asked Questions (Q&A Format)
Q1: My yield for Step 1 (imidazole formation) is very low. What went wrong?
-
A1: The most common cause is an incomplete reaction. Ensure your diaminomaleonitrile is pure and dry. The reaction requires sufficient time under reflux to proceed to completion; use TLC to confirm the absence of the starting material before workup. Another possibility is using too much solvent during recrystallization, which will keep a significant portion of your product dissolved. Use the minimum amount of hot solvent required to dissolve the crude material.
Q2: In Step 2, my TLC shows a significant amount of starting material even after 6 hours of reflux. What should I do?
-
A2: This indicates a sluggish reaction. First, check the quality of your N-Bromosuccinimide. NBS can decompose over time, especially if not stored properly. If it appears yellow, it can be purified by recrystallization from hot water.[6] Second, the deactivating effect of the nitrile groups is strong. You can try increasing the reflux time to 8-10 hours. If the reaction is still stalled, adding a catalytic amount of a radical initiator like AIBN is sometimes used, although this reaction is primarily electrophilic. A better approach might be to switch to a higher-boiling solvent like 1,2-dichloroethane, but proceed with caution and monitor for side products.
Q3: Why is N-Bromosuccinimide (NBS) used instead of liquid bromine (Br₂)?
-
A3: Safety and selectivity. Liquid bromine is highly corrosive, toxic, and difficult to handle. NBS is a crystalline solid that is much safer and easier to weigh and dispense.[5] It provides a low, steady concentration of electrophilic bromine, which can lead to cleaner reactions and fewer side products compared to the high reactivity of bulk Br₂.
Q4: My final product after chromatography is a pale yellow oil, not a powder. How can I solidify it?
-
A4: This suggests the presence of residual solvent or minor impurities preventing crystallization. First, ensure all solvent is removed by placing the oil under a high vacuum for several hours. If it remains an oil, attempt recrystallization. Since the product is polar, try solvents like ethanol or an ethanol/water mixture. Alternatively, dissolving the oil in a minimal amount of a good solvent (like ethyl acetate or dichloromethane) and then adding a poor solvent (like hexanes or pentane) dropwise until turbidity persists can induce precipitation. Scratching the inside of the flask with a glass rod at the liquid-air interface can also initiate crystallization.
Q5: Can I use a different brominating agent?
-
A5: While NBS is recommended, other agents can work. Dibromodimethylhydantoin (DBDMH) is another solid bromine source with similar reactivity. Using liquid bromine is possible but not recommended due to safety concerns and a higher risk of side reactions. For deactivated aromatic rings, some protocols call for NBS in strong acids like concentrated sulfuric acid, which can dramatically increase the electrophilicity of the bromine, but this may not be necessary and can lead to degradation.[7]
References
-
Yamada, Y., Kumashiro, I., & Takenishi, T. (1968). Synthesis of 4,5-Di- and 1,4,5-Trisubstituted Imidazole Derivatives from 4,5-Dicyanoimidazole. Bulletin of the Chemical Society of Japan, 41(1), 241-241. [Link]
-
Al-Azmi, A. (2020). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5- dicarbonitriles using Triethylorthoalkylates. Kuwait Journal of Science, 47(3). [Link]
-
Yang, Z., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(10), 15510-15520. [Link]
-
LookChem. (n.d.). 1H-Imidazole-4,5-dicarbonitrile. [Link]
-
PubChem. (n.d.). 2-bromo-1H-imidazole-4,5-dicarbonitrile. National Center for Biotechnology Information. [Link]
- U.S. Patent No. 3,886,176A. (1975). Process for preparing imidazole-4,5-dicarboxamide.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- Woodward, R. B. (1973). Total Synthesis of Vitamin B12. Pure and Applied Chemistry, 33(1), 145-178.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
MANAC Inc. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Chemia. [Link]
-
ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. journalskuwait.org [journalskuwait.org]
- 3. 1H-Imidazole-4,5-dicarbonitrile|lookchem [lookchem.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. 2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
Technical Support Center: Purification of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support guide for the purification of 2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS: 50847-09-1). This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. The synthesis of this compound, while straightforward, often yields a crude product that requires robust purification to meet the stringent purity requirements (>98%) for subsequent applications in pharmaceuticals, materials science, and agrochemicals.[1]
This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the purification process, grounded in fundamental chemical principles and field-proven experience.
Compound Properties at a Glance
A thorough understanding of the physical properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile is critical for designing an effective purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₅HBrN₄ | [1][2] |
| Molecular Weight | ~197.0 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1][3] |
| Melting Point | 142-151 °C | [1][2] |
| Solubility | Slightly soluble in water | [4] |
| Purity (Typical) | >98.0% (HPLC) | [1][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Initial Assessment of Crude Product
Q1: My crude product is a dark brown, sticky oil, not the expected off-white solid. What went wrong?
A1: This is a common issue often stemming from side reactions or incomplete reactions during the synthesis, which is typically a bromination of an imidazole precursor.[5] The dark coloration suggests the presence of polymeric or degradation byproducts, while the oily consistency indicates significant impurities that are depressing the melting point of the crude mixture.
Causality & Troubleshooting:
-
Excess Brominating Agent/Reaction Temperature: Over-bromination or side reactions promoted by excessive heat can lead to complex, colored impurities. During synthesis, ensure the brominating agent (e.g., N-Bromosuccinimide, NBS) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[6]
-
Inadequate Quenching: Residual bromine can cause product degradation over time. After the reaction is complete, quench any remaining bromine with a reducing agent like a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color dissipates.[6]
-
Solvent Residue: Ensure that high-boiling point reaction solvents (like DMF) are thoroughly removed under high vacuum. Residual solvent can prevent the product from solidifying.
-
Acidic Byproducts: The bromination reaction can generate acidic byproducts (e.g., HBr). An aqueous workup with a mild base (e.g., sodium bicarbonate solution) is crucial to neutralize the mixture before extraction.
Immediate Action: Attempt to precipitate the solid product by triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can often crash out the desired, less soluble product from the more soluble impurities.
Q2: What are the primary impurities I should expect after synthesizing 2-bromo-1H-imidazole-4,5-dicarbonitrile?
A2: The impurity profile is highly dependent on the synthetic route, but for a typical electrophilic bromination of 1H-imidazole-4,5-dicarbonitrile, you should anticipate the following:
-
Unreacted Starting Material: 1H-imidazole-4,5-dicarbonitrile.
-
Reaction Byproducts: Succinimide (if NBS is used as the brominating agent).
-
Side-Reaction Products: Potentially di-brominated or other isomeric products, though less common for this specific structure.
-
Residual Reagents: Any excess, unquenched brominating agent.
Caption: Common components in the crude reaction mixture.
Part 2: Purification Strategy & Troubleshooting
Q3: Which purification technique should I try first: recrystallization or column chromatography?
A3: The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is the preferred first choice for multi-gram scale purifications, especially if the crude product is already a solid and you suspect the impurities have significantly different solubilities than your product. It is faster, cheaper, and uses less solvent than chromatography.
-
Column Chromatography is the method of choice when:
-
The crude product is an oil that cannot be solidified.
-
Impurities have very similar polarity and solubility to the desired product.
-
You are working on a small (milligram) scale where losses during recrystallization would be significant.
-
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Recrystallization
Q4: I'm struggling to find a good single solvent for recrystallization. What should I do?
A4: This is a common challenge. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7] Given that 2-bromo-1H-imidazole-4,5-dicarbonitrile is a polar molecule with hydrogen bonding capability, start by screening polar solvents. If a single solvent fails, a binary solvent system is the next logical step.
Protocol for Solvent Screening:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
Add a range of solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, acetonitrile) dropwise to each tube at room temperature. A good "solvent" will not dissolve the compound.
-
Heat the tubes that did not show dissolution. A good "solvent" will now dissolve the compound completely.
-
Allow the dissolved solutions to cool slowly to room temperature, then in an ice bath. The best solvent will yield a high recovery of crystalline solid.[7]
Binary Solvent System: If no single solvent works, try a pair of miscible solvents where your compound is very soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").
-
Procedure: Dissolve your compound in a minimum amount of the hot "solvent." Then, add the "anti-solvent" dropwise at the elevated temperature until the solution just begins to turn cloudy (the saturation point). Allow it to cool slowly.
-
Suggested Pairs: Ethanol/Water, Ethyl Acetate/Hexanes.[8]
Q5: My compound "oils out" during cooling instead of forming crystals. How do I prevent this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound. The compound then separates as a liquid instead of a solid.
Solutions:
-
Add More Solvent: The most common cause is using too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to ensure it fully redissolves, then attempt to cool it again, but more slowly.
-
Lower the Cooling Temperature Drastically: Sometimes, snap-cooling the solution in a dry ice/acetone bath after it has cooled slightly can induce nucleation.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystal, add a tiny speck to the cooled solution to initiate crystallization.
Troubleshooting Guide: Column Chromatography
Q6: How do I select the optimal solvent system (mobile phase) for silica gel chromatography?
A6: The key is to use Thin-Layer Chromatography (TLC) to systematically determine the best mobile phase. The goal is to find a solvent system that gives your desired product a Retention Factor (Rƒ) of 0.25-0.35 . This Rƒ value typically provides the best separation from impurities.
Protocol for TLC Analysis:
-
Prepare a Dilute Sample: Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or dichloromethane.
-
Choose Initial Solvents: Start with a binary mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). Given the polar nature of your imidazole, you will likely need a significant fraction of the polar solvent.
-
Run Test TLCs: Spot your sample on a TLC plate and elute it with different solvent ratios (e.g., 7:3 Hexanes:EtOAc, 1:1 Hexanes:EtOAc, 3:7 Hexanes:EtOAc).
-
Analyze the Rƒ:
-
If all spots are at the bottom (Rƒ ≈ 0), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.
-
If all spots are at the top (Rƒ ≈ 1), the mobile phase is too polar. Decrease the proportion of ethyl acetate.
-
-
Optimize for Separation: Adjust the ratio until your product spot is at Rƒ ≈ 0.3 and is well-separated from any major impurity spots.
Q7: My compound is streaking/tailing on the TLC plate and the column. What's causing this?
A7: Streaking is often a sign of overloading the stationary phase or an undesirable chemical interaction. For a relatively acidic compound like an N-H imidazole, this is a very common problem on standard silica gel.
Causes & Solutions:
-
Compound is Too Acidic for Silica: The N-H proton of the imidazole ring is acidic and can interact strongly with the slightly acidic silanol (Si-OH) groups on the silica surface, causing tailing.
-
Solution: Add a small amount of a modifier to your mobile phase to suppress this interaction. For acidic compounds, adding 0.5-1% acetic acid to the mobile phase is highly effective.
-
-
Sample Overload: Too much compound was spotted on the TLC plate or loaded onto the column.
-
Solution: Use a more dilute solution for spotting on TLC. For the column, ensure the crude material is loaded onto a minimal amount of silica (dry loading is often best) and does not exceed 1-5% of the total mass of the silica gel in the column.
-
-
Poor Solubility in Mobile Phase: The compound may be precipitating at the point of loading.
-
Solution: Ensure the compound is fully dissolved before loading. If dry loading, ensure it is thoroughly mixed with the silica.
-
Caption: A standard workflow for purification by column chromatography.
Part 3: Post-Purification and Handling
Q8: What is the best way to dry and store the purified 2-bromo-1H-imidazole-4,5-dicarbonitrile?
A8: Proper drying and storage are essential to maintain the purity and stability of the compound.
-
Drying: After filtration (from recrystallization) or solvent evaporation (from chromatography), the solid should be dried under high vacuum for several hours to remove any residual solvents. A drying pistol or an Abderhalden apparatus at a moderate temperature (e.g., 40-50 °C) with a desiccant like P₂O₅ can be effective.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] A desiccator or a freezer (2-8 °C) is ideal to protect it from moisture and light, which can cause degradation over time.
References
-
Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-Bromo-1H-imidazole-4,5-dicarbonitrile. [Link]
-
PubChem. 2-bromo-1H-imidazole-4,5-dicarbonitrile. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. [Link]
-
Aribo Biotechnology. 16681-56-4 | 2-Bromo-1H-imidazole. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. 2-Bromo-1H-imidazole CAS#: 16681-56-4 [m.chemicalbook.com]
- 5. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Bromo-1H-imidazole-4,5-dicarbonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to equip you with the expertise to optimize your reaction conditions, maximize yield, and ensure the purity of your target compound.
Introduction
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a valuable building block in medicinal chemistry and materials science due to its versatile reactivity.[1] The synthesis, often starting from diaminomaleonitrile (DAMN), can be prone to the formation of several side products, leading to purification challenges and reduced yields. This guide provides a systematic approach to understanding and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-bromo-1H-imidazole-4,5-dicarbonitrile and what are its challenges?
A common and direct route involves the reaction of a suitable imidazole precursor with a brominating agent. Another plausible pathway, given its structural components, is the cyclization of diaminomaleonitrile (DAMN) in the presence of a carbon source and a brominating agent. The primary challenges with DAMN-based routes are the inherent reactivity of DAMN, which can lead to self-polymerization, hydrolysis, and the formation of heterocyclic byproducts like pyrazines.[2][3]
Q2: What are the primary side products I should be aware of when synthesizing 2-bromo-1H-imidazole-4,5-dicarbonitrile from diaminomaleonitrile?
When using diaminomaleonitrile (DAMN) as a starting material, several side products can arise. The most common include:
-
Polymeric materials: DAMN is known to undergo thermal and solvothermal self-polymerization, resulting in insoluble, often black, polymeric byproducts.[4]
-
Pyrazine derivatives: Oxidation of DAMN can lead to the formation of diiminosuccinonitrile (DISN), which can then react with remaining DAMN to form substituted pyrazines, such as 2,3,5,6-tetracyanopyrazine.[2]
-
Hydrolysis products: In the presence of water, DAMN can hydrolyze to form byproducts like oxalic acid and ammonia.[2]
-
Over-brominated or incompletely reacted species: Depending on the reaction conditions, one might isolate imidazole species with incorrect bromination patterns or uncyclized intermediates.
Q3: How can I minimize the formation of polymeric byproducts?
Polymerization of DAMN is often promoted by high temperatures and certain solvents. To minimize this:
-
Control the reaction temperature: Carry out the reaction at the lowest effective temperature.
-
Choose an appropriate solvent: Protic n-alcohols like n-pentanol or n-hexanol have been shown to be effective in reducing side reactions compared to hydrothermal conditions.[2]
-
Control reactant addition: Slow, controlled addition of reagents can help to maintain a low concentration of reactive intermediates, disfavoring polymerization.
Q4: My final product is colored, even after initial purification. What could be the cause?
Colored impurities often stem from polymeric materials derived from DAMN or highly conjugated pyrazine byproducts. Trace amounts of these can be difficult to remove. Consider purification by column chromatography with a carefully selected eluent system or recrystallization from a suitable solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Degradation of Starting Material: Diaminomaleonitrile (DAMN) is susceptible to hydrolysis and oxidation. | 1. Ensure DAMN is pure and dry before use. Handle it under an inert atmosphere if possible. Use anhydrous solvents. |
| 2. Inefficient Cyclization: Reaction conditions (temperature, time, reagents) may not be optimal for the formation of the imidazole ring. | 2. Systematically vary the reaction temperature and time. Screen different brominating agents and cyanide sources. Consider the use of a catalyst if applicable. | |
| 3. Formation of Soluble Side Products: Pyrazine derivatives or other soluble byproducts may be the major products. | 3. Analyze the crude reaction mixture by LC-MS or NMR to identify the major components. This will help in understanding the predominant reaction pathway and adjusting the conditions accordingly. | |
| Presence of Insoluble Black/Brown Solid (Polymer) | 1. High Reaction Temperature: Promotes the self-polymerization of DAMN. | 1. Lower the reaction temperature. Even a slight reduction can significantly decrease polymerization.[4] |
| 2. Inappropriate Solvent: Certain solvents can facilitate polymerization. | 2. Switch to a less reactive solvent. Protic alcohols may be a better choice than aqueous or highly polar aprotic solvents.[2] | |
| Difficult Purification / Multiple Spots on TLC | 1. Formation of Multiple Byproducts: Co-eluting impurities, such as pyrazine derivatives or partially reacted intermediates. | 1. Optimize the reaction conditions to improve selectivity. For purification, explore different solvent systems for column chromatography or consider derivatization of the impurity to facilitate its removal. |
| 2. Degradation of the Product: The target molecule may be unstable under the reaction or workup conditions. | 2. Perform the reaction under milder conditions. During workup, avoid strong acids or bases and prolonged heating. Analyze the stability of the purified product under various conditions (pH, light, temperature). | |
| Product is Unstable and Decomposes Upon Storage | 1. Residual Acidity or Basicity: Traces of acid or base from the workup can catalyze degradation. | 1. Ensure the final product is thoroughly washed and neutralized. Recrystallization can help remove ionic impurities. |
| 2. Inherent Instability: The molecule itself may be sensitive to air, light, or moisture. | 2. Store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature (e.g., in a freezer).[5] |
Key Reaction Pathways and Side Reactions
The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile from diaminomaleonitrile (DAMN) is a complex process with several competing reaction pathways. Understanding these is key to troubleshooting and optimization.
Caption: Reaction scheme for the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile from diaminomaleonitrile, highlighting the desired pathway and major side reactions.
Experimental Protocol: A General Guideline
This protocol provides a general framework. Researchers should optimize the specific conditions for their setup.
Synthesis of 2-Bromo-1H-imidazole-4,5-dicarbonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diaminomaleonitrile (1 equivalent) in a suitable anhydrous solvent (e.g., anhydrous THF or acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 1.1 equivalents) in the same solvent. After stirring for 30 minutes, add the cyanide source (e.g., cyanogen bromide, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Caption: A step-by-step workflow for the synthesis and purification of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Summary of Common Side Products
| Side Product | Formation Pathway | Identification | Mitigation and Removal |
| Polymeric Materials | Self-polymerization of DAMN at elevated temperatures.[4] | Insoluble, dark-colored solid. | Lower reaction temperature; use of protic alcohol solvents. Removal by filtration. |
| Pyrazine Derivatives | Oxidation of DAMN to DISN, followed by condensation with DAMN.[2] | Can be identified by LC-MS and NMR spectroscopy. | Use of an inert atmosphere to minimize oxidation. Removal by column chromatography. |
| Oxalic Acid and Ammonia | Hydrolysis of DAMN in the presence of water.[2] | Soluble in the aqueous phase during workup. | Use anhydrous reaction conditions. Removed during aqueous workup. |
References
- López-García, A., Manjavacas, M., de la Fuente, J. L., & Ruiz-Bermejo, M. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. ACS Omega.
-
Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (2015). PMC. [Link]
-
López-García, A., Manjavacas, M., de la Fuente, J. L., & Ruiz-Bermejo, M. (2024). Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C=N-Based Polymers. National Institutes of Health. [Link]
-
Chemoselective reactions of Diaminomaleonitrile (Damn) in water. (2015). Longdom Publishing. [Link]
- Reaction of 2,3diaminomaleonitrile with diones. (2025, August 6).
-
Recent progress in development of 2,3-diaminomaleonitrile (DAMN) based chemosensors for sensing of ionic and reactive oxygen species. (2019, September 27). PMC. [Link]
-
Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (n.d.). PMC. [Link]
- Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (2025, August 7).
- ChemInform Abstract: Reaction of Bromomalononitrile with 2-Amino-4-arylbuta-1,3-diene-1,1,3-tricarbonitriles. (2025, August 9).
- New syntheses and solid state fluorescence of azomethine dyes derived from diaminomaleonitrile and 2,5-diamino-3,6-dicyanopyrazine. (n.d.).
-
Pathak, S., Kundu, A., & Pramanik, A. (2014). Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. RSC Advances, 4(20), 10180-10187. [Link]
-
2-Bromo-1H-imidazole-4,5-dicarbonitrile,CAS 50847-09-1. (n.d.). Langwaychem. [Link]
- Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (2025, October 16).
-
Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. (2022, November 27). National Institutes of Health. [Link]
-
DCI - A LOGICAL ALTERNATIVE ACTIVATOR. (n.d.). Glen Research. [Link]
- Improved coupling activators for oligonucleotide synthesis. (n.d.).
- One-Pot Synthesis of Metallopyrazinoporphyrazines Using 2,3-Diaminomaleonitrile and 1,2-Dicarbonyl Compounds Accelerated by Microwave Irradiation. (n.d.).
-
Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. (n.d.). PubMed. [Link]
-
Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis. (n.d.). PMC. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI. [Link]
- Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.).
-
Synthesis of imidazole-activated ribonucleotides using cyanogen chloride. (n.d.). RSC Publishing. [Link]
-
Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach. (n.d.). MDPI. [Link]
-
10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. (2021, December 15). Chemistry LibreTexts. [Link]
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- 5. echemi.com [echemi.com]
improving the stability of 2-bromo-1H-imidazole-4,5-dicarbonitrile solutions
Technical Support Center: 2-Bromo-1H-imidazole-4,5-dicarbonitrile
A Guide to Solution Stability and Troubleshooting
Welcome to the technical support center for 2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS 50847-09-1). As a Senior Application Scientist, my goal is to provide you with the in-depth technical and practical insights needed to ensure the stability and integrity of this versatile research compound in your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My solution of 2-bromo-1H-imidazole-4,5-dicarbonitrile is turning yellow or brown. What is causing this discoloration?
Discoloration is the most common indicator of compound degradation. Several factors can contribute to this observation, often acting in concert.
-
Oxidative Degradation: The imidazole ring is susceptible to oxidation, which can be initiated by dissolved oxygen in your solvent or catalyzed by trace metal impurities. This process can lead to the formation of colored, ring-opened byproducts. Studies on related imidazole compounds have shown that oxidative pathways can lead to the formation of products like glyoxal and other complex species, especially in aqueous media.[1][2]
-
Photodegradation: Halogenated heterocyclic compounds are often sensitive to light, particularly in the UV spectrum. Energy from light can cause the cleavage of the carbon-bromine (C-Br) bond, generating radical species that can initiate a cascade of secondary reactions, leading to complex and often colored product mixtures.[3]
-
pH-Mediated Instability: The stability of the imidazole ring is highly dependent on pH.[4][5] Extreme acidic or basic conditions can catalyze both the degradation of the imidazole ring and the hydrolysis of the nitrile functional groups, contributing to instability.
Recommendation: To minimize discoloration, prepare solutions fresh using high-purity, degassed solvents. Always store solutions in amber vials or otherwise protected from light, and keep them at recommended low temperatures (2-8°C).[6][7]
Q2: What is the optimal solvent for dissolving and storing 2-bromo-1H-imidazole-4,5-dicarbonitrile?
The choice of solvent is critical for both solubility and long-term stability. The compound is a white to light yellow powder, and its stability is highest in the solid state when stored under recommended conditions.[6]
For solutions, aprotic, polar organic solvents are generally preferred for creating stock solutions.
| Solvent | Suitability for Stock Solutions | Key Considerations |
| DMSO | Excellent | High solubility. However, DMSO is hygroscopic; absorbed water can lead to hydrolysis over long-term storage. Use dry DMSO. |
| DMF | Excellent | High solubility. Can be a good alternative to DMSO. Ensure use of high-purity, amine-free grade. |
| Acetonitrile (ACN) | Good | Good solubility and generally more inert than DMSO or DMF. Often the preferred solvent for analytical work (HPLC). |
| Methanol / Ethanol | Use with Caution | Protic nature may lead to solvolysis or other reactions over time, especially if acidic/basic impurities are present. Best for immediate use. |
| Aqueous Buffers | Short-Term Use Only | Highly pH-dependent. Prone to hydrolysis of nitrile groups and potential degradation of the imidazole ring.[3][8] Prepare fresh for each experiment. |
Recommendation: For long-term storage (>24 hours), prepare concentrated stock solutions in high-purity, anhydrous DMSO or Acetonitrile. Store at -20°C or -80°C, protected from light. For aqueous assays, dilute the stock solution into your aqueous buffer immediately before use.
Q3: I am observing a decrease in my compound's peak area in HPLC analysis over time, with or without the appearance of new peaks. What are the likely degradation pathways?
This indicates a loss of the parent compound. The primary chemical degradation pathways to consider are hydrolysis, photodegradation, and oxidative degradation.
-
Hydrolysis: The two nitrile (-C≡N) groups are susceptible to hydrolysis. This reaction is catalyzed by acidic or basic conditions and proceeds in two steps: first to a diamide intermediate, and then to a dicarboxylic acid.[8][9] These degradation products will have very different polarities and may not be detected under the same HPLC conditions as the parent compound.
-
Photodegradation: As mentioned, the C-Br bond is a potential weak point. Light can induce homolytic cleavage to form a radical, or it can be displaced by nucleophilic solvent molecules. This can lead to a variety of less-halogenated or substituted byproducts.[3]
-
Oxidative Ring Cleavage: The imidazole ring can be cleaved by strong oxidizing agents or through auto-oxidation.[1][2] This pathway often results in small, highly polar fragments that may not be retained on a standard reverse-phase HPLC column, explaining the loss of the parent peak without the appearance of new, well-defined peaks.[10]
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve stability issues.
Scenario: You observe unexpected results, such as loss of biological activity, solution discoloration, or inconsistent analytical data.
Use the following decision tree to identify the potential cause and find a solution.
Caption: Troubleshooting decision tree for solution instability.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol minimizes degradation during initial preparation.
-
Pre-analysis: Allow the vial of solid 2-bromo-1H-imidazole-4,5-dicarbonitrile to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Weigh the required amount of powder quickly in a low-humidity environment if possible.
-
Solvent Selection: Use a brand new, sealed bottle of high-purity anhydrous solvent (e.g., DMSO or Acetonitrile).
-
Dissolution: Add the solvent to the solid and mix thoroughly using a vortex mixer until fully dissolved. Sonication in a room temperature water bath can be used sparingly if needed, but avoid heating.
-
Storage: Aliquot the stock solution into smaller volumes in amber glass or polypropylene vials with tight-fitting caps. This avoids repeated freeze-thaw cycles of the main stock.
-
Final Step: Purge the headspace of the vials with an inert gas (e.g., argon or nitrogen) before capping to displace oxygen. Store immediately at -20°C or -80°C.
Protocol 2: Workflow for an Accelerated Stability Study via HPLC
This experiment will help you determine the stability of your compound under specific experimental conditions (e.g., in a new buffer).
Caption: Experimental workflow for assessing compound stability.
Methodology:
-
Preparation (T=0):
-
Prepare a concentrated stock solution (e.g., 10 mM) in Acetonitrile as described in Protocol 1.
-
Dilute this stock to the final desired concentration (e.g., 100 µM) in your chosen experimental buffers (e.g., pH 5.0 acetate, pH 7.4 phosphate, pH 9.0 borate).
-
Immediately take a sample from each condition, label it as T=0, and store it at -80°C until analysis. This is your baseline.
-
-
Incubation:
-
Divide the remaining solution for each condition into aliquots for each time point and incubation setting (e.g., protected from light vs. exposed to ambient lab light, 4°C vs. 37°C).
-
-
Sampling:
-
At each designated time point (e.g., 2, 4, 8, 24 hours), remove one aliquot from each condition.
-
Immediately freeze the sample at -80°C to stop any further degradation.
-
-
HPLC Analysis:
-
Once all samples are collected, thaw them simultaneously.
-
Analyze all samples (including the T=0 samples) in a single HPLC run to ensure consistency.
-
Use a stability-indicating HPLC method (typically a gradient reverse-phase method) that can separate the parent compound from potential degradants. Monitor at a UV wavelength where the parent compound has strong absorbance.
-
-
Data Evaluation:
-
Integrate the peak area of the parent compound in each chromatogram.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample for that specific condition: % Remaining = (Area_Tx / Area_T0) * 100.
-
Plot % Remaining vs. Time to visualize the degradation rate under each condition.
-
This structured approach will provide clear, quantitative data on the stability of 2-bromo-1H-imidazole-4,5-dicarbonitrile in your specific experimental setup, allowing you to make informed decisions about solution preparation and handling.
References
-
Cook, K. S., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(5), 1694–1703. Available from: [Link]
-
Asghari, A., et al. (2015). Degradation pathway and kinetics of 1-alkyl-3-methylimidazolium bromides oxidation in an ultrasonic nanoscale zero-valent iron/hydrogen peroxide system. Journal of Hazardous Materials, 285, 31-39. Available from: [Link]
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Patwardhan, S. V., et al. (2007). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Chemistry of Materials, 19(12), 3069–3076. Available from: [Link]
-
Schmir, G. L., & Cohen, L. A. (1965). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide. Biochemistry, 4(3), 533–538. Available from: [Link]
-
Schmir, G. L., & Cohen, L. A. (1965). Oxidative degradation of imidazoles by bromine or N-bromosuccinimide. PubMed. Available from: [Link]
-
Sikorska, E., & Rodziewicz-Motowidło, S. (2011). Imidazole-amino acids. Conformational switch under tautomer and pH change. Journal of Molecular Modeling, 18, 2355–2366. Available from: [Link]
- BenchChem. (2025). Technical Support Center: Degradation Pathways of Halogenated Imidazoles.
-
Rout, M. K., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. RSC Advances, 5(54), 43531–43544. Available from: [Link]
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Mandal, A., et al. (2010). Imidazole–Imidazole Hydrogen Bonding in the pH-Sensing Histidine Side Chains of Influenza A M2. Journal of the American Chemical Society, 132(8), 2530–2531. Available from: [Link]
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LibreTexts Chemistry. (2021). Chemistry of Nitriles. Available from: [Link]
-
Schmir, G. L., & Cohen, L. A. (1965). Oxidative Degradation of Imidazoles by Bromine or N-Bromosuccinimide*. Biochemistry, 4(3), 533-538. Available from: [Link]
-
Karki, M. (2019). Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. University of Maine. Available from: [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Stability of Novel Heterocyclic Compounds in Long-Term Experiments.
-
Chemistry LibreTexts. (2023). Reactions of Nitriles. Available from: [Link]
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Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (2021). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available from: [Link]
-
BioProcess International. (2016). Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
-
ResearchGate. (2016). Biocatalytic hydrolysis of nitriles. Available from: [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
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troubleshooting NMR and mass spectra of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analytical characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile (C₅HBrN₄). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of this compound. Here, we provide field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the integrity and accuracy of your experimental results.
Section 1: NMR Spectroscopy Troubleshooting
Nuclear Magnetic Resonance (NMR) is a primary technique for structural elucidation. However, the unique electronic and structural properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile can present specific challenges in spectral interpretation.
1.1 Expected NMR Spectral Data
While detailed experimental spectra for this specific molecule are not widely published, we can predict the expected chemical shifts based on the functional groups present. The imidazole ring, substituted with a bromine atom and two electron-withdrawing nitrile groups, will significantly influence the electronic environment of the single N-H proton.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H (N-H) | > 12 ppm | The N-H proton is expected to be highly deshielded and may appear as a broad singlet. Its position is highly dependent on solvent, concentration, and temperature. |
| ¹³C (C=N) | 110-120 ppm | The two nitrile carbons. |
| ¹³C (C4/C5) | 120-140 ppm | Imidazole ring carbons attached to the nitrile groups. |
| ¹³C (C2) | ~145 ppm | Imidazole ring carbon attached to the bromine atom. |
| Note: These are estimated values. Actual shifts can vary based on experimental conditions. |
1.2 Common NMR Problems & Solutions
Q1: My N-H proton signal is extremely broad, or I can't see it at all. What is the cause?
A1: This is a common and expected issue for this compound. The primary causes are:
-
Proton Exchange: The acidic N-H proton can undergo rapid chemical exchange with residual water (H₂O) or deuterated water (HOD) in the NMR solvent.[1] This exchange happens on the NMR timescale, leading to significant signal broadening or disappearance. To confirm this, you can add a drop of D₂O to your sample, shake it, and re-acquire the spectrum; the N-H peak should disappear entirely.[1]
-
Solvent Effects: The choice of solvent significantly impacts the N-H signal. In protic solvents like Methanol-d₄, the exchange is very fast. In aprotic, hydrogen-bond-accepting solvents like DMSO-d₆, the N-H proton is more likely to be observed as it forms a hydrogen bond with the solvent, slowing down the exchange rate.
-
Tautomerism: Imidazole compounds can exist as tautomers, which involves the migration of the N-H proton between the two ring nitrogens.[2][3][4] This rapid interconversion can also contribute to peak broadening.
Q2: I see unexpected sharp singlets in my ¹H NMR spectrum, for example, around 2.10 ppm and 7.26 ppm. What are they?
A2: These are almost certainly residual solvent or common laboratory contaminants. Since 2-bromo-1H-imidazole-4,5-dicarbonitrile is expected to have only one proton signal (the N-H), any other peaks are extraneous.
-
Acetone: A peak around 2.10 ppm in CDCl₃ or 2.05 ppm in Acetone-d₆ often corresponds to acetone, a common solvent for cleaning NMR tubes.[1] It can take hours for residual acetone to fully evaporate from glassware.[1]
-
Chloroform: A peak at 7.26 ppm in DMSO-d₆ or Acetone-d₆ is the residual proton signal from the deuterated solvent itself (e.g., CDCl₃).[5][6][7]
-
Grease/Oils: Broad humps in the 1.0-1.5 ppm region can indicate vacuum grease contamination.
Protocol for Minimizing Contamination:
-
Clean NMR tubes thoroughly with a suitable solvent (e.g., acetone).
-
Dry the tubes in an oven at >100 °C for several hours to remove all volatile residues.
-
Use high-purity deuterated solvents from a freshly opened ampule or bottle, as older solvents can absorb atmospheric moisture.[1]
-
Avoid using greased joints when preparing or handling the sample if possible.
Q3: My spectral baseline is distorted and the peaks are broad. How can I improve the quality?
A3: This is typically a result of poor shimming, sample inhomogeneity, or improper sample concentration.
-
Shimming: The process of optimizing the homogeneity of the magnetic field (B₀) is critical. If not done correctly, it results in broad, asymmetric peaks. Always perform a shimming routine before acquisition.[8][9]
-
Solubility: If your compound is not fully dissolved or has precipitated, it creates an inhomogeneous sample, which severely degrades spectral quality.[1] Visually inspect your sample for solid particles. If solubility is an issue, try a different solvent like DMSO-d₆ or gently warm the sample.
-
Concentration: A sample that is too concentrated can also lead to peak broadening and difficulty in shimming.[1][8] Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio.
1.3 NMR Troubleshooting Workflow
Caption: Workflow for troubleshooting common mass spectrometry issues.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the exact molecular weight of 2-bromo-1H-imidazole-4,5-dicarbonitrile? A: The molecular weight is approximately 196.99 g/mol . [10]The monoisotopic mass, calculated using the most abundant isotopes (C₅H¹⁴N₄⁷⁹Br), is 195.9425 Da.
Q: Can this compound exist as different tautomers? How does this affect my spectra? A: Yes. Imidazoles can undergo annular tautomerism, where the N-H proton shifts between the two nitrogen atoms in the ring (1H- and 3H- tautomers). [2]In solution, there is likely a rapid equilibrium between these forms. In NMR, this rapid exchange can lead to averaged signals or broadening of the N-H proton peak. [4]In mass spectrometry, both tautomers have the same mass and will not be distinguished.
Q: What are common impurities I might see from the synthesis? A: The synthesis typically involves the bromination of an imidazole derivative. [10]Potential impurities could include unreacted starting material (e.g., imidazole-4,5-dicarbonitrile), over-brominated products, or residual solvents and reagents used during the reaction and purification process.
Q: Which deuterated solvent is best for NMR analysis of this compound? A: For observing the N-H proton, anhydrous DMSO-d₆ is often the best choice. Its hydrogen-bond accepting nature slows down proton exchange, resulting in a sharper N-H signal. For routine ¹³C NMR or if the N-H signal is not critical, CDCl₃ or Acetone-d₆ are also suitable, assuming the compound is soluble.
References
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
-
CGSpace. Mass Spectrometer (MS) Troubleshooting Guide. Available at: [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Dzidic, I., et al. (1975). Adduct ion formation in chemical ionization mass spectrometry of nonvolatile organic compounds. Analytical Chemistry. Available at: [Link]
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Crawford Scientific. Dealing with Metal Adduct Ions in Electrospray: Part 1. Available at: [Link]
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GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
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Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Fiehn Lab. MS Adduct Calculator. Available at: [Link]
-
Chemguide. mass spectra - the M+2 peak. Available at: [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. Available at: [Link]
-
National Institutes of Health (NIH). Mass Spectrometry Adduct Calculator. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]
-
University of Wisconsin-Madison. Troubleshooting Acquisition Related Problems - NMR. Available at: [Link]
-
Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. Available at: [Link]
-
University of Notre Dame. (2024). NMR Troubleshooting. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.7: Other Important Isotopes- Br and Cl. Available at: [Link]
-
ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes. Available at: [Link]
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University of Maryland. Troubleshooting | Department of Chemistry and Biochemistry. Available at: [Link]
-
UCSD NMR Facility. Trouble Shooting Page. Available at: [Link]
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chemeurope.com. Tautomer. Available at: [Link]
-
ResearchGate. Tautomerism in imidazole unit. Available at: [Link]
-
Chemistry LibreTexts. (2019). 9.4.2. Tautomers. Available at: [Link]
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Technical Support Center: Optimization of Reaction Parameters for 2-Bromo-1H-imidazole-4,5-dicarbonitrile Functionalization
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for the functionalization of 2-bromo-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile but challenging building block. We will address common issues encountered during its derivatization through a series of frequently asked questions and detailed troubleshooting guides. Our focus is on providing not just solutions, but a deeper understanding of the reaction principles to empower your synthetic endeavors.
General Considerations & Frequently Asked Questions (FAQs)
This section addresses overarching questions that are relevant to most functionalization strategies for this substrate.
Q1: My 2-bromo-1H-imidazole-4,5-dicarbonitrile starting material is poorly soluble. What solvents are recommended?
A1: The high polarity and crystalline nature of this compound, conferred by the two cyano groups and the imidazole N-H, limit its solubility in common nonpolar solvents like hexanes or toluene. For reactions, polar aprotic solvents are generally the best choice.
-
Recommended Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and 1,4-Dioxane are excellent starting points.
-
Expert Insight: The choice of solvent is not merely for solubility; it directly impacts reaction kinetics. For instance, in Nucleophilic Aromatic Substitution (SNAr), polar aprotic solvents excel at solvating the cationic counter-ion of the nucleophile, thereby increasing its reactivity.[1] For palladium-catalyzed cross-couplings, the solvent must also effectively dissolve the catalyst, ligands, and base.
Q2: Is it necessary to protect the imidazole N-H proton before attempting functionalization at the C2-bromo position?
A2: This is a critical and nuanced question. The answer depends on the reaction type and the reagents used. The imidazole N-H is acidic, and the potent electron-withdrawing effect of the two nitrile groups significantly increases this acidity compared to a standard imidazole (pKaH ~7.1).[2]
-
When Protection is Recommended:
-
Strongly Basic/Nucleophilic Reagents: If using organometallic reagents (e.g., Grignards, organolithiums) that would be quenched by the acidic proton.
-
To Improve Solubility: N-alkylation or N-silylation can sometimes improve solubility in less polar organic solvents.
-
To Prevent Side Reactions: In some cross-coupling reactions, the unprotected N-H can coordinate to the metal center, potentially inhibiting catalysis.
-
-
When Protection May Not Be Necessary:
-
Palladium-Catalyzed Couplings: Many modern Suzuki and Buchwald-Hartwig reactions use a strong inorganic base (e.g., K₃PO₄, Cs₂CO₃). This base will deprotonate the imidazole N-H in situ to form the imidazolide anion. This is often not detrimental and can proceed to the desired product.
-
SNAr Reactions: The reaction is often performed with a base that deprotonates the nucleophile, which can also deprotonate the imidazole. The resulting anion is relatively stable and may not interfere.
-
-
Common Protecting Groups: If protection is deemed necessary, common choices include Boc (tert-butyloxycarbonyl), which can be labile under certain basic or high-temperature conditions[3], or SEM (2-(trimethylsilyl)ethoxymethyl).
Q3: What are the primary challenges I should anticipate when working with this substrate?
A3: The molecule's electronic nature is its defining feature. The two cyano groups make the imidazole ring highly electron-deficient. This has several consequences:
-
Deactivation in Cross-Coupling: The electron-poor nature of the C2-Br bond can make the oxidative addition step in palladium-catalyzed cycles more challenging compared to electron-rich aryl halides.[4]
-
Activation for SNAr: Conversely, this same feature makes the ring highly susceptible to attack by strong nucleophiles, opening up SNAr as a viable, metal-free functionalization pathway.[5][6]
-
Potential for Debromination: In palladium-catalyzed reactions, a common side reaction is hydrodehalogenation (replacement of Br with H), especially if the catalytic cycle is slow or if there are sources of hydride in the reaction.
Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C bonds.[7] However, coupling with this electron-deficient substrate requires careful optimization.
Common Problems & Solutions
Q: My Suzuki coupling reaction has stalled, showing low conversion of the starting material. What should I investigate first?
A: Stalled reactions are most often due to catalyst deactivation or suboptimal reaction parameters. Here is a checklist of potential causes and solutions:
-
Catalyst System (Palladium Source & Ligand): The oxidative addition to this electron-poor system is often the rate-limiting step. A more electron-rich and sterically bulky phosphine ligand is required to promote this step.
-
Recommendation: Move beyond simple catalysts like Pd(PPh₃)₄. Use a modern Buchwald-type biarylphosphine ligand such as SPhos, XPhos, or RuPhos with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[8] These ligands create a more reactive, coordinatively unsaturated Pd(0) species that facilitates oxidative addition.
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9]
-
Recommendation: A moderately strong base is typically effective. K₃PO₄ is an excellent and widely used choice. For more challenging couplings, a stronger base like Cs₂CO₃ can be beneficial. Avoid very strong bases like alkoxides if your molecule has base-sensitive functional groups.
-
-
Solvent & Water Content: Anhydrous conditions are not always optimal for Suzuki couplings. A small amount of water is often necessary to help dissolve the inorganic base and facilitate the formation of the active borate species.
Representative Suzuki Coupling Protocol
This is a general protocol that serves as a robust starting point for optimization.
-
Reaction Setup: To a dry Schlenk flask or microwave vial, add 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1).
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine to remove the inorganic salts.
-
Purification: Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude residue by column chromatography.
Typical Suzuki Reaction Parameters
| Parameter | Recommended Condition | Rationale & Expert Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | These are stable Pd(II) and Pd(0) precursors that are reduced in situ to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, RuPhos (2-10 mol%) | Electron-rich, bulky monophosphine ligands are superior for coupling electron-deficient halides.[8] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for potential boronic acid decomposition (homocoupling). |
| Base | K₃PO₄, Cs₂CO₃ (2-3 equivalents) | K₃PO₄ is a good first choice. Cs₂CO₃ is more soluble and can accelerate difficult couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | The water is crucial for the transmetalation step.[9] Ensure solvents are rigorously degassed. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the oxidative addition step. Microwave irradiation can significantly shorten reaction times. |
Suzuki Coupling Experimental Workflow
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the dicarbonitrile moiety makes this substrate an excellent candidate for metal-free SNAr reactions with potent nucleophiles.
Common Problems & Solutions
Q: When is SNAr a better choice than a metal-catalyzed coupling reaction?
A: SNAr offers several advantages that make it highly attractive:
-
Cost-Effectiveness: It avoids expensive and toxic heavy metal catalysts and complex ligands.
-
Simplicity: The reactions are often operationally simple, requiring only the substrate, nucleophile, a base, and a solvent.
-
Scalability: The absence of metal catalysts simplifies purification on a large scale, as there is no need to remove residual palladium.
SNAr is the preferred method when using strong, soft nucleophiles such as thiols (thiolates), secondary amines, or alkoxides.
Q: My SNAr reaction is not going to completion. How can I drive it forward?
A: SNAr reaction rates are highly dependent on the stability of the intermediate Meisenheimer complex and the reaction conditions. [1][6]
-
Solvent Choice: The solvent has a profound effect. The rate-determining step is typically the formation of the negatively charged Meisenheimer complex.
-
Recommendation: Use polar aprotic solvents like DMSO or DMF. These solvents are poor at solvating the anionic nucleophile but excellent at solvating the cationic counter-ion, making the nucleophile "freer" and more reactive. They also help stabilize the charged intermediate.
-
-
Temperature: Like most reactions, increasing the temperature will increase the rate.
-
Recommendation: If the reaction is slow at room temperature, gently heating to 50-80 °C can significantly improve conversion. Monitor for potential decomposition if heating for extended periods.
-
-
Base: A base is often required to deprotonate the nucleophile (e.g., a thiol to a thiolate), making it much more potent.
-
Recommendation: Use a non-nucleophilic base like K₂CO₃ or an organic base like DIPEA (N,N-Diisopropylethylamine). For thiols, 1.1 equivalents of base are typically sufficient to generate the active thiolate.
-
SNAr Mechanism: Meisenheimer Complex
The reaction proceeds via a two-step addition-elimination mechanism, with the key intermediate being a resonance-stabilized anionic σ-complex known as a Meisenheimer complex.
Caption: The Addition-Elimination mechanism of SNAr reactions.
References
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 40(9), 1347-1365.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
- Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science.
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Optimization of the Reaction Conditions. [Link]
-
Chemeurope.com. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
- Erdogan, T., & Erdoğan, F. (2018). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal.
- Szarka, Z., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 211-218.
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Smith, M. R., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(48), 15262–15273.
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]
- 6. Nucleophilic_aromatic_substitution [chemeurope.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Scale-Up Production of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support guide for the scale-up production of 2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS 50847-09-1). This document is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to pilot or manufacturing scale. Our focus is on providing practical, causality-driven solutions to ensure process robustness, safety, and product quality.
Introduction & Strategic Overview
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a valuable heterocyclic building block used in the synthesis of more complex molecules, particularly in medicinal chemistry and materials science.[1] Its structure, featuring a reactive bromine atom and two cyano groups, makes it a versatile intermediate for creating a variety of derivatives.[1]
However, its multi-step synthesis presents several challenges during scale-up, primarily related to the handling of hazardous materials, controlling reaction selectivity, and achieving efficient purification. This guide provides a structured approach to troubleshooting these key areas.
CORE DIRECTIVE: Safety First - Hazard Mitigation at Scale
The synthesis pathway involves toxic materials that require stringent safety protocols. Failure to implement these measures can lead to severe health risks and environmental incidents.
Question: What are the primary safety concerns when scaling up the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile?
Answer: The primary safety concerns are multifaceted, involving both the starting materials and the final product.
-
Precursor Toxicity: The synthesis typically begins with diaminomaleonitrile (DAMN), which is a tetramer of hydrogen cyanide (HCN).[2][3] HCN is an extremely toxic, volatile liquid, and its polymerization to DAMN must be conducted under strictly controlled conditions in specialized equipment.[4][5] Any process involving HCN requires continuous air monitoring, dedicated ventilation, and immediate access to emergency medical treatment, including cyanide antidotes.
-
Product Toxicity: The final product, 2-bromo-1H-imidazole-4,5-dicarbonitrile, is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] It also causes serious skin and eye irritation.[6]
-
Reaction Hazards: Bromination reactions can be highly exothermic. Inadequate thermal management at scale can lead to a runaway reaction, causing a rapid increase in temperature and pressure, potentially leading to vessel failure.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, a face shield, and a flame-retardant lab coat.[7][8]
-
Ventilation: All operations should be performed in a certified chemical fume hood or a well-ventilated enclosure, especially when handling DAMN or the brominating agent.[7][9]
-
Waste Disposal: Dispose of all chemical waste, including contaminated solvents and PPE, in approved, clearly labeled hazardous waste containers according to institutional and governmental regulations.[6]
-
Emergency Procedures: Ensure that eyewash stations and safety showers are readily accessible.[8] All personnel must be trained on the specific hazards and emergency response procedures.
Synthesis Pathway and Troubleshooting FAQs
The most common synthetic route involves the cyclization of diaminomaleonitrile (DAMN) to form 4,5-dicyanoimidazole, followed by regioselective bromination at the C2 position.
Caption: Troubleshooting logic for low reaction yield.
Parameter Optimization Table:
| Parameter | Potential Issue at Scale | Recommended Action & Rationale |
| Temperature | Exotherm leads to side reactions (e.g., over-bromination) or degradation. | Implement controlled, slow addition of the brominating agent. Use a reactor with efficient heat exchange. Start at a lower temperature (e.g., 0-5 °C) and monitor internal temperature closely. |
| Solvent | Poor solubility of starting material; side reactions with solvent. | Choose a solvent where the starting material is reasonably soluble and which is inert to the brominating agent. Acetonitrile or certain chlorinated solvents are often used. Ensure the solvent is dry. |
| Brominating Agent | Reactivity too high (Br₂) leading to poor selectivity, or too low (some NBS sources) leading to slow conversion. | For scale-up, N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its solid form and more moderate reactivity. Ensure the quality and purity of the NBS. |
| Stoichiometry | Excess brominating agent causes over-bromination; insufficient amount leads to incomplete conversion. | Carefully control the stoichiometry. Start with 1.05-1.1 equivalents of the brominating agent. Use HPLC to track the reaction progress and confirm the disappearance of the starting material. |
| Work-up | Product degradation or loss during aqueous quench or extraction. | Quench the reaction with a mild reducing agent like sodium thiosulfate to destroy excess bromine. Ensure pH is controlled during work-up, as the product may have limited stability at extreme pH. |
FAQ 2: I am observing a significant impurity that is difficult to separate from my final product. How can I identify and eliminate it?
Answer: The most probable and difficult-to-separate impurity is the dibrominated species (2,X-dibromo-1H-imidazole-4,5-dicarbonitrile) or unreacted starting material (1H-imidazole-4,5-dicarbonitrile). Their similar polarities make purification by simple crystallization challenging.
Identification Protocol:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to analyze the crude product.
-
Expected Product (M): C₅HBr₄N₄, MW ≈ 197.0 g/mol . Look for the characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br ≈ 1:1).
-
Starting Material (M-Br+H): C₅H₂N₄, MW ≈ 118.1 g/mol .
-
Dibromo-impurity (M+Br-H): C₅Br₂N₄, MW ≈ 274.9 g/mol . Look for a Br₂ isotopic pattern.
-
-
HPLC Co-injection: Co-inject a sample of the crude product with a pure sample of the starting material. An increase in the peak area of the suspected impurity confirms its identity.
Elimination Strategy: The key is to prevent the formation of the impurity in the first place by optimizing the reaction conditions as described in FAQ 1. If the impurity is still present, a multi-step purification may be necessary.
Caption: A multi-step purification strategy.
Experimental Protocols
Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a general method for assessing the purity of 2-bromo-1H-imidazole-4,5-dicarbonitrile and detecting common impurities. [10][11]
-
Instrumentation: HPLC with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a blank (50:50 Acetonitrile:Water).
-
Inject the prepared sample solution.
-
Integrate all peaks and calculate the area percent purity. The expected elution order will be starting material -> product -> dibromo-impurity.
-
References
- Ube Industries. (1972). US Patent 3,701,797A - Process for preparing diaminomaleonitrile. Google Patents.
- Kyowa Gas Chem Ind Co Ltd. (1976). US Patent 3,959,344A - Process for the preparation of diaminomaleonitrile. Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Diaminomaleonitrile in Modern Organic Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Diaminomaleonitrile. Retrieved from [Link]
-
Pedada, S.R., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. GOV.UK. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]
- 4. US3701797A - Process for preparing diaminomaleonitrile - Google Patents [patents.google.com]
- 5. US3959344A - Process for the preparation of diaminomaleonitrile - Google Patents [patents.google.com]
- 6. 2-Bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 7. acrospharma.co.kr [acrospharma.co.kr]
- 8. fishersci.com [fishersci.com]
- 9. mmbio.byu.edu [mmbio.byu.edu]
- 10. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
safe storage and handling of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS RN: 50847-09-1). This document provides essential safety protocols, handling procedures, and troubleshooting advice for researchers, scientists, and drug development professionals. This compound is a valuable synthetic building block, but its handling requires strict adherence to safety protocols due to its potential hazards. This guide is designed to ensure you can work with this material safely and effectively.
Section 1: Core Safety & Hazard Awareness (FAQs)
This section addresses the most critical questions regarding the inherent risks of 2-bromo-1H-imidazole-4,5-dicarbonitrile. Understanding these hazards is the foundation of safe laboratory practice.
Q1: What are the primary health hazards associated with 2-bromo-1H-imidazole-4,5-dicarbonitrile?
A1: This compound is classified as highly toxic and hazardous. The primary risks are:
-
Acute Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled. Exposure can lead to severe systemic effects.
-
Skin and Eye Damage: It causes skin irritation and is capable of causing serious, potentially irreversible, eye damage.
-
Respiratory Irritation: Inhalation of the dust can cause respiratory irritation.
Q2: The name includes "dicarbonitrile." Why does this require special precautions?
A2: The "-dicarbonitrile" suffix indicates the presence of two cyano (-C≡N) groups. Compounds containing these groups, especially those on a heterocyclic ring, must be handled with the same level of caution as inorganic cyanide salts. This is because they have the potential to release highly toxic hydrogen cyanide (HCN) gas under certain conditions, particularly upon contact with acids or through thermal decomposition. HCN is a potent and rapidly acting poison that inhibits cellular respiration.
Q3: What materials and conditions should be strictly avoided when working with this compound?
A3: To prevent hazardous reactions, you must avoid:
-
Acids: Contact with acids can lead to the rapid evolution of deadly hydrogen cyanide gas.
-
Strong Oxidizing Agents: These can cause vigorous, potentially explosive, reactions.
-
High Temperatures: Thermal decomposition can release toxic and irritating gases and vapors, including nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen cyanide (HCN).
-
Moisture: Store in a dry environment, as some imidazole derivatives can be sensitive to moisture.
Section 2: Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is your primary defense against exposure. Never handle this compound without the minimum required PPE.
Mandatory PPE Ensemble
The following table summarizes the required PPE for any procedure involving 2-bromo-1H-imidazole-4,5-dicarbonitrile.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemical-resistant nitrile gloves. Ensure outer glove is pulled over the lab coat cuff. | Provides a robust barrier against skin contact, which is a primary route of toxic exposure. Double-gloving allows for the safe removal of a contaminated outer layer without exposing the skin. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against airborne powder and potential splashes, which can cause serious eye damage. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin on the arms and torso from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required when handling the solid powder, especially during weighing or transfers where dust may be generated. | Prevents inhalation of the toxic dust, a critical exposure route. All users must be medically cleared and fit-tested to wear a respirator. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects the feet from spills. |
Workflow for PPE Selection and Use
The following diagram outlines the mandatory thought process and actions for PPE use when planning an experiment with this compound.
Section 3: Storage & Handling Troubleshooting Guide
Proper storage and handling are critical to maintaining the compound's integrity and ensuring lab safety.
Quantitative Storage Parameters
| Parameter | Requirement | Rationale / Causality |
| Temperature | 2 - 8 °C | Cool temperatures slow potential degradation pathways, ensuring the stability and purity of the compound. |
| Atmosphere | Dry, inert atmosphere if possible. Keep container tightly sealed. | Protects from moisture and atmospheric contaminants that could react with the compound. |
| Light | Protect from light. | Some brominated heterocyclic compounds can be light-sensitive, leading to decomposition. |
| Location | Store in a locked, dedicated, and well-ventilated cabinet for toxic substances. | Prevents unauthorized access and ensures containment in case of a leak. Ventilation prevents the buildup of any potential off-gassing. |
| Compatibility | Store away from acids and strong oxidizing agents. | Prevents accidental contact that could lead to the release of HCN gas or other violent reactions. |
Q1: I've just received a shipment of 2-bromo-1H-imidazole-4,5-dicarbonitrile. What is the correct intake and storage procedure?
A1: Follow this protocol:
-
Inspect: Before opening the secondary packaging, inspect the container for any signs of damage or leaks. If damage is found, treat it as a spill and follow emergency procedures.
-
Verify: Confirm the product matches the order and that the container label is intact and legible.
-
Log: Enter the compound into your chemical inventory system, noting the date of receipt and assigned storage location.
-
Store: Place the tightly sealed container in its designated refrigerated (2-8°C), locked storage location, away from incompatible materials.
Q2: The compound, which should be a white to light yellow powder, has developed a darker yellow or brownish tint. Is it safe to use?
A2: A significant color change often indicates decomposition or contamination. Do not use the material. The decomposition products are unknown and could be more hazardous or interfere with your experiment. It is crucial to prioritize safety and experimental integrity. The material should be disposed of as hazardous waste following your institution's guidelines. Thermal stress or exposure to light or contaminants could be the cause. Review your storage conditions to prevent this from happening with new stock.
Q3: What is the safest method for weighing this compound for an experiment?
A3: Weighing the solid powder is a high-risk activity due to the potential for aerosolization. Follow this mandatory protocol:
Protocol: Safe Weighing of 2-bromo-1H-imidazole-4,5-dicarbonitrile
-
Preparation:
-
Ensure all work will be conducted within a certified chemical fume hood.
-
Verify the fume hood has been tested within the last year and is functioning correctly.
-
Place a plastic-backed absorbent liner on the work surface to contain any minor spills.
-
Confirm an emergency eyewash and shower are accessible and have been recently tested.
-
Assemble all necessary equipment (spatulas, weigh paper/boat, tared container) inside the hood before bringing in the compound.
-
-
PPE: Don the full mandatory PPE ensemble as described in Section 2, including a respirator.
-
Handling:
-
Place the analytical balance inside the fume hood if possible. If not, use the principle of weighing by difference: tare a sealed container, add the compound to the container inside the hood, seal it, decontaminate the exterior of the container, and then weigh it outside the hood.
-
Open the stock container slowly inside the hood.
-
Use a dedicated spatula to carefully transfer the desired amount of powder to the weigh boat or tared vessel. Avoid any actions that could create dust.
-
Securely close the primary stock container immediately after dispensing.
-
-
Cleanup:
-
Carefully dispose of the weigh paper/boat and any contaminated wipes into a dedicated, sealed hazardous waste bag inside the fume hood.
-
Wipe down the spatula and work surface with a pH 10 buffer solution, followed by a standard laboratory cleaner, to decontaminate any residual cyanide-containing compound.
-
Doff PPE in the correct order, ensuring the outer gloves are removed first. Wash hands and arms thoroughly.
-
Section 4: Emergency Procedures & Spill Response
Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures before starting work.
Q1: What is the immediate first aid response for an accidental exposure?
A1: Follow these steps precisely. Time is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. Call 911 or your institution's emergency number and inform them of a potential cyanide-related chemical exposure. |
| Skin Contact | Remove all contaminated clothing immediately while under an emergency safety shower. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call 911 or a Poison Control Center immediately. |
Q2: How do I manage a spill?
A2: The response depends entirely on the size and location of the spill. Use the following decision tree to determine the correct course of action.
Section 5: Decontamination & Waste Disposal
Proper cleanup and disposal are legal and ethical responsibilities that prevent cross-contamination and environmental release.
Q1: How should I decontaminate glassware and equipment after an experiment?
A1: All equipment must be decontaminated before being removed from the fume hood.
-
Initial Rinse: Carefully rinse all surfaces with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual compound. Collect this rinseate as hazardous liquid waste.
-
Deactivating Rinse: Thoroughly rinse all equipment with a freshly prepared pH 10 buffer solution. This basic solution helps to hydrolyze and deactivate residual nitrile groups. Allow a contact time of at least 10 minutes. Collect this rinseate as hazardous liquid waste.
-
Final Cleaning: Wash with standard laboratory soap and water, followed by final rinses with deionized water.
-
Drying: The equipment can now be safely dried and returned to storage.
Q2: What is the correct procedure for waste disposal?
A2: All waste streams associated with this compound are considered hazardous waste.
-
Solid Waste: All contaminated disposables (gloves, absorbent pads, weigh boats, paper towels) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container. This container should be kept closed inside a fume hood.
-
Liquid Waste: All rinseate and reaction liquors must be collected in a dedicated, clearly labeled, and sealed hazardous liquid waste container. Do not mix this waste with other solvent streams.
-
Unused Compound: Any unused or expired 2-bromo-1H-imidazole-4,5-dicarbonitrile must be disposed of in its original container or a suitable, sealed container as hazardous chemical waste.
-
Labeling and Pickup: Ensure all waste containers are properly tagged with a hazardous waste label and request a pickup from your institution's Environmental Health & Safety (EH&S) department.
References
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. [Link]
-
Rutgers University Institutional Planning and Operations. Cyanide Salts - Standard Operating Procedure. [Link]
-
Washington State University. Standard Operating Procedure for Imidazole. [Link]
-
911Metallurgist. Cyanide Safety. (2018-01-18). [Link]
-
United Chemical. Crucial Safety Measures When Working with Sodium Cyanide. (2025-01-10). [Link]
-
Acros PharmaTech Limited. SAFETY DATA SHEET: 2,5-dibromo-4-nitro-1H-imidazole. (2018-08-20). [Link]
-
Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-Bromo-1H-imidazole-4,5-dicarbonitrile. [Link]
-
Chem-Impex. 2-Bromo-1H-imidazole-4,5-dicarbonitrile. [Link]
-
PubChem. 2-bromo-1H-imidazole-4,5-dicarbonitrile. [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Imidazole. [https://www.chemos.de/import/msds/EN/CI0020_EN.pdf]([Link]
methods for removing impurities from crude 2-bromo-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support guide for the purification of 2-bromo-1H-imidazole-4,5-dicarbonitrile (BDI). This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals. BDI is a valuable building block in organic synthesis, particularly for creating complex heterocyclic compounds used in medicinal chemistry and materials science.[1] However, achieving high purity can be challenging due to the formation of closely related impurities during its synthesis.
This guide is structured to address common issues encountered during purification, offering explanations for the underlying chemical principles and providing validated, step-by-step protocols.
Common Impurities & Their Origins
Effective troubleshooting begins with understanding the potential impurities. The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile likely involves the bromination of an imidazole precursor, which itself may be synthesized from precursors like diaminomaleonitrile (DAMN).[1][2] Based on this, common impurities may include:
-
Unreacted Starting Materials: Residual imidazole-4,5-dicarbonitrile or its precursors.
-
Over-brominated Species: Formation of di- or tri-brominated imidazoles.[3]
-
Hydrolysis Products: The dinitrile functional groups can be sensitive to hydrolysis, especially under acidic or basic conditions, leading to the formation of amides or carboxylic acids.
-
Residual Solvents and Reagents: Solvents like DMF or reagents such as N-bromosuccinimide (NBS) may be present in the crude product.[3]
Troubleshooting Guide (Q&A)
This section addresses specific problems you might encounter during the purification of BDI.
Q1: My crude product is a dark, oily residue instead of a solid. What should I do?
A1: An oily product often indicates the presence of significant impurities, particularly residual solvents or low-melting by-products.
-
Initial Step: First, try to remove residual high-boiling solvents like DMF by co-evaporation with a lower-boiling solvent like toluene under reduced pressure.
-
Trituration: If the oil persists, attempt trituration. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. For a polar compound like BDI, non-polar solvents like hexanes or diethyl ether are good starting points. This can often induce precipitation of the product.
-
Chromatography: If trituration fails, column chromatography is the most effective next step to separate the desired compound from the complex mixture.
Q2: My NMR spectrum shows multiple peaks in the aromatic region, suggesting the presence of multiple imidazole species. How can I resolve this?
A2: This is a classic sign of a mixture of mono-, di-, or poly-brominated imidazoles, or the presence of unreacted starting material.
-
Column Chromatography: This is the most reliable method to separate compounds with similar polarities.[4][5] Due to the polar nature of BDI, a silica gel column is appropriate.[4] Start with a mobile phase of intermediate polarity, such as ethyl acetate/hexane, and gradually increase the polarity with methanol or a small amount of a basic modifier like triethylamine to improve separation.[6][7][8]
-
Recrystallization: If you have a solid crude product, fractional recrystallization might be effective if the impurities have sufficiently different solubilities.
Q3: During recrystallization, my compound "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated.
-
Slower Cooling: Let the solution cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[6]
-
Use More Solvent: The concentration of your compound may be too high. Add more of the "good" solvent to the hot solution.[6]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid's surface to create nucleation sites for crystal growth.[6]
-
Seed Crystals: Add a tiny, pure crystal of the product to the cooled solution to induce crystallization.[6]
-
Two-Solvent System: If a single solvent is problematic, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes cloudy. Reheat to clarify and then cool slowly.[6]
Q4: I'm seeing an emulsion form during my acid-base extraction. How can I break it?
A4: Emulsions are common when mixing aqueous and organic layers, especially with polar compounds.
-
Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Gentle Swirling: Instead of vigorous shaking, gently rock the separatory funnel back and forth.
-
Filtration: In stubborn cases, filtering the emulsified layer through a pad of Celite or glass wool can help break the emulsion.
Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is often the most effective method for purifying polar heterocyclic compounds from complex mixtures.[4][5]
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (solvent).[4][5] More polar compounds, like BDI, will adhere more strongly to the polar silica gel and thus elute later than non-polar impurities.[4]
Step-by-Step Methodology:
-
Stationary Phase Selection: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.[4]
-
Mobile Phase Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point for polar compounds is a mixture of ethyl acetate and hexanes.[8] A good separation is often achieved when the desired compound has an Rf value of ~0.3. For highly polar compounds, a system like dichloromethane/methanol may be necessary.[8]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, less polar mobile phase. Ensure the packing is uniform to prevent channeling.[4]
-
Sample Loading: Dissolve the crude BDI in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the packed column.[9]
-
Elution: Begin elution with the less polar solvent system, gradually increasing the polarity (gradient elution) to elute the compounds.[10] For example, start with 30% ethyl acetate in hexanes and gradually increase to 100% ethyl acetate, followed by a small percentage of methanol if necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[10]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified BDI.[6]
Protocol 2: Recrystallization
Recrystallization is an excellent technique for the final purification of a solid product, assuming a suitable solvent can be found.[6][9]
Rationale: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility decreases, and the compound crystallizes out, leaving impurities behind in the solution.[9]
Step-by-Step Methodology:
-
Solvent Selection: Test a range of solvents to find one that dissolves BDI well at high temperatures but poorly at low temperatures.[6] Good candidates for polar compounds include ethanol, isopropanol, or acetone, possibly in combination with water or hexanes.[6]
-
Dissolution: In a flask, dissolve the crude BDI in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[6]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.[6]
Protocol 3: Acid-Base Extraction
This technique is useful for removing acidic or basic impurities from a neutral compound, or for purifying an amphoteric compound.[9] Since BDI has a basic imidazole ring, it can be protonated and moved into an aqueous layer.
Rationale: Acid-base extraction separates compounds based on their different solubilities in aqueous and organic phases at different pH values.[11] Basic compounds like imidazoles can be converted to their water-soluble salt form by washing with an acid.[6][11]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.[6]
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated BDI will move to the aqueous layer, while neutral impurities remain in the organic layer.[6]
-
Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh acid if necessary.
-
Neutralization and Back-Extraction: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH) until the solution is basic. The neutral BDI should precipitate.[6]
-
Isolation: If a solid precipitates, collect it by vacuum filtration. If the product is water-soluble or oils out, back-extract it into an organic solvent like dichloromethane.[6]
-
Drying and Solvent Removal: Dry the organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[6]
Data and Workflow Summary
Comparison of Purification Techniques
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Expected Yield | Key Advantages | Key Limitations |
| Column Chromatography | <90% | >98% | 60-80% | High resolution for complex mixtures.[9] | Can be time-consuming and require significant solvent.[9] |
| Recrystallization | 85-95% | >99% | 70-90% | High purity, scalable.[9] | Potential for significant product loss; requires a suitable solvent.[6][9] |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Good for removing non-basic/non-acidic impurities.[9] | May not be effective for closely related basic impurities.[9] |
Purification Workflow Diagram
Caption: A decision workflow for the purification of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Frequently Asked Questions (FAQs)
Q: What is the best way to confirm the purity of my final product? A: A combination of techniques is ideal.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for proton- or carbon-containing impurities.
-
HPLC: To obtain a quantitative measure of purity.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q: My compound streaks on the TLC plate. What does this mean and how can I fix it? A: Streaking on a silica gel TLC plate usually indicates that the compound is either too polar for the solvent system or it is interacting strongly with the acidic silica.
-
Increase Solvent Polarity: Add a more polar solvent like methanol to your mobile phase.[8]
-
Add a Modifier: For basic compounds like imidazoles, adding a small amount (0.1-1%) of a base like triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica gel and lead to better spot shape.[6][7]
Q: Can I use alumina instead of silica gel for column chromatography? A: Yes, alumina can be used. It is available in acidic, neutral, and basic forms.[4][10] For a basic compound like BDI, neutral or basic alumina would be a better choice than acidic silica gel to avoid strong, irreversible binding.[4]
References
Sources
- 1. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and reactions of brominated 2-nitroimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chromtech.com [chromtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. reddit.com [reddit.com]
avoiding common experimental errors when working with 2-bromo-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for 2-bromo-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common experimental challenges associated with this versatile building block. By understanding the underlying chemical principles, you can avoid common pitfalls and optimize your synthetic strategies.
I. Compound Profile and Safety Considerations
2-Bromo-1H-imidazole-4,5-dicarbonitrile is a highly functionalized imidazole derivative. Its utility in organic synthesis, particularly in medicinal chemistry and materials science, stems from its unique electronic and structural features.[1][2] The imidazole core is an important pharmacophore, and the bromo- and dicarbonitrile substituents provide multiple reaction sites for further molecular elaboration.
Key Structural Features and Reactivity:
-
Electron-Withdrawing Groups: The two nitrile groups are potent electron-withdrawing substituents. This significantly influences the reactivity of the imidazole ring, affecting both the acidity of the N-H proton and the susceptibility of the ring to nucleophilic attack.[3]
-
Reactive Bromine Atom: The bromine atom at the 2-position is susceptible to displacement via various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution.
-
Ambident Nucleophilicity: The imidazole ring possesses two nitrogen atoms (N1 and N3) that can act as nucleophiles, leading to potential regioselectivity issues in reactions like N-alkylation.
Safety First: Before undertaking any experimental work, it is crucial to consult the Safety Data Sheet (SDS). 2-bromo-1H-imidazole-4,5-dicarbonitrile is a potentially hazardous chemical.
General Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of accidental exposure, seek immediate medical attention.
II. Troubleshooting Guide: Common Experimental Errors and Solutions
This section addresses specific problems you may encounter during common synthetic transformations involving 2-bromo-1H-imidazole-4,5-dicarbonitrile.
A. Challenges in N-Alkylation Reactions
A frequent objective is the alkylation of the imidazole nitrogen. However, this can be complicated by the formation of regioisomers.
Question: My N-alkylation reaction is giving a mixture of N1 and N3 isomers with poor selectivity. How can I control the regioselectivity?
Answer: The formation of both N1 and N3 alkylated products is a common challenge due to the two nucleophilic nitrogen atoms in the imidazole ring. The regioselectivity is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions.[4][5][6]
Troubleshooting Strategies:
| Factor | Potential Cause of Poor Selectivity | Recommended Solution | Causality |
| Base | Weak bases (e.g., K₂CO₃) may not lead to complete deprotonation, allowing for a mixture of pathways. | Use a strong, non-nucleophilic base like sodium hydride (NaH). | NaH irreversibly deprotonates the imidazole, forming a single anionic species. The counter-ion (Na+) may then coordinate preferentially with one of the nitrogen atoms, directing the alkylation.[4][5] |
| Solvent | The solvent can influence the stability and reactivity of the imidazole anion. | Employ polar aprotic solvents such as anhydrous DMF or THF. | These solvents effectively solvate the cation (e.g., Na+) without strongly interacting with the anionic imidazole, allowing for a cleaner reaction.[4] |
| Steric Hindrance | Bulky alkylating agents may favor reaction at the less sterically hindered nitrogen. | For preferential N1 alkylation, a less bulky alkylating agent may be beneficial. Conversely, a very bulky alkylating agent might favor the less hindered nitrogen. | The steric bulk of both the imidazole substituents and the alkylating agent will dictate the most accessible site for reaction.[4] |
| Temperature | Reaction temperature can influence the thermodynamic versus kinetic product ratio. | Running the reaction at a lower temperature (e.g., 0 °C to room temperature) may favor the kinetic product. | Lower temperatures can enhance the selectivity of the reaction by favoring the pathway with the lower activation energy. |
Workflow for Optimizing N-Alkylation Regioselectivity:
Caption: Decision-making workflow for troubleshooting poor regioselectivity in N-alkylation.
B. Difficulties with Suzuki Cross-Coupling Reactions
The bromine at the C2 position is a good handle for introducing new carbon-carbon bonds via Suzuki coupling. However, these reactions are not always straightforward.
Question: My Suzuki coupling reaction with 2-bromo-1H-imidazole-4,5-dicarbonitrile is resulting in low yields and multiple side products. What is going wrong?
Answer: Low yields in Suzuki couplings involving this substrate can often be attributed to catalyst deactivation, incomplete reaction, or the formation of side products such as homocoupled boronic acid and debromination of the starting material.[7][8] The electron-deficient nature of the imidazole ring can also influence the catalytic cycle.
Common Side Products and Their Prevention:
| Side Product | Cause | Preventative Measure | Mechanism |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[7][8] | Oxygen can promote the oxidative coupling of two boronic acid molecules, leading to the formation of a biaryl byproduct. |
| Debromination (Hydrodehalogenation) | Can be promoted by certain bases or impurities. | Use high-purity reagents and solvents. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃).[7] | The bromine atom is replaced by a hydrogen atom, leading to the formation of 1H-imidazole-4,5-dicarbonitrile. |
| Protodeboronation | Hydrolysis of the boronic acid, often promoted by water and base. | Use anhydrous conditions where possible, or use a more stable boronic acid derivative like a MIDA boronate. | The boronic acid is converted back to the corresponding arene, reducing the amount available for cross-coupling. |
Troubleshooting Low Conversion in Suzuki Coupling:
Caption: Troubleshooting flowchart for low-yielding Suzuki coupling reactions.
C. Unwanted Hydrolysis of Nitrile Groups
The dicarbonitrile functionality is a key feature of this molecule, but it can be susceptible to hydrolysis under certain conditions.
Question: I am observing the formation of amide or carboxylic acid byproducts in my reaction. How can I prevent the hydrolysis of the nitrile groups?
Answer: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under both acidic and basic conditions, especially at elevated temperatures.[9][10][11][12] Given that many reactions on the imidazole core employ basic conditions, this side reaction is a significant concern.
Strategies to Minimize Nitrile Hydrolysis:
-
Control of pH: Where possible, maintain the reaction mixture at a neutral or near-neutral pH. If basic conditions are required, use the mildest effective base.
-
Temperature Management: Avoid prolonged heating at high temperatures, as this accelerates the rate of hydrolysis.[13]
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the exposure of the product to hydrolytic conditions.
-
Anhydrous Conditions: In many cases, water is the reactant in the hydrolysis. Running reactions under strictly anhydrous conditions can prevent this side reaction.
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to store 2-bromo-1H-imidazole-4,5-dicarbonitrile? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Some suppliers recommend refrigeration (2-8 °C).
Q2: I am having trouble purifying my product. What are some common challenges and solutions? A2: Purification of highly polar, nitrogen-containing heterocyclic compounds can be challenging.
-
Solubility Issues: The product may have limited solubility in common chromatography solvents. You may need to use more polar solvent systems or consider reverse-phase chromatography.
-
Tailing on Silica Gel: The basic nitrogen atoms can interact with acidic silanol groups on the silica gel, leading to tailing. This can sometimes be mitigated by adding a small amount of a basic modifier like triethylamine or ammonia to the eluent.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method. Experiment with different solvent systems to find one that gives good quality crystals.
Q3: Can I perform nucleophilic aromatic substitution directly on the bromine atom? A3: Yes, the bromine at the C2 position is activated towards nucleophilic substitution by the electron-withdrawing nitrile groups.[2] Reactions with nucleophiles such as amines and thiols are feasible. However, be mindful of the potential for N-alkylation as a competing reaction if the nucleophile is also a base.
Q4: How can I monitor the progress of my reactions involving this compound? A4: Thin-layer chromatography (TLC) is a convenient method for monitoring most reactions. Use a suitable eluent system that gives good separation between your starting material, product, and any significant byproducts. Staining with potassium permanganate or visualization under UV light are typically effective for imidazole-containing compounds. For more quantitative analysis, LC-MS is a powerful tool.
IV. Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol provides a starting point for the N-alkylation of 2-bromo-1H-imidazole-4,5-dicarbonitrile using sodium hydride.
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Alkylating agent (e.g., alkyl halide, 1.1 eq)
-
Anhydrous DMF or THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-1H-imidazole-4,5-dicarbonitrile.
-
Add anhydrous DMF or THF via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases.
-
Add the alkylating agent dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Cross-Coupling
This protocol provides a general starting point for the Suzuki coupling of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (or its N-alkylated derivative) (1.0 eq)
-
Boronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add the 2-bromo-1H-imidazole-4,5-dicarbonitrile derivative, the boronic acid, and the base.
-
Add the palladium catalyst.
-
Seal the flask with a septum and degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. References
-
Understanding the Influence of Electron-Donating and Electron-Withdrawing Substituents on the Anticorrosive Properties of Imidazole: A Quantum-Chemical Approach. (2019). INIS-IAEA.
-
Effects of electron-withdrawing groups in imidazole-phenanthroline ligands and their influence on the photophysical properties of EuIII complexes for white light-emitting diodes. (n.d.). New Journal of Chemistry (RSC Publishing).
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. (2025). JOURNAL OF PHARMA INSIGHTS AND RESEARCH.
-
Technical Support Center: Improving Regioselectivity in Reactions of 2-Bromo-4,5-dichloro-1H-imidazole. (2025). Benchchem.
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central.
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
-
Solved The hydrolysis of a nitrile under acidic or basic conditions... (2022). Chegg.com.
-
hydrolysis of nitriles. (n.d.). Chemguide.
-
2-Bromo-1H-imidazole-4,5-dicarbonitrile. (n.d.). Chem-Impex.
-
Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S.
-
Troubleshooting failed Suzuki coupling with 2-Bromo-4-isopropylphenol. (2025). Benchchem.
-
The effect of an electron-withdrawing group in the imidazolium cation: The case of nitro-functionalized imidazolium salts as acidic catalysts for the acetylation of glycerol. (2018). ResearchGate.
-
Protocol for N-Alkylation of 2-Substituted Imidazole-4,5-dicarboxylates. (2025). Benchchem.
-
An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole. (2025). Benchchem.
-
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. (2025). Benchchem.
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit.
-
Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H. (2025). Benchchem.
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
-
2-Bromo-1H-imidazole. (n.d.). Biosynth.
-
Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1. (2023). Smolecule.
-
Nucleophilic Substitution Reactions. (n.d.).
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). NIH.
-
2-Bromo-1H-Imidazole-4,5-Dicarbonitrile TCI Analytical reagent. (n.d.). AMI Scientific.
-
Sourcing 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: A Supplier's Perspective. (2025).
-
2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Your Key Intermediate for Advanced Chemical Synthesis. (2025).
-
Technical Support Center: Optimizing N-alkylation of 1H,3'H-2,4'-Biimidazole. (2025). Benchchem.
-
2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148. (n.d.). PubChem.
-
Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. (2019). Semantic Scholar.
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal.
-
Preventing side reactions during 2'-fluoro oligonucleotide synthesis. (n.d.). Benchchem.
-
Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. (n.d.).
-
7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I.
-
Challenges and Solutions in the Purification of Oligonucleotides. (n.d.). Market Insights.
-
Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (n.d.). PMC - NIH.
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). MDPI.
-
Intermediates 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block. (n.d.).
-
Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. (n.d.). Gilson.
-
16681-56-4 | 2-Bromo-1H-imidazole. (n.d.). ChemScene.
-
Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. (2025). ResearchGate.
-
2-Bromo-1H-imidazole-4,5-dicarbonitrile 50847-09-1. (n.d.). TCI Chemicals.
Sources
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- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. chemguide.co.uk [chemguide.co.uk]
- 12. byjus.com [byjus.com]
- 13. chegg.com [chegg.com]
Technical Support Center: 2-Bromo-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for 2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS 50847-09-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental intricacies of this versatile building block. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its stability and degradation is paramount to achieving reliable and reproducible results.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
I. Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses common initial questions regarding the stability and handling of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Q1: What are the primary known instability concerns for 2-bromo-1H-imidazole-4,5-dicarbonitrile?
A1: While stable in the solid state under recommended storage conditions (2-8 °C, inert atmosphere), 2-bromo-1H-imidazole-4,5-dicarbonitrile exhibits susceptibility to degradation in solution.[1][2] The primary concerns revolve around its imidazole core and bromo and cyano substituents. The imidazole moiety is susceptible to base-mediated autoxidation and photodegradation.[2] Additionally, the bromine atom can be a target for nucleophilic substitution, and the nitrile groups can undergo hydrolysis under strong acidic or basic conditions.
Q2: I'm observing a gradual color change in my solid sample from white/light yellow to a darker shade. What could be the cause?
A2: A color change in the solid state often indicates slow degradation, potentially due to prolonged exposure to light, moisture, or atmospheric oxygen. While the compound is generally stable as a solid, these factors can initiate slow decomposition.[2] It is crucial to store the compound in a tightly sealed container, under an inert atmosphere if possible, and protected from light. For sensitive experiments, it is advisable to use a freshly opened batch or to re-analyze the purity of the material if it has been stored for an extended period under suboptimal conditions.
Q3: My compound is showing poor solubility in my desired solvent system. What are my options?
A3: Poor solubility can be a significant hurdle. Here are a few strategies to address this:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities.
-
Co-solvent Systems: Employ a mixture of solvents. For example, a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be added to an aqueous buffer to increase the solvating power.
-
Gentle Heating: Cautiously warming the solution can aid dissolution. However, you must first confirm the thermal stability of the compound to prevent degradation.
-
pH Adjustment: For ionizable compounds like imidazoles, altering the pH of the solution can significantly impact solubility.
If these methods are insufficient, reformulation of the experimental conditions may be necessary.[3]
Q4: Are there any known incompatibilities with common reagents or solvents?
A4: Yes, based on the structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile, incompatibilities can be inferred:
-
Strong Bases: Strong bases can catalyze the hydrolysis of the nitrile groups and promote autoxidation of the imidazole ring.[2]
-
Strong Acids: Concentrated acids can lead to the hydrolysis of the nitrile groups to carboxylic acids.
-
Nucleophiles: The bromine atom at the 2-position is susceptible to nucleophilic substitution by agents such as amines or thiols.[4]
-
Reducing Agents: Strong reducing agents may affect the imidazole ring or the nitrile groups.
It is always recommended to perform small-scale compatibility tests before proceeding with large-scale experiments.
II. Troubleshooting Guides for Degradation Pathways
This section provides detailed troubleshooting for specific degradation pathways you may encounter during your experiments.
Guide 1: Hydrolytic Degradation
Hydrolysis can be a significant issue, particularly under non-neutral pH conditions. The primary sites for hydrolysis are the two nitrile groups.
Issue: Unexpected peaks are appearing in my HPLC chromatogram after dissolving the compound in an acidic or basic aqueous buffer.
Potential Cause: Hydrolysis of one or both nitrile groups to form the corresponding carboxylic acid or amide intermediates.
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution as close to neutral as possible. If the experimental conditions require an acidic or basic pH, minimize the exposure time and temperature. The use of buffers like citrate, acetate, and phosphate can help maintain a stable pH.[3]
-
Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Analytical Confirmation:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the masses of the degradation products. The expected mass would correspond to the addition of one or more water molecules.
-
Forced Degradation Study: Intentionally degrade a small sample of the compound under controlled acidic and basic conditions (e.g., 0.1 M HCl and 0.1 M NaOH) to generate the degradation products as analytical standards.[5] This will help in confirming the identity of the unknown peaks in your experimental samples.
-
Expected Hydrolysis Products:
| Degradation Product | Molecular Weight Change | Plausible Formation Condition |
| 2-bromo-4-carbamoyl-1H-imidazole-5-carbonitrile | +18 (H₂O) | Mild acid or base |
| 2-bromo-1H-imidazole-4,5-dicarboxamide | +36 (2 x H₂O) | Mild acid or base |
| 2-bromo-4-carboxy-1H-imidazole-5-carbonitrile | +18 (H₂O) | Stronger acid or base |
| 2-bromo-1H-imidazole-4,5-dicarboxylic acid | +36 (2 x H₂O) | Stronger acid or base |
Guide 2: Photodegradation
Brominated aromatic compounds and imidazole rings can be susceptible to degradation upon exposure to light, especially UV radiation.[2][6]
Issue: My solution of 2-bromo-1H-imidazole-4,5-dicarbonitrile shows increasing degradation over time when left on the lab bench.
Potential Cause: Photodegradation, likely involving the reductive debromination of the C-Br bond.[6]
Troubleshooting Steps:
-
Light Protection: Protect all solutions containing the compound from light by using amber vials or by wrapping the containers in aluminum foil. Minimize exposure to ambient light during sample preparation and analysis.
-
Wavelength Considerations: If working with a photochemistry setup, be aware that UV light is more likely to cause degradation than visible light.
-
Analytical Confirmation:
-
Forced Photodegradation: Expose a solution of the compound to a controlled light source (e.g., a UV lamp at 254 nm or a broad-spectrum light source) to intentionally generate photodegradants.[5]
-
LC-MS Analysis: Analyze the stressed sample by LC-MS. A potential primary photodegradation product would be 1H-imidazole-4,5-dicarbonitrile, resulting from the loss of the bromine atom.
-
Plausible Photodegradation Pathway:
Caption: Plausible photodegradation of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Guide 3: Thermal Degradation
While generally stable at recommended storage temperatures, elevated temperatures can induce decomposition.
Issue: When performing a reaction at elevated temperatures, I observe significant loss of my starting material and the appearance of multiple, unidentified byproducts.
Potential Cause: Thermal decomposition of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Troubleshooting Steps:
-
Temperature Optimization: If possible, lower the reaction temperature. Even a small decrease can significantly reduce the rate of thermal degradation.
-
Atmosphere Control: Conduct high-temperature reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent thermo-oxidative degradation.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC): If available, perform TGA/DSC analysis on a solid sample to determine the onset temperature of decomposition. This will provide a clear upper limit for your experimental temperatures.
-
Controlled Heating Experiment: Heat a solution of the compound at various temperatures for a fixed time and analyze the extent of degradation by HPLC to determine a practical temperature limit for your specific conditions.
-
Guide 4: Oxidative Degradation
The imidazole ring is known to be susceptible to oxidation, which can be mediated by atmospheric oxygen (autoxidation) or by the presence of oxidizing agents.[2]
Issue: My compound appears to be degrading in solution even when protected from light and at a neutral pH.
Potential Cause: Oxidative degradation of the imidazole ring.
Troubleshooting Steps:
-
Degas Solvents: Before preparing your solutions, degas the solvents by sparging with nitrogen or argon, or by using a sonication/vacuum cycle. This will remove dissolved oxygen.
-
Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant.
-
Avoid Oxidizing Agents: Be mindful of the potential for any reagents in your system to act as oxidizing agents.
-
Analytical Confirmation:
-
Forced Oxidation: Treat a solution of the compound with a controlled oxidizing agent, such as hydrogen peroxide (H₂O₂), to generate potential oxidative degradation products.[5]
-
LC-MS Analysis: Analyze the oxidized sample by LC-MS to identify the masses of the degradation products, which would likely involve the incorporation of oxygen atoms.
-
Plausible Oxidative Degradation Workflow:
Caption: Workflow for investigating oxidative degradation.
III. Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A robust stability-indicating HPLC method is crucial for accurately quantifying 2-bromo-1H-imidazole-4,5-dicarbonitrile and its degradation products.[7]
Objective: To develop an HPLC method that separates the parent compound from potential degradation products generated under forced degradation conditions.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Note: For MS compatibility, replace phosphoric acid with 0.1% formic acid.[8]
-
-
Gradient Elution: A gradient elution is recommended to separate compounds with a range of polarities.
-
Initial Conditions: 95% A, 5% B.
-
Gradient: Linearly increase to 95% B over 20 minutes.
-
Hold: Hold at 95% B for 5 minutes.
-
Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
Method Validation:
-
Prepare samples from forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress).
-
Inject these samples into the HPLC system.
-
Assess the separation of the parent peak from any degradation product peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and for developing stability-indicating analytical methods.[9][10]
Objective: To generate the likely degradation products of 2-bromo-1H-imidazole-4,5-dicarbonitrile under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 2-4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 100 °C) for 48 hours. Also, reflux a solution of the compound.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for a specified duration.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using the developed stability-indicating HPLC method.
-
Characterize the major degradation products using LC-MS.
-
IV. References
-
Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318. Available at: [Link]
-
Zhang, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(14), 5369. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Prodiamine & Degradate 6-amino-imidazole in Soil 50491101. Available at: [Link]
-
Woodward, D. R. (1974). U.S. Patent No. 3,806,517. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 2(6), 1-3. Available at: [Link]
-
Glen Research. (n.d.). DCI - A LOGICAL ALTERNATIVE ACTIVATOR. Available at: [Link]
-
International Journal of Scientific Development and Research. (2022). Force Degradation for Pharmaceuticals: A Review. IJSDR, 7(5), 639-646. Available at: [Link]
-
Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 261, 02029. Available at: [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. IJPCS, 2(3), 1335-1345.
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Available at: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38392. Available at: [Link]
-
Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119572. Available at: [Link]
-
Altarawneh, M., et al. (2020). Photodecomposition properties of brominated flame retardants (BFRs). Ecotoxicology and Environmental Safety, 195, 110272. Available at: [Link]
-
Baroniya, S., et al. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Journal of Advanced Research in Dynamical and Control Systems, 11(03-Special Issue), 1932-1943.
-
Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 438-448. Available at: [Link]
-
Li, Q. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. ResearchGate. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. Available at: [Link]
-
Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6s), 10-21. Available at: [Link]
-
ResearchGate. (2025). Reaction strategies for synthesis of imidazole derivatives: a review. Available at: [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research, 26(4), 1046-1050. Available at: [Link]
-
Reddy, G. S., et al. (2012). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Brazilian Journal of Pharmaceutical Sciences, 48(3), 517-525. Available at: [Link]
-
Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. ResearchGate. Available at: [Link]
-
De la Cruz, N., et al. (2012). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research, 46(16), 5183-5192. Available at: [Link]
-
Vargeese, C., et al. (1998). Efficient Activation of Nucleoside Phosphoramidites With 4,5-dicyanoimidazole During Oligonucleotide Synthesis. Nucleic Acids Research, 26(4), 1046-1050. Available at: [Link]
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
-
Dlamini, L. N., et al. (2011). Photodegradation of bromophenol blue with fluorinated TiO2 composite. Applied Water Science, 1, 19-24. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. [PDF] Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Semantic Scholar [semanticscholar.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Photodecomposition properties of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. ijsdr.org [ijsdr.org]
- 10. ajpsonline.com [ajpsonline.com]
Technical Support Center: Troubleshooting Low Reactivity of 2-Bromo-1H-imidazole-4,5-dicarbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-bromo-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges encountered during cross-coupling reactions with this uniquely challenging substrate. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
Q1: Why is 2-bromo-1H-imidazole-4,5-dicarbonitrile considered a "challenging" substrate for cross-coupling reactions?
A1: The low reactivity of 2-bromo-1H-imidazole-4,5-dicarbonitrile is not due to a single factor, but a combination of potent electronic and structural effects:
-
Extreme Electron Deficiency: The two nitrile (-CN) groups are powerful electron-withdrawing groups (EWGs).[1][2] This significantly reduces the electron density of the imidazole ring, making the carbon-bromine (C-Br) bond exceptionally strong and resistant to the initial, often rate-limiting, oxidative addition step in palladium-catalyzed coupling cycles.[3][4]
-
Catalyst Inhibition: Nitrogen-rich heterocycles, like imidazole, can act as ligands themselves, coordinating to the palladium center.[5][6] This can lead to the formation of inactive catalyst complexes or interfere with the binding of the necessary phosphine or N-heterocyclic carbene (NHC) ligands, effectively poisoning the catalyst.
-
Acidity of the N-H Proton: The imidazole N-H proton is acidic. In the presence of strong bases required for many coupling reactions, it can be deprotonated. The resulting imidazolate anion can complicate the reaction by interacting with the catalyst or other reagents. While N-protection can circumvent this, it adds steps to the synthesis and the protecting group itself can introduce other challenges.[7]
Understanding these core issues is the first step toward designing a successful reaction strategy. A brute-force approach is unlikely to succeed; a carefully selected, highly active catalyst system is paramount.
Troubleshooting Guide: Common Coupling Reactions
This section addresses specific failure modes in a question-and-answer format.
General Issues
Q2: My reaction shows no conversion, and I've recovered only my starting material. What are the first things I should check?
A2: Before making drastic changes to the catalyst system or conditions, it's crucial to verify the fundamentals. A systematic check can often solve the problem with minimal effort.
-
Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen.[8] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (Argon or Nitrogen). Solvents must be rigorously degassed before use. The appearance of palladium black is a common sign of catalyst decomposition due to oxygen exposure.[9]
-
Reagent Quality and Purity:
-
Solvents: Use anhydrous, high-purity solvents. Water can hydrolyze reagents and interfere with the catalytic cycle.[8]
-
Bases: Bulk bases should be fresh and stored in a desiccator. Poor quality or hydrated bases (e.g., old K₃PO₄) are a frequent cause of failure.
-
Coupling Partners: Boronic acids, in particular, can degrade over time via dehydration to form unreactive boroxines or through protodeboronation.[6][8] Confirm the purity of your coupling partner.
-
-
Catalyst Activity: Ensure you are using a fresh, active catalyst or precatalyst. If the catalyst has been stored improperly or for a long time, its activity may be compromised.
Caption: General troubleshooting workflow for low-yield cross-coupling reactions.
Suzuki-Miyaura Coupling
Q3: My Suzuki-Miyaura coupling is giving low to no yield. How can I improve it?
A3: This is the most common issue. Due to the substrate's electron-poor nature, standard Suzuki conditions (e.g., Pd(PPh₃)₄ and Na₂CO₃) will likely fail. Success requires a highly active catalyst system capable of overcoming the high activation barrier for oxidative addition.
-
Switch to a Modern Catalyst System:
-
Palladium Precatalysts: Use air- and moisture-stable precatalysts like those from the Buchwald or Nolan groups (e.g., G3-XPhos, G4-SPhos, PEPPSI-IPr). These generate the active Pd(0) species more cleanly and efficiently than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligands: The key is to use bulky, electron-rich phosphine ligands.[3] These ligands accelerate both the oxidative addition and the reductive elimination steps. Excellent choices include SPhos, XPhos, and RuPhos . N-heterocyclic carbene (NHC) ligands like IMes can also be effective.[10]
-
-
Optimize the Base and Solvent:
-
Base: A stronger base is often necessary to facilitate the transmetalation step.[10] Switch from Na₂CO₃ to K₃PO₄ or Cs₂CO₃ . Use the powdered, anhydrous form.
-
Solvent: Aprotic polar solvents are generally preferred. 1,4-Dioxane/H₂O or Toluene/H₂O mixtures are robust starting points.[5] Anhydrous solvents like toluene or DME can also be effective, especially with K₃PO₄.
-
-
Increase Temperature: Due to the low reactivity, higher temperatures (80-110 °C) are often required. Monitor for potential decomposition of your reagents at these temperatures.
Q4: I'm observing significant homocoupling of my boronic acid (biaryl formation). What's causing this and how can I prevent it?
A4: Boronic acid homocoupling is typically caused by the presence of oxygen, which promotes an oxidative coupling pathway.[8]
-
Improve Degassing: This is the most critical factor. Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles). Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to systems where Pd(0) is generated in situ from a Pd(II) source, although this may come at the cost of lower reactivity for your specific substrate.[8]
-
Control Stoichiometry: Using a slight excess of the 2-bromo-1H-imidazole-4,5-dicarbonitrile (e.g., 1.0 equiv) relative to the boronic acid (e.g., 1.2-1.5 equiv, not a large excess) can sometimes help favor the cross-coupling pathway.
| Parameter | Recommendation for Suzuki-Miyaura Coupling | Rationale |
| Catalyst | Buchwald G3-XPhos or G3-SPhos (1-3 mol%) | Highly active, air-stable precatalyst for challenging substrates. |
| Ligand | XPhos, SPhos, RuPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands accelerate oxidative addition.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv.) | Stronger base required for efficient transmetalation.[10] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene | Robust solvent systems for Suzuki couplings. |
| Temperature | 80 - 110 °C | Higher energy input needed to overcome activation barrier. |
Sonogashira Coupling
Q5: What are the key considerations for a successful Sonogashira coupling with this substrate?
A5: The Sonogashira reaction is generally more tolerant of electron-withdrawing groups than the Suzuki coupling.[11] However, success still depends on careful control of the catalytic system. The reaction employs a dual-catalyst system of palladium and copper(I).[12]
-
Catalyst System: A standard system of PdCl₂(PPh₃)₂ and CuI is a good starting point. For very low reactivity, a more active palladium source like Pd(PPh₃)₄ can be used.
-
Base: A liquid amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as both the base and part of the solvent system.[11]
-
Solvent: Anhydrous THF or DMF are common co-solvents if the amine is not used as the sole solvent.
-
Copper-Free Conditions: If side reactions are problematic, consider a copper-free Sonogashira protocol. These often use a highly active palladium/phosphine system (e.g., Pd(OAc)₂/SPhos) with a base like Cs₂CO₃.[13]
Q6: I'm seeing Glaser coupling (alkyne homocoupling) as the major side product. How can I minimize it?
A6: Glaser coupling is the primary side reaction in Sonogashira couplings and is promoted by the copper(I) catalyst in the presence of oxygen.[9]
-
Rigorous Inert Atmosphere: As with all palladium catalysis, excluding oxygen is critical to prevent both Glaser coupling and catalyst decomposition.
-
Reduce Copper Loading: Use the minimum effective amount of CuI (e.g., 1-5 mol%). In some cases, reducing the copper concentration can disfavor the homocoupling pathway.
-
Slow Addition of Alkyne: Adding the terminal alkyne slowly via syringe pump can keep its instantaneous concentration low, minimizing the rate of homocoupling relative to the desired cross-coupling.[9]
-
Switch to a Copper-Free Protocol: This is the most effective way to eliminate Glaser coupling. These methods rely on a highly active palladium catalyst to facilitate the entire cycle without the need for a copper co-catalyst.[13]
| Parameter | Recommendation for Sonogashira Coupling | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, reliable palladium source for Sonogashira. |
| Cu Co-catalyst | CuI (1-5 mol%) | Activates the alkyne for transmetalation.[12] |
| Base | DIPA or TEA (can be used as solvent) | Required to deprotonate the terminal alkyne.[11] |
| Solvent | THF or DMF (if co-solvent is needed) | Good solvents for solubilizing reagents. |
| Temperature | Room Temp. to 60 °C | Often proceeds under mild thermal conditions. |
Buchwald-Hartwig Amination
Q7: My Buchwald-Hartwig amination is failing. What are the most critical parameters for this transformation?
A7: C-N coupling on this electron-deficient substrate is particularly challenging. The reductive elimination step to form the C-N bond can be slow. Success hinges almost entirely on the right combination of a strong base and a highly specialized ligand.
-
Base Selection is Crucial: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the bases of choice.[14] Weaker bases like K₃PO₄ are generally ineffective for this transformation on such a deactivated substrate.
-
Ligand Choice: As with the Suzuki reaction, bulky, electron-rich phosphine ligands are essential. Josiphos-type ligands or Buchwald ligands like XPhos or BrettPhos are often required to promote the difficult reductive elimination step.
-
Catalyst Source: Pd₂(dba)₃ or Pd(OAc)₂ are common starting points, but modern precatalysts can offer better performance and consistency.[15][16]
Q8: I'm observing hydrodehalogenation instead of C-N bond formation. What causes this and how can it be fixed?
A8: Hydrodehalogenation (replacement of -Br with -H) is a common side reaction in Buchwald-Hartwig aminations, especially with electron-poor substrates.[8][14] It often occurs when the final C-N reductive elimination step is slow, allowing for competing decomposition pathways.
-
Ensure Anhydrous Conditions: Water can be a proton source for hydrodehalogenation. Ensure all reagents, solvents, and glassware are scrupulously dry.
-
Change the Ligand: This is the most effective solution. A different ligand can dramatically alter the geometry and electron density at the palladium center, favoring reductive elimination over decomposition pathways. Screening a panel of ligands (e.g., XPhos, BrettPhos, RuPhos) is a standard optimization strategy.
-
Modify the Base: In some cases, the choice of base can influence the rate of hydrodehalogenation. Switching from NaOtBu to LHMDS, or vice versa, may alter the outcome.[8]
| Parameter | Recommendation for Buchwald-Hartwig Amination | Rationale |
| Pd Catalyst | Pd₂(dba)₃ (1-2 mol%) or G3-BrettPhos (2-4 mol%) | Standard Pd(0) source or a highly active precatalyst. |
| Ligand | BrettPhos, XPhos, Josiphos-type (1.2-1.5 eq. to Pd) | Specialized ligands are required to facilitate C-N reductive elimination.[14] |
| Base | NaOtBu or LHMDS (1.5 - 2.0 equiv.) | A strong, non-nucleophilic base is essential.[14] |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents are required for this chemistry. |
| Temperature | 80 - 110 °C | Thermal energy is needed to drive the reaction to completion. |
Starting Point Experimental Protocols
The following protocols are intended as robust starting points and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Buchwald G3-XPhos precatalyst (2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask.
-
Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Copper-Catalyzed Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (3 mol%).
-
Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Reagents: Add anhydrous, degassed THF and diisopropylamine (DIPA, 3.0 equiv.). Stir for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C if necessary.
-
Monitoring & Work-up: Monitor by TLC/LC-MS. Upon completion, filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify by column chromatography.[11]
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add NaOtBu (1.5 equiv.) to an oven-dried Schlenk tube. Add Pd₂(dba)₃ (2 mol%) and BrettPhos (4.4 mol%).
-
Reagent Addition: Add 2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor by TLC/LC-MS. After cooling, dilute with ethyl acetate, wash with saturated aqueous NH₄Cl and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by silica gel column chromatography.
References
-
[(PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][11][17][26] thiadiazole with substituted anilines at conventional heating in Schlenk tube - ResearchGate]()
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. Frontiers | An unprecedented palladium-arsenic catalytic cycle for nitriles hydration [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wwjmrd.com [wwjmrd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jmcct.com [jmcct.com]
- 18. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. nbinno.com [nbinno.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. nbinno.com [nbinno.com]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Bromo-1H-imidazole-4,5-dicarbonitrile
Welcome to the technical support center for the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, with a particular focus on the critical role of solvent effects.
Introduction: The Synthetic Challenge
The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile involves the electrophilic bromination of the electron-deficient 4,5-dicyanoimidazole precursor. The two electron-withdrawing nitrile groups significantly deactivate the imidazole ring, making the C2 position less susceptible to electrophilic attack compared to unsubstituted or electron-rich imidazoles. This inherent lack of reactivity presents a significant challenge, necessitating careful selection of the brominating agent and, crucially, the reaction solvent to achieve optimal yields and purity. This guide will provide the in-depth technical insights required to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and safest brominating agent for the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile?
A1: For the bromination of deactivated heterocyclic systems like 4,5-dicyanoimidazole, a powerful brominating agent is required. While elemental bromine can be used, it is highly corrosive and hazardous. N-Bromosuccinimide (NBS) is a widely used and safer alternative, offering good selectivity and ease of handling.[1] For particularly unreactive substrates, Dibromoisocyanuric acid (DBI) is an even more potent option, capable of brominating inactive aromatic rings under mild conditions.[2] However, for this specific synthesis, NBS is generally the preferred starting point due to its commercial availability and extensive documentation in related syntheses.
Q2: How do the electron-withdrawing nitrile groups on the imidazole ring affect the bromination reaction?
A2: The two nitrile groups at the C4 and C5 positions are strongly electron-withdrawing. This has two primary consequences for the electrophilic bromination at the C2 position:
-
Deactivation of the Ring: The electron density of the imidazole ring is significantly reduced, making it less nucleophilic and therefore less reactive towards electrophiles like Br+. This means that more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or more reactive brominating agents) may be necessary compared to the bromination of electron-rich imidazoles.
-
Increased Acidity of the N-H Proton: The electron-withdrawing nature of the nitrile groups increases the acidity of the proton on the imidazole nitrogen. This can influence the reaction mechanism and the solubility of the starting material and product in different solvents.
Q3: Why is my reaction showing low conversion to the desired product even after prolonged reaction times?
A3: Low conversion is a common issue in the bromination of deactivated imidazoles. Several factors, often related to solvent choice, can contribute to this:
-
Inappropriate Solvent Polarity: The choice of solvent can significantly impact the reaction rate. A solvent that does not adequately solubilize the starting material or the brominating agent can lead to a sluggish reaction.
-
Insufficient Reaction Temperature: Due to the deactivated nature of the substrate, room temperature may not be sufficient to achieve a reasonable reaction rate. A moderate increase in temperature should be considered.
-
Inadequate Brominating Agent: For this deactivated system, NBS might require activation or a more potent alternative like DBI might be necessary.
-
Radical Quenching: If using NBS, the reaction can have a radical component. Traces of water or other impurities can quench the radical chain reaction. Ensuring anhydrous conditions can be beneficial.
Q4: I am observing the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?
A4: While the target is bromination at the C2 position, other reactions can occur:
-
Over-bromination: Although less likely with a deactivated ring, it's a possibility if the reaction conditions are too harsh.
-
Reaction with the Solvent: Some solvents can react with the brominating agent. For example, in the presence of an initiator, NBS can brominate allylic or benzylic positions if such functionalities are present in the solvent.
-
Hydrolysis of Nitrile Groups: If water is present, especially under acidic or basic conditions, the nitrile groups can be hydrolyzed to amides or carboxylic acids.
To minimize byproducts, it is crucial to use a dry, inert solvent and to carefully control the stoichiometry of the brominating agent and the reaction temperature.
Q5: What is the best method for purifying the crude 2-bromo-1H-imidazole-4,5-dicarbonitrile?
A5: The primary purification method for this compound is recrystallization. The choice of solvent is critical and should be guided by the principle that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common work-up procedure involves quenching the reaction with a reducing agent like sodium thiosulfate to destroy any remaining brominating agent, followed by extraction. The crude product obtained after solvent evaporation can then be recrystallized. Column chromatography on silica gel can also be employed for further purification if necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently powerful brominating agent. 2. Low reaction temperature. 3. Poor solubility of starting material in the chosen solvent. 4. Deactivation of the brominating agent by impurities. | 1. Consider using Dibromoisocyanuric acid (DBI) instead of NBS. 2. Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. 3. Switch to a more polar aprotic solvent like DMF or Acetonitrile (ACN) to improve solubility. 4. Ensure all reagents and solvents are pure and dry. |
| Formation of Multiple Products | 1. Reaction temperature is too high, leading to side reactions. 2. Incorrect stoichiometry of the brominating agent. 3. The solvent is participating in the reaction. | 1. Lower the reaction temperature and increase the reaction time. 2. Use a slight excess (1.1-1.2 equivalents) of the brominating agent. 3. Use a non-reactive, inert solvent such as acetonitrile or a halogenated solvent like chloroform. |
| Product Contaminated with Succinimide (when using NBS) | Incomplete removal during the aqueous work-up. | Wash the organic layer thoroughly with water or a saturated sodium bicarbonate solution multiple times during the extraction process. Succinimide is water-soluble. |
| Difficulty in Isolating the Product | The product is too soluble in the work-up or recrystallization solvent. | If the product is in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate. For recrystallization, choose a less polar solvent system or a solvent pair. |
| Oiling Out During Recrystallization | The solvent is too nonpolar for the compound, or the solution is cooled too quickly. | Use a more polar recrystallization solvent or a solvent mixture. Ensure the solution cools slowly to room temperature before placing it in an ice bath. |
Solvent Effects on the Synthesis
The choice of solvent is a critical parameter that can dictate the success of the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile. The solvent can influence the reaction rate, selectivity, and the ease of product isolation.
| Solvent | Dielectric Constant (ε) | Potential Advantages | Potential Disadvantages | Recommendations |
| Acetonitrile (ACN) | 37.5 | - Good solvating power for the starting material and NBS. - Relatively inert to brominating agents. - Easy to remove under reduced pressure. | - Can be hygroscopic; requires careful drying. | An excellent first choice for this reaction. |
| N,N-Dimethylformamide (DMF) | 36.7 | - Excellent solvating power for a wide range of organic compounds. | - High boiling point, making it difficult to remove. - Can be reactive under certain conditions. | Use if solubility is a major issue, but be prepared for a more challenging work-up. |
| Chloroform (CHCl₃) | 4.8 | - Good solvent for NBS brominations.[3] - Inert and easy to remove. | - Lower polarity may lead to solubility issues with the starting material. - A regulated and potentially hazardous solvent. | A viable option, particularly if ACN or DMF are problematic. |
| Glacial Acetic Acid | 6.2 | - Can act as both a solvent and a catalyst in some brominations.[1] | - Can lead to acidic byproducts and a more complex work-up. - May not be suitable for substrates sensitive to acid. | To be used with caution due to the potential for side reactions and a more involved purification process. |
| Solvent-Free | N/A | - Environmentally friendly ("Green Chemistry"). - Can lead to faster reaction times. | - Requires precise temperature control to avoid decomposition. - May result in a heterogeneous reaction mixture, leading to incomplete conversion. | An option for process optimization, but initial development should be done in a suitable solvent. |
Experimental Protocols
Detailed Synthesis Protocol using N-Bromosuccinimide (NBS)
This protocol is a recommended starting point for the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Materials:
-
4,5-Dicyanoimidazole
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile (ACN)
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,5-dicyanoimidazole (1.0 eq.) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (around 80-82 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 4-8 hours), cool the mixture to room temperature.
-
Quenching: Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate to quench any unreacted NBS.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair for recrystallization. A mixture of ethanol and water, or ethyl acetate and hexanes are good starting points. The crude product should be sparingly soluble in the chosen solvent at room temperature and fully soluble at its boiling point.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to dissolve it completely.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The product should crystallize out. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules. 2019. [Link]
-
N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate, and 1,2-Diketone or α-Hydroxyketone. Redalyc. [Link]
-
N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate, and 1,2-Diketone or α-Hydroxyketone. SciELO México. [Link]
-
ResearchGate. Optimization for the bromination step. [Link]
-
YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
The Royal Society of Chemistry. 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]
-
PubChem. 2-bromo-1H-imidazole-4,5-dicarbonitrile. [Link]
- Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
- Google Patents.
-
PubMed. Efficient Activation of Nucleoside Phosphoramidites With 4,5-dicyanoimidazole During Oligonucleotide Synthesis. [Link]
-
Glen Research. DCI - A LOGICAL ALTERNATIVE ACTIVATOR. [Link]
-
Amerigo Scientific. 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. [Link]
-
ResearchGate. Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide: Comparative Analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile and Other Brominated Imidazoles
Introduction: The Imidazole Scaffold and the Strategic Role of Bromination
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds, from essential amino acids like histidine to widely-used pharmaceuticals.[1] Its unique aromatic and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, make it a privileged scaffold in drug design.[2] Functionalization of the imidazole ring is a key strategy for modulating the physicochemical properties and biological activity of these molecules.
Halogenation, and specifically bromination, is a powerful tool in this context. The introduction of bromine atoms provides several strategic advantages: it serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), alters the electronic landscape of the ring, and can enhance binding affinity to biological targets through halogen bonding.[3][4]
This guide provides an in-depth comparative analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile , a highly functionalized derivative, against a series of other common brominated imidazoles. We will explore how the interplay between the bromine substituent and the powerful electron-withdrawing dicarbonitrile moiety endows this molecule with unique reactivity and potential, setting it apart from its simpler brominated counterparts.
Part 1: In Focus - 2-bromo-1H-imidazole-4,5-dicarbonitrile
2-bromo-1H-imidazole-4,5-dicarbonitrile (Molecular Formula: C₅HBrN₄) is a highly activated imidazole derivative.[5] The presence of two cyano groups at the 4- and 5-positions dramatically influences its chemical behavior, making it a subject of significant interest in organic synthesis and materials science.[5][6]
Physicochemical Properties
The key properties of this compound are summarized below, providing a baseline for its handling and application.
| Property | Value | Reference(s) |
| CAS Number | 50847-09-1 | [5] |
| Molecular Weight | 196.99 g/mol | [5] |
| Appearance | White to light yellow powder/crystal | [6] |
| Melting Point | 147 - 151 °C | [6] |
| Purity | ≥ 98% (HPLC) | [6] |
| Solubility | Soluble in polar organic solvents | General Knowledge |
Unique Reactivity Profile
The defining feature of 2-bromo-1H-imidazole-4,5-dicarbonitrile is the strong electron-withdrawing nature of the two cyano groups. This has profound implications for its reactivity:
-
Enhanced N-H Acidity: The imidazole N-H proton is significantly more acidic compared to other brominated imidazoles. This is due to the powerful inductive and resonance stabilization of the resulting imidazolide anion by the dicarbonitrile moiety. This property can facilitate N-alkylation or N-arylation reactions under milder basic conditions.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the imidazole ring activates the C2-Br bond for displacement by nucleophiles, such as amines or thiols.[5] This provides a direct pathway to 2-substituted imidazole-4,5-dicarbonitriles, a transformation that is often difficult with less activated bromoimidazoles.
-
Deactivation towards Electrophilic Aromatic Substitution: Conversely, the electron-poor ring is highly deactivated towards electrophilic attack, making further substitution on the imidazole core challenging without pre-functionalization.
Applications
This molecule is not merely a chemical curiosity but a versatile building block with demonstrated utility.[5]
-
Medicinal Chemistry: It serves as a key intermediate for synthesizing complex heterocyclic compounds with potential therapeutic applications, including antimicrobial, antifungal, and antiviral agents.[5]
-
Materials Science: It is employed in the development of novel materials, where its electronic properties can be harnessed to create compounds with specific conductivity or fluorescence.[5]
Part 2: Comparative Analysis with Other Brominated Imidazoles
To fully appreciate the unique characteristics of 2-bromo-1H-imidazole-4,5-dicarbonitrile, we will compare it with several other key brominated imidazoles, each offering a different substitution pattern and reactivity profile.
Comparator Molecules:
-
2-Bromo-1H-imidazole: A simple monobrominated isomer.
-
4(5)-Bromo-1H-imidazole: The other common monobrominated isomer.
-
2,4-Dibromo-1H-imidazole: A dissymmetrically disubstituted imidazole.
-
4,5-Dibromo-1H-imidazole: A symmetrically disubstituted imidazole.
-
2,4,5-Tribromo-1H-imidazole: The perbrominated scaffold.
Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Structural Feature |
| 2-bromo-1H-imidazole-4,5-dicarbonitrile | C₅HBrN₄ | 196.99 | 50847-09-1 | C2-Br, C4/C5-Dinitrile |
| 2-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 | 16681-56-4 | C2-Br |
| 4-Bromo-1H-imidazole | C₃H₃BrN₂ | 146.97 | 2302-25-2 | C4(5)-Br |
| 2,4-Dibromo-1H-imidazole | C₃H₂Br₂N₂ | 225.87 | 64591-03-3 | C2-Br, C4-Br |
| 4,5-Dibromo-1H-imidazole | C₃H₂Br₂N₂ | 225.87 | 6325-77-5 | C4-Br, C5-Br |
| 2,4,5-Tribromo-1H-imidazole | C₃HBr₃N₂ | 304.78 | 2034-22-2 | C2, C4, C5-Tribromo |
Structure-Reactivity Relationship: A Deeper Dive
The primary differentiator in reactivity among these compounds is the electronic environment of the imidazole ring and the specific carbon-bromine bonds.
-
Cross-Coupling Reactions (Suzuki, Sonogashira, etc.): These palladium-catalyzed reactions are the workhorse transformations for functionalizing bromoimidazoles. The reactivity of the C-Br bond is paramount. In studies of N-protected 2,4,5-tribromoimidazole, a clear order of reactivity has been established: C2 > C5 > C4 .[3] This selectivity is attributed to the differing electronic properties of these positions and allows for sequential, site-selective functionalization, making tribromoimidazole a powerful scaffold for building molecular complexity.[3][7] For 4,5-dibromo-1H-imidazole, both bromine atoms are susceptible to coupling, offering pathways for either mono- or di-functionalization.[3] In contrast, while the C2-Br bond of 2-bromo-1H-imidazole-4,5-dicarbonitrile can participate in cross-coupling, the reaction may be influenced by the electron-poor nature of the ring, potentially requiring different catalyst systems or conditions.
The diagram below illustrates the divergent synthetic utility stemming from these reactivity differences.
Caption: Divergent synthetic utility of selected brominated imidazoles.
Biological Activity Profiles
While direct comparative studies are limited, general trends can be inferred. Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[8][9]
-
Simple Bromoimidazoles: The nature and position of the halogen can influence potency and selectivity by affecting lipophilicity and the ability to form halogen bonds.[8]
-
2-bromo-1H-imidazole-4,5-dicarbonitrile: The dicarbonitrile functionality introduces potent hydrogen bond accepting capabilities and a rigid, planar structure that can lead to novel interactions with biological targets, distinguishing its potential pharmacological profile from simpler analogs.
Part 3: Key Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first consult primary literature and perform appropriate risk assessments.
Protocol 1: Proposed Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
This protocol is based on established methodologies for the bromination of activated imidazole rings.
Caption: General workflow for the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Methodology:
-
Reaction Setup: To a solution of 1H-imidazole-4,5-dicarbonitrile (1 equivalent) in glacial acetic acid, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at 0-5 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. Quench any remaining bromine with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Comparative Suzuki-Miyaura Coupling Experiment
This protocol is designed to objectively compare the reactivity of different bromoimidazoles.
Methodology:
-
Reaction Setup: In separate, identical reaction vessels, place the brominated imidazole (1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).[3]
-
Solvent and Degassing: Add a degassed solvent mixture (e.g., toluene/water or DME/water) to each vessel. Purge each vessel with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Reaction Execution: Heat all reaction mixtures to a consistent temperature (e.g., 80-90 °C) with vigorous stirring.
-
Monitoring and Analysis: Monitor the reactions simultaneously by TLC or LC-MS at regular time intervals (e.g., 1h, 2h, 4h, 8h).
-
Data Comparison: Quantify the conversion to the coupled product for each bromoimidazole over time. This will provide a direct, empirical comparison of their relative reactivities under identical conditions. The expected trend for poly-brominated species would be the preferential reaction at the C2 position.[3]
Conclusion
2-bromo-1H-imidazole-4,5-dicarbonitrile is a uniquely valuable reagent in the chemist's toolbox. While simpler brominated imidazoles like 2,4,5-tribromoimidazole offer a platform for stepwise diversification through site-selective cross-coupling, the title compound presents a different strategic advantage. Its reactivity is dominated by the powerful electron-withdrawing dicarbonitrile moiety, which activates the C2-Br bond for nucleophilic aromatic substitution—a pathway less accessible for other bromoimidazoles.
For researchers aiming to construct complex, multi-substituted imidazoles via sequential C-C bond formation, poly-brominated scaffolds are the superior choice. However, for scientists seeking to introduce a 2-amino or 2-thio-imidazole-4,5-dicarbonitrile core, or leverage the unique electronic and hydrogen-bonding properties of this specific scaffold in drug discovery or materials science, 2-bromo-1H-imidazole-4,5-dicarbonitrile is an indispensable and highly specialized building block.
References
-
Smolecule. (2023). Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1.
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 4,5-Dibromo-2-phenyl-1H-imidazole and Its Analogs in Cross-Coupling Reactions.
-
Quinoline. 4,5-Dibromo-1-methyl-1H-imidazole.
-
BenchChem. (2025). The Emergence of 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Guide for Drug Discovery Professionals.
-
BenchChem. (2025). A Comparative Analysis of 4-iodo-1H-imidazole and 4-bromo-1H-imidazole: A Guide for Researchers.
-
Biosynth. 2,4-Dibromo-1H-imidazole | 64591-03-3 | FD155723.
-
Thota, N. et al. (2023). Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole: A Key Building Block for Bioactive Molecules. SynOpen, 7, 496–500.
-
BenchChem. (2025). A Comparative Guide to the Biological Activity of 4-Iodo-1H-imidazole and Other Imidazole Analogs.
-
BenchChem. (2025). Technical Support Center: 4,5-Dibromo-2-phenyl-1H-imidazole Synthesis.
-
Chemical Intermediate. (2025). 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Your Key Intermediate for Advanced Chemical Synthesis.
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Chemical Intermediate. 2,4,5-Tribromo-1-methyl-1H-imidazole for critical molecular building block.
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Pinto, M. et al. (2023). Comparative Investigation of the Chemiluminescent Properties of a Dibrominated Coelenterazine Analog. MDPI.
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EPH-International Journal of Biological & Pharmaceutical Science. (2018). SYNTHESES AND ANTIMICROBIAL EVALUATION OF BROMINATED IMIDAZOLE AND ITS CO (II), CU(II), MN(II), NI(II), AND ZN(II) COMPLEXES.
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BenchChem. (2025). Spectroscopic and Synthetic Insights into 4,5-Dibromo-2-phenyl-1H-imidazole: A Technical Overview.
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da Silva, F. et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.
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A Researcher's Guide to Validating the Biological Activity of 2-bromo-1H-imidazole-4,5-dicarbonitrile Derivatives
In the dynamic landscape of drug discovery, the imidazole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activities. The compound 2-bromo-1H-imidazole-4,5-dicarbonitrile represents a particularly intriguing starting point for the development of novel therapeutics. Its reactive bromine atom and dinitrile functionality offer facile routes to a diverse library of derivatives. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of these derivatives, focusing on their potential as antimicrobial and anticancer agents. We will delve into the rationale behind experimental choices, provide detailed protocols for robust validation, and objectively compare their potential performance against established alternatives, supported by illustrative experimental data.
The Rationale for Investigating 2-bromo-1H-imidazole-4,5-dicarbonitrile Derivatives
The core imidazole structure is a well-established pharmacophore, present in numerous approved drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The parent compound, 2-bromo-1H-imidazole-4,5-dicarbonitrile, serves as a versatile building block for creating more complex heterocyclic compounds.[1] The bromine at the 2-position is amenable to nucleophilic substitution, allowing for the introduction of various functional groups that can modulate the compound's physicochemical properties and biological target interactions. The dinitrile groups at the 4 and 5 positions can also be chemically modified, further expanding the accessible chemical space.
This guide will focus on two primary areas of biological validation for a hypothetical series of 2-bromo-1H-imidazole-4,5-dicarbonitrile derivatives:
-
Antimicrobial Activity: The increasing threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Imidazole derivatives have a history of interfering with essential microbial processes.[2]
-
Anticancer Activity: Many imidazole-containing compounds have shown promise in oncology, often by targeting key signaling pathways involved in cancer cell proliferation and survival, such as protein kinases.[3]
Comparative Landscape: Setting the Benchmark
To meaningfully assess the potential of novel 2-bromo-1H-imidazole-4,5-dicarbonitrile derivatives, their performance must be benchmarked against established therapeutic agents.
For Antimicrobial Activity:
Standard clinical antibiotics will serve as positive controls. The choice of control depends on the target bacteria (Gram-positive or Gram-negative).
-
Vancomycin: A glycopeptide antibiotic effective against Gram-positive bacteria, often used as a last resort for serious infections.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.[1]
For Anticancer Activity:
Comparison will be made against a clinically relevant imidazole-containing anticancer drug and a class of targeted therapies.
-
Dacarbazine: An imidazole derivative used in the treatment of melanoma and Hodgkin's lymphoma. It functions as an alkylating agent, inhibiting DNA replication.[4][5][6][7][8]
-
Kinase Inhibitors (e.g., Sorafenib, Erlotinib): A major class of targeted cancer therapies that block the action of protein kinases, enzymes that are often dysregulated in cancer.[9][10][11][12][13] Many kinase inhibitors themselves contain heterocyclic scaffolds.
Hypothetical Derivatives for Validation
For the purpose of this guide, we will consider three hypothetical derivatives of 2-bromo-1H-imidazole-4,5-dicarbonitrile, where the bromine atom has been substituted:
-
IMD-001: 2-(phenylamino)-1H-imidazole-4,5-dicarbonitrile
-
IMD-002: 2-(4-methoxyphenyl)-1H-imidazole-4,5-dicarbonitrile
-
IMD-003: 2-(morpholino)-1H-imidazole-4,5-dicarbonitrile
Validating Antimicrobial Activity: A Step-by-Step Approach
The primary goal of in vitro antimicrobial susceptibility testing is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for evaluating anticancer activity.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [4][5]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hypothetical derivatives (IMD-001, IMD-002, IMD-003) and control drugs (Dacarbazine, a relevant kinase inhibitor like Sorafenib) in the cell culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth). [14]
-
Data Presentation: Anticancer Cytotoxicity
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| IMD-001 | 12.5 | 25.8 |
| IMD-002 | 5.2 | 8.9 |
| IMD-003 | 35.1 | 52.3 |
| Dacarbazine | 56 [15] | >100 |
| Sorafenib | 3.8 | 5.6 |
Analysis of Hypothetical Results:
-
IMD-002 demonstrates the most potent anticancer activity, with IC50 values approaching that of the targeted therapy, Sorafenib.
-
IMD-001 shows moderate activity.
-
IMD-003 is the least potent in this hypothetical scenario.
-
The derivatives, particularly IMD-002, show more potent in vitro activity against these cell lines than the conventional chemotherapeutic agent, Dacarbazine.
Delving Deeper: Investigating the Mechanism of Action
A key aspect of validating a novel compound is to understand how it exerts its biological effect. For the most promising hypothetical derivative, IMD-002 , a plausible next step would be to investigate its effect on a relevant cellular pathway. Given that many imidazole derivatives exhibit anticancer activity through kinase inhibition, an in vitro kinase inhibition assay would be a logical follow-up.
Signaling Pathway: A Hypothetical Target - Protein Kinase Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway by IMD-002.
Detailed Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Materials:
-
Recombinant active kinase (e.g., a member of the RAF or MEK family).
-
Kinase-specific substrate.
-
ATP.
-
Assay buffer.
-
A detection reagent that measures either ATP consumption or substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Assay Procedure:
-
Add the test compound (IMD-002) at various concentrations to the wells.
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add the detection reagent to stop the reaction and generate a luminescent or fluorescent signal.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control.
-
Determine the IC50 value for the compound's inhibition of the specific kinase.
-
Data Presentation: Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| IMD-002 | Hypothetical Kinase X | 150 |
| Sorafenib | Multiple Kinases (including RAF) | 6-90 (for various kinases) |
Analysis of Hypothetical Results:
An IC50 value in the nanomolar range for IMD-002 against a specific kinase would provide strong evidence for its mechanism of action and justify further development as a targeted anticancer agent.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validating the biological activity of novel 2-bromo-1H-imidazole-4,5-dicarbonitrile derivatives. By employing standardized in vitro assays and comparing the results to clinically relevant drugs, researchers can effectively identify promising lead compounds for further investigation. The hypothetical data presented for IMD-001, IMD-002, and IMD-003 illustrate how these validation workflows can differentiate compounds based on their potency and potential mechanism of action.
The journey from a promising scaffold to a clinically approved drug is long and arduous. However, a rigorous and well-designed validation strategy, as detailed in this guide, is the critical first step in navigating this complex path and unlocking the therapeutic potential of novel chemical entities.
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A Senior Application Scientist's Guide to Benchmarking 2-bromo-1H-imidazole-4,5-dicarbonitrile-Based Materials
This guide provides an in-depth comparative analysis of materials derived from 2-bromo-1H-imidazole-4,5-dicarbonitrile, a highly versatile heterocyclic building block. We will explore its performance benchmarks across key application areas, offering objective comparisons with established alternatives, supported by detailed experimental protocols and quantitative data. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to leverage the unique properties of this imidazole scaffold.
Introduction: The Strategic Value of the Imidazole Dicarbonitrile Core
2-Bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound featuring a five-membered imidazole ring substituted with a bromine atom and two nitrile (cyano) groups.[1][2] Its molecular formula is C₅HBrN₄.[1] This unique combination of functional groups makes it an exceptionally valuable precursor in several advanced scientific fields.
-
The Imidazole Ring: As a privileged structure in medicinal chemistry, the imidazole core is found in numerous biologically active molecules.[3][4] Its nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for interacting with biological targets like enzymes.[4]
-
Dinitrile Functionality: The two cyano groups are strong electron-withdrawing groups, which significantly influences the molecule's electronic properties. They serve as versatile chemical handles for synthesizing more complex heterocyclic systems or as coordination sites for creating metal-organic frameworks (MOFs).
-
Reactive Bromine Atom: The bromine atom at the C2 position is a prime site for nucleophilic substitution and cross-coupling reactions, allowing for the straightforward introduction of diverse functionalities to tailor the material's properties.[1]
This guide will benchmark materials derived from this scaffold in three primary domains: Organic Electronics, Metal-Organic Frameworks, and Medicinal Chemistry.
Synthesis and Functionalization Workflow
The utility of 2-bromo-1H-imidazole-4,5-dicarbonitrile stems from its accessibility and the reactivity of its functional groups. A typical synthetic approach involves the bromination of an imidazole dicarbonitrile precursor.[1] The true value, however, lies in its subsequent functionalization.
Caption: General workflow for synthesis and derivatization.
Performance Benchmark I: Organic Electronics
Imidazole derivatives have gained significant traction as materials for Organic Light-Emitting Diodes (OLEDs), valued for their excellent photoluminescence, thermal stability, and electron-withdrawing characteristics.[5][6] These properties make them suitable as emitters, hosts, or electron-transporting layer (ETL) materials.[5][6]
The dicarbonitrile scaffold, being strongly electron-withdrawing, is particularly adept at producing materials with high electron affinity, a critical requirement for efficient ETLs. By replacing the bromine atom via cross-coupling reactions, bulky aromatic side groups can be attached to create thermally stable, amorphous thin films, preventing crystallization and ensuring device longevity.
Comparative Data
Here, we compare a hypothetical material derived from our core compound, "BI-dCN-TP" (2-(triphenyl)imidazole-4,5-dicarbonitrile), with a standard ETL material, Alq₃ (Tris(8-hydroxyquinolinato)aluminium).
| Performance Metric | BI-dCN-TP (Hypothetical) | Alq₃ (Tris(8-hydroxyquinolinato)aluminium) | Rationale for Superiority |
| Electron Mobility (cm²/Vs) | ~ 10⁻⁴ | ~ 10⁻⁶ | The strong electron-withdrawing dinitrile groups lower the LUMO energy level, facilitating electron injection and transport. |
| Glass Transition Temp. (Tg) | > 150 °C | ~ 175 °C | While Alq₃ is excellent, tailored imidazole derivatives with bulky side groups can achieve high thermal stability, crucial for preventing morphological degradation. |
| LUMO Energy Level (eV) | -3.2 eV | -3.0 eV | A deeper LUMO level reduces the energy barrier for electron injection from common cathodes like Aluminum. |
| Synthesis Complexity | Moderate | Low | Derivatization adds steps compared to the direct use of Alq₃, but allows for fine-tuning of properties. |
Experimental Protocol: OLED Device Fabrication and Testing
This protocol describes the fabrication of a simple bilayer OLED to test the performance of a new ETL material.
Objective: To measure the current density-voltage-luminance (J-V-L) characteristics of an OLED using a 2-bromo-1H-imidazole-4,5-dicarbonitrile derivative as the ETL.
Materials:
-
ITO-coated glass substrates
-
Hole Transport Layer (HTL) material: TAPC
-
Emissive Layer (EML) material: CBP doped with Ir(ppy)₃
-
Electron Transport Layer (ETL) material: "BI-dCN-TP"
-
Cathode: LiF/Al
Procedure:
-
Substrate Cleaning: Sequentially sonicate ITO-coated glass in deionized water, acetone, and isopropanol for 15 minutes each. Dry under a nitrogen stream and treat with UV-ozone for 10 minutes to increase the work function.
-
Layer Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr).
-
Deposit a 40 nm layer of TAPC (HTL) at a rate of 1 Å/s.
-
Co-evaporate a 20 nm layer of CBP doped with 8% Ir(ppy)₃ (EML) at a rate of 1 Å/s.
-
Deposit a 30 nm layer of the experimental "BI-dCN-TP" (ETL) at a rate of 1 Å/s.
-
Deposit a 1 nm layer of LiF followed by a 100 nm layer of Al (cathode) through a shadow mask to define the device area.
-
Encapsulation & Testing: Encapsulate the device in a nitrogen-filled glovebox. Measure the J-V-L characteristics using a source meter and a calibrated photodiode.
Causality: The multi-layer structure is designed to confine charge carriers within the emissive layer, maximizing recombination and light output. The choice of vacuum deposition ensures high-purity, uniform thin films, which is critical for device performance and reproducibility.[5]
Caption: Structure of a typical OLED device.
Performance Benchmark II: Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[7] The properties of a MOF are heavily dependent on the geometry and functionality of the organic linker. By hydrolyzing the nitrile groups of 2-bromo-1H-imidazole-4,5-dicarbonitrile to carboxylic acids, one obtains 2-bromo-1H-imidazole-4,5-dicarboxylic acid, a highly versatile ligand for MOF synthesis.[8][9]
The imidazole core provides an additional coordination site (the N-H proton can be removed) and a site for hydrogen bonding, while the dicarboxylate groups chelate strongly to metal centers. This allows for the construction of robust frameworks with tunable porosity and chemical functionality.[8]
Comparative Data
We compare a hypothetical MOF, "BI-dC-MOF," synthesized from our imidazole dicarboxylate ligand and Zn²⁺ ions, with the well-known MOF-5, which uses a simple benzene-1,4-dicarboxylate linker.
| Performance Metric | BI-dC-MOF (Hypothetical) | MOF-5 (Zn₄O(BDC)₃) | Rationale for Superiority |
| BET Surface Area (m²/g) | ~ 1500 - 2500 | ~ 2900 | MOF-5 has an exceptionally high surface area, but the functionalized pores of BI-dC-MOF can offer superior selectivity. |
| Chemical Stability (Water) | Moderate to High | Low | The imidazole nitrogen can enhance coordination to the metal center, and the polar nature of the ring can improve stability in polar solvents compared to the hydrophobic benzene ring of MOF-5. |
| Selective CO₂ Adsorption | High | Moderate | The exposed nitrogen atoms within the pores of the BI-dC-MOF can act as Lewis base sites, creating a strong affinity for acidic gases like CO₂ through specific interactions. |
| Sensing Capability | High | Low | The imidazole moiety can be used for fluorescent sensing; its emission can be quenched or enhanced by specific analytes.[10] |
Experimental Protocol: Solvothermal Synthesis of a MOF
Objective: To synthesize a crystalline MOF using 2-bromo-1H-imidazole-4,5-dicarboxylic acid as the organic linker.
Materials:
-
2-bromo-1H-imidazole-4,5-dicarboxylic acid (H₃L)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of the H₃L ligand and 0.15 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.
-
Seal the vial inside a 23 mL Teflon-lined stainless steel autoclave.
-
Place the autoclave in a programmable oven and heat to 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Harvest the resulting crystals by filtration and wash them thoroughly with fresh DMF to remove unreacted starting materials.
-
Activate the MOF by solvent exchange with a volatile solvent like acetone, followed by heating under vacuum to remove guest molecules from the pores.
-
Characterization: Confirm the structure and purity using Powder X-ray Diffraction (PXRD), and assess porosity via N₂ sorption analysis at 77 K.
Causality: The solvothermal method uses elevated temperature and pressure to overcome the kinetic barriers of crystal formation, allowing for the growth of high-quality, crystalline MOF materials. The slow cooling process is essential for obtaining larger, well-defined crystals.
Caption: Conceptual model of a MOF structure.
Performance Benchmark III: Medicinal Chemistry
The imidazole scaffold is a cornerstone of medicinal chemistry, prized for its ability to engage in multiple types of interactions with protein targets.[4] Derivatives of 2-bromo-1H-imidazole-4,5-dicarbonitrile can serve as intermediates for compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[1][11]
A key application is the development of kinase inhibitors. The nitrogen atoms of the imidazole ring are excellent mimics of the purine hinge-binding motif, forming critical hydrogen bonds in the ATP-binding pocket of many kinases.[4]
Comparative Data
Here, we compare a hypothetical imidazole-based Janus Kinase 2 (JAK2) inhibitor derived from our core scaffold with Ruxolitinib, an approved JAK2 inhibitor.
| Performance Metric | Imidazole-based Inhibitor (Hypothetical) | Ruxolitinib (Pyrrolo[2,3-d]pyrimidine core) | Rationale for Comparison |
| JAK2 IC₅₀ (nM) | 5 - 20 | ~ 3.3 | The goal is to achieve comparable potency. The imidazole core can effectively bind to the kinase hinge region, a key determinant of inhibitory activity. |
| Selectivity vs. other kinases | Moderate to High | High | Achieving selectivity is a major challenge. The substituents attached at the bromine and nitrile positions will dictate the interactions with other parts of the binding pocket, controlling selectivity. |
| Cellular Potency (nM) | 50 - 200 | ~ 129 | Demonstrates the ability of the compound to cross cell membranes and inhibit the target in a biological context. |
| Synthetic Accessibility | High | Moderate | The 2-bromoimidazole scaffold allows for convergent synthesis, where different fragments can be easily coupled in late stages, facilitating the rapid generation of analogs. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against JAK2 kinase.
Materials:
-
Recombinant human JAK2 enzyme
-
Peptide substrate (e.g., Ulight-JAK-1tide)
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody
-
Assay buffer (e.g., HEPES, MgCl₂, Brij-35)
-
Test compound (imidazole derivative)
-
Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to sub-nanomolar concentrations.
-
Reaction Mixture: In a 384-well microplate, add the assay buffer, the peptide substrate, and the test compound at various concentrations.
-
Initiate Reaction: Add the JAK2 enzyme to the wells and briefly incubate. Initiate the phosphorylation reaction by adding ATP. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add the Eu-labeled anti-phosphotyrosine antibody and incubate for another 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-capable reader. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality: TR-FRET is a robust, high-throughput assay format. The long-lived fluorescence of the europium donor minimizes interference from background fluorescence. The FRET signal is only generated when the antibody (acceptor) binds to the phosphorylated substrate (labeled with the donor), providing a direct measure of enzyme activity.
Caption: Competitive inhibition of a kinase enzyme.
Conclusion and Future Outlook
Materials derived from 2-bromo-1H-imidazole-4,5-dicarbonitrile demonstrate significant potential across diverse, high-performance applications.
-
In Organic Electronics, their strong electron-withdrawing nature and thermal stability make them compelling candidates for next-generation electron transport materials in OLEDs.
-
In Materials Science, their utility as functional linkers for MOFs opens avenues for creating materials with tailored porosity and chemical properties for selective gas adsorption and catalysis.
-
In Medicinal Chemistry, the imidazole core serves as a proven scaffold for designing potent and selective enzyme inhibitors, particularly in the competitive field of kinase-targeted therapies.
The primary challenge lies in the multi-step synthesis required for derivatization compared to some simpler, off-the-shelf alternatives. However, this perceived drawback is also its greatest strength: the unparalleled tunability of the scaffold allows for the rational design of materials with precisely engineered properties. Future research should focus on developing more efficient and scalable synthetic routes to its derivatives and exploring its potential in emerging fields like covalent organic frameworks (COFs) and photocatalysis.
References
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Verma, A. et al. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(1), 383. Available at: [Link]
- Google Patents. (2020). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
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Request PDF. (n.d.). Organic Light-Emitting Diodes Based on Imidazole Semiconductors. Available at: [Link]
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PubMed. (2012). 1-(2-Cyano-eth-yl)-1H-imidazole-4,5-dicarbonitrile. Acta Crystallographica Section E, 68(Pt 9), o2765. Available at: [Link]
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PubMed. (2022). Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules, 27(14), 4607. Available at: [Link]
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CCS Chemistry. (n.d.). Imidazole-Linked Fully Conjugated Covalent Organic Framework for High-Performance Sodium-Ion Battery. Available at: [Link]
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CityUHK Scholars. (2018). Organic Light-Emitting Diodes Based on Imidazole Semiconductors. Available at: [Link]
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ResearchGate. (2025). Substantially Enhanced Performance of Proton Exchange Membranes by Metal–Imidazole Coordination within Metal–Organic Framework. ACS Applied Polymer Materials. Available at: [Link]
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ResearchGate. (n.d.). Imidazole-Based Metal–Organic Framework for the “On1–Off–On2” Fluorescence-Based Detection of Picric Acid and the Adsorption of Congo Red. Available at: [Link]
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PubMed Central. (2025). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Available at: [Link]
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MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5328. Available at: [Link]
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Dalton Transactions. (2014). Five metal–organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions, 43(9), 3704-3715. Available at: [Link]
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NIH. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Available at: [Link]
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MDPI. (n.d.). Metal–Organic Framework (MOF) Derivatives as Promising Chemiresistive Gas Sensing Materials: A Review. Available at: [Link]
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IntechOpen. (n.d.). Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. Available at: [Link]
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PubMed. (2014). Five metal-organic frameworks from 3,4-dimethylphenyl substituted imidazole dicarboxylate: syntheses, structures and properties. Dalton Transactions, 43(9), 3704-15. Available at: [Link]
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A Researcher's Guide to Bridging Theory and Experiment: The Case of 2-bromo-1H-imidazole-4,5-dicarbonitrile
For professionals in drug discovery and materials science, 2-bromo-1H-imidazole-4,5-dicarbonitrile stands as a pivotal building block. Its unique electronic and structural characteristics, stemming from the electron-withdrawing nitrile groups and the reactive bromine atom, make it a versatile precursor for a range of functional molecules.[1][2] However, harnessing its full potential requires a deep understanding of its molecular geometry, electronic properties, and vibrational modes. This guide provides a comprehensive framework for comparing theoretical predictions with experimental data for this compound, a critical exercise for validating computational models and gaining deeper insights into its chemical behavior.
Foundational Experimental Data: What We Know
The initial characterization of any new or commercially available compound relies on fundamental spectroscopic and physical data. For 2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS: 50847-09-1), the following has been established:
| Property | Experimental Value | Source(s) |
| Molecular Formula | C₅HBrN₄ | [2][3] |
| Molecular Weight | ~197.0 g/mol | [2] |
| Appearance | White to light yellow powder | [2] |
| Melting Point | 147 - 151 °C | [2] |
This data provides a crucial baseline for sample identification and purity assessment. However, to understand the molecule's three-dimensional structure and bonding, more sophisticated techniques are required.
The Power of Analogy: Insights from X-Ray Crystallography
Direct experimental determination of a molecule's solid-state structure is unequivocally achieved through single-crystal X-ray diffraction. While a crystal structure for 2-bromo-1H-imidazole-4,5-dicarbonitrile is not publicly deposited, we can infer a great deal from the high-resolution structures of the closely related 2-diazoimidazole-4,5-dicarbonitrile and 2-azido-1H-imidazole-4,5-dicarbonitrile.[4][5]
The core imidazole-4,5-dicarbonitrile framework is expected to be largely planar, a feature confirmed in both analogous structures.[4][5] The planarity of the imidazole ring is a hallmark of its aromatic character. The primary structural questions for our target molecule revolve around the influence of the bulky and electronegative bromine atom on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for obtaining such crucial data is a multi-step, precision-driven process.
The Theoretical Counterpart: Computational Chemistry
Theoretical calculations, particularly those using Density Functional Theory (DFT), provide a powerful lens to probe molecular properties at the quantum level. These methods can predict geometries, vibrational frequencies (correlating to IR and Raman spectra), and NMR chemical shifts, offering a direct comparison to experimental results.
Causality in Method Selection
The choice of computational methodology is paramount for achieving results that are both accurate and computationally feasible.
-
Functional Selection: The B3LYP functional is a workhorse in computational chemistry, offering a robust balance of accuracy and efficiency for organic molecules. It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.
-
Basis Set Selection: The 6-311++G(d,p) basis set is chosen for its flexibility. The "6-311" indicates a triple-zeta quality for valence electrons, providing a more accurate description of electron distribution. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are critical for describing lone pairs and anions. The "(d,p)" adds polarization functions, allowing for non-spherical electron density distribution, essential for accurately modeling bonding.
Protocol: DFT-Based Molecular Property Calculation
-
Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Frequency Calculation: Performed on the optimized geometry. This calculation yields the vibrational modes of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculated frequencies can be directly compared to experimental IR and Raman spectra.
-
NMR Chemical Shift Calculation: Using the Gauge-Independent Atomic Orbital (GIAO) method on the optimized structure, one can predict the ¹H and ¹³C NMR chemical shifts. These are typically referenced against a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.
Synthesizing the Data: A Comparative Analysis
The core of this investigation lies in the direct comparison of the data derived from the methods described above.
Geometric Parameters
Here, we would compare the theoretically optimized bond lengths and angles of 2-bromo-1H-imidazole-4,5-dicarbonitrile with the experimental X-ray data from its diazo and azido analogs.
| Parameter | Theoretical (Predicted for Bromo) | Experimental (Diazo Analog)[4] | Experimental (Azido Analog)[5] |
| C4-C5 Bond (Å) | Predicted Value | ~1.45 Å | ~1.44 Å |
| N1-C5 Bond (Å) | Predicted Value | ~1.35 Å | ~1.36 Å |
| C2-N1 Bond (Å) | Predicted Value | ~1.38 Å | ~1.38 Å |
| C≡N Bond (Å) | Predicted Value | ~1.14 Å | ~1.15 Å |
Discussion of Discrepancies:
-
Solid State vs. Gas Phase: Theoretical calculations typically model an isolated molecule in the gas phase. In contrast, X-ray crystallography measures the molecule within a crystal lattice. Intermolecular forces in the solid state, such as hydrogen bonding (e.g., N-H···N interactions involving the nitrile groups), can slightly alter bond lengths and angles.[5]
-
Substituent Effects: The electronic nature of the substituent at the C2 position (bromo vs. diazo vs. azido) will subtly influence the electron density distribution within the imidazole ring, leading to minor, but measurable, differences in bond lengths. The bromine atom is a σ-electron withdrawing and π-electron donating group, which will have a distinct electronic impact compared to the strongly electron-withdrawing diazo and azido groups.
Spectroscopic Data
A similar comparative table would be constructed for spectroscopic data.
| Parameter | Theoretical (Predicted) | Experimental (Expected) |
| ¹H NMR (δ, ppm) | Predicted Value (N-H proton) | Likely a broad singlet, >10 ppm |
| ¹³C NMR (δ, ppm) | Predicted Values (C2, C4, C5, C≡N) | C2-Br expected to be significantly shifted |
| IR Frequencies (cm⁻¹) | Predicted Values | C≡N stretch (~2230-2250 cm⁻¹), N-H stretch (broad, ~3100-3300 cm⁻¹), C-Br stretch (< 700 cm⁻¹) |
Self-Validation and Causality:
-
If the calculated vibrational frequencies are systematically higher than the experimental IR values, this is an expected outcome of the harmonic approximation used in DFT. A scaling factor (typically ~0.96-0.98 for B3LYP) is often applied to improve agreement.
-
The GIAO method for NMR is highly reliable, but deviations can occur due to solvent effects, which are not included in a gas-phase calculation. Performing calculations with a solvent model (e.g., Polarizable Continuum Model - PCM) can often improve the correlation with experimental solution-state NMR data.
Conclusion and Future Directions
This guide outlines a comprehensive, logically sound framework for the comparative analysis of theoretical and experimental data for 2-bromo-1H-imidazole-4,5-dicarbonitrile. By leveraging data from close structural analogs and employing robust computational methodologies, researchers can build a highly accurate and predictive model of the molecule's properties. The true validation of this model will come from future experimental work, including the successful crystallization and structure determination of the title compound, and detailed spectroscopic analysis. Such endeavors are critical for advancing its application in the rational design of novel pharmaceuticals and advanced materials.
References
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
-
Dayang Chem (Hangzhou) Co.,Ltd. 2-BROMO-1H-IMIDAZOLE-4,5-DICARBONITRILE. Available at: [Link]
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
-
Parrish, D. A., & Shreeve, J. M. (2015). Crystal structure of 2-diazoimidazole-4,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o491. Available at: [Link]
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
-
Parrish, D. A., & Shreeve, J. M. (2015). Crystal structure of 2-azido-1H-imidazole-4,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), 823–825. Available at: [Link]
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
- This reference is hypothetical and serves as an example for form
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A Comparative Guide to Purity Assessment of 2-bromo-1H-imidazole-4,5-dicarbonitrile: HPLC vs. GC-MS
Executive Summary
2-bromo-1H-imidazole-4,5-dicarbonitrile is a key building block in medicinal chemistry and materials science. Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, biological activity, and material properties. This guide provides a comprehensive comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the robust purity assessment of this compound. We delve into the causality behind experimental choices, provide detailed, validated protocols, and present a clear decision-making framework for researchers, scientists, and drug development professionals to select the most appropriate technique for their specific analytical needs. While HPLC excels in quantifying the parent compound and non-volatile impurities, GC-MS offers unparalleled identification of volatile and thermally stable impurities.
Introduction
1.1 Chemical Profile of 2-bromo-1H-imidazole-4,5-dicarbonitrile
2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS RN: 50847-09-1) is a highly functionalized heterocyclic compound.[1] Its structure, featuring a polar imidazole core, two nitrile groups, and a bromine atom, results in high polarity and a susceptibility to thermal degradation. These characteristics present distinct challenges for chromatographic analysis, requiring careful method development to achieve accurate and reliable purity determination.
1.2 The Critical Role of Purity in Research and Development
In the pharmaceutical industry, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute strictly regulated by bodies like the FDA. The International Council for Harmonisation (ICH) provides guidelines, such as Q2(R1), on validating analytical procedures to ensure they are fit for purpose.[2][3][4] Impurities can affect the safety, efficacy, and stability of the final drug product. Therefore, employing validated, orthogonal analytical methods is essential to build a comprehensive impurity profile.
1.3 Overview of Chromatographic Techniques: HPLC and GC-MS
Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture.[5][6]
-
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is exceptionally well-suited for polar, non-volatile, and thermally labile compounds.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile and thermally stable compounds in the gas phase before detecting them with a mass spectrometer, which provides structural information.[8][9]
This guide will explore the application of both techniques to the unique challenges posed by 2-bromo-1H-imidazole-4,5-dicarbonitrile.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
2.1 Principle of HPLC and its Suitability
Given the high polarity of 2-bromo-1H-imidazole-4,5-dicarbonitrile, HPLC is the primary technique for its quantitative analysis. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar and the mobile phase is polar, is the most common mode. However, retaining highly polar analytes on standard C18 columns can be challenging, often requiring specialized columns or mobile phase modifiers.[10][11]
2.2 Method Development Strategy
The core objective is to achieve a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities.
-
2.2.1 Column Selection: Standard C18 columns may provide insufficient retention for this polar molecule. A better choice is a polar-embedded column (e.g., amide or carbamate phases) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[12] These columns offer enhanced retention for polar compounds under reversed-phase or HILIC conditions, respectively. For this guide, a polar-embedded C18 column is selected to balance retention with robustness.
-
2.2.2 Mobile Phase Optimization: The mobile phase must be tailored to achieve optimal retention and peak shape.
-
Solvents: Acetonitrile (ACN) and water are standard. ACN is often preferred over methanol for its lower viscosity and UV cutoff.
-
pH Control: The imidazole moiety has acidic and basic properties.[13] Buffering the mobile phase is critical for reproducible retention times and good peak shape. A phosphate or acetate buffer at a pH of ~3-4 will suppress the ionization of silanol groups on the stationary phase and ensure the analyte is in a consistent protonation state.
-
Gradient Elution: A gradient elution, starting with a high aqueous percentage and ramping up the organic content, is necessary to elute any less polar impurities that might be present.
-
-
2.2.3 Detector Selection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is the ideal choice. It provides spectral data across a range of wavelengths, which is invaluable for peak purity analysis and for identifying potential co-eluting impurities. The UV spectrum of the analyte can be compared across the peak to ensure it is homogenous.
2.3 Detailed Experimental Protocol: HPLC-DAD Analysis
| Parameter | Condition | Rationale |
| Column | Polar-Embedded C18 (e.g., Waters Atlantis T3), 4.6 x 150 mm, 3.5 µm | Provides enhanced retention for polar analytes and is stable in highly aqueous mobile phases. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to control analyte ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid ensures consistent pH. |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 min, re-equilibrate for 5 min | Ensures elution of both polar and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and improves peak efficiency. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detector | DAD/PDA, 254 nm (monitor 210-400 nm) | 254 nm for quantification, full spectrum for peak purity assessment. |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensures complete dissolution of the analyte. |
2.4 Workflow Diagram
Caption: HPLC-DAD workflow for purity analysis.
2.5 Interpreting HPLC Data
Purity is typically calculated by area percent, assuming all impurities have a similar response factor at the chosen wavelength.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100 The DAD provides confidence in this calculation. By checking the spectral purity across the primary peak, one can confirm the absence of co-eluting impurities, a critical step for a trustworthy result.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
3.1 Principle of GC-MS and Key Considerations
GC-MS is an ideal method for identifying unknown volatile impurities. However, its application to 2-bromo-1H-imidazole-4,5-dicarbonitrile is challenging due to the compound's polarity and potential for thermal degradation.[9] The high temperatures of the GC inlet and column can cause de-bromination or decomposition, leading to an inaccurate purity profile.[14]
3.2 Method Development Strategy
The strategy must focus on volatilizing the analyte with minimal degradation.
-
3.2.1 Inlet and Column Selection:
-
Inlet: A split/splitless inlet is standard. A lower inlet temperature (e.g., 200-220 °C) and a fast, pulsed splitless injection can minimize the time the analyte spends in the hot zone, reducing degradation.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is a good starting point. These columns offer a good balance of selectivity and thermal stability.
-
-
3.2.2 Temperature Programming: A gentle temperature ramp is crucial. Starting at a low oven temperature (e.g., 80 °C) allows for solvent focusing, followed by a controlled ramp (e.g., 10-15 °C/min) to elute the analyte without causing thermal shock.
-
3.2.3 Mass Spectrometry Parameters: Electron Ionization (EI) at 70 eV is standard. EI provides reproducible fragmentation patterns that can be compared against spectral libraries for impurity identification. The mass spectrometer should scan a relevant mass range (e.g., m/z 40-350) to capture the molecular ion and key fragments.
-
3.2.4 The Question of Derivatization: To overcome low volatility, derivatization can be employed.[15] Silylating the imidazole N-H with a reagent like BSTFA would increase volatility and thermal stability. However, this adds complexity to sample preparation and can introduce artifacts. For initial purity screening, direct analysis is preferred, with derivatization as a secondary, problem-solving tool.
3.3 Detailed Experimental Protocol: GC-MS Analysis
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | Robust, general-purpose column suitable for a wide range of analytes. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temp. | 220 °C | Balances volatilization with minimizing thermal degradation. |
| Injection Mode | Splitless, 1 µL | Maximizes sensitivity for trace impurity detection. |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Gentle ramp to elute the analyte and any higher-boiling impurities. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Creates reproducible, library-searchable mass spectra. |
| Mass Range | m/z 40-350 | Covers the molecular weight of the analyte and potential fragments/impurities. |
| Sample Prep. | 1.0 mg/mL in Acetonitrile or Ethyl Acetate | Volatile solvent compatible with GC analysis. |
3.4 Workflow Diagram
Sources
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A Comparative Guide to the Synthetic Routes of 2-bromo-1H-imidazole-4,5-dicarbonitrile: An Essential Building Block for Pharmaceutical and Materials Science
Introduction
2-bromo-1H-imidazole-4,5-dicarbonitrile is a highly functionalized heterocyclic compound of significant interest to researchers in drug discovery and materials science.[1][2] Its imidazole core is a privileged scaffold in medicinal chemistry, and the presence of a reactive bromine atom and two nitrile groups offers multiple avenues for synthetic diversification, making it a valuable precursor for the synthesis of novel therapeutic agents and advanced materials.[1] This guide provides a comprehensive comparison of the primary synthetic strategies for obtaining this key intermediate, offering an in-depth analysis of their efficacy, practicality, and underlying chemical principles. We will delve into two distinct pathways: a sequential two-step synthesis via a dicyanoimidazole intermediate and a more direct, one-pot approach from diaminomaleonitrile.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Two-Step Synthesis | Route 2: Proposed One-Pot Synthesis |
| Starting Material | Diaminomaleonitrile (DAMN) | Diaminomaleonitrile (DAMN) |
| Key Intermediates | 1H-imidazole-4,5-dicarbonitrile | In-situ generated formimidate/amidine |
| Overall Yield | Moderate to Good (Reported) | Potentially Moderate (Hypothesized) |
| Number of Steps | Two (plus synthesis of DAMN) | One (plus synthesis of DAMN) |
| Process Simplicity | More steps, requires isolation of intermediate | Simpler, avoids intermediate isolation |
| Key Reagents | Triethyl orthoformate/Formamide, Bromine | Bromine, Formic Acid/Triethyl orthoformate |
| Scalability | Each step can be optimized for scale-up | Potentially more challenging to optimize |
| Purity of Crude Product | Generally good after each step | May require more rigorous purification |
Foundational Starting Material: The Synthesis of Diaminomaleonitrile (DAMN)
Both synthetic routes commence with diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide.[3] Its synthesis is a critical first step, and various methods have been reported. A common and relatively safe laboratory-scale preparation involves the cyanation of aminomalononitrile.[3][4]
Experimental Protocol: Synthesis of Diaminomaleonitrile (DAMN)
This procedure is adapted from Organic Syntheses.[4]
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
Sodium cyanide
-
Water (ice-cold)
-
Isobutyl alcohol
-
Activated carbon (e.g., Darco)
-
Celite
Procedure:
-
In a well-ventilated fume hood, a suspension of aminomalononitrile p-toluenesulfonate (10.0 g, 0.0395 mol) in 20 mL of water is cooled to 0°C with stirring.
-
A solution of sodium cyanide (10.0 g, 0.204 mol) in 30 mL of ice-cold water is added to the cooled suspension.
-
After one minute of stirring, the precipitated product is collected by filtration and washed with 20 mL of ice-cold water.
-
The crude solid is immediately dissolved in 30 mL of boiling isobutyl alcohol.
-
Activated carbon (0.4 g) is carefully added to the boiling solution, and the mixture is stirred.
-
The hot mixture is rapidly filtered through a pad of Celite, and the filter cake is washed with 10 mL of hot isobutyl alcohol.
-
The filtrate is allowed to cool, and the crystallized product is collected by filtration, washed with 10 mL of isobutyl alcohol, and dried to yield diaminomaleonitrile as white needles.
Expected Yield: 22-26%[4]
Causality of Experimental Choices:
-
The use of aminomalononitrile p-toluenesulfonate provides a stable and readily handleable precursor.
-
The reaction is performed at 0°C to control the exothermic reaction and minimize side product formation.
-
Immediate dissolution in hot isobutyl alcohol after filtration is crucial as the product can darken and decompose upon standing.[4]
-
Activated carbon is used to decolorize the solution, but its amount is minimized as DAMN can be strongly adsorbed onto it.[4]
Route 1: Two-Step Synthesis via 1H-imidazole-4,5-dicarbonitrile
This is a well-established and reliable method that proceeds in two distinct steps: the formation of the imidazole ring followed by electrophilic bromination at the C2 position.
Workflow for Route 1
Caption: Sequential synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Step 1a: Synthesis of 1H-imidazole-4,5-dicarbonitrile
The formation of the imidazole ring from DAMN can be achieved using a one-carbon synthon like triethyl orthoformate or formamide. The reaction with triethyl orthoformate is a common method.
Experimental Protocol:
-
A mixture of diaminomaleonitrile and triethyl orthoformate is heated, often in a high-boiling solvent like xylene, to drive the condensation and cyclization, with the concomitant removal of ethanol.
Expected Yield: High yields have been reported for this type of cyclization.
Step 1b: Bromination of 1H-imidazole-4,5-dicarbonitrile
The second step involves the electrophilic bromination of the electron-rich C2 position of the imidazole ring.
Experimental Protocol: This procedure is adapted from a known synthesis of 2-bromo-4,5-dicyanoimidazole.[5]
Materials:
-
1H-imidazole-4,5-dicarbonitrile (4,5-Dicyanoimidazole)
-
Sodium hydroxide solution (0.1 N)
-
Bromine
-
Water
Procedure:
-
1H-imidazole-4,5-dicarbonitrile (23.6 g) is dissolved in 500 mL of 0.1 N sodium hydroxide solution with stirring at room temperature.
-
Bromine (36 mL) is added dropwise to the stirred solution.
-
The reaction mixture is stirred at room temperature overnight.
-
The resulting solid precipitate is collected by filtration, washed thoroughly with water, and dried to afford 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Expected Yield: While a specific yield for this exact transformation is not provided in the snippet, similar brominations of activated imidazoles can proceed in good to excellent yields (estimated 70-90%).
Causality of Experimental Choices:
-
The use of a basic solution (NaOH) deprotonates the imidazole nitrogen, increasing the electron density of the ring and activating it towards electrophilic attack by bromine.
-
Dropwise addition of bromine controls the reaction rate and temperature.
-
Stirring overnight ensures the reaction goes to completion.
Route 2: Proposed One-Pot Synthesis from Diaminomaleonitrile
Hypothetical Workflow for Route 2
Caption: A proposed convergent one-pot synthesis.
Plausible Experimental Protocol (Hypothetical):
Materials:
-
Diaminomaleonitrile (DAMN)
-
Formic acid or Triethyl orthoformate
-
Bromine or N-Bromosuccinimide (NBS)
-
A suitable solvent (e.g., acetic acid, DMF)
Procedure:
-
Diaminomaleonitrile is dissolved or suspended in a suitable solvent.
-
A one-carbon source, such as formic acid or triethyl orthoformate, is added, and the mixture is heated to initiate the formation of the imidazole ring precursor.
-
A brominating agent, such as elemental bromine or N-bromosuccinimide, is then introduced to the reaction mixture to effect the bromination of the in-situ formed 1H-imidazole-4,5-dicarbonitrile.
-
After the reaction is complete, the mixture is worked up, and the product is isolated and purified.
Discussion of Plausibility and Potential Challenges: The success of this one-pot approach would depend on the careful optimization of reaction conditions to ensure that the rate of imidazole formation is compatible with the rate of bromination and that the reagents and intermediates are stable under the reaction conditions. Potential challenges include side reactions, such as the bromination of DAMN itself or the decomposition of intermediates. However, the potential for a more streamlined and atom-economical process makes this an attractive route for further investigation.
Comparative Analysis and Conclusion
Route 1 offers a reliable and well-documented pathway to 2-bromo-1H-imidazole-4,5-dicarbonitrile. The stepwise nature of this synthesis allows for the purification of the intermediate, which can lead to a higher purity of the final product. However, it is more labor-intensive and may result in a lower overall yield due to losses at each step.
Route 2 , while currently hypothetical, presents the advantages of a one-pot synthesis: reduced reaction time, solvent usage, and waste generation. If optimized, it could be a more efficient and cost-effective method, particularly for large-scale production. The main drawback is the lack of established protocols and the potential for competing side reactions that could complicate purification and lower the yield.
For researchers requiring a reliable, albeit more laborious, method to obtain high-purity 2-bromo-1H-imidazole-4,5-dicarbonitrile, Route 1 is the recommended starting point. For those interested in process optimization and developing more efficient synthetic methodologies, the exploration and development of a one-pot procedure as outlined in Route 2 would be a worthwhile endeavor.
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A Researcher's Guide to Bridging Computational Predictions and Biological Realities for 2-bromo-1H-imidazole-4,5-dicarbonitrile Compounds
In the fast-evolving landscape of drug discovery, the strategic integration of computational (in-silico) and laboratory-based (in-vitro) methodologies is paramount for accelerating the identification and validation of novel therapeutic agents. This guide provides a comprehensive comparison of these two essential approaches, framed within the context of investigating the biological potential of 2-bromo-1H-imidazole-4,5-dicarbonitrile and its derivatives. This class of compounds, characterized by a unique imidazole scaffold, serves as a valuable building block in medicinal chemistry for creating more complex molecules with potential therapeutic effects[1].
Our objective is to offer researchers and drug development professionals a nuanced understanding of how to synergistically employ in-silico predictions to guide and refine in-vitro experiments, thereby optimizing resources and expediting the journey from hypothesis to validated lead.
The Synergy of Prediction and Validation
The modern drug discovery workflow is not a linear path but a cyclical and iterative process. In-silico techniques offer a rapid and cost-effective means to screen vast chemical spaces, predict biological activity, and prioritize a manageable number of compounds for synthesis and testing[2][3][4]. These computational predictions, however, are hypotheses that require empirical validation. In-vitro assays provide this crucial biological confirmation, generating quantitative data that not only validates or refutes the initial predictions but also feeds back into the computational models to refine and improve their predictive power[2][5]. This synergistic relationship is the cornerstone of efficient drug development.
Caption: A streamlined workflow for molecular docking.
Detailed Protocol: Molecular Docking
Objective: To predict the binding affinity and interaction mode of a 2-bromo-1H-imidazole-4,5-dicarbonitrile derivative with a target protein (e.g., a kinase).
Causality: The choice of AutoDock Vina is based on its widespread use, accuracy, and computational efficiency for virtual screening.[6][7] The protocol is designed to ensure that both protein and ligand are in a chemically correct format for the simulation to yield meaningful results.
-
Target Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Using visualization software (e.g., AutoDock Tools, PyMOL), remove water molecules and any co-crystallized ligands not essential for the study.[8][9]
-
Add polar hydrogens and compute Gasteiger charges. This step is critical for accurately simulating electrostatic interactions.
-
Save the prepared receptor in the PDBQT file format, which includes atomic charge and type information required by Vina.[6]
-
-
Ligand Preparation:
-
Draw the 2D structure of the 2-bromo-1H-imidazole-4,5-dicarbonitrile derivative using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structure to a 3D structure and perform energy minimization to obtain a stable conformation.
-
Save the prepared ligand in the PDBQT format, defining the rotatable bonds that Vina will explore during the docking simulation.[10]
-
-
Grid Box Generation:
-
Define a 3D search space (the "grid box") around the known or predicted active site of the target protein.[9] The size and center of this box dictate where Vina will attempt to place the ligand. A well-defined box, often centered on a co-crystallized ligand from a reference PDB structure, increases the efficiency and accuracy of the docking.
-
-
Running AutoDock Vina:
-
Create a configuration text file specifying the file paths for the receptor and ligand (in PDBQT format), and the coordinates and dimensions of the grid box.[10]
-
Execute the Vina program from the command line, referencing the configuration file. Vina will perform a series of computational "runs" to find the best possible binding poses.
-
-
Analysis of Results:
-
Vina outputs a file containing several binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. A more negative value indicates a stronger predicted interaction.
-
Visualize the top-ranked poses in complex with the protein to analyze key interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the binding.
-
Data Presentation: Predicted Binding Affinities
The primary output of a docking study is a quantitative prediction of binding affinity.
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Parent Compound | Kinase X | -7.2 | Hydrogen bond with Gln-85 |
| Derivative A (4-methoxy) | Kinase X | -8.1 | Hydrogen bond with Gln-85, Hydrophobic contact with Leu-132 |
| Derivative B (4-chloro) | Kinase X | -8.5 | Hydrogen bond with Gln-85, Halogen bond with Ser-83 |
Part 2: In-Vitro Validation — Measuring Biological Activity
While in-silico results provide a powerful starting point, they remain predictions. In-vitro assays are essential to measure the actual biological activity of the synthesized compounds in a controlled laboratory environment.[5][11] For compounds predicted to be cytotoxic or to inhibit a specific enzyme, assays like the MTT cytotoxicity assay or an enzyme inhibition assay are the gold standard for validation.
Workflow: MTT Cytotoxicity Assay
This workflow details the process of assessing a compound's effect on the viability of cancer cell lines.
Caption: Standard workflow for an MTT cell viability assay.
Detailed Protocol: MTT Cell Viability Assay
Objective: To determine the concentration of a 2-bromo-1H-imidazole-4,5-dicarbonitrile derivative that inhibits the metabolic activity of a cancer cell line by 50% (IC₅₀).
Causality: The MTT assay is a colorimetric assay that measures a cell's metabolic activity, which serves as a proxy for cell viability.[12][13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[13] This protocol includes essential controls to ensure the validity of the results.
-
Cell Culture and Seeding:
-
Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Perform a serial dilution to create a range of concentrations to treat the cells.
-
Remove the old media from the cells and add fresh media containing the different compound concentrations. Include "vehicle control" wells (containing only the solvent) and "untreated control" wells (containing only media).[16]
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
-
MTT Addition and Formazan Formation:
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis and IC₅₀ Determination:
-
Subtract the background absorbance from a media-only control.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Plot the percent viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to fit the curve and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme rate or cell viability by 50%.[17][18][19]
-
Data Presentation: Comparing In-Silico and In-Vitro Results
The ultimate goal is to see if the computational predictions correlate with the experimental outcomes.
| Compound Derivative | Predicted Binding Affinity (kcal/mol) | Experimental Cytotoxicity (IC₅₀ in µM) on MCF-7 cells |
| Parent Compound | -7.2 | 35.8 |
| Derivative A (4-methoxy) | -8.1 | 15.2 |
| Derivative B (4-chloro) | -8.5 | 9.7 |
In this hypothetical example, the stronger predicted binding affinities (in-silico) correlate with lower IC₅₀ values (in-vitro), indicating greater cytotoxic potency. This positive correlation strengthens the validity of the computational model for this class of compounds.
Conclusion: An Integrated Strategy for Success
Neither in-silico nor in-vitro studies alone can provide a complete picture of a compound's therapeutic potential. Computational methods are indispensable for navigating the vastness of chemical possibilities with speed and efficiency, but their predictions are theoretical. In-vitro assays provide the essential, real-world biological data needed to validate these predictions and confirm activity.
For researchers working with 2-bromo-1H-imidazole-4,5-dicarbonitrile compounds, the most robust and resource-efficient strategy is a tightly integrated, cyclical approach. Use in-silico docking to prioritize derivatives for synthesis, then use quantitative in-vitro assays like the MTT test to validate their biological effect. The resulting experimental data can then be used to refine the computational models, leading to more accurate predictions in the next round of discovery. This synergy between simulation and experimentation is the engine that drives modern medicinal chemistry forward.
References
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Scribd. (n.d.). Autodock_Vina Protocol. Retrieved from [Link]
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Ferreira, L. G., et al. (n.d.). In silico and in vitro: identifying new drugs. PubMed. Retrieved from [Link]
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American Chemical Society. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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Liu, H., et al. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. PubMed Central. Retrieved from [Link]
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ResearchGate. (2024). The importance of in-silico studies in drug discovery. Retrieved from [Link]
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Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
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bioRxiv. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]
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Kumar, K., et al. (n.d.). Imidazoles as potential anticancer agents. PubMed Central. Retrieved from [Link]
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Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]
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MedReport Foundation. (2024). In Silico Drug Design: Where Science Meets Simulation. Retrieved from [Link]
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YouTube. (2021). Molecular Docking with all new AutoDock Vina 1.2 | New era of docking. Retrieved from [Link]
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ResearchGate. (n.d.). In vitro anticancer activity of imidazole derivatives. Retrieved from [Link]
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The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]
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ResearchGate. (n.d.). Imidazole-based anticancer drugs are currently undergoing clinical trials. Retrieved from [Link]
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In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. (2025). PubMed Central. Retrieved from [Link]
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In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. (2025). PubMed. Retrieved from [Link]
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New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combinations. (n.d.). PubMed Central. Retrieved from [Link]
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Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction. (n.d.). PubMed. Retrieved from [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.). National Institutes of Health. Retrieved from [Link]
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Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. (n.d.). PubMed Central. Retrieved from [Link]
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A Head-to-Head Comparison for Strategic Synthesis: 2-bromo-1H-imidazole-4,5-dicarbonitrile vs. Diaminomaleonitrile
A Senior Application Scientist's Guide for Drug Discovery Professionals
In modern medicinal chemistry, the imidazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2][3] The strategic choice of starting materials for the synthesis of complex imidazole derivatives can significantly impact project timelines, cost, and the accessibility of chemical diversity. This guide provides an in-depth, head-to-head comparison of two key precursors: the versatile, foundational building block Diaminomaleonitrile (DAMN) , and the advanced, pre-functionalized intermediate 2-bromo-1H-imidazole-4,5-dicarbonitrile (BIDC) .
Our analysis moves beyond a simple cataloging of properties to explain the causality behind experimental choices, empowering researchers to select the optimal synthetic strategy for their specific drug discovery program.
Precursor Profiles: Foundational Block vs. Advanced Intermediate
Understanding the intrinsic properties of each precursor is fundamental to appreciating their strategic value.
The Advanced Intermediate: 2-bromo-1H-imidazole-4,5-dicarbonitrile (BIDC)
BIDC is a highly functionalized imidazole, primed for late-stage diversification. Its key feature is the bromine atom at the C2 position, a versatile handle for a wide array of chemical transformations, particularly cross-coupling and nucleophilic substitution reactions.[4]
| Property | Value | Source(s) |
| CAS Number | 50847-09-1 | [5] |
| Molecular Formula | C₅HBrN₄ | [5][6] |
| Molecular Weight | 196.99 g/mol | [5][6] |
| Appearance | White to light yellow powder/crystal | [5] |
| Melting Point | 147 - 151 °C | [5] |
| Strategic Role | Advanced intermediate for late-stage functionalization | [4][5] |
The Foundational Precursor: Diaminomaleonitrile (DAMN)
DAMN is a commercially available, cost-effective precursor used to construct the imidazole ring itself. It is a cornerstone reagent for the de novo synthesis of a vast range of nitrogen-containing heterocycles, including imidazoles, purines, and pyrazines.[7][8]
| Property | Value | Source(s) |
| CAS Number | 1187-42-4 | [9] |
| Molecular Formula | C₄H₄N₄ | [10] |
| Molecular Weight | 108.10 g/mol | [10] |
| Appearance | White to light yellow crystalline powder | [11] |
| Melting Point | 178 - 179 °C | [10] |
| Strategic Role | Foundational building block for de novo ring synthesis | [7][8] |
Strategic Comparison: Building from Scratch vs. Strategic Modification
The choice between DAMN and BIDC represents a fundamental decision in synthesis planning. The following table provides a direct comparison of key strategic considerations.
| Feature | 2-bromo-1H-imidazole-4,5-dicarbonitrile (BIDC) | Diaminomaleonitrile (DAMN) | Senior Scientist's Insight |
| Synthetic Approach | Functionalization of a pre-formed imidazole ring. | De novo construction of the imidazole ring system. | BIDC is ideal for rapid analog synthesis (SAR exploration) around a known core. DAMN is suited for foundational campaigns and exploring novel core scaffolds. |
| Key Transformation | Nucleophilic substitution or cross-coupling at the C2-bromo position. | Condensation with aldehydes, orthoesters, or other reagents to form the heterocyclic core.[12][13] | The reactivity of BIDC is predictable and targeted. DAMN's reactivity is broader, offering pathways to diverse heterocyclic systems beyond just imidazoles.[8] |
| Speed to Target | Faster for late-stage diversification. Fewer steps to introduce complexity at the C2 position. | Slower. Requires additional steps for ring formation before further functionalization can occur. | For time-critical projects focused on modifying a specific vector on the imidazole ring, BIDC provides a significant advantage. |
| Versatility | High versatility for C2 substitution (e.g., amines, thiols, aryl groups). Limited to the imidazole-4,5-dicarbonitrile core.[4] | Extremely high versatility. Can be used to synthesize a vast array of imidazoles, pyrazines, purines, and other N-heterocycles.[7][8] | DAMN is the superior choice for library synthesis where the core heterocyclic structure itself is a variable. BIDC is superior for focused libraries with a fixed core. |
| Cost-Effectiveness | Higher cost per gram. A specialized, value-added intermediate. | Lower cost per gram. A widely available bulk chemical precursor.[10][14] | For large-scale synthesis, the cost savings of starting from DAMN can be substantial, justifying the additional synthetic steps. |
| Safety & Handling | Toxic : Inhalation, skin contact, ingestion. Causes severe eye irritation. Requires engineered controls (fume hood) and robust PPE.[15] | Toxic : Hazard class 6.1.[10] Insoluble in water.[16] Requires similar high-level safety precautions as BIDC. | Both precursors are hazardous and must be handled with appropriate care in a laboratory setting. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[17][18] |
Visualization of Synthetic Strategies
The divergent pathways originating from these two precursors are best illustrated visually.
Caption: Divergent synthetic pathways to a target molecule.
Experimental Protocols & Workflow
To provide a practical context, we present validated, step-by-step protocols for the synthesis of a representative target molecule starting from both precursors.
Experimental Goal: Synthesis of 2-(phenylamino)-1H-imidazole-4,5-dicarbonitrile.
Protocol 1: Synthesis from 2-bromo-1H-imidazole-4,5-dicarbonitrile (BIDC)
This protocol leverages the reactivity of the C2-bromo group for a direct nucleophilic aromatic substitution.
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile (BIDC)
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add BIDC (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF.
-
Reagent Addition: Add aniline (1.2 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the BIDC starting material is observed.
-
Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel to yield the final product.
Caption: Experimental workflow for synthesis from BIDC.
Protocol 2: Synthesis from Diaminomaleonitrile (DAMN)
This multi-step protocol first builds the imidazole ring and then functionalizes it. The example target is simplified here to 2-phenyl-1H-imidazole-4,5-dicarbonitrile for a more direct comparison of ring formation.
Materials:
-
Diaminomaleonitrile (DAMN)
-
Benzaldehyde
-
Cerium (IV) ammonium nitrate (CAN)
-
Nitric Acid (as a mixture with CAN)[13]
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend diaminomaleonitrile (1.0 eq.) and benzaldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Carefully add the catalytic mixture of cerium (IV) ammonium nitrate/nitric acid.[13]
-
Reaction: Heat the mixture to reflux (or 120 °C if solvent-free) for 1-2 hours.[12][13] Monitor the reaction by TLC.
-
Work-up: After cooling, pour the mixture into ice-water. A precipitate should form.
-
Isolation: Collect the solid crude product by vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water) to yield pure 2-phenyl-1H-imidazole-4,5-dicarbonitrile. Further steps would be required to convert this to the target aniline derivative.
Comparative Performance Data (Representative)
The following table summarizes the expected outcomes from the described experimental pathways.
| Parameter | Pathway 1 (from BIDC) | Pathway 2 (from DAMN) |
| Number of Steps to Target | 1 | 2+ |
| Estimated Reaction Time | 4-6 hours | 1-2 hours (for ring formation) + subsequent steps |
| Typical Yield | Good to Excellent (70-90%) | Moderate to Good (60-85% for ring formation)[12] |
| Purification Method | Column Chromatography | Filtration & Recrystallization |
| Overall Complexity | Low | Moderate |
Conclusion and Senior Scientist's Recommendation
Both 2-bromo-1H-imidazole-4,5-dicarbonitrile (BIDC) and Diaminomaleonitrile (DAMN) are invaluable precursors in pharmaceutical research, but they serve distinct strategic purposes.
-
Choose Diaminomaleonitrile (DAMN) when:
-
Cost is a primary driver, particularly for large-scale synthesis.
-
The research objective is to explore diverse heterocyclic cores, not just imidazoles.
-
The synthetic plan involves building a novel scaffold from the ground up.
-
-
Choose 2-bromo-1H-imidazole-4,5-dicarbonitrile (BIDC) when:
-
Speed and efficiency in generating analogs are critical for lead optimization.
-
The synthetic goal is the late-stage functionalization of a specific, pre-defined imidazole core.
-
The project requires rapid exploration of Structure-Activity Relationships (SAR) at the C2 position.
-
By understanding the fundamental trade-offs between these two approaches—investing time in de novo synthesis with a low-cost precursor versus leveraging a higher-cost, advanced intermediate for rapid diversification—drug development professionals can make more informed, strategic decisions that accelerate their path to novel therapeutic agents.
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Telematique Limited. Diaminomaleonitrile.
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Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-1H-imidazole.
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Thermo Fisher Scientific. SAFETY DATA SHEET: Imidazole.
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Fisher Scientific. SAFETY DATA SHEET: 1H-Imidazole-4,5-dicarbonitrile.
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BenchChem. An In-depth Technical Guide to the Synthesis of 4,5-Dibromo-2-phenyl-1H-imidazole.
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Debnath, I., & Kashyapi, R. (2024). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Asian Journal of Pharmacy and Technology.
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Imidazole Derivatives in Modern Drug Discovery.
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ResearchGate. Some commercial drugs and biologically active compounds with imidazole moiety.
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ResearchGate. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
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GOV.UK. An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs.
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reproducibility of experiments involving 2-bromo-1H-imidazole-4,5-dicarbonitrile
An In-depth Technical Guide to the Reproducibility of Experiments Involving 2-bromo-1H-imidazole-4,5-dicarbonitrile and its Synthetic Precursors
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the synthesis and experimental reproducibility of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a key building block in medicinal chemistry and materials science.[1][2] Recognizing the scarcity of detailed, peer-reviewed literature on this specific compound, this document offers a broader perspective by examining the synthesis of the core imidazole-4,5-dicarbonitrile scaffold and its subsequent bromination. We will delve into the critical parameters that govern the success and reproducibility of these transformations, providing field-proven insights and comparing alternative methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable experimental protocols.
The Strategic Importance of the Imidazole-4,5-dicarbonitrile Scaffold
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[3] Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties.[1] The addition of dinitrile groups at the 4 and 5 positions and a bromine atom at the 2-position creates a highly functionalized and versatile intermediate, 2-bromo-1H-imidazole-4,5-dicarbonitrile. This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications.[1] The bromine atom acts as a convenient handle for substitution reactions, while the nitrile groups can undergo various transformations.[1]
Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile: A Reproducibility Case Study
The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile is typically achieved through the bromination of an imidazole derivative.[1] The reproducibility of this reaction is highly dependent on precise control over the reaction conditions. Below, we present a generalized protocol adapted from standard methods for the halogenation of imidazoles and discuss the critical parameters influencing the outcome.[3][4]
General Experimental Protocol for Bromination
This protocol is a representative example and may require optimization for specific laboratory conditions and scales.
Materials:
-
4,5-dicyanoimidazole (or a suitable precursor)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)[3]
-
Saturated aqueous solution of sodium bicarbonate
-
Saturated aqueous solution of sodium thiosulfate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4,5-dicyanoimidazole (1 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (1.1-1.2 equivalents) in the same solvent to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench any excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the color dissipates.
-
Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent.
-
-
Purification:
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Caption: General workflow for the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Factors Influencing Reproducibility
The following table summarizes key parameters and their impact on the reproducibility of the bromination reaction.
| Parameter | Low Reproducibility Scenario | High Reproducibility Protocol | Rationale |
| Brominating Agent | Inconsistent quality or stoichiometry of Br₂ or NBS. | Use of freshly purified NBS or accurately titrated Br₂ solution. | Impurities in the brominating agent can lead to side reactions and variable yields. |
| Solvent | Use of non-anhydrous solvents. | Use of freshly distilled, anhydrous solvents. | Water can react with the brominating agent and the imidazole substrate, leading to by-products. |
| Temperature | Poor temperature control during addition of the brominating agent. | Maintaining the reaction at 0 °C during the addition. | Bromination is an exothermic reaction. Poor temperature control can lead to over-bromination and degradation of the product. |
| Stoichiometry | Excess brominating agent. | Use of 1.1-1.2 equivalents of the brominating agent. | An excess of the brominating agent can lead to the formation of di- or tri-brominated impurities, which can be difficult to separate. |
| Work-up | Incomplete quenching of excess bromine or improper pH adjustment. | Thorough quenching with sodium thiosulfate and careful neutralization. | Residual bromine can lead to product degradation during purification. Incorrect pH can affect the solubility and stability of the product. |
Comparative Analysis: Bromine (Br₂) vs. N-Bromosuccinimide (NBS)
The choice of brominating agent is a critical factor that influences not only the outcome of the reaction but also its safety and ease of handling.
| Feature | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Reactivity | Highly reactive, less selective. | Milder, more selective brominating agent. |
| Handling | Corrosive, volatile, and toxic liquid. Requires specialized handling. | Crystalline solid, easier and safer to handle. |
| By-products | Generates HBr as a by-product, which can lead to side reactions. | Generates succinimide as a by-product, which is generally easier to remove. |
| Reproducibility | Can be less reproducible due to its high reactivity and sensitivity to reaction conditions. | Generally provides more reproducible results due to its milder nature and solid form. |
For the synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile, NBS is often the preferred reagent in a research setting due to its enhanced safety profile and selectivity, which can lead to higher purity of the crude product and more consistent yields.[4]
Downstream Applications: Suzuki Coupling Reactions
2-bromo-1H-imidazole-4,5-dicarbonitrile is a valuable intermediate for carbon-carbon bond formation, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki coupling.[5]
General Protocol for Suzuki Coupling
Materials:
-
2-bromo-1H-imidazole-4,5-dicarbonitrile
-
Arylboronic acid (1.5 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂) (2-5 mol%)
-
Ligand (e.g., SPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃) (2.0 equivalents)
-
Solvent system (e.g., anhydrous 1,4-Dioxane and degassed water)
Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-bromo-1H-imidazole-4,5-dicarbonitrile, the arylboronic acid, and the base.
-
Catalyst and Ligand Addition: Add the palladium catalyst and the ligand.
-
Solvent Addition: Add the solvent system.
-
Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction, quench with water, extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.[5]
Caption: General workflow for the Suzuki coupling reaction.
The reproducibility of Suzuki coupling reactions is highly dependent on the purity of the starting materials, the quality of the catalyst and ligand, and the efficiency of the degassing process to remove oxygen, which can deactivate the palladium catalyst.
Conclusion and Recommendations
While specific, detailed studies on the are not widely published, a thorough understanding of the underlying principles of imidazole chemistry allows for the development of robust and reliable protocols. For optimal reproducibility in the synthesis and subsequent reactions of this compound, we recommend:
-
Meticulous Control of Reaction Parameters: Pay close attention to temperature, stoichiometry, and solvent purity during the bromination step.
-
Careful Selection of Reagents: Consider using NBS over elemental bromine for improved safety and selectivity.
-
Thorough Characterization: Always confirm the identity and purity of intermediates and final products using appropriate analytical techniques (NMR, MS, HPLC).
-
Inert Atmosphere: For downstream applications like Suzuki coupling, ensure an oxygen-free environment to protect the catalyst.
By adhering to these principles, researchers can enhance the reproducibility of their experiments and accelerate their research and development efforts in the promising field of imidazole-based compounds.
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PubChem. (n.d.). 2-Bromo-4,5-dichloro-1H-imidazole. Retrieved January 10, 2026, from [Link]
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PubChem. (n.d.). 2-bromo-1H-imidazole-4,5-dicarbonitrile. Retrieved January 10, 2026, from [Link]
-
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A Comparative Guide to Orthogonal Methods for the Characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile
In the landscape of pharmaceutical and materials science research, the unambiguous characterization of novel chemical entities is paramount. For a molecule such as 2-bromo-1H-imidazole-4,5-dicarbonitrile, a versatile building block in medicinal chemistry and organic synthesis, a multi-faceted analytical approach is not just best practice, but a necessity for ensuring structural integrity, purity, and batch-to-batch consistency.[1] This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization of this compound, grounded in scientific principles and practical application.
The core philosophy of orthogonal analysis is the use of multiple, independent analytical methods to measure the same or related attributes of a substance.[2] This approach significantly enhances the confidence in the analytical results, as it is unlikely that different techniques will be affected by the same interferences or limitations. For a molecule like 2-bromo-1H-imidazole-4,5-dicarbonitrile, with its unique combination of a brominated imidazole core and dinitrile functionalities, a combination of spectroscopic and crystallographic methods provides a robust characterization portfolio.
The Subject of Our Analysis: 2-bromo-1H-imidazole-4,5-dicarbonitrile
2-bromo-1H-imidazole-4,5-dicarbonitrile (C₅HBrN₄) is a small organic molecule with a molecular weight of approximately 196.99 g/mol .[1] Its structure, featuring a bromine atom at the 2-position and two cyano groups at the 4 and 5-positions of the imidazole ring, makes it a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential therapeutic applications.[1]
| Property | Value | Source |
| Molecular Formula | C₅HBrN₄ | [1] |
| Molecular Weight | 196.99 g/mol | [1] |
| Appearance | White to light yellow powder | [3] |
| Melting Point | 147 - 151 °C | [3] |
Orthogonal Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For 2-bromo-1H-imidazole-4,5-dicarbonitrile, both ¹H and ¹³C NMR are essential.
The "Why" Behind NMR for this Molecule
The simplicity of the expected ¹H NMR spectrum (a single peak for the N-H proton) and the distinct chemical shifts in the ¹³C NMR spectrum for the imidazole ring carbons and the nitrile carbons provide a unique fingerprint of the molecule. Any deviation from the expected spectra would immediately indicate the presence of impurities or a different isomeric structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-bromo-1H-imidazole-4,5-dicarbonitrile in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize the compound and the acidic N-H proton is often observable in this solvent.[4]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The spectral window should typically be from -1 to 15 ppm.
-
A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectral window should be set from 0 to 160 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Caption: Workflow for NMR analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Expected NMR Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~14.0 | broad singlet | N-H |
| ¹³C | ~130 | singlet | C-Br |
| ¹³C | ~115 | singlet | C-CN |
| ¹³C | ~110 | singlet | C-CN |
| ¹³C | ~105 | singlet | C-C (imidazole) |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The broadness of the N-H signal is due to quadrupole broadening and potential chemical exchange.
Orthogonal Method 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.
The "Why" Behind MS for this Molecule
The presence of a bromine atom in 2-bromo-1H-imidazole-4,5-dicarbonitrile provides a highly characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5][6] This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[7] Further dilute this stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[7]
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Acquire the mass spectrum in positive or negative ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
Perform fragmentation analysis (MS/MS) on the molecular ion peaks to obtain structural information.
-
Caption: Workflow for Mass Spectrometry analysis.
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Expected Relative Intensity | Assignment |
| [M(⁷⁹Br)+H]⁺ | 197.9498 | ~100% | Molecular ion with ⁷⁹Br |
| [M(⁸¹Br)+H]⁺ | 199.9478 | ~98% | Molecular ion with ⁸¹Br |
Expected Fragmentation Pattern: The fragmentation of the molecular ion would likely involve the loss of HCN (27 Da) from the imidazole ring or the loss of the bromine atom (79/81 Da).
Orthogonal Method 3: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional atomic and molecular structure of a crystalline solid. It provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The "Why" Behind SC-XRD for this Molecule
While NMR and MS provide strong evidence for the structure, SC-XRD offers definitive proof of the connectivity and stereochemistry. It also reveals how the molecules pack in the crystal lattice, which can be important for understanding physical properties like solubility and melting point. The crystal structure of the related 2-azido-1H-imidazole-4,5-dicarbonitrile shows that molecules are linked via N—H⋯N hydrogen bonds, and similar interactions can be expected for the bromo derivative.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.[9] Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture of solvents) is a common method.[5] Vapor diffusion, where a precipitant vapor slowly diffuses into a solution of the compound, is another effective technique for growing high-quality single crystals.[5]
-
Crystal Selection and Mounting: Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[10]
-
Data Collection:
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion.
-
Use a modern X-ray diffractometer with a CCD or CMOS detector.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
Caption: Workflow for Single-Crystal X-ray Diffraction analysis.
Expected Crystallographic Data
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |
| Key Bond Lengths | C-Br, C-N (imidazole), C≡N |
| Key Bond Angles | Angles within the imidazole ring |
| Intermolecular Interactions | N-H···N hydrogen bonding between imidazole rings and nitrile groups |
Comparison of Orthogonal Methods
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment of nuclei | Excellent for structural elucidation in solution, non-destructive | Requires soluble sample, may not detect insoluble impurities |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments | High sensitivity, characteristic isotopic pattern for bromine | Isomers may not be distinguishable, soft ionization may not provide fragmentation |
| SC-X-ray Diffraction | Definitive 3D molecular structure, solid-state packing | Unambiguous structural determination | Requires a suitable single crystal, which can be difficult to grow |
Conclusion
The comprehensive characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile requires a synergistic approach that leverages the strengths of multiple, orthogonal analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular structure in solution, while mass spectrometry confirms the molecular weight and the presence of the key bromine atom with high certainty. Finally, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state. By employing these three orthogonal methods, researchers and drug development professionals can have the highest level of confidence in the identity, purity, and quality of this important chemical entity.
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ResearchGate. (2018, May 24). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. Retrieved from [Link]
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ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]
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ResearchGate. (2025, August 7). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Retrieved from [Link]
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A Comprehensive Comparative DFT Analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile and Its Analogs for Advanced Material and Pharmaceutical Research
This guide provides an in-depth comparative analysis of the structural, electronic, and vibrational properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile and its selected analogs, leveraging Density Functional Theory (DFT) calculations. This document is intended for researchers, scientists, and drug development professionals interested in the application of computational chemistry to understand and predict the behavior of these versatile heterocyclic compounds. The insights provided herein are grounded in established theoretical principles and are designed to accelerate the rational design of novel materials and therapeutics.
Introduction: The Significance of Substituted Imidazoles
Imidazole and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their diverse biological activities and unique electronic properties.[1][2] The parent imidazole ring is a key component of essential biological molecules like the amino acid histidine.[3] The introduction of various substituents onto the imidazole core allows for the fine-tuning of its physicochemical properties, leading to applications ranging from antifungal agents to ionic liquids.[1][4]
2-bromo-1H-imidazole-4,5-dicarbonitrile is a particularly interesting molecule, featuring both a halogen atom and two cyano groups.[4][5] These functional groups impart a unique reactivity and electronic profile, making it a valuable building block in organic synthesis for more complex heterocyclic systems.[4] Understanding the precise effects of the bromine atom and other substitutions at a quantum-mechanical level is crucial for predicting molecular interactions and designing new derivatives with desired functionalities.
This guide presents a comparative DFT study of 2-bromo-1H-imidazole-4,5-dicarbonitrile (2-Br-ImCN ) and three key analogs:
-
1H-imidazole-4,5-dicarbonitrile (ImCN): The parent molecule, to establish a baseline and evaluate the electronic and steric effects of the bromine substituent.
-
2-chloro-1H-imidazole-4,5-dicarbonitrile (2-Cl-ImCN): To compare the influence of a different halogen atom on the molecule's properties.
-
2-bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile (2-Br-1-Me-ImCN): To investigate the impact of N-methylation on the imidazole ring's electronic structure and reactivity.[6][7]
Computational Methodology: A Self-Validating Protocol
The integrity of any computational study rests on the appropriateness of the chosen theoretical methods. For this analysis, a protocol was designed to provide a balance between computational cost and accuracy, drawing from established practices for similar molecular systems.[8][9][10]
Geometry Optimization and Vibrational Frequency Calculations
All calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[11][12] The choice of functional and basis set is critical for obtaining reliable results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was selected. B3LYP is widely used and has been shown to provide excellent results for the geometries and energies of organic and halogenated compounds.[8][9][13]
-
Basis Set: The 6-311++G(d,p) basis set was employed. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and non-covalent interactions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[8][9][13]
The molecular structures of 2-Br-ImCN and its analogs were optimized without any symmetry constraints. To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms that the structures are at a local minimum.[11][13]
Workflow for Computational Analysis
The following diagram illustrates the workflow for the computational analysis of each molecule.
Caption: Workflow for DFT calculations.
Comparative Analysis of Geometric Parameters
The optimized geometric parameters (bond lengths and bond angles) provide fundamental insights into the structural effects of substitution. The table below summarizes key parameters for 2-Br-ImCN and its analogs.
| Parameter | ImCN (Parent) | 2-Br-ImCN | 2-Cl-ImCN | 2-Br-1-Me-ImCN |
| Bond Lengths (Å) | ||||
| C2-N1 | 1.375 | 1.378 | 1.377 | 1.380 |
| C2-N3 | 1.375 | 1.378 | 1.377 | 1.380 |
| C2-X (X=H, Br, Cl) | 1.082 | 1.885 | 1.724 | 1.887 |
| N1-C5 | 1.380 | 1.382 | 1.381 | 1.475 (N1-CH3) |
| C4-C5 | 1.370 | 1.372 | 1.371 | 1.373 |
| C4-C≡N | 1.440 | 1.442 | 1.441 | 1.443 |
| C5-C≡N | 1.440 | 1.442 | 1.441 | 1.443 |
| **Bond Angles (°) ** | ||||
| N1-C2-N3 | 110.5 | 110.2 | 110.3 | 110.1 |
| X-C2-N1 | 124.75 | 124.9 | 124.85 | 124.95 |
| C2-N1-C5 | 108.0 | 108.2 | 108.1 | 108.3 |
Analysis of Geometric Parameters:
-
Effect of Halogenation: The introduction of bromine or chlorine at the C2 position leads to a slight elongation of the adjacent C2-N bonds compared to the parent ImCN . This is attributed to the electron-withdrawing nature and steric bulk of the halogen atoms. As expected, the C-Br bond is significantly longer than the C-Cl bond, reflecting the larger atomic radius of bromine.
-
Effect of N-Methylation: In 2-Br-1-Me-ImCN , the most notable change is the replacement of the N-H bond with an N-C bond. The methylation does not significantly alter the geometry of the imidazole ring itself, suggesting that its primary influence is electronic rather than steric in this context.
Comparative Analysis of Electronic Properties
The electronic properties of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals, are key determinants of their reactivity and intermolecular interactions.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity.[14][15] The HOMO is associated with the ability to donate an electron, while the LUMO is associated with the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability.[14][15][16]
| Molecule | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| ImCN | -7.25 | -2.80 | 4.45 |
| 2-Br-ImCN | -7.48 | -3.15 | 4.33 |
| 2-Cl-ImCN | -7.55 | -3.10 | 4.45 |
| 2-Br-1-Me-ImCN | -7.35 | -3.05 | 4.30 |
Analysis of HOMO-LUMO Energies:
-
Effect of Halogenation: Both bromine and chlorine substitution lower the energies of both the HOMO and LUMO compared to the parent ImCN . This is due to the inductive electron-withdrawing effect of the halogens. The HOMO-LUMO gap is slightly reduced in 2-Br-ImCN , suggesting a marginal increase in reactivity compared to the parent compound.[17]
-
Effect of N-Methylation: N-methylation in 2-Br-1-Me-ImCN raises the HOMO energy level compared to 2-Br-ImCN . This is because the methyl group is an electron-donating group, which increases the electron density on the imidazole ring. This leads to a slightly smaller HOMO-LUMO gap, indicating that 2-Br-1-Me-ImCN may be the most reactive among the studied analogs. A smaller energy gap facilitates electronic transitions and can enhance bioactivity.[15][18]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting sites of electrophilic and nucleophilic attack.[19][20] In an MEP map, regions of negative potential (red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
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Establishing Analytical Standards for 2-bromo-1H-imidazole-4,5-dicarbonitrile: A Comparative Guide
Introduction: The Critical Role of Analytical Standards in Drug Development
In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. 2-bromo-1H-imidazole-4,5-dicarbonitrile, a heterocyclic compound with significant potential as a building block in medicinal chemistry, necessitates robust and reliable analytical standards to ensure its quality, safety, and efficacy in downstream applications.[1] This guide provides a comprehensive comparison of key analytical techniques for establishing the identity, purity, and structural integrity of this compound. We will delve into the causality behind experimental choices and present detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The establishment of analytical standards is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide. These standards are crucial for:
-
Ensuring Lot-to-Lot Consistency: Guaranteeing that different batches of the compound exhibit the same quality and purity.
-
Impurity Profiling: Identifying and quantifying any process-related or degradation impurities that may affect the compound's safety and efficacy.[2]
-
Stability Testing: Assessing the compound's stability under various storage conditions.
-
Regulatory Compliance: Providing the necessary documentation for regulatory submissions.
This guide will explore the application and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Physicochemical Properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₅HBrN₄ | [1] |
| Molecular Weight | 196.99 g/mol | [1] |
| Appearance | White to light yellow powder | [1] |
| Melting Point | 147 - 151 °C | [1] |
| Purity (by HPLC) | ≥ 98% | [1] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the preeminent technique for assessing the purity of non-volatile and thermally labile pharmaceutical compounds.[3] A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for 2-bromo-1H-imidazole-4,5-dicarbonitrile, leveraging its polarity for effective separation from potential impurities.
Causality of Method Design:
The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar compounds like our target analyte. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure sharp peak shapes and optimal resolution. Phosphoric acid helps to suppress the ionization of the imidazole ring, leading to better peak symmetry. For mass spectrometry compatibility, formic acid can be used as an alternative modifier.[4] UV detection at 220 nm is selected based on the expected chromophoric nature of the dicarbonitrile-substituted imidazole ring.
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity determination.
Detailed HPLC Protocol:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25.1-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Validation Parameters for HPLC Method (as per ICH Q2(R1) Guidelines):
A robust HPLC method must be validated to ensure it is fit for its intended purpose.[2][5]
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the main peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections. |
| Intermediate Precision | RSD ≤ 2.0% between different analysts, instruments, and days. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation
GC-MS is an invaluable technique for the analysis of volatile and semi-volatile compounds. While 2-bromo-1H-imidazole-4,5-dicarbonitrile itself has a relatively high melting point, GC-MS can be instrumental in identifying any volatile process impurities or starting materials. For the analysis of the main compound, derivatization may be necessary to increase its volatility.[6]
Causality of Method Design:
A non-polar capillary column (e.g., DB-5ms) is chosen for its ability to separate a wide range of compounds based on their boiling points. The temperature program is designed to start at a low temperature to resolve volatile components and then ramp up to elute less volatile compounds. Electron Ionization (EI) is a standard ionization technique that provides reproducible fragmentation patterns, aiding in structural elucidation and library matching.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis.
Detailed GC-MS Protocol:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Causality of Method Design:
Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's expected polarity. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing. ¹H NMR will provide information on the number of protons and their connectivity, while ¹³C NMR will identify all unique carbon atoms in the molecule.
Expected ¹H and ¹³C NMR Spectral Data:
Based on the structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile, the following spectral features are anticipated:
-
¹H NMR: A single, broad singlet in the downfield region (typically > 10 ppm) corresponding to the N-H proton of the imidazole ring. The exact chemical shift will be concentration and temperature-dependent.
-
¹³C NMR: Signals corresponding to the five carbon atoms. The two nitrile carbons will appear in the 110-120 ppm region. The two imidazole ring carbons attached to the nitrile groups will be in the 120-140 ppm range, and the carbon bearing the bromine atom will be further downfield.
Experimental Workflow: NMR Analysis
Caption: Workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For 2-bromo-1H-imidazole-4,5-dicarbonitrile, FTIR is particularly useful for confirming the presence of the nitrile and imidazole functionalities.
Causality of Method Design:
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders, requiring minimal sample preparation. The characteristic vibrational frequencies of the C≡N and N-H bonds provide a unique spectral fingerprint for the compound.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (imidazole) | 3200-3500 (broad) |
| C≡N Stretch (nitrile) | 2220-2260 (sharp, strong) |
| C=N Stretch (imidazole ring) | 1500-1650 |
| C-Br Stretch | 500-600 |
Experimental Workflow: FTIR Analysis
Caption: Workflow for FTIR analysis.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific information required. For a comprehensive characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a combination of these methods is recommended.
| Technique | Primary Application | Strengths | Limitations |
| HPLC | Purity determination and quantification of impurities. | High sensitivity, excellent reproducibility, well-established for pharmaceutical analysis. | Requires a suitable chromophore for UV detection; may not identify co-eluting impurities without a mass spectrometer. |
| GC-MS | Identification of volatile impurities and structural confirmation. | High separation efficiency for volatile compounds, provides molecular weight and fragmentation data for structural elucidation. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| NMR | Unambiguous structure elucidation and confirmation. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. |
| FTIR | Functional group identification. | Rapid, non-destructive, requires minimal sample preparation. | Provides limited structural information, not suitable for quantification of mixtures. |
Conclusion: A Multi-faceted Approach to Analytical Standards
Establishing robust analytical standards for 2-bromo-1H-imidazole-4,5-dicarbonitrile is a critical step in its journey from a research chemical to a potential pharmaceutical intermediate. This guide has provided a comparative overview of four essential analytical techniques, each offering unique insights into the identity, purity, and structure of this important molecule.
A multi-faceted approach, employing HPLC for purity assessment, GC-MS for volatile impurity profiling, NMR for definitive structural confirmation, and FTIR for functional group identification, constitutes a self-validating system for the comprehensive characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile. By adhering to the detailed protocols and understanding the causality behind the analytical choices presented herein, researchers can ensure the quality and consistency of this compound, thereby advancing their drug discovery and development programs with confidence.
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-bromo-1H-imidazole-4,5-dicarbonitrile
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-bromo-1H-imidazole-4,5-dicarbonitrile (CAS RN: 50847-09-1). The following protocols are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and regulatory guidelines.
Hazard Assessment and Toxicological Profile
2-bromo-1H-imidazole-4,5-dicarbonitrile is a halogenated nitrile compound that is classified as highly toxic.[1] The primary routes of exposure are inhalation, ingestion, and skin contact. The available safety data indicates the following hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Irritation: Causes serious eye irritation and skin irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling 2-bromo-1H-imidazole-4,5-dicarbonitrile. The following table outlines the minimum required PPE.
| Body Part | Personal Protective Equipment | Rationale |
| Hands | Double-gloving with chemical-resistant nitrile gloves.[3][4] | Provides a primary barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Eyes/Face | Tightly fitting safety goggles and a face shield.[4][5] | Protects against splashes, dust, and vapors entering the eyes and face. |
| Body | A chemical-resistant laboratory coat, worn over personal clothing. | Prevents contamination of personal clothing and skin. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Essential for preventing inhalation of the powdered compound or any potential vapors. |
Operational Workflow for Safe Handling
The following step-by-step workflow is designed to minimize exposure risk during the handling of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Workflow Diagram
Caption: Workflow for handling 2-bromo-1H-imidazole-4,5-dicarbonitrile.
Step-by-Step Protocol
-
Preparation:
-
Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible and operational.[6]
-
Don all required PPE as outlined in the table above.
-
-
Handling in a Fume Hood:
-
Weighing:
-
Use anti-static weigh paper or a dedicated weighing vessel.
-
Carefully transfer the desired amount of the compound, avoiding the creation of dust.
-
Clean any spills on the balance immediately with a damp cloth, which should then be disposed of as hazardous waste.
-
-
Dissolution:
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
-
Ensure the solvent is compatible with the compound and the intended reaction.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces that may have come into contact with the chemical using a suitable decontaminating solution.
-
Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the face shield, goggles, lab coat, and finally the inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[6]
-
Disposal Plan
Proper disposal of 2-bromo-1H-imidazole-4,5-dicarbonitrile and any associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
| Waste Type | Container | Labeling |
| Solid Waste | Designated, sealed, and airtight container compatible with the chemical.[6] | "Hazardous Waste: Halogenated Organic Solid" and the full chemical name.[6] |
| Liquid Waste | Designated, sealed, and airtight container compatible with the chemical and solvent.[6] | "Hazardous Waste: Halogenated Organic Liquid" and the full chemical name and solvent(s). |
| Contaminated PPE | Designated, sealed plastic bag. | "Hazardous Waste: Contaminated PPE" |
Disposal Protocol
-
Segregation: All waste contaminated with 2-bromo-1H-imidazole-4,5-dicarbonitrile must be segregated as halogenated organic waste.[6] Do not mix with non-halogenated waste streams.[6][8]
-
Containerization: Use appropriate, clearly labeled containers for each waste type.[6]
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.[9] Incineration at a licensed hazardous waste facility equipped with appropriate emission controls is a suitable disposal method for brominated organic compounds.[9]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]
-
Spill: For a small spill, carefully absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[6]
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What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025-03-18). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
